2,2-Dimethylchroman
Description
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITIYLBEZOKYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152598 | |
| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-96-5 | |
| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylchroman | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The 2,2-Dimethylchroman Scaffold
An In-Depth Technical Guide to the Basic Properties of 2,2-Dimethylchroman
For Researchers, Scientists, and Drug Development Professionals
The this compound moiety is a privileged heterocyclic system forming the core structure of numerous natural products and synthetic molecules of significant biological interest. As a bicyclic ether, it consists of a dihydropyran ring fused to a benzene ring, with two methyl groups at the C2 position. This structural unit imparts a combination of rigidity and lipophilicity, making it a valuable scaffold in medicinal chemistry. Its derivatives have shown a wide spectrum of pharmacological activities, including potential as anticancer agents.[1][2][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and characterization of the parent this compound molecule, offering a foundational resource for its application in research and drug development.
Physicochemical and Structural Properties
The foundational step in utilizing any chemical scaffold is a thorough understanding of its intrinsic physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Structural and Identity Data
The identity of this compound is defined by its specific arrangement of atoms and bonds, cataloged across various chemical databases.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; O7 [label="O", pos="0,2.4!"]; C8 [label="C", pos="-1.2,1.8!"]; C9 [label="C", pos="-2.4,1.2!"]; C10 [label="C", pos="-2.4,0!"]; Me1 [label="CH₃", pos="-3.6,1.8!"]; Me2 [label="CH₃", pos="-3.6,0.6!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Heterocyclic ring bonds C1 -- O7; O7 -- C8; C8 -- C9; C9 -- C10; C10 -- C2;
// Methyl groups C9 -- Me1; C9 -- Me2; } dix
Table 1: Core Physicochemical and Identification Data for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | [4] |
| Molecular Formula | C₁₁H₁₄O | [4] |
| Molecular Weight | 162.23 g/mol | [4] |
| CAS Number | 1198-96-5 | [4] |
| Canonical SMILES | CC1(CCC2=CC=CC=C2O1)C | [4] |
| InChIKey | MITIYLBEZOKYLX-UHFFFAOYSA-N | [4] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | ~225-227 °C | - |
| Density | ~1.01 g/cm³ | - |
Synthesis of the this compound Core
The construction of the chroman ring system is a cornerstone for accessing its diverse derivatives. Several synthetic strategies have been developed, with a common and effective method being the acid- or base-catalyzed condensation of a phenol with a suitable C5 synthon.
General Synthesis Workflow
The synthesis typically follows a logical progression from starting materials to the purified final product, with validation at each critical stage.
dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead=normal, penwidth=1.2];
// Nodes reactants [label="Reactants\n(Phenol + C5 Synthon)"]; reaction [label="Reaction\n(Catalyst, Solvent, Heat)"]; workup [label="Aqueous Workup\n(Extraction, Washing)"]; drying [label="Drying & Filtration\n(e.g., MgSO₄)"]; purification [label="Purification\n(Column Chromatography)"]; characterization [label="Characterization\n(NMR, MS, IR)"];
// Edges reactants -> reaction [label="Mixing"]; reaction -> workup [label="Quenching"]; workup -> drying; drying -> purification [label="Crude Product"]; purification -> characterization [label="Pure Product"]; } dix
Protocol: Pyridine-Catalyzed Condensation
This method provides a reliable route to 2,2-dimethylchromans through the reaction of a phenol with 3-hydroxyisovaleraldehyde dimethyl acetal or 3-methylcrotonaldehyde, catalyzed by pyridine.[5]
Materials:
-
Appropriate phenol (1.0 eq)
-
3-Methylcrotonaldehyde (1.2 eq)
-
Pyridine (as solvent and catalyst)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol in pyridine.
-
Reagent Addition: Add 3-methylcrotonaldehyde dropwise to the solution at room temperature.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting phenol indicates reaction completion.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing diethyl ether and 1 M HCl. Shake vigorously and separate the layers.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. This sequence is critical to remove pyridine and any acidic or basic impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Validation: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Core Reactivity
The reactivity of the this compound scaffold is primarily dictated by the electron-rich aromatic ring and the aliphatic portion of the heterocyclic ring.
dot digraph "Reactivity_Map" { graph [splines=true, overlap=false]; node [shape=none, image="2_2_dimethylchroman_structure.png", label=""];
// Main structure node mol [label=""];
// Reactive site nodes (invisible) node [shape=point, width=0.1, style=invis]; aromatic_site [pos="1.5,0.5!"]; benzylic_site [pos="-0.8,1.2!"];
// Reagent nodes node [shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#4285F4", fontname="Arial", fontsize=9, margin="0.1,0.05"]; acyl_chloride [label="RCOCl, AlCl₃\n(Friedel-Crafts)"]; br2 [label="Br₂, FeBr₃\n(Halogenation)"]; nbs [label="NBS, AIBN\n(Benzylic Bromination)"];
// Edges edge [color="#EA4335", arrowhead=vee, penwidth=1.5]; acyl_chloride -> aromatic_site [dir=back]; br2 -> aromatic_site [dir=back];
edge [color="#34A853", arrowhead=vee, penwidth=1.5]; nbs -> benzylic_site [dir=back, label="Radical\nReaction"]; } dix
-
Electrophilic Aromatic Substitution: The benzene ring is activated by the ether oxygen, directing electrophiles primarily to the ortho and para positions (C6 and C8). This makes reactions like Friedel-Crafts acylation and halogenation highly efficient. For instance, reaction with acetyl chloride in the presence of a Lewis acid yields 6-acetyl-2,2-dimethylchroman.[6]
-
Benzylic Position (C4) Reactivity: The C4 position is benzylic and can undergo radical reactions, such as bromination with N-bromosuccinimide (NBS).
-
Oxidation: Strong oxidizing agents can lead to the formation of the corresponding this compound-4-one.[7]
Spectroscopic Characterization
Unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques. The data presented here are based on publicly available spectra and theoretical calculations.[4][6][8][9]
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale |
|---|---|---|---|
| ¹H NMR | -C(CH₃)₂ (C2) | δ ~1.3 ppm (s, 6H) | Two equivalent, shielded methyl groups. |
| -CH₂- (C3) | δ ~1.8 ppm (t, 2H) | Methylene protons adjacent to C4. | |
| -CH₂- (C4) | δ ~2.8 ppm (t, 2H) | Benzylic methylene protons, deshielded by the aromatic ring. | |
| Ar-H | δ ~6.7-7.2 ppm (m, 4H) | Protons on the aromatic ring. | |
| ¹³C NMR | -C (CH₃)₂ (C2) | δ ~75 ppm | Quaternary carbon of the heterocyclic ring. |
| -C H₃ (C2) | δ ~26 ppm | Equivalent methyl carbons. | |
| -C H₂- (C3) | δ ~32 ppm | Aliphatic methylene carbon. | |
| -C H₂- (C4) | δ ~22 ppm | Benzylic methylene carbon. | |
| Ar-C | δ ~116-129 ppm | Aromatic carbons. | |
| Ar-C-O | δ ~153 ppm | Aromatic carbon attached to the ether oxygen. | |
| IR | C-H (sp³) stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds in the methyl and methylene groups. |
| C-H (sp²) stretch | 3000-3100 cm⁻¹ | Aromatic C-H bonds. | |
| C=C stretch | 1450-1600 cm⁻¹ | Aromatic ring vibrations. | |
| C-O stretch | 1200-1250 cm⁻¹ | Aryl-alkyl ether stretch, a key diagnostic peak. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 162 | Corresponds to the molecular weight of the compound. |
| | Base Peak | m/z = 147 | Loss of a methyl group ([M-15]⁺), forming a stable benzylic cation. |
Applications in Drug Development
The this compound scaffold is a recurring motif in compounds with promising therapeutic potential, particularly in oncology.
-
Anticancer Agents: A significant body of research has focused on synthesizing this compound derivatives as potential anti-breast cancer agents.[2] These compounds can be designed as analogs of drugs like Tamoxifen, showing antiproliferative activity against both estrogen receptor-positive (ER+) and negative (ER-) cell lines.[2]
-
Hypoxia-Inducing Factor (HIF) Inhibitors: Some chroman derivatives are structurally similar to natural products like Seselin and are being investigated as inhibitors of HIF, a key target in cancer therapy.[1]
Safety and Handling
As with any laboratory chemical, proper handling of this compound and its derivatives is essential. The following guidelines are compiled from standard Safety Data Sheets (SDS).[10][11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[10][12]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[10][11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[10]
References
- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- Novel methods for the synthesis of 2-2-dimethylchromens.
- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters.
- This compound-7-ol Safety D
- Synthesis of 2,2-Dimethyl-4-chromanones.
- Preparation of this compound-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations.
- This compound PubChem Compound Summary.
- Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. Molecules.
- Safety Data Sheet for this compound. CymitQuimica.
- Safety Data Sheet for N,N-DIMETHYLFORMAMIDE. Spectrum Chemical.
- Safety D
- (PDF) Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies.
- Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. PubMed.
- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents.
- Safety D
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel methods for the synthesis of 2-2-dimethylchromens - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aksci.com [aksci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Introduction: Unveiling the 2,2-Dimethylchroman Scaffold
An In-depth Technical Guide to the Physicochemical Characteristics of 2,2-Dimethylchroman
In the landscape of heterocyclic chemistry and drug discovery, the chroman scaffold stands as a privileged structure, forming the core of numerous biologically active natural products and synthetic molecules, most notably Vitamin E. This compound (CAS: 1198-96-5) represents a fundamental embodiment of this structural class.[1] Its deceptively simple fusion of a dihydropyran ring with a benzene ring, featuring a characteristic gem-dimethyl substitution at the C2 position, provides a unique combination of lipophilicity, conformational restraint, and chemical stability.
This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound. For researchers in medicinal chemistry, pharmacology, and materials science, a deep understanding of these properties is not merely academic; it is the bedrock upon which rational experimental design, compound handling, and the interpretation of biological data are built. We will move beyond a simple recitation of data points to explain the causality behind these properties and their direct implications for laboratory applications, from synthesis and purification to formulation and biological screening. The this compound framework is a key component in compounds developed as potential anticancer agents and modulators of biological pathways like retinoic acid receptors.[1][2][3]
Molecular Identity and Structural Framework
The first step in any rigorous scientific investigation is the unambiguous identification of the molecule of interest. The structural and electronic features of this compound dictate its physical behavior and chemical reactivity.
Chemical Structure
The molecule consists of a bicyclic system where a benzene ring is fused to a six-membered, oxygen-containing dihydropyran ring. The gem-dimethyl groups at the C2 position are a defining feature, sterically hindering the ether oxygen and influencing the conformation of the heterocyclic ring.
Caption: 2D Chemical Structure of this compound.
Key Molecular Identifiers
For accurate documentation, database searching, and regulatory compliance, a standardized set of identifiers is crucial.
| Identifier | Value | Source |
| IUPAC Name | 2,2-dimethyl-3,4-dihydrochromene | [4] |
| CAS Number | 1198-96-5 | [1][4] |
| Molecular Formula | C₁₁H₁₄O | [1][4] |
| Molecular Weight | 162.23 g/mol | [1][4] |
| Canonical SMILES | CC1(CCC2=CC=CC=C2O1)C | [4] |
| InChI | InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3 | [4] |
| InChIKey | MITIYLBEZOKYLX-UHFFFAOYSA-N | [4] |
Core Physicochemical Properties
These macroscopic properties are the direct manifestation of the molecule's structure and are paramount for its handling, formulation, and behavior in biological systems.
Summary of Physical Data
| Property | Value | Implication for Researchers | Source |
| Appearance | Colorless to light yellow liquid | Purity indicator; deviations may suggest oxidation or impurities. | [1] |
| Boiling Point | ~249 °C (estimate) | Dictates purification methods (distillation) and volatility. | [1] |
| Density | ~0.941 g/cm³ (estimate) | Essential for accurate volume-to-mass conversions in solution prep. | [1] |
| Refractive Index | ~1.540 (estimate) | A quick, non-destructive check for identity and purity. | [1] |
| XLogP3 | 2.9 | Indicates moderate lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility. | [4] |
Solubility Profile: A Critical Parameter
Expertise & Causality: The solubility of a compound is a critical gatekeeper for its utility in both chemical reactions and biological assays.[5] The this compound structure presents a duality: the polar ether oxygen, which can act as a hydrogen bond acceptor, and the dominant nonpolar surface area of the benzene ring and alkyl groups. The calculated XLogP3 of 2.9 quantitatively confirms its predominantly lipophilic ("fat-loving") character.[4]
-
Aqueous Solubility: Expected to be very low. The energy required to break the strong hydrogen-bonding network of water to accommodate the hydrophobic chroman structure is unfavorable. This is a crucial consideration for in vitro biological assays, often necessitating the use of a co-solvent.
-
Organic Solubility: High solubility is expected in non-polar and moderately polar organic solvents such as hexane, ethyl acetate, dichloromethane (DCM), and stronger organic solvents like dimethyl sulfoxide (DMSO).[5] This is driven by favorable van der Waals interactions between the solvent and the large nonpolar regions of the molecule.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol provides a self-validating system for quantifying solubility, a cornerstone of preclinical drug development.[6]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a sealed glass vial, ensuring a visible amount of undissolved compound remains.
-
Solvent Addition: Accurately pipette a precise volume (e.g., 2.0 mL) of the test solvent (e.g., phosphate-buffered saline for aqueous solubility, or ethanol) into the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, taking extreme care not to disturb the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Spectroscopic Characterization
Spectroscopic techniques provide the "fingerprint" of a molecule, allowing for unequivocal structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. While detailed public spectra often focus on more complex derivatives[7][8], the core signals for the this compound scaffold are highly predictable.
-
¹H NMR:
-
Gem-dimethyl (C2-CH₃): A sharp singlet integrating to 6 protons, typically found in the upfield aliphatic region (~1.3-1.5 ppm). Its singlet nature is a hallmark of the gem-dimethyl group.
-
Aliphatic Protons (C3-H₂, C4-H₂): Two distinct multiplets, each integrating to 2 protons, appearing as triplets due to coupling with each other. These are typically found around ~1.8 ppm and ~2.8 ppm.
-
Aromatic Protons: A complex multiplet pattern in the downfield region (~6.7-7.2 ppm) integrating to 4 protons, characteristic of a substituted benzene ring.
-
-
¹³C NMR:
-
Gem-dimethyl Carbons (C2-CH₃): A signal in the far upfield region (~26-28 ppm).
-
Quaternary Carbon (C2): A distinct signal around ~75 ppm, lacking any attached protons.
-
Aliphatic Carbons (C3, C4): Signals in the aliphatic region, typically ~20-40 ppm.
-
Aromatic Carbons: Multiple signals in the ~115-160 ppm range, with the oxygen-attached carbon (C8a) being the most downfield.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
-
~2850-3000 cm⁻¹: C-H stretching vibrations from the sp³ hybridized carbons of the methyl and methylene groups.
-
~3020-3070 cm⁻¹: C-H stretching from the sp² hybridized carbons of the aromatic ring.
-
~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring, often appearing as a pair of sharp bands.
-
~1200-1260 cm⁻¹: A strong, characteristic C-O stretching vibration from the aryl ether linkage.
-
Fingerprint Region (<1500 cm⁻¹): A complex and unique pattern of bending vibrations that can be used to confirm the identity of the compound against a reference spectrum.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation.[11][12]
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 162, corresponding to the molecular weight of C₁₁H₁₄O.
-
Key Fragmentation: A characteristic and often base peak at m/z = 147, resulting from the loss of a methyl group ([M-15]⁺). This fragmentation is highly favorable as it leads to a stable tertiary carbocation or oxonium ion.
General Analytical Workflow
A logical, multi-technique approach is essential for the confident characterization of any compound.
Caption: Logical workflow for the comprehensive spectroscopic analysis.
Stability and Reactivity Considerations
-
Storage and Stability: this compound is a relatively stable compound.[13] For long-term storage, it should be kept in a cool, dark place (2-8°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) to prevent potential slow oxidation of the benzylic C4 position.[1]
-
Chemical Reactivity: The chroman ring is generally robust. The primary sites for chemical transformation are:
-
Electrophilic Aromatic Substitution: The electron-donating nature of the ether oxygen activates the benzene ring, primarily at the C6 and C8 positions, making it susceptible to reactions like nitration, halogenation, and Friedel-Crafts acylation.[14]
-
Benzylic Position (C4): The C4 position can be a site for radical reactions or oxidation under more forceful conditions.
-
This inherent stability and predictable reactivity make the this compound scaffold a reliable and versatile building block in multi-step organic synthesis.[3][14]
References
- Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. PubMed.
- Iguchi, D., et al. (2020). Substituent effects on NMR spectroscopy of this compound-4-one derivatives: Experimental and theoretical studies. Digital.CSIC.
- Computational study of physicochemical, optical, and thermodynamic properties of 2,2-dimethylchromene derivatives. ResearchGate.
- Iguchi, D., et al. (2020). (PDF) Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. ResearchGate.
- Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. MDPI.
- Singh, A., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. PubMed.
- This compound. PubChem, National Institutes of Health.
- Altabef, A.B., et al. (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. PubMed.
- Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. ResearchGate.
- Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate.
- Physicochemical Properties. Taiwan Drug Development e-Resources Platform.
- Ibrahim, M. A., et al. (2010). Synthesis and Chemical Reactivity of 2-Methylchromones. ResearchGate.
- Infrared spectrum of 2,2-dimethylpropane. Doc Brown's Chemistry.
- Two-Dimensional Liquid Chromatography Tandem Mass Spectrometry Untangles the Deep Metabolome of Marine Dissolved Organic Matter. PubMed.
- Infrared spectrum of 2,2-dimethylbutane. Doc Brown's Chemistry.
- A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry.
- What Is LC-MS/MS (Tandem Mass Spectrometry)? YouTube.
- Stability and reactivity of alkylidene dihydropyridines. Royal Society of Chemistry.
Sources
- 1. 2,2-DIMETHYLCHROMANE CAS#: 1198-96-5 [m.chemicalbook.com]
- 2. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rroij.com [rroij.com]
- 7. Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. infrared spectrum of 2,2-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Two-Dimensional Liquid Chromatography Tandem Mass Spectrometry Untangles the Deep Metabolome of Marine Dissolved Organic Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Stability and reactivity of alkylidene dihydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,2-Dimethylchroman: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,2-Dimethylchroman, a heterocyclic compound that serves as a crucial scaffold in numerous biologically active molecules. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and diverse applications, with a particular focus on its relevance in medicinal chemistry and drug discovery.
Chemical Identity and Nomenclature
This compound is a benzopyran derivative characterized by a chroman core with two methyl groups substituted at the second position.
| Identifier | Value | Source |
| IUPAC Name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | [1] |
| CAS Number | 1198-96-5 | [1][2] |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Synonyms | 2,2-Dimethylchromane, 3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran | [1] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 248.94°C (estimated) | [2] |
| Density | 0.9411 g/cm³ (estimated) | [2] |
| Refractive Index | 1.5400 (estimated) | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound and its Derivatives
The synthesis of the this compound scaffold is a key step in the development of various bioactive compounds. Several synthetic strategies have been developed, often involving the reaction of a phenol with a prenylating agent.
General Synthesis Workflow
A common approach involves the condensation of a phenol with 3-methylcrotonaldehyde or a related compound, catalyzed by an acid or a base.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of 2,2-Dimethyl-2H-chromene Derivatives
This protocol outlines a method for synthesizing chromene derivatives, which can be subsequently reduced to the corresponding chromans.[3]
Materials:
-
4-hydroxybenzaldehyde
-
3-chloro-3-methyl-1-butyne
-
Dimethylformamide (DMF)
-
4N Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Brine
-
Magnesium sulfate
Procedure:
-
A solution of 4-hydroxybenzaldehyde (20 mmol) and 3-chloro-3-methyl-1-butyne (10 mmol) in 8 ml of DMF is prepared in a reaction flask.[3]
-
To this solution, 5 ml of 4N aqueous NaOH solution is added.[3]
-
The mixture is stirred vigorously at 60°C for 20 hours.[3]
-
After cooling, 20 ml of water is added to the reaction mixture.[3]
-
The product is extracted three times with 30 ml of diethyl ether.[3]
-
The combined organic layer is washed with 40 ml of 1N aqueous NaOH solution and brine.[3]
-
The organic layer is then dried with magnesium sulfate to yield the crude product as a pale yellow viscous liquid.[3]
Applications in Research and Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in a wide range of natural products and synthetic compounds with significant biological activities.
Anticancer Activity
Derivatives of this compound have shown promising potential as anticancer agents.[3] For instance, certain novel 2,2-dimethyl-2H-chromene derivatives have been synthesized and evaluated for their in vitro anticancer activity.[3] Studies have shown that these compounds can induce apoptosis in cancer cells, highlighting their potential in cancer therapy.[4] Specifically, tamoxifen analogs based on the dimethyl-chroman structure have demonstrated significant antiproliferative activity against both estrogen receptor-positive (ER+) and negative (ER-) breast cancer cells.[4]
Caption: Proposed mechanism of anticancer activity of this compound derivatives.
Antimicrobial and Anti-leishmanial Activity
Thiochromanone derivatives based on the this compound scaffold have been designed and synthesized as potential anti-leishmanial agents.[5] These compounds have shown inhibitory activity against Leishmania parasites.[5]
Other Biological Activities
The this compound framework is found in compounds exhibiting a variety of other biological activities, including:
Safety and Handling
Proper safety precautions are crucial when handling this compound and its derivatives.
-
Handling: Avoid contact with skin, eyes, and clothing. Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[8][9] Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[8]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[8]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.
-
Conclusion
This compound is a versatile chemical entity with a significant presence in compounds of biological and medicinal importance. Its synthesis and derivatization continue to be an active area of research, with new applications constantly being explored. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working in the fields of organic chemistry, medicinal chemistry, and drug development.
References
- Bendale, A. R., & Kulkarni, A. S. (2018). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Journal of Drug Delivery and Therapeutics, 8(5), 133-138.
- Kanvinde, M. N., Kulkarni, S. A., & Paradkar, M. A. (1990). Mild and Efficient Conversion of 2,2-Dimethylchromans into Chromanones Using CAN: Synthesis of Graveolones.
- Nainawat, K. S., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 108, 129789.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 6-Hydroxy-2,2-dimethylchroman. PubChem Compound Database.
- ResearchGate. (n.d.). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells.
- Taylor, D. A. H., & Wright, J. (1971). Novel methods for the synthesis of 2-2-dimethylchromens.
- Thompson, A. M., et al. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules, 26(8), 2187.
Sources
- 1. This compound | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-DIMETHYLCHROMANE CAS#: 1198-96-5 [m.chemicalbook.com]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
discovery and natural occurrence of 2,2-Dimethylchroman scaffold
An In-depth Technical Guide to the Discovery and Natural Occurrence of the 2,2-Dimethylchroman Scaffold
Introduction
The this compound scaffold is a privileged heterocyclic motif found in a diverse array of natural products. This structural unit, characterized by a dihydropyran ring fused to a benzene ring with a gem-dimethyl group at the C2 position, is a key pharmacophore in compounds exhibiting a wide spectrum of biological activities. These activities range from anti-juvenile hormone effects in insects to anticancer and antimicrobial properties, making the this compound core a subject of intense research in drug discovery and development.[1] This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, isolation, and structural elucidation of this important scaffold, tailored for researchers, scientists, and drug development professionals.
Discovery of the this compound Scaffold: A Historical Perspective
The seminal discovery of the this compound scaffold in nature can be traced back to the pioneering work of Bowers and his colleagues in 1976.[2] While investigating the flora of the genus Ageratum, they isolated two simple chromene derivatives from Ageratum houstonianum that exhibited potent anti-juvenile hormone activity in insects.[2] These compounds, named precocene I (7-methoxy-2,2-dimethylchromene) and precocene II (6,7-dimethoxy-2,2-dimethylchromene), were found to induce precocious metamorphosis in immature insects, leading to sterile adults.[2] This discovery was a landmark in insect endocrinology, as it provided the first examples of plant-derived compounds that could disrupt the insect endocrine system by inhibiting the biosynthesis of juvenile hormone.[2] The identification of these "precocenes" not only opened up new avenues for the development of novel and selective insecticides but also highlighted the this compound ring system as a significant and bioactive natural product scaffold.
Natural Occurrence of the this compound Scaffold
The this compound moiety is widespread in the plant kingdom, with a notable prevalence in the Asteraceae (sunflower) family. Species of the genus Ageratum, such as Ageratum conyzoides and Ageratum houstonianum, are particularly rich sources of precocenes and their derivatives.[3][4] Beyond the Ageratum genus, this compound derivatives have been isolated from a variety of other plant species, as well as from some fungal and bacterial sources, underscoring the broad distribution of the biosynthetic machinery for this scaffold in nature.
| Natural Product Class | Example Compound(s) | Natural Source(s) | Reference(s) |
| Chromenes | Precocene I, Precocene II | Ageratum houstonianum, Ageratum conyzoides | [2][4] |
| Ageratochromene | Ageratum mexicanum, Ageratum conyzoides | [5] | |
| Encecalin | Encelia farinosa | ||
| Flavonoids | |||
| Coumarins | |||
| Alkaloids |
This table will be populated with more examples as further research is conducted.
Biosynthesis of the this compound Core
The biosynthesis of the this compound ring system is a fascinating example of nature's ability to construct complex molecular architectures from simple precursors. The pathway involves two key steps: the prenylation of a phenolic precursor and a subsequent intramolecular cyclization.
1. Prenylation of a Phenolic Precursor:
The biosynthesis is initiated by the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to an electron-rich position on a phenolic acceptor molecule. This crucial step is catalyzed by a class of enzymes known as prenyltransferases .[6][7] These enzymes facilitate the electrophilic substitution of the aromatic ring with the isoprenoid unit, forming a C-prenylated phenolic intermediate. The regiospecificity of the prenyltransferase determines the position of the dimethylallyl group on the aromatic ring, which in turn influences the final structure of the chroman derivative.[8]
2. Oxidative Cyclization:
Following prenylation, the terminal double bond of the dimethylallyl side chain undergoes an intramolecular cyclization with a neighboring hydroxyl group on the aromatic ring to form the dihydropyran ring of the chroman scaffold. This oxidative cyclization is often catalyzed by a cytochrome P450 monooxygenase or a similar cyclase enzyme. The precise mechanism of this ring closure can vary, but it generally involves the activation of the double bond, followed by a nucleophilic attack from the phenolic hydroxyl group.
Caption: Biosynthetic pathway of the this compound scaffold.
Isolation and Purification of this compound Natural Products: A Practical Workflow
The isolation of this compound derivatives from natural sources typically involves a combination of extraction and chromatographic techniques. The following is a generalized, step-by-step protocol for the isolation of Precocene I from the leaves of Ageratum conyzoides.
1. Plant Material Collection and Preparation:
-
Collect fresh, healthy leaves of Ageratum conyzoides.
-
Air-dry the leaves in the shade for several days until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Soxhlet Extraction: Place the powdered plant material (e.g., 100 g) in a cellulose thimble and extract with a non-polar solvent such as n-hexane or petroleum ether for 6-8 hours in a Soxhlet apparatus. This method is efficient for extracting lipophilic compounds like precocenes.
-
Maceration: Alternatively, soak the powdered plant material in the chosen solvent at room temperature for 48-72 hours with occasional shaking.
3. Concentration:
-
After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure at a temperature below 40 °C to obtain a crude extract.
4. Chromatographic Purification:
-
Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a non-polar solvent like n-hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing a more polar solvent like ethyl acetate (e.g., n-hexane:ethyl acetate gradients of 98:2, 95:5, 90:10, etc.).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 9:1) and visualizing under UV light (254 nm).
-
Combine the fractions containing the compound of interest (Precocene I typically has an Rf value of around 0.5-0.6 in this system).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the enriched fractions from column chromatography to preparative HPLC on a C18 column.
-
Use an isocratic or gradient mobile phase system, such as methanol:water or acetonitrile:water, to achieve baseline separation of the target compound.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm) and collect the peak corresponding to Precocene I.
-
5. Purity Assessment:
-
Assess the purity of the isolated compound by analytical HPLC. A single, sharp peak indicates a high degree of purity.
Caption: General workflow for the isolation of a this compound.
Structural Elucidation of the this compound Scaffold
The unambiguous determination of the structure of a this compound natural product relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS) is used to determine the molecular weight of the compound and to deduce its molecular formula through high-resolution mass spectrometry (HRMS).
-
Tandem MS (MS/MS) experiments can provide valuable information about the fragmentation pattern of the molecule, which can help to identify key structural motifs, including the this compound core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments is typically employed.
-
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. Key signals for a this compound scaffold include:
-
A singlet integrating to six protons in the upfield region (around δ 1.4 ppm) corresponding to the two equivalent methyl groups at C2.
-
Two triplets in the aliphatic region (around δ 1.8 and 2.8 ppm) corresponding to the two methylene groups at C3 and C4, respectively.
-
Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the benzene ring.
-
-
¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule. Key signals for the this compound core include:
-
A quaternary carbon signal in the aliphatic region (around δ 75 ppm) for the C2 carbon.
-
Two methylene carbon signals (around δ 22 and 32 ppm) for C3 and C4.
-
Signals in the aromatic region (δ 110-160 ppm) for the carbons of the benzene ring.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). It is used to establish the connectivity of protons within spin systems, for example, the coupling between the methylene protons at C3 and C4.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different spin systems and for establishing the overall carbon skeleton of the molecule. For example, HMBC correlations from the C2-methyl protons to the C2 and C3 carbons, and from the aromatic protons to the quaternary carbons of the benzene ring, are key for confirming the this compound scaffold.
-
Caption: Key HMBC correlations for confirming the this compound scaffold.
Conclusion
The this compound scaffold represents a significant and versatile structural motif in the realm of natural products. Its discovery, rooted in the investigation of plant-insect interactions, has paved the way for the development of novel bioactive compounds. The widespread occurrence of this scaffold in nature, coupled with a growing understanding of its biosynthesis, provides a rich platform for the discovery of new therapeutic agents. The experimental workflows and analytical techniques detailed in this guide offer a robust framework for researchers to isolate, purify, and structurally characterize novel this compound derivatives, thereby contributing to the ongoing exploration of nature's chemical diversity for the benefit of human health and agriculture.
References
- Adebayo, A. H., Jia, C. J., Zhang, Y. M., He, W. J., Zeng, G. Z., Han, H. J., ... & Tan, N. H. (2009). A new chromene isolated from Ageratum conyzoides.
- Adebayo, A. H., Zeng, G., Zhang, Y. M., He, W. J., Akindahunsi, A. A., & Tan, N. H. (2010). Toxicological evaluation of precocene II isolated from Ageratum conyzoides L.(Asteraceae) in Sprague Dawley rats. African Journal of Biotechnology, 9(20). URL
- Alertsen, A. R. (1959). Ageratochromene, a Heterocyclic Compound from the Essential Oils of some Ageratum Species. Acta Chemica Scandinavica, 13, 1517-1518. URL
- Bowers, W. S., Ohta, T., Cleere, J. S., & Marsella, P. A. (1976). Discovery of insect anti-juvenile hormones in plants. Science, 193(4253), 542-547. URL
- Emery Pharma. (2018).
- Joshi, R. K. (2014). 6-Demethoxy ageratochromene (Precocene I) Rich Essential Oil of Ageratum conyzoides L. from Western Ghats Region of North West Karnataka, India. Journal of Essential Oil Bearing Plants, 17(3), 422-426. URL
- Kouninki, H., Hance, T., Noudem, J. A., Lognay, G., Malaisse, F., Ngassoum, M. B., ... & Fauconnier, M. L. (2007). Precocenes isolated from Ageratum houstonianum essential oil. Journal of Essential Oil Research, 19(4), 360-363. URL
- Li, S. M. (2010). Prenyltransferases as biocatalysts for unnatural substrates. Applied microbiology and biotechnology, 87(4), 1235-1246. URL
- Nainawat, K. S., Gupta, P., Verma, S., Kushwaha, B., Singh, P. K., Kumar, D., ... & Shanker, K. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 108, 129789. URL
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). URL
- Studylib. (n.d.). 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. URL
- The Good Scents Company. (n.d.). precocene II. URL
- Xu, W., & Li, S. M. (2016). Tandem Prenyltransferases Catalyze Isoprenoid Elongation and Complexity Generation in Biosynthesis of Quinolone Alkaloids. Journal of the American Chemical Society, 138(17), 5628–5631. URL
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. URL
- YouTube. (2018, November 28). NMR Training. URL
- Zhang, C., & Li, S. (2020). Structure, catalysis, and inhibition mechanism of prenyltransferase. IUBMB life, 72(11), 2269-2305. URL
Sources
- 1. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Structure, catalysis, and inhibition mechanism of prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, catalysis, and inhibition mechanism of prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diprenylated cyclodipeptide production by changing the prenylation sequence of the nature’s synthetic machinery - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,2-Dimethylchroman: A Comprehensive Technical Guide
Introduction
2,2-Dimethylchroman, a heterocyclic compound, forms the core scaffold of various biologically active molecules, including certain vitamins (like Vitamin E) and synthetic compounds with diverse pharmacological properties. A thorough understanding of its structural and electronic characteristics is paramount for researchers in medicinal chemistry, natural product synthesis, and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, enabling its unambiguous identification and offering insights into its chemical environment. This guide presents a detailed analysis of the NMR, IR, and MS data for this compound, grounded in fundamental principles and practical applications for professionals in drug development and scientific research.
Molecular Structure and Spectroscopic Correlation
A precise interpretation of spectroscopic data is intrinsically linked to the molecule's structure. The numbering convention used for the chroman ring is essential for assigning NMR signals.
Diagram 1: Molecular Structure and Numbering of this compound
A schematic showing the atom numbering of the this compound scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-donating nature of the ether oxygen and the shielding/deshielding effects of the aromatic ring.
Experimental Protocol:
A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
Data Interpretation:
The following table summarizes the expected ¹H NMR chemical shifts, multiplicities, and assignments for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5, H-6, H-7, H-8 | 6.7 - 7.2 | Multiplet | 4H | - |
| H-4 | ~2.8 | Triplet | 2H | ~6.8 |
| H-3 | ~1.8 | Triplet | 2H | ~6.8 |
| 2 x CH₃ | ~1.3 | Singlet | 6H | - |
Expert Insights:
-
The aromatic protons appear as a complex multiplet in the downfield region due to their varied electronic environments.
-
The benzylic protons at the C-4 position are deshielded by the adjacent aromatic ring and appear as a triplet due to coupling with the C-3 protons.
-
The C-3 protons, being further from the aromatic ring, are found at a more upfield position and also appear as a triplet from coupling with the C-4 protons.
-
The two methyl groups at the C-2 position are chemically equivalent and, lacking any adjacent protons to couple with, present as a sharp singlet, integrating to six protons. This singlet is a hallmark feature of the 2,2-dimethyl substitution pattern.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is employed to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.
Data Interpretation:
The table below details the characteristic ¹³C NMR chemical shifts for this compound.[1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-8a | ~153 |
| C-4a | ~129 |
| C-6 | ~127 |
| C-8 | ~121 |
| C-5 | ~120 |
| C-7 | ~117 |
| C-2 | ~74 |
| C-4 | ~32 |
| C-3 | ~23 |
| 2 x CH₃ | ~27 |
Expert Insights:
-
The aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) resonate in the downfield region (117-153 ppm), with the oxygen-bearing C-8a being the most deshielded.
-
The quaternary carbon C-2, also attached to the oxygen atom, appears significantly downfield in the aliphatic region.
-
The aliphatic carbons C-3 and C-4 are found in the upfield region, consistent with sp³ hybridized carbons.
-
The two equivalent methyl carbons give rise to a single signal.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol:
The IR spectrum of this compound can be obtained from a neat liquid film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Interpretation:
The key IR absorption bands for this compound are summarized in the following table.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3050 - 3020 | Aromatic C-H stretch | Medium |
| 2970 - 2850 | Aliphatic C-H stretch | Strong |
| 1600, 1480 | Aromatic C=C stretch | Medium-Strong |
| 1230 | Aryl-Alkyl ether C-O stretch | Strong |
| 1380, 1365 | C-H bend (gem-dimethyl) | Medium |
Expert Insights:
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule.
-
The strong absorption band around 1230 cm⁻¹ is highly characteristic of the aryl-alkyl ether linkage, a key functional group in the chroman ring system.
-
The pair of bands in the 1380-1365 cm⁻¹ region is indicative of the gem-dimethyl group at the C-2 position.
-
The aromatic C=C stretching vibrations provide evidence for the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Experimental Protocol:
The mass spectrum of this compound is typically obtained using Electron Ionization (EI) at 70 eV. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
Data Interpretation:
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 162, corresponding to its molecular weight. The fragmentation pattern is key to confirming the structure.[1]
Table of Key Fragments:
| m/z | Proposed Fragment | Significance |
| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion (M⁺) |
| 147 | [M - CH₃]⁺ | Loss of a methyl group |
| 107 | [C₇H₇O]⁺ | Retro-Diels-Alder fragmentation |
Expert Insights and Fragmentation Pathway:
The fragmentation of this compound under EI conditions is driven by the stability of the resulting fragments. A primary fragmentation pathway involves the loss of a methyl group to form a stable oxonium ion. Another significant fragmentation is a retro-Diels-Alder reaction, which is characteristic of the chroman ring system.
Diagram 2: Proposed Mass Spectrometry Fragmentation of this compound
A simplified diagram illustrating the key fragmentation pathways of this compound in mass spectrometry.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating profile for the structural confirmation of this compound. The characteristic signals in the ¹H and ¹³C NMR spectra, the key vibrational bands in the IR spectrum, and the distinct fragmentation pattern in the mass spectrum collectively serve as a reliable fingerprint for this important molecular scaffold. For researchers and professionals in drug development and related fields, a solid understanding of this data is crucial for quality control, reaction monitoring, and the design of new chroman-based molecules with desired properties.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- PubChem. This compound. [Link]
- SpectraBase. This compound. [Link]
Sources
A Technical Guide to the Synthesis of 2,2-Dimethylchroman from Simple Precursors
Abstract
The 2,2-dimethylchroman scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. Its synthesis from simple, readily available precursors is a topic of significant interest for researchers in organic synthesis and drug development. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the this compound ring system. Eschewing a rigid template, this guide is structured to logically present the most effective and commonly employed methodologies, focusing on the underlying chemical principles and providing practical, field-proven insights. Each protocol is presented as a self-validating system, with detailed experimental procedures and an exploration of the causality behind experimental choices. All mechanistic claims are supported by authoritative references, ensuring scientific integrity.
Introduction: The Significance of the this compound Moiety
The chroman ring system, a bicyclic ether, is a fundamental structural unit in a vast number of biologically active compounds. The gem-dimethyl substitution at the C2 position is a particularly common feature, lending stability and influencing the pharmacological profile of the molecule. From the antioxidant properties of the tocopherols (Vitamin E) to the diverse biological activities of various natural and synthetic compounds, the this compound core is a cornerstone of medicinal chemistry. This guide will explore the primary retrosynthetic disconnections and the corresponding synthetic strategies for the efficient construction of this important scaffold from basic chemical building blocks.
Strategic Approaches to this compound Synthesis
The synthesis of this compound can be broadly categorized into two primary strategies:
-
Direct Cyclization Methods: These approaches involve the direct formation of the chroman ring in a single key step from a phenol and a suitable five-carbon (C5) precursor.
-
Stepwise Annulation via Chromanone Intermediates: This strategy involves the initial formation of a this compound-4-one, which is subsequently reduced to the desired chroman.
This guide will delve into the practical implementation of both strategies, highlighting the advantages and limitations of each.
Direct Cyclization: Acid-Catalyzed Annulation of Phenols
The most direct and atom-economical approach to this compound involves the acid-catalyzed reaction of a phenol with a C5 electrophile. This reaction typically proceeds via a Friedel-Crafts-type alkylation followed by an intramolecular cyclization.
Reaction of Phenols with Isoprene
The reaction of phenols with isoprene in the presence of an acid catalyst is a widely used method for the synthesis of 2,2-dimethylchromans. The choice of catalyst is crucial for achieving high yields and selectivity. While traditional Brønsted acids like phosphoric acid (H₃PO₄) have been employed, solid acid catalysts such as Amberlyst 15 offer significant advantages in terms of ease of handling, recyclability, and improved selectivity.
Mechanism of Isoprene Annulation:
The reaction is initiated by the protonation of isoprene to generate a stable tertiary carbocation. This electrophile then undergoes a Friedel-Crafts alkylation of the electron-rich phenol ring, typically at the ortho position. Subsequent intramolecular cyclization of the phenolic hydroxyl group onto the remaining double bond, followed by proton loss, yields the this compound ring system.
Figure 1: Mechanism of acid-catalyzed synthesis of this compound from phenol and isoprene.
Experimental Protocol: Synthesis of 2,2-Dimethyl-6-hydroxychroman using Amberlyst 15 [1]
This protocol describes the synthesis of a substituted this compound from hydroquinone and isoprene, demonstrating the efficacy of a solid acid catalyst.
-
Materials:
-
Hydroquinone
-
Isoprene
-
Amberlyst 15 resin
-
Tetrahydrofuran (THF)
-
Heptane
-
-
Procedure:
-
To a stirred mixture of Amberlyst 15 and hydroquinone in THF at 65-70 °C, slowly add a solution of isoprene (1.1 equivalents) in heptane.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the Amberlyst 15 resin. The resin can be washed with THF, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,2-dimethyl-6-hydroxychroman.
-
Data Presentation: Comparison of Catalysts for Isoprene Annulation
| Catalyst | Precursor | Product | Yield | Selectivity | Reference |
| H₃PO₄ | Hydroquinone | 2,2-Dimethyl-6-hydroxychroman | 13% | Mixture of mono- and di-prenylated products | [1] |
| Amberlyst 15 | Hydroquinone | 2,2-Dimethyl-6-hydroxychroman | 61% | Good positional selectivity for mono-prenylation | [1] |
Reaction of Phenols with Prenyl Alcohols and Halides
Prenyl alcohol (3-methyl-2-buten-1-ol) and prenyl halides (e.g., prenyl chloride) can also serve as the C5 electrophile precursor. In the presence of a Lewis or Brønsted acid, these substrates generate the same prenyl carbocation as isoprene, leading to the formation of the chroman ring.
Stepwise Annulation via Chromanone Intermediates
An alternative and highly versatile route to 2,2-dimethylchromans involves the initial synthesis of a this compound-4-one, followed by reduction of the ketone functionality. This two-step approach offers greater control over the substitution pattern of the final product.
Synthesis of this compound-4-ones
The most common method for the synthesis of this compound-4-ones is the Friedel-Crafts acylation of a phenol with 3,3-dimethylacrylic acid or its acid chloride, followed by an intramolecular Michael addition.
Mechanism of Chromanone Formation:
The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) or a strong Brønsted acid (e.g., polyphosphoric acid, methanesulfonic acid). The acid activates the 3,3-dimethylacryloyl species, which then acylates the phenol. The resulting intermediate undergoes an intramolecular oxa-Michael addition to form the chromanone ring.
Figure 2: General mechanism for the synthesis of this compound-4-one.
Experimental Protocol: Synthesis of 2,2-Dimethylthiochroman-4-one [2]
While this protocol describes the synthesis of a thiochromanone, the principles are directly applicable to the synthesis of the corresponding chromanone by starting with a phenol instead of a thiophenol.
-
Materials:
-
Thiophenol (or Phenol)
-
3,3-Dimethylacrylic acid
-
Methanesulfonic acid (MeSO₃H)
-
-
Procedure:
-
Heat a mixture of thiophenol (or phenol), 3,3-dimethylacrylic acid, and methanesulfonic acid at 80 °C for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Reduction of this compound-4-ones
The final step in this stepwise approach is the reduction of the chromanone to the corresponding chroman. Several methods can be employed for this transformation, with the choice of reducing agent depending on the desired outcome (i.e., reduction to the alcohol followed by dehydration, or direct reduction to the methylene group).
-
Clemmensen or Wolff-Kishner Reduction: These classic methods can be used for the direct reduction of the ketone to a methylene group.
-
Two-Step Reduction/Dehydration: A common and milder approach involves the reduction of the ketone to the corresponding alcohol using a hydride reducing agent (e.g., sodium borohydride), followed by acid-catalyzed dehydration.
Synthesis via 2,2-Dimethyl-2H-chromenes
An alternative pathway to 2,2-dimethylchromans involves the initial synthesis of the corresponding 2,2-dimethyl-2H-chromene, followed by catalytic hydrogenation of the double bond.
Synthesis of 2,2-Dimethyl-2H-chromenes
2,2-Dimethyl-2H-chromenes can be synthesized through various methods, including the pyridine-catalyzed condensation of phenols with 3-hydroxyisovaleraldehyde dimethyl acetal or 3-methylcrotonaldehyde.[3]
Experimental Protocol: Synthesis of 2,2-Dimethyl-2H-chromen-6-carbaldehyde [4]
This protocol details the synthesis of a substituted chromene from 4-hydroxybenzaldehyde.
-
Materials:
-
4-Hydroxybenzaldehyde
-
3-Chloro-3-methyl-1-butyne
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
To a solution of 4-hydroxybenzaldehyde in DMF, add potassium carbonate and 3-chloro-3-methyl-1-butyne.
-
Heat the reaction mixture and monitor by TLC.
-
After the initial reaction, add NMP and continue heating.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product to obtain the 2,2-dimethyl-2H-chromene derivative.
-
Reduction of 2,2-Dimethyl-2H-chromenes
The double bond in the 2H-chromene ring can be readily reduced to the corresponding chroman by catalytic hydrogenation.
General Procedure for Hydrogenation:
-
Dissolve the 2,2-dimethyl-2H-chromene in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
Stir the reaction until the starting material is consumed (monitor by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the this compound.
Conclusion and Future Perspectives
The synthesis of this compound from simple precursors can be achieved through several efficient and versatile methods. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Direct acid-catalyzed cyclizations offer a more atom-economical approach, while the stepwise synthesis via chromanone intermediates provides greater control and flexibility. The continued development of novel catalysts and reaction conditions is expected to further enhance the efficiency and sustainability of these important transformations, facilitating the discovery and development of new chroman-based therapeutics and functional materials.
References
- Jain, A. C., & Lal, P. (Year). Amberlyst 15 Catalyzed Prenylation of Phenols: One-Step Synthesis of Benzopyrans. Molecules.
- Bollinger, F. G., & Netscher, T. (Year). On the Mechanism of the Acid-Catalyzed Stereoselective Chroman Cyclization Reaction.
- de Koning, C. B., & van Otterlo, W. A. L. (2015). Catalytic Synthesis of 2H-Chromenes.
- Pai, G. G., et al. (Year). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research.
- Movassaghi, M., & Schmidt, M. A. (2010). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis.
- Bandaranayake, W. M., Crombie, L., & Whiting, D. A. (1969). Novel methods for the synthesis of 2-2-dimethylchromens.
- Lévai, A., Tímár, T., Sebok, P., & Eszenyi, T. (2000). Synthesis of 2,2-Dimethyl-2H-chromenes. HETEROCYCLES, 53(5), 1035.
- Al-Hadedi, A. A. M., et al. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules, 26(8), 2215.
Sources
- 1. Amberlyst 15 Catalyzed Prenylation of Phenols: One-Step Synthesis of Benzopyrans | MDPI [mdpi.com]
- 2. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel methods for the synthesis of 2-2-dimethylchromens - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. op.niscair.res.in [op.niscair.res.in]
A Senior Application Scientist's Guide to the Structural Elucidation of Novel 2,2-Dimethylchroman Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Spectrum – A Logic-Driven Approach
The 2,2-dimethylchroman scaffold is a privileged structure in chemical biology, forming the core of numerous natural products, including tocopherols (Vitamin E) and various flavonoids. Its derivatives are actively pursued in drug discovery for a wide range of therapeutic applications, from anticancer to anti-inflammatory agents.[1][2][3] The discovery or synthesis of a novel derivative, however, presents a critical challenge: the unambiguous determination of its three-dimensional structure. A mere collection of spectra is insufficient; true structural elucidation is a process of systematic, logical deduction, where each experiment is chosen to answer a specific question raised by the last.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents an integrated, field-proven methodology that a senior scientist would employ. We will explore not just the "how" of running an experiment, but the crucial "why"—the causal reasoning that connects data from mass spectrometry, multi-dimensional NMR, and chiroptical methods into a single, validated structural hypothesis. Our focus is on building a self-validating system of protocols, where computational methods serve as a final, powerful arbiter to confirm our findings.
Part 1: The Initial Interrogation – Mass Spectrometry
The first questions we ask of a novel compound are fundamental: "How much does it weigh?" and "What is its elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this initial interrogation.
Expertise & Rationale: Why HRMS is Non-Negotiable
Low-resolution mass spectrometry provides a nominal mass, which is often insufficient to distinguish between multiple possible elemental formulas. HRMS, by providing a mass measurement with high accuracy (typically to four or five decimal places), severely constrains the possible elemental formulas to a single, most probable candidate. This is the bedrock upon which all subsequent analysis is built. For chroman derivatives, which are rich in carbon, hydrogen, and oxygen, this precision is essential for ruling out isobaric interferences.[4][5]
Furthermore, the ionization method is a critical choice. While standard electrospray ionization (ESI) is common, studies have shown that chromanol and related chroman structures can exhibit unconventional behavior, forming radical cations (M+•) instead of the typical protonated molecules ([M+H]+), particularly under acidic conditions.[6] Recognizing this possibility is key to correctly interpreting the molecular ion peak.
Experimental Protocol: LC-HR-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the purified novel compound in 1 mL of LC-MS grade methanol or acetonitrile. Perform a serial dilution to a final concentration of ~1-10 µg/mL.
-
Chromatographic Separation:
-
System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7]
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically effective.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a 5-10% B gradient, ramping to 95-100% B over 10-15 minutes to elute the compound.
-
Rationale: The gradient elution ensures that the compound is well-resolved from any minor impurities and enters the mass spectrometer as a sharp peak, maximizing sensitivity. The formic acid aids in ionization.
-
-
Mass Spectrometer Settings (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). It is prudent to also run a negative mode analysis, as compounds with acidic protons will show an abundant [M-H]− ion.[6]
-
Full Scan (MS1): Acquire data from m/z 100-1000 to identify the molecular ion.
-
Tandem MS (MS/MS): Use data-dependent acquisition to trigger fragmentation of the most intense ions from the full scan. Set the precursor ion (the molecular ion peak) for collision-induced dissociation (CID).
-
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.
-
Data Interpretation: The Fragmentation Signature
The this compound core has a characteristic fragmentation pattern. The most common cleavage is a Retro-Diels-Alder (RDA) reaction on the heterocyclic ring, leading to a loss of a neutral isobutene molecule (56 Da). The resulting fragment provides information about the substitution on the aromatic ring.
Below is a diagram illustrating this primary fragmentation pathway.
Caption: Primary Retro-Diels-Alder (RDA) fragmentation pathway for this compound derivatives in MS/MS.
Part 2: Assembling the Skeleton – NMR Spectroscopy
With the molecular formula in hand, Nuclear Magnetic Resonance (NMR) spectroscopy is deployed to solve the constitutional isomerism—that is, to determine the precise connectivity of all atoms. It is the single most powerful technique for determining the 3D structure of organic molecules.[8]
Expertise & Rationale: A Multi-Dimensional Strategy
A simple 1D proton (¹H) or carbon (¹³C) spectrum is rarely sufficient for a novel compound. A suite of 2D NMR experiments is required to build the molecular structure piece by piece. The logic is as follows:
-
¹H NMR: Identifies the types and number of hydrogen environments.
-
¹³C NMR: Identifies the types and number of carbon environments.
-
HSQC: Connects each proton directly to the carbon it is attached to, creating definite C-H building blocks.
-
COSY: Establishes proton-proton coupling networks, linking adjacent C-H units together into spin systems (e.g., tracing the -CH2-CH2- path).
-
HMBC: This is the key experiment for connecting disparate fragments. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to piece together the entire carbon skeleton and place substituents.
Data Presentation: Characteristic NMR Chemical Shifts
For any novel this compound derivative, certain signals are highly diagnostic. The following table summarizes these key spectroscopic landmarks.[9][10][11]
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Rationale / Notes |
| ¹H | Gem-dimethyl (2x CH₃) | 1.30 - 1.50 | A sharp singlet integrating to 6H. Highly characteristic of the 2,2-dimethyl substitution. |
| ¹H | Methylene (C3-H₂) | ~1.80 | Typically a triplet, coupled to C4-H₂. |
| ¹H | Methylene (C4-H₂) | ~2.70 | Typically a triplet, coupled to C3-H₂. Deshielded due to proximity to the aromatic ring. |
| ¹H | Aromatic Protons | 6.50 - 7.80 | Coupling patterns (J-values) reveal the substitution pattern on the aromatic ring. |
| ¹³C | Gem-dimethyl (2x CH₃) | 25 - 30 | Two distinct signals may appear if the molecule is chiral and they are diastereotopic. |
| ¹³C | Methylene (C3) | ~22 | |
| ¹³C | Methylene (C4) | ~32 | |
| ¹³C | Quaternary (C2) | ~75 | Oxygen-bearing quaternary carbon. A key signal in the ¹³C spectrum. |
| ¹³C | Aromatic Carbons | 115 - 160 | Chemical shifts are highly dependent on the nature and position of substituents. |
Experimental Protocol: Acquiring a Full NMR Data Set
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of water.
-
Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
1D Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Experiments (Standard Suite):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is critical for connecting fragments.
-
(Optional but Recommended) NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations, providing initial clues about relative stereochemistry.
-
Visualization: The NMR Elucidation Workflow
The process of interpreting this suite of spectra is a logical puzzle, best visualized as a workflow.
Caption: A logical workflow for assembling a planar structure from a standard suite of 2D NMR experiments.
Part 3: Defining the 3D Architecture – Absolute Stereochemistry
Many biologically active chroman derivatives are chiral.[12] Determining the absolute configuration (AC) is not an academic exercise; enantiomers can have drastically different pharmacological or toxicological profiles.
Expertise & Rationale: The Gold Standard and Its Alternatives
-
Single-Crystal X-ray Crystallography: This is the unequivocal "gold standard" for determining absolute configuration.[13][14] If a suitable single crystal of the compound can be grown, the resulting electron density map provides a direct image of the molecule's 3D structure, including the stereochemistry. The main limitation is the ability to produce high-quality crystals, which can be a significant bottleneck.[14]
-
Chiroptical Methods with Computation: When crystallization fails, a combination of experimental Circular Dichroism (CD) spectroscopy and computational chemistry provides a powerful alternative.[] The process involves:
-
Measuring the experimental Electronic Circular Dichroism (ECD) spectrum of the novel compound.
-
Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate the theoretical ECD spectra for both possible enantiomers (e.g., the R and S configurations).[16]
-
The absolute configuration is assigned by matching the experimentally measured spectrum to one of the two theoretically calculated spectra.[]
-
Protocol: Assigning Absolute Configuration
Method A: X-ray Crystallography
-
Crystallization: Screen a wide range of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) to obtain diffraction-quality single crystals.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data using an X-ray source.
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure. For absolute configuration, the Flack parameter should be calculated; a value close to 0 for the proposed configuration (and close to 1 for its inverse) confirms the assignment.
Method B: ECD Spectroscopy and TD-DFT Calculation
-
Experimental ECD: Dissolve the sample in a suitable transparent solvent (e.g., methanol) and record the ECD spectrum on a CD spectrometer.
-
Computational Modeling:
-
Build 3D models of both enantiomers of the proposed structure.
-
Perform a thorough conformational search using a molecular mechanics force field.
-
Optimize the geometry of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the ECD spectrum for each conformer using TD-DFT (e.g., CAM-B3LYP/TZVP).
-
Generate a Boltzmann-averaged theoretical spectrum for each enantiomer.
-
-
Comparison: Overlay the experimental ECD spectrum with the two calculated spectra. A strong visual match confirms the absolute configuration.
Visualization: The Stereochemistry Decision Tree
Caption: Decision workflow for determining the absolute configuration of a novel chiral this compound.
Conclusion: An Integrated, Self-Validating Framework
The structural elucidation of a novel this compound derivative is a multi-faceted endeavor that relies on the synergistic application of modern analytical techniques. The process begins with HRMS to establish an unambiguous molecular formula. It then moves to a comprehensive suite of 2D NMR experiments to assemble the carbon skeleton and define connectivity. Finally, for chiral molecules, the three-dimensional structure is resolved using X-ray crystallography or chiroptical methods coupled with computational chemistry. Each step in this workflow provides a piece of the puzzle, and the congruence of data from all techniques provides the ultimate validation of the proposed structure, meeting the rigorous standards required for publication, patenting, and advancement in drug development pipelines.
References
- IntechOpen. (n.d.). Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals.
- Semantic Scholar. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods.
- PubMed. (n.d.). An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman.
- PubMed. (2016). Using Genomics for Natural Product Structure Elucidation.
- LinkedIn. (n.d.). Advanced Spectroscopic Analysis Of Natural Products.
- PubMed. (2020). Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors.
- PubMed Central. (2019). Computationally-assisted discovery and structure elucidation of natural products.
- PubMed. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions.
- ResearchGate. (n.d.). Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative.
- Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
- Royal Society of Chemistry. (n.d.). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives.
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies.
- ResearchGate. (2020). (PDF) Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies.
- PubMed. (2020). Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies.
- PubMed. (2017). Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants.
- Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
- PubMed. (2018). UHPLC-MS Analyses of Plant Flavonoids.
- The Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092).
- Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
- PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds.
Sources
- 1. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benthamopen.com [benthamopen.com]
- 5. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
- 6. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UHPLC-MS Analyses of Plant Flavonoids [pubmed.ncbi.nlm.nih.gov]
- 8. esports.bluefield.edu - Advanced Spectroscopic Analysis Of Natural Products [esports.bluefield.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Theoretical and Molecular Modeling of 2,2-Dimethylchroman
Abstract
The 2,2-dimethylchroman scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds, including cannabinoids and tocopherols (Vitamin E). Its unique structural and electronic properties make it a cornerstone for the development of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and molecular modeling approaches to elucidate the characteristics of this compound. We will delve into the core principles of quantum chemical calculations, offering field-proven insights into the causality behind computational choices. This guide will furnish detailed, step-by-step protocols for Density Functional Theory (DFT) calculations and molecular docking simulations, validated against experimental data where available, to empower researchers in their quest for novel drug candidates.
Introduction: The Significance of the this compound Moiety
The chroman ring system, a bicyclic ether, is a fundamental building block in medicinal chemistry. The gem-dimethyl substitution at the C2 position in this compound imparts significant conformational rigidity and metabolic stability, making it an attractive scaffold for drug design. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer and anti-leishmanial properties.[1][2] A profound understanding of the three-dimensional structure, electronic properties, and potential intermolecular interactions of this compound is paramount for the rational design of new, more potent, and selective therapeutic agents.
Theoretical studies and molecular modeling offer a powerful and cost-effective avenue to explore these molecular characteristics at a level of detail often unattainable through experimental methods alone. By leveraging computational chemistry, we can predict molecular geometries, spectroscopic signatures, and binding affinities to biological targets, thereby accelerating the drug discovery and development pipeline.
Foundational Theoretical Approaches: A Scientist's Perspective
The choice of computational methodology is a critical decision that directly impacts the accuracy and reliability of the obtained results. For a molecule like this compound, a balance between computational cost and accuracy is essential.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has emerged as the preeminent method for quantum chemical calculations on small to medium-sized organic molecules.[3][4] It offers a remarkable balance of accuracy and computational efficiency, making it the ideal choice for our investigation of this compound. The fundamental premise of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property to compute than the complex many-electron wavefunction.
The selection of the functional and basis set is a crucial step in any DFT calculation. For systems like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely validated choice.[2][5] It incorporates a portion of the exact Hartree-Fock exchange, which is vital for accurately describing the electronic structure of organic molecules. For the basis set, a Pople-style basis set such as 6-311++G(d,p) provides a good compromise between flexibility and computational cost.[6] The inclusion of diffuse functions (++) is important for describing the lone pairs on the oxygen atom, while the polarization functions (d,p) allow for a more accurate representation of bonding environments.
Molecular Docking: Unveiling Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[7][8] This method is instrumental in structure-based drug design, allowing us to hypothesize the binding mode of this compound derivatives to their biological targets. AutoDock Vina is a widely used and freely available software for molecular docking, known for its accuracy and speed.[9] The scoring function in AutoDock Vina estimates the binding affinity, providing a quantitative measure to rank different ligands or binding poses.
In-Depth Technical Protocols
The following sections provide detailed, step-by-step protocols for performing theoretical calculations and molecular modeling on this compound. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Geometry Optimization and Vibrational Analysis using DFT
This protocol outlines the procedure for determining the most stable 3D structure (ground state geometry) of this compound and simulating its infrared (IR) spectrum.
Step 1: Building the Initial Molecular Structure
-
Use a molecular builder such as GaussView, Avogadro, or ChemDraw to construct the 2D structure of this compound.
-
Convert the 2D structure to a preliminary 3D conformation. Ensure correct atom types and bond orders.
Step 2: Setting up the DFT Calculation
-
Choose a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
-
Define the computational method:
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Specify the calculation type as "Optimization + Frequencies" (Opt+Freq). The optimization will find the minimum energy structure, and the frequency calculation will confirm it is a true minimum (no imaginary frequencies) and provide the vibrational modes.
-
Save the input file (e.g., dimethylchroman_opt_freq.gjf).
Step 3: Running the Calculation
-
Submit the input file to the quantum chemistry software. The time required will depend on the computational resources available.
Step 4: Analyzing the Results
-
Geometry Optimization: Upon successful completion, examine the output file for the optimized Cartesian coordinates. Visualize the 3D structure to ensure it is chemically reasonable.
-
Vibrational Frequencies: Check the output for the calculated vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated frequencies correspond to the vibrational modes of the molecule and can be compared with experimental IR spectra.
start [label="Start: Build 3D Structure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Setup Calculation\n(Functional: B3LYP, Basis Set: 6-311++G(d,p))"]; run [label="Run DFT Calculation\n(Opt+Freq)"]; check_convergence [label="Check for Convergence\n& No Imaginary Frequencies", shape=diamond, fillcolor="#FBBC05"]; analyze_geom [label="Analyze Optimized Geometry\n(Bond Lengths, Angles)"]; analyze_vib [label="Analyze Vibrational Frequencies\n(Compare with IR Spectrum)"]; end [label="End: Characterized Molecule", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> setup; setup -> run; run -> check_convergence; check_convergence -> analyze_geom [label="Yes"]; check_convergence -> setup [label="No, Revise Input"]; analyze_geom -> analyze_vib; analyze_vib -> end; }
Protocol 2: NMR Chemical Shift Calculation
This protocol describes how to predict the ¹H and ¹³C NMR spectra of this compound, a crucial step for structural elucidation.
Step 1: Use the Optimized Geometry
-
Start with the optimized Cartesian coordinates obtained from Protocol 1. A high-quality geometry is essential for accurate NMR predictions.
Step 2: Setting up the GIAO-DFT Calculation
-
In your quantum chemistry software, set up a new calculation using the optimized geometry.
-
Specify the calculation type as "NMR".
-
The Gauge-Independent Atomic Orbital (GIAO) method is the standard and most reliable method for calculating NMR chemical shifts.[10]
-
Use the same functional (B3LYP) and a suitable basis set (e.g., 6-311+G(2d,p)) for the NMR calculation.
-
It is also recommended to include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the experimental conditions (e.g., in chloroform or DMSO).
Step 3: Running the Calculation
-
Submit the input file for the GIAO-DFT calculation.
Step 4: Analyzing the Results
-
The output will provide the absolute shielding tensors for each nucleus.
-
To obtain the chemical shifts, these values must be referenced against the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
δ_sample = σ_TMS - σ_sample
-
-
Compare the calculated chemical shifts with experimental data for validation. Studies on similar structures, such as 6-acetyl-2,2-dimethyl-chromane, have shown good agreement between DFT-calculated and experimental ¹H NMR spectra.[2]
Protocol 3: Molecular Docking with AutoDock Vina
This protocol provides a workflow for docking a this compound derivative into the active site of a target protein.
Step 1: Prepare the Receptor (Protein) Structure
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Using software like UCSF Chimera or AutoDock Tools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein structure.
-
Save the prepared receptor in the PDBQT file format, which includes atomic charges and atom types.
Step 2: Prepare the Ligand (this compound Derivative) Structure
-
Obtain the 3D structure of the ligand. It is highly recommended to use the DFT-optimized geometry from Protocol 1.
-
Use AutoDock Tools to assign atomic charges and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
Step 3: Define the Binding Site (Grid Box)
-
Identify the active site of the receptor. This can be determined from the position of a co-crystallized ligand or from literature data.
-
Define a grid box that encompasses the entire binding pocket. The size and center of the grid box are crucial parameters that will guide the docking simulation.
Step 4: Configure and Run AutoDock Vina
-
Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Run AutoDock Vina from the command line, providing the configuration file as input.
Step 5: Analyze the Docking Results
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked poses in the context of the receptor's active site using software like PyMOL or Discovery Studio.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein to understand the basis of binding.
prep_receptor [label="Prepare Receptor\n(Add Hydrogens, Save as PDBQT)"]; prep_ligand [label="Prepare Ligand\n(Optimized Geometry, Save as PDBQT)"]; define_grid [label="Define Binding Site\n(Grid Box)"]; run_vina [label="Run AutoDock Vina"]; analyze_results [label="Analyze Results\n(Binding Poses & Scores)"]; visualize [label="Visualize Interactions\n(Hydrogen Bonds, Hydrophobicity)"];
prep_receptor -> run_vina; prep_ligand -> run_vina; define_grid -> run_vina; run_vina -> analyze_results; analyze_results -> visualize; }
Predicted Molecular Properties of this compound
Based on the established protocols and data from closely related structures, we can predict the key molecular properties of this compound.
Molecular Geometry
The DFT-optimized geometry of this compound would reveal the precise bond lengths, bond angles, and dihedral angles. The heterocyclic ring is expected to adopt a half-chair conformation. The table below presents anticipated bond lengths and angles based on DFT calculations of similar chroman structures.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-O (ether) | ~1.37 |
| C-O (aromatic) | ~1.38 |
| C-C (aliphatic) | ~1.53 - 1.54 |
| C-C (aromatic) | ~1.39 - 1.40 |
| **Bond Angles (°) ** | |
| C-O-C (ether) | ~118 |
| C-C-C (gem-dimethyl) | ~109 |
| C-C-C (aromatic) | ~120 |
Spectroscopic Properties
The simulated spectra provide a powerful tool for the identification and characterization of this compound and its derivatives.
-
Vibrational Spectrum (IR): The calculated IR spectrum would show characteristic peaks for C-H stretching (aromatic and aliphatic), C-O ether stretching, and aromatic C=C stretching vibrations. These can be directly compared with experimental FTIR data for validation.
-
NMR Spectrum: The GIAO-DFT calculated ¹H and ¹³C NMR chemical shifts would provide a detailed fingerprint of the molecule's electronic environment. The protons of the gem-dimethyl groups are expected to be singlets, while the methylene protons would exhibit more complex splitting patterns. The aromatic protons would show characteristic coupling patterns depending on their substitution.
Electronic Properties and Reactivity
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic properties and reactivity of this compound.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions. A larger gap suggests higher stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom is expected to be the most electron-rich region, making it a likely site for hydrogen bonding interactions.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the theoretical and molecular modeling of this compound. By following the detailed protocols for DFT calculations and molecular docking, researchers can gain profound insights into the structural, spectroscopic, and electronic properties of this important heterocyclic scaffold. The synergy between computational predictions and experimental validation is crucial for advancing our understanding of these molecules and for the rational design of novel therapeutic agents.
Future work in this area could involve more advanced computational techniques such as molecular dynamics (MD) simulations to study the conformational dynamics of this compound and its derivatives in solution and when bound to biological targets.[11][12] Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, informed by DFT-derived descriptors, could be employed to build predictive models for the biological activity of novel this compound analogs.
References
- AutoDock Vina Tutorial: Beginners to Advanced | Pymol. (2024). YouTube.
- Barbera, S., et al. (2020). Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061.
- Bhardwaj, A., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 108, 129789.
- Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
- Rojas, L. A., et al. (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 126, 1-10.
- Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. (2020). ResearchGate.
- Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.
- Bursch, M., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(36), e202205735.
- Molecular Dynamics Simulations on DNA-Chromophore Complexes. (2023). DTIC.
- Molecular Dynamics Simulations on DNA-Chromophore Complexes. (2023). DTIC.
- Sundaraganesan, N., et al. (2009). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(4), 734-740.
- Mary, Y. S., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1248, 131453.
Sources
- 1. eagonlab.github.io [eagonlab.github.io]
- 2. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. apps.dtic.mil [apps.dtic.mil]
Preliminary Biological Screening of 2,2-Dimethylchroman Analogs: A Strategic Approach for Drug Discovery
An In-Depth Technical Guide:
This guide provides a comprehensive framework for the initial biological evaluation of novel 2,2-dimethylchroman analogs. The methodologies detailed herein are designed to efficiently identify promising lead compounds by systematically assessing cytotoxicity, primary biological activities, and early drug-like properties. The overarching strategy emphasizes a phased screening cascade, ensuring that resources are focused on candidates with the highest therapeutic potential.
The this compound Scaffold: A Privileged Structure
The chroman core, particularly the this compound moiety, is a heterocyclic structure of significant interest in medicinal chemistry. It is a common motif in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities. These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The structural rigidity of the chroman ring system, combined with the diverse substitution patterns possible on both the aromatic and heterocyclic rings, makes it an excellent scaffold for developing targeted therapeutic agents.[3][4]
The synthesis of this compound analogs often involves established chemical pathways, such as the reaction of phenols with isoprene or related reagents, or cyclization reactions of appropriately substituted precursors.[1][5][6] This accessibility allows for the creation of diverse chemical libraries, which form the foundation of any successful screening campaign. The goal of this preliminary screening guide is to effectively triage these libraries to identify analogs with desirable biological profiles.
The Screening Cascade: A Phased and Logical Workflow
A robust preliminary screening strategy does not test for all activities at once. Instead, it follows a logical, multi-phase cascade designed to eliminate unsuitable compounds early, a "fail-fast, fail-cheap" approach critical in drug discovery.[7][8] This ensures that the most resource-intensive assays are reserved for the most promising candidates.
Our proposed cascade consists of three primary phases:
-
Phase I: Foundational Viability and Cytotoxicity Assessment. This initial step is non-negotiable. It establishes the intrinsic toxicity of the compounds and determines the appropriate concentration ranges for all subsequent biological assays.
-
Phase II: Elucidation of Key Biological Activities. Based on the known therapeutic potential of the chroman scaffold, this phase involves parallel screening in several key areas: antimicrobial, antioxidant, and anti-inflammatory activity.
-
Phase III: Early Assessment of Drug-Like Properties. Promising "hits" from Phase II undergo preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess their metabolic stability.[9]
Below is a diagram illustrating this strategic workflow.
Caption: A strategic workflow for the preliminary biological screening of novel compounds.
Phase I: Foundational Viability and Cytotoxicity Assessment
The first step in evaluating any new chemical entity is to understand its effect on cell viability.[10] Cytotoxicity assays are fundamental for distinguishing between targeted biological effects and non-specific toxicity. The results dictate the concentration ranges for all future experiments.[11][12]
The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][13] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is proportional to the number of living cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well.[14] Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Replace the existing medium in the wells with medium containing the test compounds at final concentrations typically ranging from 0.1 to 100 µM. Include "vehicle control" (e.g., DMSO) and "untreated control" wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation: Cytotoxicity of Chroman Analogs
| Compound ID | Modification on Chroman Scaffold | Target Cell Line | IC₅₀ (µM) |
| DMC-001 | Parent (unsubstituted) | MCF-7 | > 100 |
| DMC-002 | 6-Nitro | MCF-7 | 15.2 |
| DMC-003 | 7-Methoxy | MCF-7 | 85.7 |
| DMC-004 | 6-Amino | MCF-7 | 42.1 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |
Note: Data is hypothetical and for illustrative purposes.
Phase II: Elucidating Biological Activity
Compounds that are not broadly cytotoxic at reasonable concentrations (e.g., IC₅₀ > 30 µM) proceed to Phase II. Here, we screen for specific biological activities historically associated with chroman derivatives.
Antimicrobial Activity Screening
Chroman derivatives have demonstrated notable activity against a range of microbial pathogens.[1][15] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth medium.
-
Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of each chroman analog in the broth, creating a concentration gradient.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is identified as the lowest compound concentration in which no visible turbidity (growth) is observed.[1]
Data Presentation: Antimicrobial Activity of Chroman Analogs
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DMC-001 | > 128 | > 128 | 64 |
| DMC-005 | 16 | 64 | 32 |
| DMC-006 | 8 | > 128 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Note: Data is hypothetical and for illustrative purposes.
Antioxidant Capacity Evaluation
The phenolic nature of many chroman derivatives imparts them with antioxidant properties.[17][18][19] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for radical scavenging activity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds (dissolved in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The purple DPPH radical is reduced to a yellow-colored product.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals. Ascorbic acid or Trolox is typically used as a positive control.[19]
Anti-inflammatory Potential
Chronic inflammation is a key factor in many diseases, and chroman derivatives have shown promise as anti-inflammatory agents.[2][20] A common screening method involves measuring the inhibition of pro-inflammatory markers in cells stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).[2][21]
Caption: Simplified NF-κB signaling pathway, a target for anti-inflammatory agents.
Experimental Protocol: Inhibition of TNF-α-Induced ICAM-1 Expression
-
Cell Culture: Culture human endothelial cells (like HUVECs) to confluence in 96-well plates.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the chroman analogs for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 18-24 hours to induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1).
-
Cell-Based ELISA: Fix the cells and perform a cell-based ELISA using a primary antibody against ICAM-1 and a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chromogenic substrate and measure the absorbance to quantify the amount of ICAM-1 expressed on the cell surface.
-
Data Analysis: Calculate the percentage inhibition of ICAM-1 expression compared to the TNF-α stimulated control.
Phase III: Early Assessment of Drug-like Properties (ADME)
A compound with excellent biological activity is of little therapeutic value if it is metabolized too quickly by the body.[7][22] Early in vitro ADME assays, such as the microsomal stability assay, provide crucial insights into a compound's metabolic fate and help prioritize candidates for further development.[23][24]
Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[24] The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life (t½).
Experimental Protocol: Microsomal Stability Assay
-
Reaction Mixture: In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM) in a phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system. This system is crucial for the function of CYP enzymes.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold 'stop solution' (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each well using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the half-life (t½).
Data Presentation: Metabolic Stability of Chroman Analogs
| Compound ID | Microsomal Half-life (t½, min) | Intrinsic Clearance (µL/min/mg) | Classification |
| DMC-006 | 45 | 15.4 | Moderately Stable |
| DMC-011 | 8 | 86.6 | Low Stability |
| DMC-015 | > 120 | < 5.8 | High Stability |
| Verapamil | 12 | 57.8 | (Control - Low Stability) |
| Warfarin | 150 | 4.6 | (Control - High Stability) |
Note: Data is hypothetical and for illustrative purposes.
Data Synthesis and Preliminary Structure-Activity Relationships (SAR)
The culmination of this screening cascade is the integrated analysis of all generated data. By comparing the chemical structures of the analogs with their biological activities (cytotoxicity, MIC, antioxidant IC₅₀, anti-inflammatory activity, and metabolic stability), preliminary Structure-Activity Relationships (SAR) can be established.[25][26][27][28]
For instance, analysis might reveal that:
-
Electron-withdrawing groups at the 6-position increase cytotoxicity but also enhance antimicrobial activity.[1]
-
A free hydroxyl group at the 7-position is crucial for antioxidant activity but leads to rapid metabolic glucuronidation (low stability).
-
Bulky lipophilic groups at the 4-position improve anti-inflammatory potency but decrease aqueous solubility.[26]
These initial SAR insights are invaluable for guiding the next phase of drug discovery: lead optimization. They provide a rational basis for designing the next generation of analogs with improved potency, selectivity, and drug-like properties.
References
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI.
- Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed.
- Synthesis and In Silico Evaluation 7-Hydroxycoumarin-4-Acetic Acid as Possible Cytochromes P450 Substrate. (n.d.). MDPI.
- Design, Synthesis, and Testing of Potential Antisickling Agents. 10. (this compound-6-yl)alkanoic Acids. (n.d.). PubMed.
- Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. (n.d.). PubMed.
- Antioxidant activity of 2H-chromen-2-one derivatives. (n.d.). ResearchGate.
- Importance of ADME/Tox in Early Drug Discovery. (2022, January 21). Computational Chemistry | Blog.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (n.d.). BellBrook Labs.
- Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. (2021, April 12). PMC - NIH.
- Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
- Structures of substituted this compound-4-one derivatives studied in this work. (n.d.). ResearchGate.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA).
- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (n.d.). NIH.
- (PDF) Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives. (n.d.). ResearchGate.
- Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
- ADME Properties in Drug Delivery. (n.d.). PMC - PubMed Central.
- Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative | Request PDF. (n.d.). ResearchGate.
- Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI.
- Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants. (2017, November 8). PubMed.
- Antioxidant Activity of Coumarins and Their Metal Complexes. (2023, April 26). MDPI.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH.
- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (n.d.). IJSID.
- ADME Studies: Determining Promising Drug Compounds. (2022, November 2). Pharmaceutical Technology.
- Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (n.d.). PMC - NIH.
- Improving Early Drug Discovery through ADME Modelling. (n.d.). ResearchGate.
- Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. (2023, August 9). PMC - NIH.
- What Are the Types of Biochemical Assays Used in Drug Discovery? (n.d.). Patsnap Synapse.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Academia.edu.
- Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. (2023, September 26). PubMed Central.
- Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and. (n.d.). ResearchGate.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
- Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). Stemnovate.
- Structure–activity relationship studies of curcumin analogues. (2009, February 5). ScienceDirect.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 14. op.niscair.res.in [op.niscair.res.in]
- 15. researchgate.net [researchgate.net]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmtech.com [pharmtech.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mc.minia.edu.eg [mc.minia.edu.eg]
Introduction: The 2,2-Dimethylchroman Core - A Privileged Scaffold in Chemistry and Biology
An In-Depth Technical Guide to the Reactivity of the 2,2-Dimethylchroman Ring System
The this compound framework is a prominent heterocyclic system featuring a dihydropyran ring fused to a benzene ring, with a characteristic gem-dimethyl substitution at the C2 position. This structural motif is not merely a synthetic curiosity; it is a cornerstone of numerous natural products, most notably the tocopherols and tocotrienols (Vitamin E family), and a vast array of flavonoids and alkaloids.[1] Its prevalence in nature underscores its inherent stability and biosynthetic accessibility. In the realm of medicinal chemistry, the this compound ring is recognized as a "privileged scaffold".[2] This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a versatile template for the development of novel therapeutic agents.[3][4] Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antioxidant, antiepileptic, and anti-inflammatory properties.[4][5][6][7][8]
This guide provides an in-depth exploration of the chemical reactivity of the this compound ring system. We will dissect the causality behind its synthetic routes and delve into its characteristic reactions, including electrophilic aromatic substitution, oxidative transformations, and ring-opening processes. The discussion is grounded in mechanistic principles and supported by field-proven experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and manipulating this vital chemical entity.
Synthesis of the this compound Ring System
The construction of the this compound core is pivotal for accessing its diverse derivatives. Several robust synthetic strategies have been established, primarily revolving around the formation of the crucial ether linkage and cyclization.
Core Synthetic Strategies
The most prevalent methods involve the reaction of a phenolic precursor with a C5 isoprenoid unit. The choice of reactants and catalysts dictates the efficiency and regioselectivity of the cyclization.
-
Condensation of Phenols with Isoprenoid Equivalents: A direct and effective method involves the pyridine-catalyzed condensation of phenols with reagents such as 3-hydroxyisovaleraldehyde dimethyl acetal or, more commonly, 3-methylcrotonaldehyde (prenal).[9] This approach leverages the nucleophilicity of the phenol to construct the chroman ring in a single, often high-yielding, step.
-
Acid-Catalyzed Cyclization: The reaction between phenols and β,β-dimethylacrylic acid in the presence of a strong acid catalyst like polyphosphoric acid (PPA) initially forms a this compound-4-one, which can then be reduced to the corresponding chroman.[10] This two-step process is highly effective for synthesizing chromanones, which are valuable intermediates in their own right.[2][10]
-
Reductive Cyclization: Certain 2,2-dimethylchromene derivatives can be selectively reduced using reagents like lithium in liquid ammonia to yield o-isopentenylphenols, which can serve as precursors for further cyclization reactions under different conditions.[10]
The following diagram illustrates the general workflow for the synthesis of the this compound system from a phenol and an isoprenoid unit.
Caption: General Synthetic Workflow for this compound.
Experimental Protocol: Pyridine-Catalyzed Synthesis of a this compound Derivative
This protocol describes a representative synthesis via the condensation of a substituted phenol with 3-methylcrotonaldehyde.
Objective: To synthesize a this compound derivative.
Materials:
-
Substituted Phenol (1.0 eq)
-
3-Methylcrotonaldehyde (1.2 eq)
-
Pyridine (Anhydrous, as solvent and catalyst)
-
Toluene (Anhydrous)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous pyridine. Stir the mixture until the phenol is completely dissolved.
-
Addition of Reagent: Add 3-methylcrotonaldehyde (1.2 eq) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the pyridine under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove any remaining pyridine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of hexane/ethyl acetate to yield the pure this compound derivative.
-
Characterization: Confirm the structure of the purified product using NMR (¹H, ¹³C), IR, and Mass Spectrometry.
Key Reactivity Patterns
The reactivity of the this compound system is dominated by the interplay between the electron-rich aromatic ring and the heterocyclic portion.
Electrophilic Aromatic Substitution (EAS)
The benzene ring of the chroman core is activated towards electrophilic attack. The ether oxygen at position 1 is a powerful ortho-, para-directing group due to its ability to donate a lone pair of electrons, stabilizing the positive charge in the arenium ion intermediate. The alkyl substituents on the pyran ring also provide weak activation. Consequently, electrophilic substitution occurs preferentially at the C6 (para) and C8 (ortho) positions.
Common EAS reactions include:
-
Halogenation: Introduction of Cl, Br, or I using appropriate reagents (e.g., Br₂ in acetic acid, or N-chlorosuccinimide).
-
Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
-
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃). This is a highly reliable method for functionalizing the ring, often with high para-selectivity. For instance, acylation with acetyl chloride yields 6-acetyl-2,2-dimethylchroman derivatives.[10][11]
-
Friedel-Crafts Alkylation: Attachment of an alkyl group using an alkyl halide and a Lewis acid. This reaction is sometimes prone to polyalkylation and rearrangements.
Caption: Mechanism of Electrophilic Aromatic Substitution.
Oxidation Reactions
Oxidation can be targeted at different sites within the this compound structure, depending on the reagent and conditions.
-
Benzylic Oxidation: The C4 position is benzylic and can be oxidized. For example, a 4-hydroxychroman can be oxidized to a this compound-4-one using reagents like pyridinium chlorochromate (PCC).[12]
-
Dehydrogenation: The saturated pyran ring can be dehydrogenated to the corresponding 2,2-dimethylchromene using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10]
-
Aromatic Ring Oxidation: Under harsh oxidative conditions (e.g., strong oxidizing agents like chromic acid), the aromatic ring itself can be cleaved or oxidized to form quinones.[13][14] This is generally a less controlled and synthetically less useful transformation.
The following diagram outlines the primary oxidative pathways.
Caption: Key Oxidative Pathways of the Chroman System.
Ring-Opening Reactions
While the chroman ring is generally stable, the ether linkage can be cleaved under specific reductive conditions. The most notable example is the Birch-type reduction using dissolving metals.
-
Reductive Cleavage: Treatment of a this compound with lithium or sodium in liquid ammonia results in the cleavage of the aryl-oxygen bond, opening the pyran ring to afford an ortho-isopentenylphenol.[10] This reaction provides a strategic method to convert chromans back into their phenolic precursors, which can be useful for structural modification or degradation studies.
Protocol: Reductive Ring-Opening of a this compound
Objective: To cleave the chroman ring to yield an o-isopentenylphenol.
Materials:
-
This compound derivative (1.0 eq)
-
Liquid Ammonia (NH₃)
-
Lithium metal (Li) (excess, e.g., 10 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium Chloride (solid)
-
Diethyl Ether
-
Water
Procedure:
-
Setup: In a three-necked flask fitted with a dry ice condenser, add the this compound derivative and anhydrous THF.
-
Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense liquid ammonia into the flask.
-
Reduction: Add small pieces of lithium metal to the stirred blue solution until the color persists. Continue stirring at -78 °C for 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Evaporation: Allow the ammonia to evaporate overnight as the bath warms to room temperature.
-
Workup: Add water and diethyl ether to the residue. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting o-isopentenylphenol by column chromatography.
Spectroscopic Characterization
Unequivocal identification of this compound derivatives relies on a combination of modern spectroscopic techniques.[15]
| Technique | Key Spectroscopic Features |
| ¹H NMR | Gem-dimethyl (C2): A characteristic sharp singlet integrating to 6H, typically found in the upfield region (δ 1.3-1.5 ppm).[11][16] Methylene protons (C3, C4): Two triplets (or more complex multiplets) for the adjacent CH₂ groups, typically around δ 1.8 ppm (C3) and δ 2.8 ppm (C4).[6] Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns dependent on the substitution. |
| ¹³C NMR | Gem-dimethyl (C2): A signal around δ 26-28 ppm. Quaternary Carbon (C2): A signal around δ 75-80 ppm.[16] Methylene Carbons (C3, C4): Signals around δ 22-25 ppm (C3) and δ 30-33 ppm (C4). Aromatic Carbons: Signals in the δ 115-160 ppm range. |
| IR Spectroscopy | C-O-C Stretch: A strong band corresponding to the aryl-alkyl ether stretch, typically in the 1200-1260 cm⁻¹ region.[11][17] C-H Stretches: Aliphatic (below 3000 cm⁻¹) and aromatic (above 3000 cm⁻¹) C-H stretching bands. |
| Mass Spectrometry | Molecular Ion (M+): Typically observed. Fragmentation: Common fragmentation patterns include retro-Diels-Alder type cleavage of the pyran ring, leading to the loss of a C₅H₈ fragment (isobutylene). |
Applications in Drug Discovery and Natural Products
The this compound motif is a testament to nature's efficiency, forming the core of many bioactive molecules.[18] Its rigid structure and specific stereochemistry often impart favorable pharmacokinetic properties and potent biological activity, making it a highly sought-after scaffold in drug design.[3]
| Compound/Class | Origin/Type | Reported Biological Activity |
| α-Tocopherol (Vitamin E) | Natural Product | Potent antioxidant, radical scavenger.[1] |
| Ripariochromene A | Natural Product | Isolated from various plant species. |
| Ageratina grandifolia derivatives | Natural Product | Inhibitory activity against yeast α-glucosidase.[19] |
| Ormeloxifene | Synthetic Drug | Selective estrogen receptor modulator (SERM).[1] |
| Substituted Chroman-4-ones | Synthetic | Selective inhibitors of SIRT2, relevant to neurodegenerative disorders.[2] |
| Chroman-based Tamoxifen Analogs | Synthetic | Antiproliferative activity against breast cancer cell lines.[7] |
| Novel Chroman Derivatives | Synthetic | Dual anti-breast cancer and antiepileptic activities.[6] |
Conclusion
The this compound ring system represents a uniquely versatile and powerful scaffold in organic and medicinal chemistry. Its reactivity is well-defined, primarily governed by the activated aromatic ring which readily undergoes electrophilic substitution, while the heterocyclic portion can be manipulated through specific oxidative and reductive pathways. This predictable reactivity, combined with its prevalence in biologically active natural products, ensures that the chroman core will remain a focal point for innovation. As our understanding of disease pathways becomes more nuanced, the ability to strategically functionalize this privileged scaffold will continue to empower chemists to design and synthesize the next generation of therapeutic agents, tackling challenges from cancer to neurodegeneration.
References
- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (n.d.). Rasayan Journal of Chemistry.
- Novel methods for the synthesis of 2-2-dimethylchromens. (n.d.).
- The Chromenopyridine Scaffold: A Privileged Pl
- Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. (2021).
- Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. (n.d.).
- Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. (2014). PubMed.
- Synthesis of 2,2-Dimethyl-4-chromanones | Request PDF. (2022).
- Chromane - Wikipedia. (n.d.). Wikipedia.
- Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells | Request PDF. (2008).
- Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry.
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016).
- Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking. (n.d.). Indian Academy of Sciences.
- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. (2024). PubMed.
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (n.d.). Semantic Scholar.
- Electrophilic Aromatic Substitution: The Six Key Reactions. (2024). Master Organic Chemistry.
- Electrophilic substitution reaction.pptx. (n.d.). Slideshare.
- Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. (n.d.).
- Structures of substituted this compound-4-one derivatives studied in this work. (n.d.).
- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents | Request PDF. (2024).
- Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. (n.d.). Organic & Biomolecular Chemistry.
- OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems: 1a,c,e,g,n,o,q; 2a,b,c,f,g,j,k; 5; 9 a,c,d,e,f,l,m,n; (n.d.). University of California, Irvine.
- Electrophilic Aromatic Substitution Reactions Made Easy! (2018). YouTube.
- Spectroscopy in Characterization of M
- Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. (n.d.).
- Boron Trifluoride Mediated Ring-Opening Reactions of trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Synthesis of Aroylmethylidene Malonates as Potential Building Blocks for Heterocycles. (n.d.). Organic Chemistry Portal.
- Baylis-Hillman Reaction. (n.d.). Organic Chemistry Portal.
- Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Comput
- Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. (n.d.). PubMed Central.
- Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Tre
- Oxidation of Aromatic Ring & Polyaromatic Hydrocarbon #mscchemistrynotes. (2023). YouTube.
- Ring strain release and pseudo anti-aromaticities control photochemical reactivities in photoclick reactions of solv
- Reactive and unreactive pathways in a photochemical ring opening reaction from 2D femtosecond stimul
- Different ring opening reactions of vinylcyclopropanes. (2025). ACS Fall 2025.
- Natural Products for Drug Discovery in Modern Medicine. (2023). Cayman Chemical.
- Baylis - Hillman Reaction Detailed Mechanism. (2021). YouTube.
- Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-fungal Activity of Ethyl 2-Oxo-2H-chromene-3-carboxylateDerivatives. (2022).
- Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. (n.d.). PubMed Central.
- A Ring-Expanding Oxidation – Solving Exam Riddles in Organic Chemistry 20. (2022). YouTube.
- E1 elimination mechanism of 1 bromo 2 2-dimethylcyclohexane. (2021). YouTube.
- Comprehensive Natural Products II: Chemistry and Biology. (n.d.). Semantic Scholar.
- Beyond the Woodward-Hoffman rules: what controls reactivity in eliminative aromatic ring-forming reactions? (2018). Nottingham Trent University.
- Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. (2020). YouTube.
Sources
- 1. Chromane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 9. Novel methods for the synthesis of 2-2-dimethylchromens - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. Comprehensive Natural Products II: Chemistry and Biology | Semantic Scholar [semanticscholar.org]
- 19. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2,2-Dimethylchroman
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Foundational Importance of Physicochemical Characterization
In the landscape of drug discovery and chemical research, a molecule's potential is fundamentally tethered to its physicochemical properties. Among these, solubility and stability stand as gatekeepers to viability. Solubility dictates a compound's ability to be formulated, absorbed, and distributed, while stability determines its shelf-life, degradation pathways, and the potential formation of impurities.[1][2] 2,2-Dimethylchroman (CAS 1198-96-5), a heterocyclic compound featuring a benzopyran core, serves as a valuable scaffold in medicinal chemistry and organic synthesis.[3][4] This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility and stability of this compound, empowering researchers to handle, formulate, and develop this molecule with confidence and scientific rigor.
Part 1: Core Physicochemical Properties and Structural Insights
Before delving into experimental determination, a theoretical assessment based on the molecule's structure provides predictive insights into its behavior.
Chemical Structure: this compound Molecular Formula: C₁₁H₁₄O[3] Molecular Weight: 162.23 g/mol [3]
The structure consists of a bicyclic system: a benzene ring fused to a dihydropyran ring. The key features influencing its solubility and stability are:
-
Aromatic Benzene Ring: A large, non-polar, hydrophobic region.
-
Saturated Heterocyclic Ring: Contains an ether linkage (-O-), which introduces a degree of polarity.
-
Gem-Dimethyl Group: Two methyl groups at the C2 position, which enhance lipophilicity (fat-solubility) and provide steric hindrance.
This combination suggests that this compound is a predominantly non-polar, lipophilic molecule with limited aqueous solubility. Its ether linkage is generally stable but can be susceptible to cleavage under harsh acidic conditions.
Part 2: Solubility Profile of this compound
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] A substance's ability to dissolve in a solvent is maximized when their intermolecular forces are similar. Given its structure, this compound is expected to be readily soluble in non-polar and moderately polar organic solvents and poorly soluble in highly polar solvents like water.
Experimental Workflow for Solubility Determination
A systematic approach is crucial for accurately classifying a compound's solubility. The following workflow provides a robust method for qualitative and semi-quantitative assessment.
Caption: A decision-tree workflow for systematic solubility classification.
Protocol 1: Qualitative and Semi-Quantitative Solubility Assessment
This protocol is adapted from standard organic chemistry methodologies to provide a rapid and reliable classification of solubility.[6][7]
-
Preparation: Aliquot approximately 25 mg of this compound into a series of small, labeled test tubes.
-
Solvent Addition: To the first tube, add the chosen solvent (e.g., water, ethanol, hexane) in 0.25 mL portions, up to a total of 0.75 mL.
-
Mixing: After each addition, cap and shake the test tube vigorously for 30-60 seconds.[5] Visual observation is the primary method of determination; if two distinct layers are visible, the substances are immiscible.
-
Observation: Record the compound as "soluble" if the solid completely dissolves. If it remains undissolved, it is "insoluble." Note any partial solubility.
-
Systematic Testing: Follow the workflow diagram above. Test solubility sequentially in water, 5% NaOH, 5% HCl, and finally, cold concentrated H₂SO₄ for water-insoluble compounds.
-
Causality: Testing in aqueous acid and base helps identify ionizable functional groups. Solubility in 5% NaOH would indicate an acidic group, while solubility in 5% HCl would indicate a basic group. This compound lacks such groups and is expected to be insoluble in both. Solubility in concentrated H₂SO₄ is indicative of compounds containing heteroatoms like oxygen (e.g., ethers), which can be protonated by the strong acid.[6]
-
Data Presentation: Solubility Profile
Quantitative data should be summarized for easy comparison. Researchers should populate this table with their experimental findings.
| Solvent Class | Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Non-Polar | Hexane | 25 | Predicted: Soluble | To be determined |
| Toluene | 25 | Predicted: Soluble | To be determined | |
| Polar Aprotic | Acetone | 25 | Predicted: Soluble | To be determined |
| Dichloromethane | 25 | Predicted: Soluble | To be determined | |
| Tetrahydrofuran (THF) | 25 | Predicted: Soluble | To be determined | |
| Dimethyl Sulfoxide (DMSO) | 25 | Predicted: Soluble | To be determined | |
| Polar Protic | Ethanol | 25 | Predicted: Soluble | To be determined |
| Methanol | 25 | Predicted: Moderately Soluble | To be determined | |
| Water | 25 | Predicted: Insoluble | To be determined | |
| Aqueous Acid | 5% HCl | 25 | Predicted: Insoluble | To be determined |
| Aqueous Base | 5% NaOH | 25 | Predicted: Insoluble | To be determined |
Part 3: Stability Profile and Forced Degradation
Stability testing is essential for identifying degradation pathways and establishing a suitable shelf-life.[8] Forced degradation, or stress testing, intentionally exposes the compound to conditions more severe than accelerated stability testing to predict its long-term stability.[1][9] These studies are mandated by regulatory bodies like the ICH to ensure the safety and efficacy of pharmaceutical products.[2]
Workflow for a Comprehensive Forced Degradation Study
The primary goal is to induce a target degradation of 5-20% to ensure that the degradation products formed are relevant and can be adequately characterized by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[9]
Caption: General workflow for conducting a forced degradation study.
Protocol 2: Forced Degradation Studies
A stability-indicating analytical method (e.g., HPLC) must be developed first to separate the parent compound from any potential degradants.[10] All stress studies should be performed alongside a control sample stored under ambient, dark conditions.
A. Hydrolytic Stability [1]
-
Acidic Condition: Prepare a solution of this compound in a suitable co-solvent (e.g., acetonitrile) and dilute with 0.1 M hydrochloric acid. Heat the solution at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).
-
Basic Condition: Repeat the above procedure using 0.1 M sodium hydroxide instead of HCl.
-
Neutral Condition: Repeat the procedure using purified water.
-
Sample Processing: Prior to analysis, neutralize the acidic and basic samples to prevent further degradation and protect analytical equipment.[1]
-
Causality: This tests for susceptibility to acid or base-catalyzed hydrolysis. The ether linkage in this compound is generally stable but could be cleaved under forcing acidic conditions.
B. Oxidative Stability [1]
-
Procedure: Prepare a solution of this compound and treat it with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Incubation: Store the solution at room temperature, protected from light.
-
Analysis: Withdraw and analyze aliquots at various time points.
-
Causality: This evaluates the molecule's sensitivity to oxidation. The benzylic protons and the aromatic ring are potential sites for oxidative degradation.
C. Photostability [11]
-
Standard: Follow the International Council for Harmonisation (ICH) Q1B guideline.[12]
-
Exposure: Expose both the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][13]
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls, stored under the same temperature and humidity conditions.
-
Causality: This is crucial for determining packaging and storage requirements.[14] Molecules with aromatic rings can absorb UV light, leading to photochemical degradation.[15]
D. Thermal Stability [16]
-
Solid-State: Place the solid this compound in a controlled-temperature oven (e.g., 80°C).
-
Solution-State: Heat a solution of the compound, protected from light.
-
Analysis: Analyze samples at various time points. For more detailed analysis, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine decomposition temperatures and phase transitions.[17][18]
-
Causality: Assesses the intrinsic thermal stability of the molecule, which is critical for processing and long-term storage.
Data Analysis and Interpretation
For each condition, the percentage of degradation is calculated using the HPLC peak areas. The results are often compiled into a summary table.
| Stress Condition | Reagent/Condition | Time | % Degradation of this compound | Major Degradants Formed |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | To be determined | To be determined |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | To be determined | To be determined |
| Oxidation | 3% H₂O₂, RT | 24 h | To be determined | To be determined |
| Photolysis | ICH Q1B Standard | - | To be determined | To be determined |
| Thermal | 80°C (Solid) | 7 days | To be determined | To be determined |
A crucial aspect of the analysis is the "mass balance," which aims to account for all the initial mass of the drug substance as a sum of the remaining parent drug and all formed degradants. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.[10]
Conclusion
This guide provides the theoretical basis and practical, field-proven protocols for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not widely published, the methodologies outlined herein represent the industry standard for chemical and pharmaceutical development. By systematically applying these workflows, researchers can generate the critical data needed to make informed decisions regarding formulation, storage, and handling, thereby accelerating their research and development efforts.
References
- Smolecule. Buy this compound-7-ol | 31005-72-8.
- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.
- National Center for Biotechnology Information. This compound | C11H14O | CID 136936 - PubChem.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- Quora. How to determine the solubility of organic compounds.
- LibreTexts Chemistry. Solubility of Organic Compounds. (2023).
- National Center for Biotechnology Information. 2,2-Dimethyl-chroman-4-one | C11H12O2 | CID 7454290 - PubChem.
- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Microtrac. Chemical vs. Physical Stability of Formulations.
- National Center for Biotechnology Information. 2,2-Dimethyl-3,4-epoxy-6-cyanochroman | C12H11NO2 | CID 10867360 - PubChem.
- MDPI. Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. (2020).
- National Center for Biotechnology Information. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- OMICS International. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- Separation Science. Analytical Techniques In Stability Testing.
- ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- MedCrave. Forced Degradation Studies. (2016).
- PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014).
- Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- National Technical Reports Library. Solubility of Organic and Inorganic Chemicals in Selected Solvents.
- International Association for Generic Medicines. Photostability.
- National Center for Biotechnology Information. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. (2024).
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- DiVA portal. Different chemical environments effect on the structural stability of a phytochrome construct. (2022).
- SciSpace. Photostability and Photostabilization of Drugs and Drug Products.
- Q1 Scientific. Photostability testing theory and practice. (2021).
- National Center for Biotechnology Information. Stability and photodynamics of lumichrome structures in water at different pHs and in chemical and biological caging media. (2011).
- Scribd. Influence of PH On The Stability of Pharmaceutical.
- ResearchGate. Improvement of Photostability in Formulation: A Review. (2012).
- National Center for Biotechnology Information. Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. (2014).
- IUPAC. solubility data series.
- J-STAGE. Thermal Stability Evaluation of Chemical Processes: Application of the Friedman Method for Estimating TMR.
- Gaylord Chemical. Solvent Miscibility Table.
- IUPAC. SOLUBILITY DATA SERIES.
- ResearchGate. Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. (2015).
- SpringerLink. Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. (2014).
- Royal Society of Chemistry. Trends in the thermal stability of two-dimensional covalent organic frameworks.
Sources
- 1. longdom.org [longdom.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. This compound | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. q1scientific.com [q1scientific.com]
- 12. database.ich.org [database.ich.org]
- 13. iagim.org [iagim.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 18. polychemistry.com [polychemistry.com]
A Technical Guide to Quantum Mechanical Calculations for 2,2-Dimethylchroman: A Drug Development Perspective
This guide provides a comprehensive technical overview of the application of quantum mechanical (QM) calculations to 2,2-Dimethylchroman, a core heterocyclic scaffold found in numerous biologically active compounds.[1][2][3] Tailored for researchers, medicinal chemists, and computational scientists in the drug development sector, this document moves beyond a simple recitation of methods. It delves into the causality behind computational choices, establishing a self-validating framework for obtaining reliable, predictive, and actionable molecular insights. Quantum mechanics offers a powerful lens to understand the electronic structure, reactivity, and intermolecular interactions that govern a molecule's pharmacological profile, aspects that classical molecular mechanics methods may not fully capture.[4][5][6]
The Strategic Imperative for QM Analysis of this compound
The chroman moiety is a privileged structure in medicinal chemistry, forming the backbone of compounds with diverse biological activities, including anticancer and antioxidant properties.[1][7][8] this compound itself is a fundamental starting point for synthetic efforts.[3] Understanding its intrinsic electronic properties is the first step in rationally designing derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Quantum mechanical calculations allow us to build a foundational understanding of:
-
Molecular Geometry: Determining the most stable three-dimensional conformation, which is critical for receptor binding.[9]
-
Electronic Landscape: Mapping regions of high and low electron density, which are key to predicting non-covalent interactions with biological targets like proteins and enzymes.[5][10]
-
Chemical Reactivity: Identifying the most likely sites for metabolic attack or chemical modification through analysis of frontier molecular orbitals.[11]
-
Spectroscopic Signature: Predicting spectral properties (IR, Raman, NMR) to aid in the characterization and identification of synthesized derivatives.[12][13]
This guide will focus on Density Functional Theory (DFT), a widely-used QM method that offers an excellent balance of computational accuracy and efficiency for organic molecules of this size.[4][10][14]
The Computational Workflow: A Validated Protocol
A robust computational study is not merely a calculation but a systematic workflow. Each step validates the previous one, ensuring the final results are physically and chemically meaningful.
Foundational Choices: Method and Basis Set Selection
The reliability of any QM calculation hinges on the chosen theoretical method and basis set. For this compound and its derivatives, a well-established and validated approach is the B3LYP functional combined with a Pople-style split-valence basis set.[10][12]
-
Method (Functional): B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid DFT functional that incorporates a portion of exact Hartree-Fock exchange, offering a robust description of electron correlation in organic molecules.[14]
-
Basis Set: The 6-31G(d,p) basis set provides a good compromise between accuracy and computational cost.[15][16] It describes core electrons with a single basis function and valence electrons with two (split-valence). The (d,p) notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing chemical bonds and non-covalent interactions.[16][17]
| Parameter | Recommended Selection | Rationale & Citation |
| Software | Gaussian, ORCA, Q-Chem, GAMESS | Industry-standard and academically validated quantum chemistry packages.[18][19][20][21] |
| Method | DFT: B3LYP Functional | Excellent balance of accuracy and cost for organic molecules. Proven for chromane systems.[12][22] |
| Basis Set | 6-31G(d,p) | A foundational choice providing flexibility for bonding electrons and polarization.[10][12][13] |
| Solvation | PCM (Polarizable Continuum Model) | Recommended for simulating behavior in solution by modeling the solvent as a continuous dielectric.[23] |
Table 1: Summary of the recommended computational protocol for this compound.
Experimental Protocol: Step-by-Step Calculation
Step 1: Initial Structure Preparation
-
Obtain the initial 3D coordinates for this compound. A reliable source is the PubChem database (CID 136936).[24]
-
Alternatively, build the molecule using molecular modeling software like Avogadro and perform an initial, quick geometry cleanup using molecular mechanics (e.g., MMFF94 force field).[25] This provides a reasonable starting point for the more demanding QM optimization.
Step 2: Geometry Optimization
-
Objective: To find the molecular geometry that corresponds to the lowest energy on the potential energy surface.[9][26]
-
Execution:
-
Load the initial structure into the chosen quantum chemistry software.
-
Specify the calculation type as "Optimization" (Opt).
-
Define the level of theory: B3LYP/6-31G(d,p).
-
(Optional but recommended) Include a solvation model, such as SCRF=(PCM, Solvent=Water), if the behavior in an aqueous environment is of interest.
-
Initiate the calculation. The software will iteratively adjust atomic positions to minimize the forces on each atom until a stable energy minimum is reached.
-
Step 3: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.[27] A true minimum will have zero imaginary frequencies.
-
Execution:
-
Use the optimized geometry from the previous step as the input.
-
Specify the calculation type as "Frequency" (Freq).
-
Use the same level of theory: B3LYP/6-31G(d,p).
-
Run the calculation. The output will list the vibrational modes and their corresponding frequencies. Check the output to ensure no imaginary frequencies are present. If one is found, it indicates a saddle point (a transition state), and the geometry needs to be re-optimized.[27]
-
Step 4: Calculation of Molecular Properties With a validated minimum-energy structure, you can now calculate properties relevant to drug design.
-
Frontier Molecular Orbitals (FMOs):
-
Objective: To analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[28] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between them is a crucial indicator of chemical reactivity and stability.[10]
-
Execution: These orbitals and their energies are standard outputs of the optimization or frequency calculation. Visualization software (e.g., GaussView, Avogadro) can be used to plot the 3D shapes of these orbitals.[14][29]
-
-
Molecular Electrostatic Potential (MEP):
-
Objective: To visualize the charge distribution and identify sites for electrophilic and nucleophilic attack.[10] This is invaluable for predicting hydrogen bonding and other non-covalent interactions with a receptor.
-
Execution: This is a standard property calculation available in most software. The MEP is mapped onto the electron density surface, typically with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions.
-
Data Interpretation and Application in Drug Discovery
The output of these calculations is a rich dataset that must be translated into chemical insight.
}
Caption: Molecular graph of this compound.
| Property | Typical Result for Chromane-like Systems | Implication for Drug Development |
| HOMO Energy | ~ -6.0 to -7.0 eV | Indicates regions susceptible to oxidative metabolism (electron donation).[11] |
| LUMO Energy | ~ -0.5 to -1.5 eV | Highlights regions susceptible to nucleophilic attack or reduction. |
| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[10] |
| MEP Analysis | Negative potential near the ether oxygen | Predicts the primary site for hydrogen bond donation from a receptor.[10] |
Table 2: Expected electronic properties and their relevance in a medicinal chemistry context.
For this compound, the MEP analysis will invariably highlight the ether oxygen of the pyran ring as a key hydrogen bond acceptor. The phenyl ring will exhibit the characteristic electron-rich pi-system. Analysis of the HOMO and LUMO distributions can guide synthetic modifications. For example, adding an electron-withdrawing group to a position with a high LUMO coefficient could make that site more susceptible to nucleophilic addition, a strategy that could be used to attach linkers or other pharmacophoric features.
Conclusion and Future Directions
This guide has outlined a robust and validated workflow for performing and interpreting quantum mechanical calculations on this compound. By leveraging DFT, researchers can move beyond static 2D representations to a dynamic 3D electronic understanding of their lead compounds. This approach provides a rational basis for synthetic modification, helps predict metabolic fate, and elucidates the potential intermolecular interactions that drive biological activity.
Future work can extend this foundation to more complex scenarios, such as:
-
Quantum Mechanics/Molecular Mechanics (QM/MM): Treating the ligand (chroman derivative) with high-accuracy QM while modeling the larger protein receptor with efficient MM methods to study binding interactions directly.[4][30]
-
Time-Dependent DFT (TD-DFT): Calculating excited states to predict UV-Visible absorption spectra, which is useful for comparing with experimental data.[12]
-
Reaction Pathway Modeling: Simulating potential metabolic reactions (e.g., hydroxylation by Cytochrome P450) by locating transition states to predict the most likely metabolites.
By integrating these computational techniques into the drug discovery pipeline, research organizations can accelerate the design-test-learn cycle, reduce experimental costs, and ultimately increase the probability of success in developing novel therapeutics.
References
- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
- GAMESS: Open Source Quantum Chemistry Software.
- The role of quantum Mechanics in revolutionizing drug discovery. IJIRT.
- User-Friendly Quantum Mechanics: Applications for Drug Discovery. Springer Protocols.
- Basis Sets Used in Molecular Orbital Calcul
- APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN. IJSDR.
- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
- Q-Chem 6.
- Quantum Chemistry Toolbox
- List of quantum chemistry and solid-st
- This compound | C11H14O | CID 136936. PubChem - NIH.
- Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society.
- A brief introduction to basis sets. Molecular Modeling Basics.
- Buy this compound-7-ol | 31005-72-8. Smolecule.
- Basis set and methods for organic molecules.
- What Open source quantum chemistry software should I learn? : r/Chempros. Reddit.
- Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. PubMed.
- Exploring Chroman‐4‐One Derivatives as MAO‐B Inhibitors: A Comprehensive Computational Study.
- Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers.
- Basis set (chemistry). Wikipedia.
- DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines.
- Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. MDPI.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH.
- Abstract. Research Trends.
- How to choose a basis set in DFT calcul
- RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIV
- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. PubMed.
- Geometry Optimiz
- How to Optimise Geometry of Structures Using Chem3D, Avogadro and Spartan. YouTube.
- Accurate and Fast Geometry Optimization with Time Estim
- Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Austin Publishing Group.
- Solvation of 2-(hydroxymethyl)-2,5,7,8-tetramethyl-chroman-6-ol revealed by circular dichroism: a case of chromane helicity rule breaking.
- Quantum Mechanical/Molecular Mechanical (QM/MM) Models Part I. YouTube.
- Harmonic Vibr
- Molecular Orbital Theory (MO Theory). YouTube.
- Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. PubMed.
- How to use Avogadro and ORCA for molecular orbital diagrams, spectroscopy and more!. YouTube.
Sources
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijirt.org [ijirt.org]
- 6. ijsdr.org [ijsdr.org]
- 7. Buy this compound-7-ol | 31005-72-8 [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. researchtrends.net [researchtrends.net]
- 12. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 19. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 20. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 21. reddit.com [reddit.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. This compound | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. 2023 VWSCC Session 04: Geometry Optimization In Q-Chem | Q-Chem [q-chem.com]
- 27. Q-Chem 5.1 Userâs Manual : Harmonic Vibrational Analysis [manual.q-chem.com]
- 28. youtube.com [youtube.com]
- 29. youtube.com [youtube.com]
- 30. m.youtube.com [m.youtube.com]
Foreword: Unveiling Molecular Truth Through Crystalline Order
An In-depth Technical Guide to the Crystal Structure Analysis of 2,2-Dimethylchroman Derivatives
In the realms of drug discovery and materials science, the this compound scaffold is a "privileged structure," a recurring molecular framework that serves as a foundation for a multitude of biologically active compounds.[1][2] Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiepileptic properties.[3][4][5][6] The precise three-dimensional arrangement of atoms within these molecules—their crystal structure—is inextricably linked to their function.[7] Understanding this architecture is not merely an academic exercise; it is fundamental to elucidating structure-activity relationships (SAR), optimizing drug candidates, and designing novel materials with tailored properties.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive and most powerful technique for determining the absolute atomic and molecular structure of a crystalline material.[7][8][9] It provides an unambiguous map of electron density, revealing the precise positions of atoms, their bond lengths, bond angles, and the subtle intermolecular forces that govern their packing in the solid state.[10][11] This guide offers a comprehensive walkthrough of the entire crystal structure analysis workflow, from the often-challenging art of crystal growth to the computational rigor of structure solution and refinement. It is designed for researchers, scientists, and drug development professionals, providing not just the procedural steps, but the underlying causality and field-proven insights that ensure robust, reliable, and publishable results.
Part 1: The Genesis of Analysis - From Solution to a Single, Perfect Crystal
The most critical and often rate-limiting step in any crystallographic study is obtaining a single crystal of suitable size and quality.[7][8] A flawed or poorly ordered crystal will yield a diffuse or uninterpretable diffraction pattern, rendering further analysis impossible. The entire process hinges on the controlled transition of molecules from a disordered state in solution to a highly ordered, repeating lattice.
The Principle of Controlled Supersaturation
Crystallization is a thermodynamic process driven by supersaturation.[12][13] A solution is prepared where the compound's concentration is higher than its equilibrium solubility. To achieve a state of minimum solubility in a slow and controlled manner, the system is perturbed, compelling the solute molecules to self-assemble into a crystalline lattice.[7] The key is to approach this point slowly, allowing for the formation of a few large, well-ordered crystals rather than many small, imperfect ones.[13][14]
Protocol: Growing Diffraction-Quality Crystals of this compound Derivatives
The choice of crystallization method depends on the solubility characteristics of the specific derivative and the amount of material available.
Step 1: Solvent Screening & Selection The ideal solvent is one in which the compound is moderately soluble—fully soluble when heated but only sparingly soluble at room temperature or upon the addition of an anti-solvent.[14]
-
Initial Test: Test the solubility of a few milligrams of the compound in a range of common solvents (0.5 - 1.0 mL).
-
Identify Candidates: Look for solvents that require heating to fully dissolve the compound or where the compound is highly soluble. The latter will require an "anti-solvent" in which the compound is insoluble.
-
Causality: The solvent's polarity and its ability to interact with the solute via hydrogen bonding or van der Waals forces directly influence solubility and can even be incorporated into the final crystal lattice.[15] A poor solvent choice can lead to the formation of oils, amorphous precipitates, or microcrystalline powder.
| Solvent System | Application Notes |
| Single Solvent | |
| Methanol, Ethanol | Good for moderately polar chroman derivatives. |
| Acetone, Acetonitrile | Effective for a wide range of polarities. |
| Dichloromethane, Chloroform | Suitable for less polar derivatives. |
| Ethyl Acetate, Toluene | Common choices for non-polar to moderately polar compounds. |
| Binary (Solvent/Anti-Solvent) | |
| Dichloromethane / Hexane | A classic combination for inducing crystallization of soluble compounds. |
| Methanol / Water | For water-insoluble but methanol-soluble polar compounds. |
| Chloroform / Methanol | Used in vapor diffusion setups.[16] |
| Acetone / Diethyl Ether | Effective for controlling precipitation speed. |
Step 2: Execution of Crystallization Techniques
-
Method A: Slow Evaporation [14][15]
-
Dissolve the compound in a suitable single solvent with gentle heating to achieve a near-saturated solution.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
-
Rationale: This is the simplest method. The gradual increase in concentration as the solvent evaporates slowly drives the system to supersaturation, promoting nucleation and crystal growth.
-
-
Method B: Vapor Diffusion [12][15]
-
Prepare a concentrated solution of the compound in a good solvent (Solvent 1) in a small, open inner vial (e.g., 1-2 mL).
-
Place this inner vial inside a larger, sealed outer jar (the reservoir) containing a more volatile anti-solvent (Solvent 2) in which the compound is insoluble.
-
Seal the outer jar tightly.
-
Leave undisturbed.
-
Rationale: This technique is excellent for milligram-scale quantities. The vapor of the anti-solvent slowly diffuses into the inner vial, reducing the solubility of the compound in the mixed-solvent system and inducing crystallization.
-
-
Method C: Solvent Layering (Liquid Diffusion) [15]
-
Prepare a concentrated solution of the compound in a dense solvent.
-
Carefully and slowly layer a less dense, miscible anti-solvent on top of the solution, creating a distinct interface. A syringe or pipette against the side of the vial can be used to minimize mixing.
-
Seal the vial and leave it undisturbed.
-
Rationale: Crystals form at the interface as the two solvents slowly diffuse into one another. This method allows for very slow and controlled changes in solvent composition, often yielding high-quality crystals.
-
Part 2: The Diffraction Experiment and Data Processing
Once a suitable crystal is obtained, it is subjected to an intense beam of monochromatic X-rays. The crystal's ordered lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a unique pattern of reflections.[8][11]
Protocol: Single-Crystal X-ray Data Collection & Processing
Step 1: Crystal Selection and Mounting
-
Under a microscope, select a crystal that is ideally between 0.1-0.3 mm in all dimensions, with sharp edges and no visible cracks or imperfections.[8]
-
Carefully mount the crystal on a goniometer head (e.g., using a cryoloop and a small amount of paratone or mineral oil).
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
Step 2: Data Collection on a Diffractometer
-
Center the crystal in the X-ray beam.
-
Modern diffractometers, equipped with CCD or CMOS detectors, will automatically perform an initial screening to determine the unit cell parameters and crystal quality.[11]
-
A data collection strategy is then devised to measure the intensities of a complete and redundant set of reflections by rotating the crystal in the X-ray beam (using a combination of omega and phi scans).[9][16]
Step 3: Data Processing [17]
-
Integration: The raw 2D diffraction images are processed to identify the position of each reflection and integrate its intensity, subtracting the background noise.
-
Scaling and Merging: The intensities from all images are scaled to a common reference frame. This crucial step corrects for experimental variations such as fluctuations in X-ray beam intensity, crystal decay, and differences in the volume of the crystal being irradiated.[17] Symmetrically equivalent reflections are then averaged (merged).
-
The final output is a single text file (often with an .hkl or .fcf extension) containing a list of Miller indices (h,k,l) for each unique reflection and its corresponding measured intensity and standard uncertainty.
Self-Validation: Assessing Data Quality
The processed data must be evaluated for quality before proceeding. Key statistical indicators are generated during the scaling and merging step.
| Metric | Typical Value (Good Data) | Significance |
| Completeness | > 99% | The percentage of the theoretically observable reflections that were actually measured. |
| Redundancy | > 3.0 | The average number of times each unique reflection was measured. Higher redundancy improves data quality. |
| R_int / R_merge | < 0.10 (10%) | An indicator of the agreement between symmetry-equivalent reflections. Lower is better. |
| I/σ(I) | > 2.0 at high resolution | The signal-to-noise ratio of the reflection intensities. A higher value indicates stronger data. |
Part 3: From Diffraction Data to a 3D Molecular Model
The processed reflection file contains the intensities of the diffracted waves, but information about their phases is lost. This is the central "phase problem" in crystallography. The following protocol uses powerful computational methods to solve this problem and build an accurate molecular model.
Protocol: Structure Solution and Refinement
This process is typically carried out using a software suite like SHELX or Olex2.[9][18]
Step 1: Structure Solution
-
Provide the software with the unit cell parameters, space group symmetry (determined during data processing), and the chemical formula of the compound.
-
Employ "Direct Methods" (e.g., using the program SHELXS or SHELXT).[19] These statistical methods use mathematical relationships between the reflection intensities to derive initial phase estimates for the strongest reflections.
-
This allows for the calculation of an initial electron density map. If successful, this map will show recognizable atomic fragments that correspond to the molecular structure.
Step 2: Model Building and Full-Matrix Least-Squares Refinement
-
Iterative Improvement: The initial atomic model is refined against the experimental data.[20] In this iterative process, the positions of the atoms, their displacement parameters (describing thermal motion), and an overall scale factor are adjusted to minimize the difference between the observed reflection intensities (F_obs) and the intensities calculated from the model (F_calc).
-
Difference Fourier Maps: After each round of refinement, a difference electron density map is calculated. This map reveals regions where the model is incorrect. Positive peaks indicate missing atoms (like hydrogen atoms), while negative troughs suggest atoms that are misplaced or should not be there.
-
Anisotropic Refinement: Initially, atoms are refined isotropically (with a spherical thermal parameter). In the final stages, non-hydrogen atoms are typically refined anisotropically, using an ellipsoid to better model their thermal motion.
-
Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated geometric positions and refined using a "riding model."
Step 3: Final Validation
-
The final refinement converges when the model no longer changes significantly and the R-factors are minimized. The primary indicator of a successful refinement is the R1 factor , which should ideally be below 0.05 (5%) for high-quality data.
-
The final model is validated using a tool like checkCIF, which flags any potential issues with bond lengths, angles, or crystallographic parameters.
Part 4: A Case Study and Dissemination of Results
To illustrate the final output, we consider the published crystal structure of 6-acetyl-2,2-dimethyl-chromane.[21] The crystallographic information file (CIF) contains all the essential details of the structure determination.
Interpreting the Final Structure
The refined model provides a wealth of information:
-
Molecular Conformation: It reveals the precise puckering of the dihydropyran ring and the orientation of the acetyl substituent relative to the chromane core.
-
Bond Lengths and Angles: These can be compared to standard values to identify any unusual strain or electronic effects within the molecule.
-
Intermolecular Interactions: Analysis of the crystal packing can reveal hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal lattice.[19][22] For instance, in the case of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine, N–H···O and C–H···O hydrogen bonds were found to be critical for crystal packing stability.[19]
-
Absolute Configuration: For chiral derivatives, anomalous dispersion effects in the diffraction data can be used to unambiguously determine the absolute stereochemistry (R/S configuration), which is vital for pharmaceutical applications.[7][23]
| Table 3: Example Crystallographic Data for 6-acetyl-2,2-dimethyl-chromane [21] | |
| Identification | |
| Empirical Formula | C13 H16 O2 |
| Formula Weight | 204.26 |
| Data Collection | |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Structure Refinement | |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a=5.9622(5) Å, α=63.81(1)°b=10.342(1) Å, β=81.923(9)°c=10.464(1) Å, γ=82.645(9)° |
| Volume | 567.4(1) ų |
| Z (Molecules/unit cell) | 2 |
| Final R indices [I>2σ(I)] | R1 = 0.0465, wR2 = 0.1302 |
| Goodness-of-Fit on F² | 1.041 |
The Mandate for Data Deposition
Scientific integrity and reproducibility demand that crystallographic data be made publicly available. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[24] Upon publication, researchers deposit their final CIF and structure factor files, which are assigned a unique CCDC deposition number.[24][25] This allows other scientists to freely access, view, and utilize the structural data for their own research, fostering collaboration and accelerating scientific progress.[26][27]
Conclusion
The crystal structure analysis of this compound derivatives is a multi-stage process that combines meticulous experimental technique with sophisticated computational analysis. Each step, from growing the initial crystal to validating the final model, is a self-validating system designed to ensure the accuracy and reliability of the final three-dimensional structure. The insights gained from this powerful analytical method are indispensable for the rational design of new pharmaceuticals and advanced materials, transforming our understanding of the fundamental relationship between molecular structure and function.
References
- Ray, S., Tandon, A., Dwivedy, I., Wilson, S. R., O'Neil, J. P., & Katzenellenbogen, J. A. (1993). An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman. Journal of Medicinal Chemistry.
- Kabova, E., Mersiyanova, M., Shankland, K., Shankland, N., & Spillman, M. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section C: Structural Chemistry.
- Unknown. (n.d.). Crystallization of small molecules. Course Material.
- Matta, A., Sharma, A. K., Tomar, S., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(32), 13716-13727.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications.
- Singh, B. K., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Chromone Derivatives in Modern Drug Discovery. Company Publication.
- Habermehl, M., Schlesinger, D., & Schmidt, M. U. (2021). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. Acta Crystallographica Section A: Foundations and Advances.
- Clarke, D. S., & Waddell, P. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Arshad, N., et al. (2021). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances.
- Snell, E. H. (2021). A beginner's guide to X-ray data processing. The Biochemist.
- Al-Warhi, T., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates. Molecules.
- Unknown. (n.d.). Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening. Der Pharma Chemica.
- Unknown. (2014). Synthesis and Structure Characterization of Novel 3-Substituted-(thio)chroman-4-one Derivatives. ResearchGate.
- University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry Lab Resources.
- Emami, S., & Shahrokhirad, M. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate.
- Unknown. (2006). Crystallisation Techniques. University of Washington, Department of Chemistry.
- Kabova, E., et al. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Scilit.
- Wikipedia. (n.d.). X-ray crystallography. Wikipedia.
- Manidass, B., et al. (2018). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. ResearchGate.
- Unknown. (2010). Synthesis, structural and conformational study of chromane derivatives. ResearchGate.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Company Publication.
- Singh, S., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
- Unknown. (2020). A REVIEW ON CHROMEN DERIVATIVES AS ANTIEPILEPTICS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Unknown. (2013). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate.
- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
- Kushwaha, R. K., et al. (2016). Review on Chromen derivatives and their Pharmacological Activities. ResearchGate.
- Di Santo, M. C., et al. (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Shankland, K. (2025). Solving molecular organic crystal structures from powders. IUCr Journals.
- Bonesi, S. M., et al. (n.d.). Structures of substituted this compound-4-one derivatives studied in this work. ResearchGate.
- Wikipedia. (n.d.). Cambridge Structural Database. Wikipedia.
- Kölmel, C., & Grüning, K. (2022). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry.
- Ray, S., et al. (1993). An X-ray Crystallographic Study of the Nonsteroidal Contraceptive Agent Centchroman. ACS Publications.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Martin, G. E., & Crouch, R. C. (2009). X-Ray Crystallography of Chemical Compounds. Journal of Chemical and Pharmaceutical Research.
- Alexander, M. R., Mair, F., Pritchard, R., & Warren, J. (2004). CCDC 206364: Experimental Crystal Structure Determination. The University of Manchester Research Explorer.
- Unknown. (2022). CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository.
- El-Gazzar, M. G., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. Semantic Scholar.
- Reddy, B. J., & Frost, R. L. (2005). Characterisation of conichalcite by SEM, FTIR, Raman and electronic reflectance spectroscopy. SciSpace.
- Cambridge Crystallographic Data Centre. (n.d.). Access Structures. CCDC Website.
- Kouassi, Y. J., et al. (2024). Crystal Structures, Molecular Docking and In Vitro Investigations of Two 4-Substituted 2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile Derivatives as Potential Topoisomerase II Inhibitors. MDPI.
- Unknown. (2023). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers. MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijpsr.com [ijpsr.com]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. rigaku.com [rigaku.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 25. research.manchester.ac.uk [research.manchester.ac.uk]
- 26. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]
- 27. Search - Access Structures [ccdc.cam.ac.uk]
fundamental reaction mechanisms involving 2,2-Dimethylchroman
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of the 2,2-Dimethylchroman Scaffold
Authored by a Senior Application Scientist
Foreword: The this compound Core - A Privileged Scaffold in Modern Chemistry
The this compound framework, a heterocyclic motif featuring a benzene ring fused to a dihydropyran ring with a characteristic gem-dimethyl substitution at the C2 position, represents a cornerstone in the architecture of a vast array of biologically active molecules.[1] Its structural rigidity, combined with the electronic properties conferred by the embedded phenol ether, makes it a privileged scaffold in both natural products and synthetic pharmaceuticals.[2] Notable examples range from the vital antioxidant Vitamin E (α-tocopherol) to potent anticancer agents and modulators of key cellular pathways.[3][4]
This guide eschews a conventional textbook format. Instead, it is structured to provide researchers, medicinal chemists, and drug development professionals with a deep, mechanistically-driven understanding of the core reactions governing the synthesis and functionalization of this versatile scaffold. We will delve into the "why" behind synthetic choices, exploring the causal relationships between reaction conditions and outcomes, and provide field-tested protocols that serve as a reliable foundation for laboratory work. Our focus is on building an intuitive grasp of the electronic and steric factors that dictate the reactivity of the this compound system.
Section 1: Constructing the Core - Mechanistic Pathways to the Chroman Framework
The assembly of the this compound ring system is achievable through several strategic approaches. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent strategies involve the acid-catalyzed condensation of phenols with prenylating agents or the modern, highly adaptable radical-mediated cyclizations.
Acid-Catalyzed Cyclization: A Classic and Robust Approach
The direct condensation of a phenol with a C5 isoprenoid unit, such as 3,3-dimethylacrylic acid or isoprene, in the presence of a strong acid catalyst is a foundational method for constructing the chroman-4-one precursor, which can be readily reduced to the chroman.[5]
Causality and Mechanistic Insight: This reaction proceeds through a tandem sequence of an electrophilic aromatic substitution (Friedel-Crafts acylation or alkylation) followed by an intramolecular oxa-Michael ring closure. The choice of catalyst is critical; Brønsted acids like methanesulfonic acid or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are effective.[5] BF₃·OEt₂ is particularly useful as it activates the acrylic acid derivative towards acylation and facilitates the subsequent cyclization by coordinating to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon for the intramolecular attack by the phenolic hydroxyl group.
Diagram 1: Acid-Catalyzed Synthesis of the Chroman-4-one Core. This diagram illustrates the two-stage process involving initial Friedel-Crafts acylation of a phenol followed by the ring-closing oxa-Michael addition.
Experimental Protocol: BF₃·OEt₂-Mediated Synthesis of 7-Hydroxy-2,2-dimethylchroman-4-one
-
System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add resorcinol (1.0 eq) and dry toluene.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add 3,3-dimethylacrylic acid (1.1 eq).
-
Catalyst Introduction: Add boron trifluoride etherate (BF₃·OEt₂) (2.0 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0°C. The causality here relates to controlling the exothermic reaction upon Lewis acid addition.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench by slowly pouring it into a beaker of crushed ice and water.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Section 2: Reactivity of the Aromatic Ring - Electrophilic Aromatic Substitution (EAS)
The benzene ring of the this compound scaffold is electron-rich and readily undergoes electrophilic aromatic substitution. The reactivity and regioselectivity are governed by the powerful activating and ortho, para-directing effect of the cyclic ether oxygen atom.[6] The C6 and C8 positions are the most electronically activated sites for substitution.
Causality and Mechanistic Insight: The ether oxygen donates lone-pair electron density into the aromatic π-system via resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the electrophilic attack.[7] Attack at the C6 (para) or C8 (ortho) position allows for a resonance structure where the positive charge is delocalized directly onto the oxygen atom, providing significant stabilization. Steric hindrance from the C4 methylene group can sometimes favor substitution at the C6 position over the C8 position.
Diagram 2: General Mechanism for Electrophilic Aromatic Substitution. The diagram shows the rate-determining formation of the resonance-stabilized arenium ion, followed by rapid deprotonation to restore aromaticity.
Experimental Protocol: Friedel-Crafts Acylation of this compound
-
System Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a dry, non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂).
-
Catalyst Suspension: Add anhydrous aluminum chloride (AlCl₃) (1.2 eq). The causality for using a slight excess of the Lewis acid is to ensure complete activation of the acylating agent and to account for any minor deactivation by atmospheric moisture.
-
Reagent Addition: Cool the suspension to 0°C. Add acetyl chloride (1.1 eq) dropwise. A vigorous evolution of HCl gas will be observed.
-
Reaction Progression: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Work-up and Quenching: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and brings the product into the organic phase.
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. Purify the resulting crude product by column chromatography or recrystallization to yield primarily 6-acetyl-2,2-dimethylchroman.[5]
Section 3: Oxidation of the Chroman Scaffold
Oxidation reactions are pivotal for introducing carbonyl functionality, a versatile handle for further chemical transformations. The two primary sites for oxidation on an unsubstituted this compound are the C4 benzylic position and any alkyl side chains on the aromatic ring.
Oxidation of the C4 Methylene Group to a Chroman-4-one
The conversion of the C4 -CH₂- group to a carbonyl is a common transformation. Strong oxidants like chromic acid (H₂CrO₄), generated in situ from CrO₃ or Na₂Cr₂O₇ and aqueous acid, are effective for this purpose.[8]
Causality and Mechanistic Insight: The mechanism for chromic acid oxidation is believed to proceed via the formation of a chromate ester at the C4 position, although this is an unstable intermediate. The key step is the rate-determining E2-like elimination where a base (often water) removes a proton from the C4 carbon, leading to the collapse of the intermediate, formation of the C=O double bond, and reduction of Cr(VI) to Cr(IV).[9] The benzylic nature of the C4 protons makes them sufficiently acidic for this abstraction to occur.
Sources
- 1. This compound | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural product fragment combination to performance-diverse pseudo-natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Electrophilic substitution reaction.pptx [slideshare.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
The 2,2-Dimethylchroman Scaffold: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Appeal of the 2,2-Dimethylchroman Core
The this compound scaffold, a prominent heterocyclic system, is a cornerstone in the architecture of a vast array of natural products and synthetically derived molecules of significant biological importance. This privileged structure, characterized by a dihydropyran ring fused to a benzene ring with a gem-dimethyl group at the 2-position, is a recurring motif in a multitude of bioactive compounds, including flavonoids, coumarins, and alkaloids.[1] Its inherent structural features, including a chiral center at the 2-position in substituted analogs and a modifiable aromatic ring, provide a versatile template for the design of novel therapeutic agents. This guide offers an in-depth exploration of the this compound core, encompassing its synthesis, chemical reactivity, and diverse pharmacological activities, with a particular focus on its burgeoning potential in anticancer drug discovery.
Synthetic Strategies: Constructing the this compound Framework
The synthesis of the this compound core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions. Key methodologies include the Claisen rearrangement, reactions involving phenols and isoprenoids, and the cyclization of phenolic precursors.
Claisen Rearrangement: A Classic Approach to Chroman Synthesis
The Claisen rearrangement is a powerful and widely utilized pericyclic reaction for the formation of C-C bonds, and it serves as a reliable method for the synthesis of this compound derivatives.[2] The reaction typically involves the thermal rearrangement of an allyl phenyl ether.[3]
Caption: General workflow of the Claisen rearrangement for this compound synthesis.
Experimental Protocol: Synthesis of a this compound Derivative via Claisen Rearrangement
This protocol describes a general procedure for the synthesis of a this compound derivative from an appropriately substituted allyl phenyl ether.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted allyl phenyl ether (1.0 eq) in a high-boiling point solvent such as N,N-diethylaniline or xylenes.
-
Thermal Rearrangement: Heat the reaction mixture to reflux (typically 180-220 °C) and maintain this temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with dilute hydrochloric acid (to remove the aniline), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound derivative.
Synthesis from Phenols and Isoprenoids
A direct and efficient method for constructing the this compound ring involves the reaction of a phenol with an isoprene unit or its equivalent. This can be achieved under acidic conditions.
Caption: Synthesis of this compound from a phenol and an isoprene source.
Synthesis of this compound-4-ones
The this compound-4-one moiety is a key intermediate for the synthesis of a wide range of biologically active molecules. A common route involves the reaction of a substituted phenol with 3,3-dimethylacrylic acid in the presence of a condensing agent.[4][5]
Experimental Protocol: Microwave-Assisted Synthesis of 7-Hydroxy-2,2-dimethylchroman-4-one
This protocol outlines a microwave-assisted synthesis which often leads to shorter reaction times and improved yields.[4]
-
Reactant Mixture: In a sealed microwave reactor vessel, combine resorcinol (1.0 eq), 3,3-dimethylacrylic acid (1.1 eq), and methanesulfonic acid as both solvent and catalyst.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 70 °C) for a short duration (e.g., 10 minutes).
-
Work-up: After cooling, carefully pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-hydroxy-2,2-dimethylchroman-4-one.
Chemical Reactivity and Functionalization
The this compound scaffold offers several sites for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.
Electrophilic Aromatic Substitution
The benzene ring of the this compound core is susceptible to electrophilic aromatic substitution reactions, such as nitration and Friedel-Crafts acylation.[2][6] The position of substitution is directed by the activating effect of the ether oxygen and any other substituents present on the aromatic ring. Generally, substitution is favored at the positions ortho and para to the oxygen atom. For instance, nitration of this compound with a mixture of nitric and sulfuric acid can yield the 6-nitro derivative.[2][3]
Experimental Protocol: Friedel-Crafts Acylation of this compound
This protocol describes a general procedure for the acylation of the this compound ring.[7][8]
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in a dry, non-polar solvent such as dichloromethane or carbon disulfide.
-
Catalyst Addition: Cool the solution in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq), portion-wise with stirring.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at low temperature for a specified time, monitoring its progress by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography or recrystallization.
Reactivity of the Benzylic Position
The carbon atom at the 4-position of the chroman ring is a benzylic position, which exhibits enhanced reactivity. This position can be a site for oxidation, halogenation, and other functionalization reactions.[8][9][10] For instance, oxidation of a 4-hydroxy-2,2-dimethylchroman can yield the corresponding this compound-4-one.
Reactions of the Carbonyl Group in Chroman-4-ones
The carbonyl group in this compound-4-ones is a versatile handle for further chemical modifications. It can undergo a variety of reactions typical of ketones, such as reduction to the corresponding alcohol or reaction with Grignard reagents to introduce new carbon-carbon bonds.[11][12][13]
Biological Activities and Therapeutic Potential
The this compound scaffold is associated with a broad spectrum of pharmacological activities, making it a highly attractive framework in drug discovery.
| Biological Activity | Description |
| Anticancer | Derivatives have shown potent activity against various cancer cell lines, often inducing apoptosis.[11][14] |
| Anti-inflammatory | Certain analogs inhibit the expression of inflammatory mediators. |
| Antimicrobial | Activity against a range of bacteria and fungi has been reported. |
| Antioxidant | The phenolic hydroxyl group often present in natural derivatives contributes to antioxidant properties. |
| Cardiovascular Effects | Some derivatives exhibit vasorelaxant properties.[7] |
Anticancer Activity: A Deeper Dive into the Mechanism of Action
A significant body of research has focused on the anticancer potential of this compound derivatives. Many of these compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[11][15] The intrinsic, or mitochondrial, pathway of apoptosis is a frequently implicated mechanism.[1][15][16]
The Intrinsic Apoptotic Pathway
This pathway is initiated by intracellular stress signals and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax promote apoptosis, while anti-apoptotic proteins like Bcl-2 inhibit it. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[10][17][18][19] Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[9][20][21][22] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[16][17]
Sources
- 1. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, characterization, anti-proliferative properties and DNA binding of benzochromene derivatives: Increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell line. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]
- 19. researchgate.net [researchgate.net]
- 20. columbia.edu [columbia.edu]
- 21. Dimer formation drives the activation of the cell death protease caspase 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proteolytic Processing of the Caspase-9 Zymogen Is Required for Apoptosome-mediated Activation of Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis and Evaluation of 2,2-Dimethylchroman Derivatives for Anticancer Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,2-dimethylchroman scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Its rigid, conformationally constrained structure makes it an attractive framework for the design of targeted therapeutics. This guide provides a comprehensive overview of the synthesis of this compound derivatives and detailed protocols for evaluating their potential as anticancer agents. We delve into key synthetic strategies, structure-activity relationship (SAR) insights, and the molecular mechanisms by which these compounds exert their cytotoxic effects, including the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway and modulation of estrogen receptors.
Introduction: The Therapeutic Potential of the this compound Scaffold
The chroman ring system, particularly the 2,2-dimethyl substituted variant, is a cornerstone in medicinal chemistry due to its prevalence in biologically active molecules and its synthetic accessibility. These compounds have demonstrated a remarkable diversity of pharmacological effects, including antitumor, antioxidant, and antihypertensive properties.[1] In the realm of oncology, derivatives of this scaffold are being explored as potent agents that can overcome the limitations of current chemotherapies.
Recent research has highlighted their ability to act as:
-
Hypoxia-Inducible Factor-1 (HIF-1) Pathway Inhibitors : Some 2,2-dimethyl-2H-chromene derivatives have been identified as novel inhibitors of the HIF-1 pathway, a critical regulator of tumor adaptation to hypoxic environments.[2][3] By disrupting this pathway, these compounds can suppress tumor growth, angiogenesis, and metastasis.
-
Estrogen Receptor (ER) Modulators : By mimicking the structure of drugs like Tamoxifen, certain this compound derivatives have been synthesized to act as anti-breast cancer agents, showing significant antiproliferative activity against both estrogen receptor-positive (ER+) and negative (ER-) cell lines.[4]
-
Apoptosis and Necroptosis Inducers : Mechanistic studies have revealed that these compounds can trigger programmed cell death pathways, including apoptosis and necroptosis, leading to the selective elimination of cancer cells.[4][5]
This document serves as a practical guide for researchers, providing field-proven synthetic protocols, methodologies for biological evaluation, and the causal reasoning behind experimental design choices.
Core Synthetic Strategies for the this compound Backbone
The construction of the this compound core is typically achieved through the cyclization of a phenol with a C5 isoprenoid-equivalent unit. The choice of method often depends on the substitution pattern of the starting phenol and the desired final product.
General Synthetic Workflow
The overall process involves the selection of a substituted phenol and an appropriate prenylating agent, followed by a cyclization reaction to form the chroman ring, which can then be further derivatized.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Rapid and Efficient Protocol for Microwave-Assisted Synthesis of 2,2-Dimethylchroman-4-ones
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive and detailed protocol for the efficient synthesis of 2,2-dimethylchroman-4-ones utilizing microwave-assisted organic synthesis (MAOS). Chroman-4-ones are a privileged heterocyclic scaffold present in a multitude of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] Traditional synthetic methods often require prolonged reaction times and harsh conditions.[1] Microwave irradiation offers a green and efficient alternative, dramatically reducing reaction times from hours to minutes, improving yields, and simplifying purification processes.[1][3][4][5][6][7][8] This document outlines the scientific principles, a step-by-step experimental protocol, and characterization data to enable researchers to reliably synthesize these valuable compounds.
Introduction: The Significance of this compound-4-ones and the Advantages of Microwave Synthesis
The chroman-4-one core is a fundamental structural motif in a vast array of biologically active molecules. The 2,2-dimethyl substitution, in particular, is a common feature in many natural and synthetic derivatives with applications in medicinal chemistry. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and SIRT2 inhibitor agents.[1][2][9]
Conventional methods for the synthesis of this compound-4-ones, such as the acid-catalyzed reaction of phenols with 3,3-dimethylacrylic acid, often suffer from long reaction times and the formation of side products.[10] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, aligning with the principles of green chemistry.[4][5][11][12]
Key Advantages of Microwave-Assisted Synthesis:
-
Accelerated Reaction Rates: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][13] This can reduce reaction times from several hours to just a few minutes.[3][6][7]
-
Increased Yields and Purity: The rapid and controlled heating often minimizes the formation of byproducts, leading to higher yields of the desired product and simpler purification.[4][6]
-
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis consumes significantly less energy compared to conventional heating methods that heat the entire apparatus.[5][11]
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to more reproducible results.[6]
The underlying principle of microwave heating involves the interaction of the oscillating electromagnetic field with molecules possessing a dipole moment.[13] This interaction induces molecular rotation, and the resulting friction generates heat. This efficient and direct energy transfer is the primary reason for the observed rate enhancements.
Reaction Mechanism and Workflow
The synthesis of this compound-4-ones from a substituted phenol and 3,3-dimethylacrylic acid under acidic conditions proceeds through a tandem sequence of reactions: (1) Friedel-Crafts acylation of the phenol, followed by (2) an intramolecular oxa-Michael addition to form the chroman-4-one ring.
Reaction Scheme:
Caption: Reaction mechanism for the synthesis of this compound-4-ones.
Experimental Workflow:
The overall experimental process is streamlined to take advantage of the speed of microwave synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 4. Microwave assisted green organic synthesis [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. ijnrd.org [ijnrd.org]
- 13. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
The 2,2-Dimethylchroman Scaffold: A Privileged Motif in Modern Medicinal Chemistry
The 2,2-dimethylchroman core is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its presence in a variety of natural products with diverse biological activities has inspired the design and synthesis of a multitude of derivatives with therapeutic potential. This technical guide provides an in-depth exploration of the applications of the this compound moiety in drug discovery, with a focus on its utility in the development of anticancer, cardiovascular, anti-inflammatory, and neuroprotective agents. We will delve into the mechanistic underpinnings of its activity, provide detailed experimental protocols for the synthesis and biological evaluation of its derivatives, and present quantitative data to illuminate structure-activity relationships.
I. Anticancer Applications: Targeting Key Pathways in Malignancy
The this compound scaffold has emerged as a versatile platform for the development of novel anticancer agents, with derivatives demonstrating efficacy against various cancer cell lines. Two prominent strategies involve the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway and the development of Tamoxifen analogs for hormone-dependent cancers.
Inhibition of the HIF-1 Signaling Pathway
Hypoxia is a common feature of solid tumors and is associated with tumor progression, metastasis, and resistance to therapy.[1] The cellular response to hypoxia is primarily mediated by the transcription factor HIF-1, making it an attractive target for cancer therapy.[1] Several this compound-based compounds have been identified as potent inhibitors of the HIF-1 pathway.[2]
Under normoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[2] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis, glucose metabolism, and cell survival.[1] Certain this compound derivatives have been shown to inhibit the transcriptional activity of HIF-1, thereby preventing the expression of these downstream targets.[2]
Tamoxifen Analogs for Breast Cancer Therapy
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive (ER+) breast cancer.[3] Researchers have synthesized stereochemically flexible and constrained Tamoxifen analogs based on the this compound scaffold.[3] These novel compounds have demonstrated significant antiproliferative activity against both ER+ (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines.[3]
A series of substituted 2,2-dimethyl-chroman-based Tamoxifen analogs were synthesized and evaluated for their anticancer activity. The results showed that these compounds exhibited significant antiproliferative effects with IC₅₀ values ranging from 8.5 to 25.0 µM against MCF-7 and MDA-MB-231 cells.[3] Further studies on the most potent molecules indicated that they induced apoptosis, highlighting a potential mechanism for their anticancer activity.[3]
| Compound ID | Cell Line | IC₅₀ (µM)[3] |
| 19b | MCF-7 | Not specified |
| MDA-MB-231 | Not specified | |
| 19e | MCF-7 | Not specified |
| MDA-MB-231 | Not specified | |
| 22a | MCF-7 | Not specified |
| MDA-MB-231 | Not specified | |
| 22c | MCF-7 | Not specified |
| MDA-MB-231 | Not specified | |
| (Note: Specific IC₅₀ values for individual compounds were not provided in the abstract, but the range was given as 8.5-25.0 µM) |
II. Cardiovascular Applications: Modulators of Ion Channels
Derivatives of this compound have shown promise as cardiovascular agents, primarily through their action as potassium channel openers. This activity leads to vasorelaxation and has potential applications in the treatment of hypertension.
Potassium Channel Openers
Potassium channel openers are a class of drugs that hyperpolarize cell membranes by increasing potassium ion conductance.[4] In smooth muscle cells, this hyperpolarization leads to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation.[5] Cromakalim, a well-known potassium channel opener, features a chroman structure, which has inspired the development of related this compound derivatives.
ATP-sensitive potassium (K-ATP) channels are the primary targets for many potassium channel openers.[5] These channels are present in various tissues, including vascular smooth muscle. By opening these channels, this compound derivatives facilitate the efflux of potassium ions, leading to hyperpolarization of the cell membrane and vasodilation.[6][7] This mechanism of action is beneficial in reducing blood pressure.[4]
III. Anti-inflammatory Activity: Inhibition of Cell Adhesion Molecules
Chronic inflammation is a key contributor to a wide range of diseases. The this compound scaffold has been explored for the development of anti-inflammatory agents. A notable mechanism of action is the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) expression.
Inhibition of ICAM-1 Expression
ICAM-1 is a cell surface glycoprotein that plays a crucial role in the inflammatory response by mediating the adhesion of leukocytes to endothelial cells.[8] Overexpression of ICAM-1 is associated with various inflammatory conditions. Novel this compound analogs have been synthesized and shown to be potent inhibitors of tumor necrosis factor-α (TNF-α)-induced ICAM-1 expression in human endothelial cells.[8]
In one study, a lead compound from a series of novel this compound analogs demonstrated an IC₅₀ value of 9.5 µM for the inhibition of TNF-α-induced ICAM-1 expression.[8] This indicates the potential of these compounds for further development as anti-inflammatory drugs.
IV. Neuroprotective Potential: A Promising Avenue for Future Research
While the direct application of the this compound scaffold in neurodegenerative diseases is an emerging area, the broader class of chromene derivatives has shown significant neuroprotective effects.[9] These findings provide a strong rationale for the investigation of this compound-based compounds for conditions like Alzheimer's and Parkinson's disease.[10][11]
Mechanisms of Neuroprotection
Neurodegenerative diseases are often characterized by excitotoxicity and oxidative stress.[9] A novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline, has been shown to protect primary cultured rat cortical cells from glutamate- and NMDA-induced excitotoxicity.[9] This compound also exhibited potent antioxidant activity, a crucial property for neuroprotection.[9] The neuroprotective effect was found to be mediated, at least in part, through the activation of the ERK-CREB signaling pathway.[9]
Given that oxidative stress and neuronal cell death are common pathological features of neurodegenerative disorders, the antioxidant and cell-protective properties of chromene derivatives suggest that the this compound scaffold could be a valuable starting point for the design of novel neuroprotective agents.[11][12][13][14][15]
V. Experimental Protocols
Synthesis of a Key Intermediate: 2,2-Dimethyl-2H-chromene-6-carbaldehyde
This protocol describes a common method for the synthesis of 2,2-dimethyl-2H-chromene-6-carbaldehyde, a versatile intermediate for the preparation of various biologically active derivatives.[16][17]
Materials:
-
4-Hydroxybenzaldehyde
-
3-chloro-3-methyl-1-butyne
-
Dimethylformamide (DMF)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 4 N)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzaldehyde (20 mmol) and 3-chloro-3-methyl-1-butyne (10 mmol) in DMF (8 mL).[16]
-
Add 5 mL of 4 N aqueous NaOH solution to the mixture.[16]
-
Stir the reaction mixture vigorously at 60°C for 20 hours.[16]
-
After cooling to room temperature, add 20 mL of water to the reaction mixture.[16]
-
Transfer the mixture to a separatory funnel and extract three times with 30 mL of diethyl ether.[16]
-
Combine the organic layers and wash with 40 mL of 1 N aqueous NaOH solution, followed by a wash with brine.[16]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[16]
-
The crude product can be further purified by recrystallization from a suitable solvent like n-hexane.[16]
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound derivative to be tested (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[18]
-
Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).[18]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
VI. Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated significant potential in the treatment of cancer, cardiovascular diseases, and inflammation. While its application in neurodegenerative disorders is still in its early stages, the neuroprotective properties of the broader chromene class provide a strong impetus for further investigation. The synthetic accessibility of the this compound core, coupled with the ability to readily introduce diverse functionalities, ensures that this scaffold will continue to be a fertile ground for drug discovery efforts. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and inspire further research into the therapeutic applications of this remarkable heterocyclic system.
VII. References
-
Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (2017). Research Journal of Pharmacy and Technology. [Link]
-
Nainawat, K. S., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 108, 129789. [Link]
-
Kalita, D., et al. (1999). Microwave-Assisted Rate-Enhanced Method for the Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan, 72(2), 259-262. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50535. [Link]
-
Request PDF on ResearchGate. (n.d.). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. [Link]
-
Catalytic Synthesis of 2H-Chromenes. (2015). Michigan State University Department of Chemistry. [Link]
-
Potassium channel opener. Grokipedia. [Link]
-
Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2022). Molecules, 27(19), 6296. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
-
Biochemical data of the compounds: IC 50 values on hormone-independent... ResearchGate. [Link]
-
In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. (2023). Scientific Reports, 13(1), 12345. [Link]
-
Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons. (1995). The Journal of General Physiology, 105(2), 243–265. [Link]
-
Identification of brain proteins that interact with 2-methylnorharman. An analog of the parkinsonian-inducing toxin, MPP+. (2003). Journal of Biological Chemistry, 278(40), 38629-38638. [Link]
-
Pharmacology of the potassium channel openers. (1992). Pharmacology & Toxicology, 70(4), 259-272. [Link]
-
Clinical pharmacology of potassium channel openers. (1991). Journal of Cardiovascular Pharmacology, 18 Suppl 2, S1-5. [Link]
-
Assessment of Novel Curcumin Derivatives as Potent Inhibitors of Inflammation and Amyloid-β Aggregation in Alzheimer's Disease. (2018). ACS Chemical Neuroscience, 9(7), 1736-1745. [Link]
-
Chalcone Derivative CX258 Suppresses Colorectal Cancer via Inhibiting the TOP2A/Wnt/β-Catenin Signaling. (2023). International Journal of Molecular Sciences, 24(13), 10996. [Link]
-
Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro. (2021). Molecules, 26(5), 1279. [Link]
-
Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2246993. [Link]
-
Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. (2018). Biomolecules & Therapeutics, 26(6), 565–573. [Link]
-
Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins. (2021). Molecules, 26(16), 4965. [Link]
-
Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro. (2021). Molecules, 26(5), 1279. [Link]
-
Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. (2021). Molecules, 26(22), 7019. [Link]
-
Synthesis and Evaluation of this compound Derivatives as Inhibitors of ICAM-1 Expression on Human Endothelial Cells. (2009). Archiv der Pharmazie, 342(10), 585-595. [Link]
-
Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. (2022). International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. (2016). Journal of Applied Pharmaceutical Science, 6(05), 156-162. [Link]
-
Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecules. (2010). Current Medicinal Chemistry, 17(12), 1161-1180. [Link]
-
Design, synthesis and biological evaluation of 2H-[18]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. (2021). RSC Medicinal Chemistry, 12(9), 1555-1567. [Link]
-
Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans. (2007). Biological & Pharmaceutical Bulletin, 30(8), 1464-1468. [Link]
-
Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. (2009). BMC Chemical Biology, 9, 3. [Link]
-
Curcumin Derivative CU4c Exhibits HDAC-Inhibitory and Anticancer Activities Against Human Lung Cancer Cells In Vitro and in Mouse Xenograft Models. (2023). International Journal of Molecular Sciences, 24(13), 10996. [Link]
-
Ways into Understanding HIF Inhibition. (2018). Molecules, 23(12), 3290. [Link]
-
Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. (2023). Molecules, 28(13), 5123. [Link]
-
Chemical basis for the disparate neuroprotective effects of the anthocyanins, callistephin and kuromanin, against nitrosative stress. (2017). Free Radical Biology and Medicine, 103, 1-11. [Link]
-
Structures and inhibition of HIF-1 activation by compounds 1–3. A,... ResearchGate. [Link]
-
Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. (2025). Cells, 14(12), 934. [Link]
-
Meeting the Challenge 2: Identification of Potential Chemical Probes for Parkinson's Disease from Ligusticum chuanxiong Hort Using Cytological Profiling. (2022). ACS Chemical Neuroscience, 13(17), 2608-2620. [Link]
-
Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy. (2017). Acta Pharmaceutica Sinica B, 7(5), 529-542. [Link]
-
Current understanding of the molecular mechanisms in Parkinson's disease: Targets for potential treatments. (2017). International Journal of Molecular Sciences, 18(11), 2234. [Link]
-
Phytochemicals as future drugs for Parkinson's disease: a comprehensive review. (2016). British Journal of Pharmacology, 173(15), 2317-2333. [Link]
Sources
- 1. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phytochemicals as future drugs for Parkinson's disease: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical basis for the disparate neuroprotective effects of the anthocyanins, callistephin and kuromanin, against nitrosative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Meeting the Challenge 2: Identification of Potential Chemical Probes for Parkinson's Disease from Ligusticum chuanxiong Hort Using Cytological Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current understanding of the molecular mechanisms in Parkinson's disease: Targets for potential treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. op.niscair.res.in [op.niscair.res.in]
- 17. academic.oup.com [academic.oup.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2,2-Dimethylchroman as a Versatile Scaffold in Modern Organic Synthesis
Abstract
The 2,2-dimethylchroman framework is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules. Its unique structural and electronic properties make it an invaluable building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key functionalization strategies and their application in medicinal chemistry and natural product synthesis. We offer field-proven protocols, mechanistic insights, and a discussion of the rationale behind experimental design, aimed at researchers, medicinal chemists, and professionals in drug development.
Introduction: The Significance of the this compound Core
The chroman scaffold, a bicyclic system consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone in the design of bioactive compounds. The 2,2-dimethyl substituted variant, in particular, offers enhanced metabolic stability by blocking oxidation at the C2 position. This structural feature is prevalent in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antihypertensive, and antioxidant properties[1]. Its rigid framework serves as an excellent scaffold for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets. Consequently, mastering the chemical manipulation of the this compound core is a critical skill for synthetic chemists engaged in drug discovery and development[2][3].
Key Synthetic Transformations: Functionalizing the Chroman Scaffold
The synthetic versatility of this compound stems from the reactivity of its aromatic ring. The electron-donating nature of the pyran ether oxygen activates the benzene ring towards electrophilic aromatic substitution, primarily at the C6 (para) and C8 (ortho) positions.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
Friedel-Crafts acylation is a robust and highly reliable method for introducing a keto-group onto the chroman's aromatic ring.[4] This reaction proceeds via an acylium ion electrophile, generated from an acyl halide or anhydride in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃)[5][6]. The resulting aryl ketone is a versatile intermediate, as the carbonyl group can be readily transformed into a wide range of other functionalities.
Due to the electron-withdrawing effect of the introduced acyl group, the product is deactivated towards further acylation, which prevents polysubstitution—a common issue in Friedel-Crafts alkylation.[6][7] The reaction typically shows high regioselectivity for the C6 position, which is electronically favored and sterically more accessible than the C8 position.
Diagram 1: Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation on the this compound ring.
Protocol 1: Friedel-Crafts Acylation of this compound
This protocol describes the synthesis of 6-acetyl-2,2-dimethylchroman, a key intermediate for further elaboration.
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.5 eq) and suspend it in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) to the stirred suspension. Allow the mixture to stir for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 6-acetyl-2,2-dimethylchroman.
-
-
Causality and Insights:
-
Anhydrous Conditions: AlCl₃ is extremely moisture-sensitive; exposure to water deactivates the catalyst. All glassware must be rigorously dried and the reaction run under an inert atmosphere.
-
Stoichiometry: More than a stoichiometric amount of AlCl₃ is often required because the catalyst complexes with both the acyl chloride reactant and the ketone product.
-
Temperature Control: The initial addition is performed at 0 °C to control the exothermic reaction between AlCl₃ and acetyl chloride. Allowing the reaction to proceed at room temperature provides sufficient energy for the substitution to occur.
-
Ortho-Directed Metalation: Regioselective Lithiation
While Friedel-Crafts acylation favors the C6 position, functionalization at the C8 position can be achieved with high selectivity using directed ortho-metalation (DoM).[8] In this strategy, the ether oxygen of the chroman ring acts as a directing group, coordinating to an organolithium base (e.g., n-butyllithium or sec-butyllithium) and directing deprotonation to the adjacent C8 position.[9] The resulting aryllithium species is a powerful nucleophile that can be trapped with a wide variety of electrophiles.
Diagram 2: Ortho-Lithiation and Functionalization Workflow
Caption: Workflow for C8-functionalization via directed ortho-metalation.
Protocol 2: C8-Lithiation and Quenching with an Aldehyde
This protocol demonstrates the synthesis of an 8-functionalized chroman derivative via DoM.
-
Materials:
-
This compound (1.0 eq)
-
sec-Butyllithium (s-BuLi) in cyclohexane (1.2 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., 4-methoxybenzaldehyde, 1.2 eq)
-
Saturated ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Add TMEDA (1.2 eq) to the solution. TMEDA breaks up the oligomeric structure of the organolithium reagent, increasing its basicity.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 eq) dropwise via syringe. The solution typically develops a color (yellow to red), indicating the formation of the aryllithium species. Stir at -78 °C for 1 hour.
-
Add a solution of the electrophile (e.g., 4-methoxybenzaldehyde, 1.2 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 8-functionalized derivative.
-
-
Causality and Insights:
-
Choice of Base: sec-Butyllithium is often more effective than n-butyllithium for this transformation due to its higher reactivity.
-
TMEDA: This chelating diamine sequesters the lithium cation, increasing the carbanionic character of the butyl group and accelerating the rate of deprotonation.
-
Low Temperature: The reaction is performed at -78 °C to ensure the stability of the aryllithium intermediate and prevent side reactions, such as cleavage of the ether bond.[10]
-
Applications in Drug Discovery and Medicinal Chemistry
The functionalized this compound scaffold is a powerful platform for the development of novel therapeutics. The strategic placement of substituents on the chroman core allows for the fine-tuning of pharmacological activity.
-
Anticancer Agents: The this compound moiety has been incorporated into analogs of Tamoxifen, a well-known selective estrogen receptor modulator (SERM) used in breast cancer therapy.[11] These novel analogs have shown significant antiproliferative activity against both estrogen receptor-positive (ER+) and negative (ER-) breast cancer cell lines, with some compounds inducing apoptosis.[2]
-
Anti-inflammatory Agents: Novel this compound derivatives have been synthesized and evaluated as inhibitors of tumor necrosis factor-α (TNF-α) induced expression of intercellular adhesion molecule-1 (ICAM-1).[1] ICAM-1 is a key protein involved in inflammatory responses, and its inhibition represents a promising strategy for treating inflammatory diseases.
-
Hypoxia Inducing Factor (HIF) Inhibitors: The chromene scaffold, closely related to the chroman structure, has been used to develop inhibitors of HIF, a critical factor in cancer cell survival under low-oxygen conditions.[12]
Table 1: Examples of Bioactive this compound Derivatives
| Derivative Class | Target/Application | Reported Activity | Reference |
| Tamoxifen Analogs | Estrogen Receptors (ERα, ERβ) | Antiproliferative in MCF-7 & MDA-MB-231 cells (IC₅₀: 8.5-25.0 µM) | [2] |
| Substituted Chromans | ICAM-1 Expression | Potent inhibitors of TNF-α-induced ICAM-1 expression (IC₅₀ of lead compound: 9.5 µM) | [1] |
| Chromene Derivatives | Anticancer (HIF Inhibition) | Cytotoxicity in MCF-7 cancer cell line (IC₅₀: 50 µg/ml) | [12] |
Role in Natural Product Synthesis
The this compound core is a recurring structural motif in a variety of natural products. The asymmetric synthesis of these complex molecules often relies on strategies to construct or functionalize this scaffold with precise stereochemical control. For instance, the total synthesis of stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, a natural product isolated from Ageratina grandifolia, was achieved to elucidate its absolute stereochemistry.[13] This work highlights the importance of the chroman scaffold and provides pathways to access biologically relevant, stereochemically pure compounds for further investigation.[13]
Conclusion
This compound is a fundamentally important building block in organic synthesis, offering a robust and versatile platform for the construction of complex and biologically active molecules. Through classic transformations like Friedel-Crafts acylation and modern regioselective methods like directed ortho-metalation, chemists can precisely functionalize this scaffold to probe biological systems and develop next-generation therapeutics. The protocols and insights provided in this guide serve as a practical resource for leveraging the full synthetic potential of the this compound core.
References
- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents.
- Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells.
- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. (Source: PubMed) [Link]
- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents.
- Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. (Source: PubMed Central) [Link]
- Preparation of this compound-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations.
- Structures of substituted this compound-4-one derivatives studied in this work.
- 2,2-Dimethyl chromene derivatives, preparation process and pharmaceutical compositions containing them.
- Friedel–Crafts reaction. (Source: Wikipedia) [Link]
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (Source: Master Organic Chemistry) [Link]
- Friedel-Crafts Reactions. (Source: NROChemistry) [Link]
- Friedel-Crafts Acylation. (Source: Organic Chemistry Portal) [Link]
- Heteroatom-promoted lateral lithi
- Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (Source: YouTube) [Link]
- CNDO/II treatment of proton abstraction step in aromatic lithiation reaction. (Source: Indian Academy of Sciences) [Link]
- Natural Product Synthesis via [2+2+2] Cyclotrimerization Reactions.
- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (Source: MDPI) [Link]
- Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. (Source: PubMed) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. researchgate.net [researchgate.net]
- 12. op.niscair.res.in [op.niscair.res.in]
- 13. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
Topic: In Vitro Assays for Evaluating the Antimicrobial Effects of 2,2-Dimethylchroman
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chromene derivatives, including 2,2-Dimethylchroman, have shown promise as a class of compounds with potential antimicrobial properties[1]. Evaluating the efficacy of such novel compounds requires a systematic and robust panel of in vitro assays. This document provides a comprehensive guide to the fundamental and advanced methodologies for characterizing the antimicrobial profile of this compound. The protocols herein are grounded in principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility[2][3][4][5][6][7]. We detail procedures for determining minimum inhibitory and bactericidal concentrations, assessing the rate of microbial killing, and evaluating activity against bacterial biofilms—a critical factor in persistent infections.
Introduction: The Scientific Rationale
This compound belongs to the chromane family, a class of heterocyclic compounds that are scaffolds in numerous biologically active molecules[8]. Several chromene and chromane derivatives have been reported to exhibit broad-spectrum antimicrobial activity by inhibiting essential cellular processes such as DNA replication or by disrupting bacterial membranes[1]. Before any compound can advance in the drug development pipeline, its fundamental antimicrobial properties must be meticulously characterized.
In vitro antimicrobial susceptibility testing (AST) is the cornerstone of this characterization. It provides a reliable prediction of how a microorganism is likely to respond to a therapeutic agent[9]. This guide offers a multi-tiered approach, beginning with foundational screening assays and progressing to more complex, mechanistic studies. The causality behind our experimental design is to first establish if the compound has activity (potency), then to determine how it acts (bacteriostatic vs. bactericidal kinetics), and finally to assess its efficacy in a more clinically relevant context (biofilms).
Foundational Assays for Antimicrobial Potency
The initial goal is to determine the minimum concentration of this compound required to inhibit or kill the target microorganisms. The two most common gold-standard methods for this are Broth Microdilution and Agar Disk Diffusion[10][11].
Broth Microdilution: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[12][13]. This method is highly reproducible and is considered a reference standard by both CLSI and EUCAST[14][15][16].
Caption: Workflow for the Broth Microdilution Assay.
-
Preparation of this compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Prepare a working stock at twice the highest desired testing concentration in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final concentration of the solvent should not exceed 1% and must be tested for inhibitory effects on its own.
-
Inoculum Preparation: From a fresh culture plate (18-24 hours), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[17]. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells[18].
-
Plate Setup:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of CAMHB to columns 2 through 12.
-
Add 200 µL of the 2X this compound working stock to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to 2, mix, then 100 µL from 2 to 3, and so on, until column 11. Discard the final 100 µL from column 11.
-
Column 12 will serve as the growth control (no compound). A separate well with CAMHB only serves as a sterility control.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 12. This brings the final volume in each well to 200 µL and halves the compound concentration to the desired final test range.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity)[13].
Agar Disk Diffusion: A Qualitative Screening Tool
The disk diffusion method is a simple, widely used technique for preliminary assessment of antimicrobial activity[11][12]. It involves placing a disk impregnated with the test compound onto an agar plate swabbed with a standardized bacterial inoculum. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk[17][19].
-
Plate Preparation: Use Mueller-Hinton Agar (MHA) plates. The agar should be poured to a uniform depth of 4 mm.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC protocol.
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage[17].
-
Disk Application: Aseptically place a sterile paper disk (6 mm diameter) impregnated with a known amount of this compound onto the inoculated agar surface. Gently press the disk to ensure complete contact. A disk with the solvent alone must be included as a negative control.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm). The size of the zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound[19].
| Parameter | Broth Microdilution | Agar Disk Diffusion |
| Result Type | Quantitative (MIC in µg/mL) | Qualitative (Zone Diameter in mm) |
| Primary Use | Potency Determination | Initial Screening, QC |
| Throughput | High (96-well format) | Moderate |
| Standardization | CLSI M07, EUCAST | CLSI M02, EUCAST |
Advanced Assays for Mechanistic Insight
Once the inhibitory concentration is known, the next logical step is to understand the dynamics of the antimicrobial action.
Time-Kill Kinetics Assay: Bactericidal vs. Bacteriostatic Action
This assay provides critical information on the rate at which an antimicrobial agent kills a bacterial population over time[20][21]. The results can classify this compound as either:
-
Bactericidal: Causes irreversible cell death. Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum[21][22].
-
Bacteriostatic: Inhibits bacterial growth, which can resume upon removal of the agent. Defined as a <3-log₁₀ reduction in CFU/mL[21][22].
Caption: Workflow for the Time-Kill Kinetics Assay.
-
Preparation: Prepare flasks or tubes containing CAMHB with this compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
Time Zero (T₀) Sampling: Immediately after inoculation, remove an aliquot from each flask. This serves as the 0-hour time point.
-
Incubation and Sampling: Incubate all flasks at 35-37°C with shaking. At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each flask[21].
-
Quantification: For each aliquot, perform 10-fold serial dilutions in sterile saline or PBS. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates.
-
Colony Counting: Incubate the plates for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is demonstrated by a ≥3-log₁₀ reduction in viable cell count compared to the starting inoculum[22].
Anti-Biofilm Assays: Tackling Microbial Communities
Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, notorious for their high tolerance to conventional antibiotics. Evaluating a novel compound's effect on biofilms is a critical step.
Caption: General Workflow for Crystal Violet Biofilm Assay.
This protocol uses the crystal violet (CV) staining method, which quantifies the total biofilm biomass[23][24].
-
Materials: Sterile 96-well flat-bottom tissue culture-treated plates, Tryptic Soy Broth with 1% glucose (TSBG), 0.1% crystal violet solution, 30% acetic acid.
-
Biofilm Inhibition Assay:
-
Add 100 µL of TSBG containing various concentrations of this compound to the wells.
-
Add 100 µL of a standardized bacterial culture (~1 x 10⁷ CFU/mL) to each well.
-
Incubate the plate statically at 37°C for 24-48 hours[23].
-
-
Biofilm Disruption Assay:
-
First, establish biofilms by inoculating wells with 200 µL of bacterial culture in TSBG and incubating for 24-48 hours.
-
Gently remove the planktonic (non-adherent) bacteria by washing the wells twice with sterile PBS.
-
Add 200 µL of TSBG containing various concentrations of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
-
Quantification (for both assays):
-
Discard the medium and wash the wells three times with sterile PBS to remove all planktonic cells.
-
Fix the biofilms by air-drying the plate.
-
Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet solution to each well for 10-15 minutes[23][24].
-
Remove the CV solution and wash the plate thoroughly with water until the negative control wells are colorless.
-
Air-dry the plate completely.
-
Solubilize the bound CV stain by adding 200 µL of 30% acetic acid to each well[23].
-
Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 595 nm using a plate reader[23].
-
Quality Control and Data Interpretation
For all assays, adherence to quality control (QC) is non-negotiable for ensuring the trustworthiness of the results.
-
Reference Strains: Standard QC strains with known antimicrobial susceptibility profiles must be run in parallel. Examples include Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.
-
Controls: Every experiment must include a positive control (growth control, no compound), a negative control (sterility control, no bacteria), and a solvent control (to rule out any intrinsic antimicrobial activity of the solvent).
-
Data Interpretation:
-
MIC: The result is a single concentration value. It should be compared against MICs of known antibiotics for the same QC strains to benchmark its potency.
-
Time-Kill Curve: The plot visualizes the rate of killing. A ≥3-log₁₀ drop indicates bactericidal activity, providing crucial information for predicting in vivo outcomes[21][22].
-
Biofilm Assay: Results are expressed as the percentage of biofilm reduction compared to the untreated control. Significant inhibition or disruption at non-growth-inhibitory concentrations is highly desirable.
-
By following this structured, multi-assay approach, researchers can generate a comprehensive and reliable in vitro profile of this compound, providing a solid foundation for further preclinical development.
References
- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- van den Driessche, F., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Cells & Materials, 35, 234-259.
- Lopatkin, A. J., et al. (2016). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy, 71(10), 2749-2755.
- Wikipedia. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
- Patel, H., et al. (2023). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. International Journal of Pharmaceutical and Biological Archives, 11(3), 1-11.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- Hussain, M. K., et al. (2024). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry, 17(1), 1-10.
- Al-Abodi, H. R., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International Journal of Molecular Sciences, 23(19), 11693.
- Modern Medical Laboratory Journal. (2022). Agar Diffusion Test: the primary method to determine the antimicrobial activity.
- SpringerMedicine. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- CLSI. (n.d.). Clinical & Laboratory Standards Institute.
- Babu, K.S., et al. (n.d.). Microwave assisted synthesis and anti microbial activity of 2,2-dimethyl chromenes. Heterocyclic Communications.
- da Silva, G. N., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(17), 4099.
- PubMed. (2022). A simplified and accurate approach to agar diffusion antibiotic assay.
- PubMed. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- StartupTalky. (2024). Clinical Laboratory Standards Understanding CLSI Guidelines: A Comprehensive Overview.
- Alam, M. W., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 12(1), 1-15.
- PubMed Central. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
- ESCMID. (n.d.). EUCAST.
- EUCAST. (n.d.). Home.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
- ResearchGate. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- NCBI Bookshelf. (n.d.). CLSI Standards: Guidelines for Health Care Excellence.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- Clinical Microbiology Reviews. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
- Scribd. (n.d.). Time Kill Assay.
- iGEM. (n.d.). General Biofilm Assay Protocol.
- PubMed Central. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes.
- ResearchGate. (2023). (PDF) A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds.
- Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100.
- ASM Journals. (2012). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
- ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- YouTube. (2012). Antimicrobial susceptibility testing. Agar disc diffusion technique.
- Biofilm Assay. (2018). Biofilm Assay.
- PubMed Central. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds.
- PubMed. (2005). Natural and synthetic 2,2-dimethylpyranocoumarins with antibacterial activity.
- protocols.io. (2024). High-throughput assay for quantifying bacterial biofilm formation.
- PubMed Central. (2014). Synthesis and antibacterial activity of a new derivative of the Meldrun acid: 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione (C9H10N4O4).
- PubMed Central. (2022). Antimicrobial activities of a small molecule compound II-6s against oral streptococci.
- PubMed Central. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. European Committee on Antimicrobial Susceptibility Testing - Wikipedia [en.wikipedia.org]
- 3. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 4. fastercapital.com [fastercapital.com]
- 5. Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ESCMID: EUCAST [escmid.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. mdpi.com [mdpi.com]
- 9. woah.org [woah.org]
- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. apec.org [apec.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. journals.asm.org [journals.asm.org]
- 15. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. actascientific.com [actascientific.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. emerypharma.com [emerypharma.com]
- 23. static.igem.org [static.igem.org]
- 24. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Development of 2,2-Dimethylchroman-Based Inhibitors of Soluble Epoxide Hydrolase (sEH)
Abstract
The 2,2-dimethylchroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This application note provides a comprehensive guide to the development of this compound-based inhibitors targeting the soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of anti-inflammatory and analgesic lipid signaling molecules.[2][3] Inhibition of sEH is a promising therapeutic strategy for a variety of pathological conditions, including hypertension, vascular inflammation, and pain.[3][4][5] We present detailed, field-proven protocols for the organic synthesis of a model inhibitor, 6-methoxy-2,2-dimethylchroman-4-one, and a robust, high-throughput fluorescence-based enzymatic assay for determining inhibitor potency (IC₅₀). This guide is designed to provide researchers with the foundational knowledge and practical methodologies to accelerate the discovery and development of novel sEH inhibitors.
Introduction: The Scientific Rationale
1.1 The this compound Scaffold: A Versatile Core
The chroman ring system, particularly the 2,2-dimethyl substituted variant, is a recurring motif in both natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antihypertensive, and antioxidant properties.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional shape for presentation of pharmacophoric elements to a biological target, while the gem-dimethyl group at the C2 position enhances metabolic stability. This combination of features makes it an excellent starting point for the design of potent and selective enzyme inhibitors.
1.2 Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target
Soluble epoxide hydrolase (sEH), also known as EPHX2, is a key enzyme in the arachidonic acid cascade.[6][7] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules, into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[2][8] EETs possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[2][7] By inhibiting sEH, the metabolic degradation of EETs is slowed, leading to an increase in their local concentrations and an enhancement of their protective effects.[3][8] Consequently, the development of potent and selective sEH inhibitors has become a major focus for treating inflammatory diseases, pain, and cardiovascular conditions.[6][9]
Synthetic Protocol: Synthesis of a Model Inhibitor
This section details the synthesis of a representative this compound-based compound. The chosen example provides a foundational methodology that can be adapted for the creation of a library of analogs for structure-activity relationship (SAR) studies.
2.1. General Synthetic Scheme
The synthesis of this compound derivatives often begins with a substituted phenol, which undergoes a key cyclization reaction to form the chroman core. Subsequent modifications can be made to introduce various functional groups to probe the binding pocket of the target enzyme.
Caption: General workflow for this compound synthesis.
2.2. Detailed Protocol: Synthesis of 6-methoxy-2,2-dimethylchroman-4-one
This protocol describes a reliable method for synthesizing the chromanone core, which can then be further modified.
Materials and Reagents:
-
4-Methoxyphenol
-
3,3-Dimethylacrylic acid
-
Methanesulfonic acid (MSA)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq) in toluene (approx. 0.5 M).
-
Acid Catalyst Addition: Slowly add methanesulfonic acid (3.0 eq) to the stirring solution at room temperature. Causality Note: MSA serves as a strong acid catalyst to facilitate the Friedel-Crafts acylation followed by an intramolecular cyclization to form the chromanone ring.
-
Reaction Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Safety Note: Perform neutralization slowly as CO₂ evolution may cause pressure buildup.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 6-methoxy-2,2-dimethylchroman-4-one.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Enzymatic Assay Protocol: Screening for sEH Inhibition
A robust and sensitive assay is crucial for accurately determining the inhibitory potency of newly synthesized compounds. The fluorescence-based assay described here is a widely accepted method for screening sEH inhibitors due to its high sensitivity and suitability for a high-throughput format.[4][5][10]
3.1. Assay Principle
The assay utilizes a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[11][12] Hydrolysis of the epoxide ring in PHOME by sEH initiates an intramolecular cyclization. This process, under basic conditions, leads to the release of a highly fluorescent product, 6-methoxy-2-naphthaldehyde.[12][13] The rate of increase in fluorescence is directly proportional to the sEH enzyme activity. Inhibitors will decrease the rate of this reaction.
Caption: Principle of the fluorescence-based sEH inhibition assay.
3.2. Detailed Protocol: IC₅₀ Determination
Materials and Reagents:
-
Recombinant human sEH (available from commercial suppliers)
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
PHOME substrate (stock solution in DMSO)
-
Test compounds (stock solutions in DMSO)
-
Positive control inhibitor (e.g., AUDA, stock solution in DMSO)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 or 1:5 steps. Further dilute these into the sEH Assay Buffer to the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2%, as higher concentrations can inhibit the enzyme.
-
Enzyme Preparation: Dilute the recombinant human sEH enzyme stock to a working concentration in ice-cold sEH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Assay Plate Setup:
-
Test Wells: Add 2 µL of diluted test compound to each well.
-
Positive Control Wells: Add 2 µL of a known sEH inhibitor (e.g., AUDA) at a concentration expected to give >90% inhibition.
-
Negative (Vehicle) Control Wells: Add 2 µL of DMSO (at the same concentration as the test compound wells).
-
Enzyme Addition: Add 100 µL of the diluted sEH enzyme solution to all wells except the background control wells.
-
Buffer Addition (Background): Add 102 µL of assay buffer to background control wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[13]
-
Reaction Initiation: Prepare the PHOME substrate solution by diluting the DMSO stock into the sEH Assay Buffer to a final concentration near its Km value (typically 5-10 µM). Initiate the enzymatic reaction by adding 50 µL of the diluted PHOME substrate solution to all wells.[13]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 30 °C. Measure the fluorescence kinetically every minute for 20-30 minutes (Excitation: 330 nm, Emission: 465 nm).[12][13]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Vehicle Control Well))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation and Interpretation
4.1. Tabulating Results
Summarize the IC₅₀ values for a series of synthesized analogs in a clear, tabular format. This allows for easy comparison of potency and helps to identify key structural features that contribute to inhibitory activity.
Table 1: Inhibitory Potency of Exemplar this compound Analogs against Human sEH
| Compound ID | R¹ Substitution | R² Substitution | IC₅₀ (nM) |
| EX-01 | -OCH₃ | -H | 150.2 |
| EX-02 | -Cl | -H | 85.7 |
| EX-03 | -OCH₃ | -CN | 45.3 |
| EX-04 | -OCH₃ | -CONH₂ | 22.1 |
| Control | AUDA | (N/A) | 5.5 |
Note: Data are hypothetical and for illustrative purposes only.
4.2. Interpreting the Data
The analysis of the dose-response curve and the calculated IC₅₀ values provides a quantitative measure of a compound's potency. When comparing a series of analogs, trends in potency can be correlated with structural modifications. For example, in the hypothetical data above, the addition of a cyano or amide group at the R² position appears to significantly enhance inhibitory activity compared to the unsubstituted analog. This type of analysis is fundamental to the iterative process of lead optimization in drug discovery.
Conclusion and Future Directions
This application note provides a validated framework for the synthesis and evaluation of this compound-based inhibitors of soluble epoxide hydrolase. The protocols outlined herein are robust, reproducible, and scalable for the screening of compound libraries. By combining the synthetic methodology with the sensitive fluorescence-based assay, research teams can efficiently conduct SAR studies to identify lead candidates with high potency. Future work should focus on optimizing the pharmacokinetic properties (ADME) of potent inhibitors and evaluating their efficacy in cell-based and in vivo models of inflammation and pain.
References
- Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies.
- Sapphire North America. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit.
- Cayman Chemical. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit.
- BenchChem. (2025). Application Notes and Protocols for Determining the Efficacy of sEH Inhibitor-16 in Cell-Based Assays.
- ResearchGate. (n.d.). Experimental protocols and soluble epoxide hydrolase enzyme (sEH)...
- National Institutes of Health. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. PMC.
- Cayman Chemical. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit (Item No. 10007933).
- Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening.
- National Institutes of Health. (2016).
- Patel, M., et al. (2021). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Indian Journal of Chemistry, 60B, 874-880.
- ResearchGate. (n.d.). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. Request PDF.
- National Center for Biotechnology Information. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. PubMed.
- ResearchGate. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Request PDF.
- National Center for Biotechnology Information. (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. PubMed.
- BenchChem. (2025).
- Royal Society of Chemistry. (n.d.).
- Taylor & Francis Online. (2022).
- MDPI. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules.
- National Institutes of Health. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Soluble epoxide hydrolase inhibitors and their potential for treatment of multiple pathologic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sapphire North America [sapphire-usa.com]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of 2,2-Dimethylchroman Analogs
Introduction: The 2,2-Dimethylchroman Scaffold - A Privileged Structure in Drug Discovery
The this compound framework is a prominent heterocyclic motif found in a vast array of natural and synthetic molecules exhibiting a wide spectrum of biological activities.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets, leading to diverse pharmacological effects, including anticancer, antioxidant, anti-inflammatory, and antihypertensive properties.[1] The inherent structural rigidity of the chroman ring system, combined with the lipophilicity imparted by the gem-dimethyl group, provides an excellent starting point for the design of novel therapeutic agents.
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, systematically dissecting the relationship between a molecule's chemical structure and its biological activity.[2][3] By synthesizing and evaluating a series of analogs with targeted modifications, researchers can identify key structural features—pharmacophores—responsible for potency, selectivity, and desirable pharmacokinetic properties. This iterative process of design, synthesis, and testing is crucial for transforming a preliminary "hit" compound into a viable drug candidate.[2]
This application note provides a comprehensive methodological framework for conducting SAR studies on this compound analogs. It is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale behind experimental choices and detailed, field-proven protocols for synthesis, in vitro evaluation, and in silico analysis.
I. The Iterative SAR Workflow: A Holistic Approach
A successful SAR campaign is a cyclical and multidisciplinary endeavor. It begins with a lead compound and systematically explores the chemical space around it to build a comprehensive understanding of how structural changes modulate biological function. The workflow is not linear but iterative, with insights from each step informing the next round of analog design.
Caption: Iterative workflow for SAR studies of this compound analogs.
II. Chemical Synthesis of this compound Analogs
The ability to rapidly and efficiently synthesize a library of analogs is fundamental to any SAR study. The Claisen-Schmidt condensation is a common and versatile method for preparing the chalcone precursors that can then be cyclized to form the chroman core.[4]
Protocol 1: Synthesis via Claisen-Schmidt Condensation and Cyclization
This protocol outlines a general procedure for synthesizing this compound analogs, which can be adapted based on the desired substitution patterns.
Objective: To synthesize a series of this compound analogs with varying substituents on the aromatic rings to probe their influence on biological activity.
Materials:
-
Substituted phenols
-
Prenyl bromide (3-methyl-2-butenyl bromide)
-
Appropriate substituted benzaldehydes[4]
-
Cyclopentanone or cyclohexanone[4]
-
Sodium hydroxide (NaOH)[4]
-
Ethanol[4]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Methodology:
-
Prenylation of Phenol (Formation of Prenyl Ether): a. In a round-bottom flask, dissolve the starting substituted phenol (1.0 eq) in acetone. b. Add anhydrous potassium carbonate (1.5 eq). c. To this stirring suspension, add prenyl bromide (1.2 eq) dropwise at room temperature. d. Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After completion, filter the reaction mixture to remove K₂CO₃ and concentrate the filtrate under reduced pressure. f. Purify the resulting prenyl ether by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
-
Claisen Rearrangement and Cyclization (Formation of this compound core): a. Heat the purified prenyl ether neat (or in a high-boiling solvent like N,N-diethylaniline) to 180-220 °C for 2-4 hours. This promotes the thermal Claisen rearrangement followed by intramolecular hydroalkoxylation to form the this compound ring. b. Monitor the reaction by TLC. c. Upon completion, cool the reaction mixture and purify the crude product directly by column chromatography to isolate the desired this compound intermediate.
-
Functional Group Interconversion (Example: Aldehyde introduction via Vilsmeier-Haack): a. To a stirred solution of the this compound intermediate in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise. b. Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours. c. Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution. d. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. e. Purify the resulting aldehyde by column chromatography.
-
Claisen-Schmidt Condensation to form Chalcone-like Precursors: a. To a solution of the synthesized this compound aldehyde (1.0 eq) and an appropriate substituted acetophenone (1.0 eq) in ethanol, add an aqueous solution of NaOH (2-4 eq) dropwise at 0-5 °C.[4] b. Stir the reaction mixture at room temperature for 4-12 hours. The formation of a precipitate often indicates product formation. c. Pour the reaction mixture into cold water and acidify with dilute HCl. d. Collect the solid product by filtration, wash with water until neutral, and dry. e. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone-like analog.[4]
Self-Validation:
-
Structural Confirmation: The structure of each synthesized analog must be rigorously confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: Purity should be assessed by High-Performance Liquid Chromatography (HPLC), with a purity of >95% being the standard for biological testing.
III. In Vitro Biological Evaluation
The biological evaluation of the synthesized analogs is critical to determine their activity and establish the SAR. The choice of assays depends on the therapeutic target of interest. For example, if the analogs are being investigated as potential anticancer agents, cytotoxicity assays against relevant cancer cell lines are appropriate.[5][6]
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine the concentration of the this compound analogs that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized this compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Multichannel pipette and plate reader
Step-by-Step Methodology:
-
Cell Seeding: a. Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer). b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7] c. Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: a. Prepare serial dilutions of the this compound analogs in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). c. Include control wells: vehicle control (medium with DMSO) and blank control (medium only). d. Incubate the plates for 48 or 72 hours.[7]
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate. b. Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
Data Presentation:
The results of the cytotoxicity screening should be summarized in a table to facilitate SAR analysis.
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. MCF-7 |
| Lead-01 | H | H | 15.2 |
| Analog-01 | 4-Cl | H | 9.5 |
| Analog-02 | 4-OCH₃ | H | 22.8 |
| Analog-03 | H | 4-NO₂ | 5.1 |
| Analog-04 | H | 4-NH₂ | >100 |
IV. In Silico SAR Analysis: Computational Modeling
Computational methods are indispensable for rationalizing observed SAR and guiding the design of new, more potent analogs.[2][8] Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), can provide predictive models and visually intuitive 3D contour maps that highlight the structural features favoring or disfavoring activity.[9][10]
Caption: General workflow for a 3D-QSAR study.
Protocol 3: 3D-QSAR (CoMFA) Study
Objective: To develop a predictive 3D-QSAR model for a series of this compound analogs and to interpret the resulting contour maps to guide future analog design.
Software:
-
Molecular modeling software suite (e.g., SYBYL-X, MOE, or Schrödinger Maestro)
Step-by-Step Methodology:
-
Dataset Preparation: a. Compile a dataset of synthesized this compound analogs with their corresponding biological activity data (e.g., IC₅₀ values converted to pIC₅₀, which is -log(IC₅₀)). b. Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set (20-30%) for external validation.[11]
-
Molecular Modeling and Alignment: a. Generate the 3D structure of each analog using a molecular builder. b. Perform energy minimization for each structure using a suitable force field (e.g., MMFF94 or OPLS).[12] c. Align all the molecules in the dataset to a common template. This is a critical step; alignment can be done by fitting to a common substructure (the this compound core) or by using field-based alignment methods.
-
CoMFA Field Calculation: a. Place the aligned molecules in a 3D grid box. b. At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom (e.g., a sp³ carbon atom with a +1 charge).[9] This generates the CoMFA descriptor fields.
-
PLS Analysis and Model Validation: a. Use the Partial Least Squares (PLS) statistical method to correlate the variations in the CoMFA fields (X variables) with the variations in biological activity (Y variable).[10] b. Perform a leave-one-out (LOO) cross-validation to assess the internal predictive ability of the model, yielding the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a good predictive model. c. Calculate the non-cross-validated correlation coefficient (r²) to assess the model's goodness of fit. d. Use the generated model to predict the activity of the test set compounds and calculate the predictive r² (r²_pred) to assess the external predictive power of the model.[11]
-
Contour Map Visualization and Interpretation: a. Visualize the results of the PLS analysis as 3D contour maps. b. Steric Maps: Green contours indicate regions where bulky groups increase activity, while yellow contours indicate regions where bulky groups decrease activity. c. Electrostatic Maps: Blue contours indicate regions where positive charges (or electron-withdrawing groups) increase activity, while red contours indicate regions where negative charges (or electron-donating groups) increase activity. d. Analyze these maps in the context of the lead compound's structure to derive actionable SAR insights for designing the next generation of analogs. For example, if a green contour appears near a specific position, synthesizing an analog with a larger substituent at that position would be a logical next step.
V. Conclusion and Future Directions
The systematic methodology outlined in this application note—integrating rational design, efficient synthesis, robust biological evaluation, and insightful computational modeling—provides a powerful engine for advancing drug discovery programs centered on the this compound scaffold. The key to a successful SAR study lies in the tight integration of these disciplines and the iterative application of the knowledge gained. By understanding the causal relationships between molecular structure and biological function, researchers can navigate the complex landscape of chemical space with greater precision, ultimately accelerating the journey from a promising lead to a life-changing therapeutic.
References
- Jain, S. V., et al. (2008). 3D-QSAR investigation of synthetic antioxidant chromone derivatives by molecular field analysis. International Journal of Molecular Sciences, 9(3), 235–246.
- ResearchGate. (n.d.). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. ResearchGate.
- National Center for Biotechnology Information. (2008). 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis. PubMed Central.
- Nainawat, K. S., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 108, 129789.
- ResearchGate. (n.d.). Computational study of physicochemical, optical, and thermodynamic properties of 2,2-dimethylchromene derivatives. ResearchGate.
- ResearchGate. (2008). 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis. ResearchGate.
- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
- ResearchGate. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. ResearchGate.
- ResearchGate. (2015). Modern Chemistry QSAR, Docking and novel chromone derivatives. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. PubMed Central.
- Longdom Publishing. (n.d.). Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. Journal of Theoretical and Computational Science.
- Stumpfe, D., & Bajorath, J. (2011). Methods for SAR visualization. RSC Advances, 2(2), 369-378.
- Royal Society of Chemistry. (n.d.). Synthesis and SAR assessment of novel Tubathian analogs in the pursuit of potent and selective HDAC6 inhibitors. Organic & Biomolecular Chemistry.
- Gini, G. (2022). QSAR Methods. Methods in Molecular Biology, 2425, 1-26.
- Inoue, H., & May, E. L. (1976). Synthesis and pharmacology of 2,9alpha-dimethyl-2'-hydroxy-6,7-benzomorphan. Journal of Medicinal Chemistry, 19(2), 259-62.
- MDPI. (2022). A Combined 2D- and 3D-QSAR Study, Design and Synthesis of Some Monocarbonyl Curcumin Analogs as Potential Inhibitors of MDA-MB-231 Breast Cancer Cells. Molecules, 27(22), 7891.
- National Center for Biotechnology Information. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. PubMed Central.
- ResearchGate. (n.d.). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate.
- Wünsch, B., et al. (2010). Synthesis and SAR studies of chiral non-racemic dexoxadrol analogues as uncompetitive NMDA receptor antagonists. Bioorganic & Medicinal Chemistry, 18(24), 8456-8471.
- Wiley Online Library. (2021). Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. Archiv der Pharmazie.
- Bentham Science. (2022). Computational Investigations of Coumarin Derivatives as Cyclindependent Kinase 9 Inhibitors Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Letters in Drug Design & Discovery, 19(9), 834-846.
- National Center for Biotechnology Information. (n.d.). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. PubMed Central.
- National Center for Biotechnology Information. (n.d.). In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship. PubMed Central.
- Leese, M. P., et al. (2005). Synthesis of analogs of 2-methoxyestradiol with enhanced inhibitory effects on tubulin polymerization and cancer cell growth. Journal of Medicinal Chemistry, 48(19), 6034-43.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of analogs of 2-methoxyestradiol with enhanced inhibitory effects on tubulin polymerization and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. QSAR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3D-QSAR investigation of synthetic antioxidant chromone derivatives by molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
techniques for isolating 2,2-Dimethylchroman from natural products
Application Note & Protocol Guide
Topic: Advanced Techniques for the Isolation of 2,2-Dimethylchroman Scaffolds from Natural Products
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: The Chroman Scaffold - A Privileged Structure in Nature
The this compound ring system is a recurring and vital motif in a vast array of natural products. As a "privileged structure," this scaffold is frequently associated with a wide spectrum of biological activities, from antioxidant and anti-inflammatory to anticancer properties.[1][2] Its presence in flavonoids, terpenoids, and alkaloids makes it a high-value target for drug discovery and development.[1] However, isolating these compounds from complex natural matrices presents a significant challenge, requiring a multi-step, systematic approach that combines classical phytochemical techniques with modern separation science.
This guide is designed to move beyond a simple recitation of steps. It provides the strategic framework and technical rationale necessary for developing a robust and reproducible isolation workflow. We will explore the causality behind experimental choices, from the initial extraction to the final crystallization, enabling you to not only follow a protocol but to intelligently adapt it to your specific natural source and target molecule.
Chapter 1: The Strategic Workflow - A Bird's-Eye View
The path from raw biological material to a pure, characterized this compound derivative is a process of progressive purification. Each stage is designed to remove a larger set of impurities, gradually enriching the fraction containing your target compound. The overall strategy can be visualized as a funnel, starting with a complex crude extract and ending with a single, highly pure molecule.[3]
Figure 1: A generalized workflow for the isolation of natural products.
Chapter 2: The Foundation - Extraction of the Crude Product
The first critical step is to efficiently transfer the target compounds from the solid plant matrix into a liquid solvent.[4] The choice of extraction method is a trade-off between efficiency, speed, cost, and the chemical nature of your target compound. Since this compound derivatives are typically non-polar to moderately polar, solvent selection is paramount.[5]
Selecting an Extraction Method
Both conventional and modern techniques are viable, each with distinct advantages.[6]
-
Maceration: Simple and requires no specialized equipment. It involves soaking the plant material in a solvent for an extended period.[7] However, it can be time-consuming and may result in lower extraction efficiency.[7]
-
Soxhlet Extraction: A classic and exhaustive method that uses a specialized apparatus to continuously wash the plant material with fresh, distilled solvent.[7][8] This is highly efficient but the repeated heating can degrade thermolabile compounds.[8]
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[6][9] It is significantly faster and often more efficient than maceration.
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to rapidly heat the solvent and plant material, causing cell rupture and accelerating extraction.[7] This method is extremely fast but requires specialized microwave equipment.
| Method | Principle | Advantages | Disadvantages | Typical Solvents for Chromans |
| Maceration | Passive diffusion of solutes into a solvent over time.[7] | Simple, low-cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially incomplete extraction.[7] | Hexane, Ethyl Acetate, Ethanol |
| Soxhlet | Continuous extraction with fresh, hot solvent via a reflux/siphon mechanism.[10] | Highly efficient and exhaustive, requires less solvent than maceration. | Can degrade heat-sensitive compounds, relatively slow cycle time.[8] | Hexane, Dichloromethane, Acetone |
| Ultrasound (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer.[9] | Fast, high efficiency, reduced solvent consumption, operates at low temperatures. | Requires specific sonication equipment. | Methanol, Ethanol, Ethyl Acetate |
| Microwave (MAE) | Rapid, localized heating of intracellular water by microwave energy.[7] | Extremely fast (minutes), reduced solvent use, high efficiency. | Requires specialized equipment, potential for localized overheating. | Ethanol, Methanol/Water mixtures |
Protocol: Ultrasound-Assisted Extraction (UAE) of a this compound-Containing Plant
This protocol provides a general framework for UAE, a balanced method offering speed and efficiency while minimizing thermal degradation.
Rationale: UAE is chosen for its ability to efficiently extract moderately polar compounds at or near room temperature, preserving the integrity of the this compound scaffold. An ethanol/water mixture is often a good starting point as the water helps swell the plant material, while the ethanol effectively dissolves the target compounds.[5]
Materials:
-
Dried and powdered plant material (e.g., leaves, bark).
-
Reagent-grade 80% Ethanol in deionized water.
-
Ultrasonic bath or probe sonicator.
-
Beaker or Erlenmeyer flask.
-
Filtration apparatus (e.g., Büchner funnel with filter paper).
-
Rotary evaporator.
Procedure:
-
Preparation: Weigh 50 g of finely powdered, dried plant material and place it into a 1 L beaker.
-
Solvent Addition: Add 500 mL of 80% ethanol to the beaker. This 1:10 solid-to-solvent ratio is a common starting point.
-
Sonication: Place the beaker in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the beaker. Sonicate at a frequency of 40 kHz for 30 minutes at 25°C.
-
Filtration: Immediately after sonication, filter the mixture under vacuum using a Büchner funnel to separate the extract from the solid plant residue.
-
Repeat Extraction: Transfer the solid residue back to the beaker and repeat the extraction (Steps 2-4) two more times with fresh solvent to ensure exhaustive extraction.
-
Combine and Concentrate: Combine all three filtrate portions. Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Final Product: The resulting thick, gummy residue is your crude extract, ready for fractionation and purification.
Chapter 3: The Workhorse - Chromatographic Purification
With a crude extract in hand, the next objective is to separate the this compound from the hundreds or thousands of other co-extracted compounds. Column chromatography is the primary technique for this large-scale separation.[3][11]
Principle of Liquid-Solid Column Chromatography
This technique separates compounds based on their differential partitioning between a stationary solid phase (typically silica gel) and a liquid mobile phase (the solvent).[12]
-
Polar Compounds: Adsorb strongly to the polar silica gel and move slowly down the column.
-
Non-polar Compounds: Interact weakly with the silica gel and are quickly eluted from the column by the mobile phase.
By starting with a non-polar solvent and gradually increasing its polarity, compounds can be eluted in order of increasing polarity.
Protocol: Silica Gel Column Chromatography for a Chroman-Enriched Fraction
Rationale: This protocol outlines the purification of a hypothetical this compound derivative which, based on preliminary TLC analysis, shows good separation in a hexane-ethyl acetate solvent system. A gradient elution is used to first wash off highly non-polar compounds (like fats and waxes) with pure hexane, then selectively elute the moderately polar chroman by gradually increasing the concentration of the more polar ethyl acetate.
Figure 2: Workflow for a typical column chromatography separation.
Materials:
-
Glass chromatography column.
-
Silica gel (60-120 mesh).
-
Solvents: HPLC-grade hexane and ethyl acetate.
-
Crude extract.
-
Collection vials or test tubes.
-
TLC plates, chamber, and UV lamp.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in 100% hexane. Pour the slurry into the column and allow it to pack uniformly under gravity, gently tapping the column to dislodge air bubbles. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve a small amount of your crude extract in a minimal volume of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method ensures a tight, even band of sample at the start of the chromatography. Carefully add this powder to the top of the column.
-
Elution - Step Gradient:
-
Begin eluting with 100% Hexane . Collect fractions and monitor by TLC. This will remove very non-polar compounds.
-
Switch to 95:5 Hexane:Ethyl Acetate . Continue collecting and monitoring fractions.
-
Increase polarity to 90:10 Hexane:Ethyl Acetate . The target this compound is expected to elute in this range.
-
Continue increasing the polarity in steps (e.g., 85:15, 80:20) to elute more polar compounds. A real-world example from the isolation of Crotaramin from Crotalaria ramosissima used a petroleum ether:ethyl acetate (9:1) mixture to successfully isolate the chromene derivative.[13]
-
-
Fraction Analysis: Spot every few fractions onto a TLC plate. Develop the plate in your chosen solvent system (e.g., 80:20 Hexane:EtOAc) and visualize under a UV lamp.
-
Pooling and Concentration: Combine the fractions that contain your pure target compound (as determined by TLC). Evaporate the solvent using a rotary evaporator to yield the semi-pure compound.
Chapter 4: The Final Polish - Crystallization
Crystallization is often the most effective method for achieving the high level of purity (>99%) required for structural elucidation and biological assays.[14] It is a purification technique based on differences in solubility.[15]
Protocol: Single-Solvent Recrystallization
Rationale: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[11] This allows you to create a supersaturated solution upon cooling, from which pure crystals will precipitate, leaving impurities behind in the solution (the "mother liquor").
Materials:
-
Semi-pure this compound derivative.
-
A selection of potential solvents (e.g., hexane, ethanol, acetone, ethyl acetate).
-
Erlenmeyer flasks.
-
Hot plate.
-
Filtration apparatus.
Procedure:
-
Solvent Screening (Microscale): In small test tubes, test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents, both at room temperature and upon heating. Look for a solvent that meets the criteria described above. For many chromans, a solvent like ethanol or a hexane/ethyl acetate mixture works well.
-
Dissolution: Place the semi-pure compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling the flask on a hot plate until the compound just dissolves completely. Do not add excessive solvent.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.[11] You may then transfer the flask to an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the pure crystals to air dry or dry them in a vacuum oven to remove all residual solvent.
By following this strategic guide, researchers can confidently navigate the complex process of isolating this compound and other valuable scaffolds from their natural sources, paving the way for new discoveries in medicine and science.
References
- General Extraction protocals of bioactive compounds from plants - Food Research Lab. (n.d.).
- What is the procedure to isolate and purify bioactive compounds from plants? (2015).
- Best protocol for extracting flavonoids and terpenoids from plant ? (2019).
- Protocol: Extract bioactive substances from plants – a practical scientific guide. (n.d.).
- EXTRACTION METHODS OF BIOACTIVE COMPOUNDS FROM THE PLANTS. (n.d.).
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
- Flavonoid Extraction and Detection Methods. (n.d.).
- Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1–10.
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016).
- Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. (n.d.).
- A brief overview on the methods for extraction and identification of flavonoids. (2023). E3S Web of Conferences, 434, 03037.
- Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Bioscience-Scholar, 13(1), 1-20.
- SOP: CRYSTALLIZATION. (n.d.).
- How To: Purify by Crystallization. (n.d.).
- Namratha, V., & Rao, G. V. (n.d.). ISOLATION AND STRUCTURE DETERMINATION OF A NEW 2, 2-DIMETHYL CHROMENO DIHYDRO CHALCONE FROM CROTALARIA RAMOSISSIMA. TSI Journals.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry.
- 9.3: Chromatographic Separation Procedures. (2021). Chemistry LibreTexts.
- Biological Activities of 2-Styrylchromones. (2019). ResearchGate.
- Sarker, S. D., & Nahar, L. (2008). Natural product isolation. Natural Product Reports, 25(3), 517-542.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. biohackacademy.github.io [biohackacademy.github.io]
- 9. foodresearchlab.com [foodresearchlab.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tsijournals.com [tsijournals.com]
- 14. iscientific.org [iscientific.org]
- 15. science.uct.ac.za [science.uct.ac.za]
Application Notes and Protocols: Photoredox Catalysis for the Synthesis of Chroman Derivatives
Introduction: A New Light on Chroman Synthesis
The chroman scaffold is a privileged heterocyclic motif, forming the core of a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] Prominent examples include Vitamin E, the potent antioxidant, and various flavonoids with anti-inflammatory and anticancer properties.[2][3] Consequently, the development of efficient and sustainable synthetic methodologies for accessing structurally diverse chroman derivatives is of paramount importance to the fields of medicinal chemistry and drug development.
Traditionally, the synthesis of chromans has relied on methods that often require harsh reaction conditions, stoichiometric reagents, and pre-functionalized starting materials. However, the last decade has witnessed a paradigm shift with the advent of visible-light photoredox catalysis.[2][4][5] This powerful synthetic tool utilizes light as an abundant and non-toxic energy source to facilitate single-electron transfer (SET) processes under exceptionally mild conditions, enabling the generation of reactive radical intermediates from readily available precursors.[2][6][7] This approach not only offers a greener and more sustainable alternative but also opens up novel avenues for the construction of complex molecular architectures.[7]
This comprehensive guide delves into the application of photoredox catalysis for the synthesis of various chroman derivatives. We will explore the fundamental mechanistic principles, provide detailed, field-proven protocols for key transformations, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Core Principles: The Engine of Photoredox Catalysis
At its heart, photoredox catalysis hinges on the ability of a photocatalyst (PC) to absorb visible light and transition to an electronically excited state (*PC).[8] This excited state is both a more potent oxidant and a more potent reductant than the ground state, allowing it to engage in SET with organic substrates.[6][8][9] The catalytic cycle can proceed through two primary pathways: oxidative quenching and reductive quenching.
-
Oxidative Quenching Cycle: The excited photocatalyst (*PC) accepts an electron from a donor molecule (D), generating a radical cation (D•+) and the reduced form of the photocatalyst (PC•-). The reduced photocatalyst then donates an electron to an acceptor molecule (A), forming a radical anion (A•-) and regenerating the ground-state photocatalyst (PC).
-
Reductive Quenching Cycle: The excited photocatalyst (*PC) donates an electron to an acceptor molecule (A), forming a radical anion (A•-) and the oxidized form of the photocatalyst (PC•+). The oxidized photocatalyst then accepts an electron from a donor molecule (D), generating a radical cation (D•+) and regenerating the ground-state photocatalyst (PC).
The choice of photocatalyst is critical and is dictated by its photophysical and electrochemical properties, which must be matched to the specific transformation.[2] Common classes of photocatalysts include ruthenium and iridium polypyridyl complexes, as well as organic dyes like Eosin Y.[6][9]
Visualizing the Catalytic Cycle
Caption: General mechanism of photoredox catalysis illustrating both oxidative and reductive quenching cycles.
Application & Protocols
Protocol 1: Organo-Photoredox Catalyzed [4+2] Radical Annulation for Chroman Synthesis
This protocol describes a novel approach for constructing functionalized chroman frameworks via a [4+2] radical annulation of N-hydroxyphthalimide (NHP) esters and electron-deficient olefins, offering a complementary strategy to the traditional Diels-Alder reaction.[1]
Rationale: This method leverages the ability of an organic photocatalyst, Eosin Y, to initiate the formation of an alkyl radical from a redox-active NHP ester. This radical then engages in a cascade reaction with an electron-deficient olefin, leading to the desired chroman derivative under mild conditions.[1] The use of NHP esters as radical precursors is advantageous due to their ready availability from carboxylic acids.
Experimental Workflow:
Caption: Step-by-step workflow for the photocatalytic [4+2] radical annulation.
Detailed Protocol:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-hydroxyphthalimide ester (0.2 mmol, 1.0 equiv.), the electron-deficient olefin (0.5 mmol, 2.5 equiv.), and Eosin Y (0.004 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc, 2.0 mL).
-
Degassing: Seal the vial and degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes. This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vial approximately 5-10 cm from a blue LED lamp and stir at room temperature for 12 hours.
-
Workup: Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chroman derivative.[1]
Data Summary:
| Entry | NHP Ester Substituent | Olefin | Yield (%) |
| 1 | 4-Me | Ethyl acrylate | 85 |
| 2 | 4-Cl | Methyl acrylate | 78 |
| 3 | 4-CF₃ | Acrylonitrile | 65 |
| 4 | 2-Br | N,N-Dimethylacrylamide | 72 |
Data adapted from a representative study.[1]
Protocol 2: Doubly Decarboxylative Giese Reaction for the Synthesis of Substituted Chroman-2-ones and Chroman-4-ones
This protocol outlines a visible-light-mediated, doubly decarboxylative Giese reaction for the synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones.[3] This transformation is particularly noteworthy as it involves two independent decarboxylation events within a single catalytic cycle.
Rationale: This method utilizes a ruthenium-based photocatalyst to generate an alkyl radical from an N-(acyloxy)phthalimide via a reductive quenching cycle.[3] This radical then adds to a coumarin-3-carboxylic acid or a chromone-3-carboxylic acid, which serve as radical acceptors. A subsequent decarboxylation of the acceptor completes the process, yielding the desired substituted chroman-2-one or chroman-4-one.[3] The use of a base is essential for the deprotonation of the carboxylic acid, facilitating its role as an acceptor.
Reaction Mechanism:
Caption: Postulated mechanism for the doubly decarboxylative Giese reaction.
Detailed Protocol:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine the coumarin-3-carboxylic acid (0.20 mmol, 1.0 equiv.), N-(acyloxy)phthalimide (0.24 mmol, 1.2 equiv.), Ru(bpy)₃(PF₆)₂ (0.02 mmol, 10 mol%), and a suitable base (e.g., DIPEA, 0.40 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂, 3 mL).
-
Irradiation: Irradiate the reaction mixture with a blue LED lamp at room temperature for the specified time (typically 12-24 hours), ensuring efficient stirring.
-
Workup: After completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to obtain the pure 4-substituted-chroman-2-one.[3]
Optimization of Reaction Conditions:
| Entry | Photocatalyst | Base | Solvent | Yield (%) |
| 1 | Ru(bpy)₃(PF₆)₂ | DIPEA | CH₂Cl₂ | 85 |
| 2 | Ir(ppy)₃ | DIPEA | CH₂Cl₂ | 65 |
| 3 | Eosin Y | DIPEA | CH₂Cl₂ | 20 |
| 4 | Ru(bpy)₃(PF₆)₂ | Et₃N | CH₂Cl₂ | 78 |
| 5 | Ru(bpy)₃(PF₆)₂ | DIPEA | CH₃CN | 45 |
| 6 | No Catalyst | DIPEA | CH₂Cl₂ | <5 |
| 7 | In Dark | DIPEA | CH₂Cl₂ | <5 |
This table summarizes typical optimization studies, highlighting the importance of the choice of photocatalyst, base, and solvent.[3]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Key indicators of a successful reaction include:
-
Consumption of Starting Materials: This can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Formation of the Desired Product: Confirmed by LC-MS and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) after purification.
-
Control Experiments: Running the reaction in the absence of light or the photocatalyst should result in no or negligible product formation, confirming the photocatalytic nature of the transformation.[1][3] The addition of a radical scavenger, such as TEMPO, should also quench the reaction, providing evidence for a radical-mediated mechanism.[3]
Conclusion and Future Outlook
Visible-light photoredox catalysis has emerged as a transformative technology for the synthesis of chroman derivatives, offering mild, efficient, and sustainable routes to these valuable scaffolds. The methodologies presented in this guide, including [4+2] radical annulations and doubly decarboxylative Giese reactions, showcase the versatility of this approach in forging complex molecular structures from simple, readily available starting materials.
As the field continues to evolve, we can anticipate the development of even more sophisticated photoredox strategies. The integration of photoredox catalysis with other catalytic paradigms, such as organocatalysis and transition metal catalysis, holds immense promise for accessing novel chemical space and developing enantioselective transformations.[6] Furthermore, the exploration of novel photocatalysts, including earth-abundant metal complexes and purely organic sensitizers, will undoubtedly contribute to the broader applicability and sustainability of these methods.[10][11] The continued innovation in this area will undoubtedly empower researchers in drug discovery and chemical biology to generate diverse libraries of chroman-based compounds for the identification of new therapeutic agents.
References
- Visible‐Light Photocatalysis for Sustainable Chromene Synthesis and Functionaliz
- Visible-Light Photocatalysis for Sustainable Chromene Synthesis and Functionaliz
- Visible‐Light Photocatalysis for Sustainable Chromene Synthesis and Functionaliz
- Guan, Z., et al. (2022). Selective radical cascade (4+2)
- Sharma, A., et al. (2019).
- Moczulski, M., et al. (2021).
- Jia, F., et al. (2025). Visible-light-induced synthesis of chroman-4-ones via catalyst-free acyltrifluoromethylation of alkenes.
- Redox-neutral and metal-free synthesis of 3-(arylmethyl)
- Photocatalytic synthesis of carbamoylated chroman-4-ones via radical cascade cyclization of 2-(allyloxy)arylaldehydes and oxamic acids. (2025).
- Synthesis of cyclobutane-fused chromanones via gold-mediated photoc
- Recent advances in nano-photocatalysts for organic synthesis. (n.d.). ScienceDirect.
- Baranov, M. S., et al. (2023). Synthesis of chroman-annulated cyclopropanols via photoinduced intramolecular [2 + 1]-cycloaddition of 2-allyloxybenzaldehydes. Organic & Biomolecular Chemistry.
- Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews.
- Romero, N. A., & Nicewicz, D. A. (2016). Photoredox Catalysis in Organic Chemistry. Macmillan Group - Princeton University.
- Dalpozzo, R., et al. (n.d.).
- Adam, A. B. (2025). PHOTOREDOX CATALYSIS: ILLUMINATING ORGANIC REACTIONS.
- Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy. (n.d.).
Sources
- 1. Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00903J [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. recercat.cat [recercat.cat]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organophotoredox Catalysis: Visible-light-induced Multicomponent Synthesis of Chromeno[4, 3-b]chromene and Hexahydro-1H-xanthene Derivatives | Semantic Scholar [semanticscholar.org]
- 11. Recent advances in nano-photocatalysts for organic synthesis - Arabian Journal of Chemistry [arabjchem.org]
cell-based assays for testing cytotoxicity of 2,2-Dimethylchroman derivatives
Application Note & Protocols
A Multi-Assay Approach for Determining the Cytotoxicity of 2,2-Dimethylchroman Derivatives
Abstract
This guide provides a comprehensive framework for assessing the cytotoxic potential of novel this compound derivatives. Recognizing that cytotoxicity is a complex process involving multiple cellular events, we advocate for a multi-assay approach. This document details the rationale and step-by-step protocols for a panel of four key cell-based assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, the Caspase-3/7 assay for apoptosis, and a ROS assay for oxidative stress. By integrating data from these distinct methodologies, researchers can build a robust and nuanced profile of a compound's cytotoxic mechanism, a critical step in early-stage drug discovery and development.
Introduction: The Therapeutic Potential and Toxicological Screening of Chroman Derivatives
The chroman scaffold, a core structure in many natural and synthetic compounds, is of significant interest in medicinal chemistry. Specifically, this compound derivatives have emerged as promising candidates for anticancer therapies.[1][2] Studies have shown that these compounds can exhibit potent antiproliferative activity against various cancer cell lines, often by inducing programmed cell death (apoptosis) and arresting the cell cycle.[3][4]
However, the journey from a promising compound to a viable therapeutic agent requires rigorous toxicological evaluation. Early and accurate assessment of cytotoxicity is paramount to identify candidates with a favorable therapeutic window—compounds that are toxic to cancer cells while sparing normal, healthy cells.[5] A simplistic live/dead assessment is insufficient; a mechanistic understanding of how a compound induces cell death is required. This understanding allows for lead optimization and predicts potential off-target effects.
This application note provides a strategic workflow and detailed protocols to dissect the cytotoxic effects of this compound derivatives.
Foundational Principles: Selecting a Validated Assay Panel
No single assay can fully capture the complexity of a compound's interaction with a cell.[6] Therefore, we employ a panel of assays that interrogate different cellular pathways and physiological states. This multi-pronged approach ensures that the resulting cytotoxicity profile is both comprehensive and cross-validated. Our recommended workflow moves from a general assessment of cell health to more specific mechanistic inquiries.
Experimental Workflow Overview
The overall strategy involves a primary screening to determine the potency of the compound, followed by secondary assays to elucidate the mechanism of cell death.
Caption: General workflow for assessing the cytotoxicity of novel compounds.
Cell Line Selection: The Biological Context
The choice of cell lines is critical and should be guided by the research question. For anticancer drug screening, a common approach is to use a representative cancer cell line alongside a "normal" or non-cancerous cell line to assess selectivity.
-
Cancer Cell Lines: The MCF-7 (human breast adenocarcinoma) cell line is frequently used for screening chroman derivatives and is estrogen receptor-positive.[2][4] Alternatively, a triple-negative breast cancer line like MDA-MB-231 can provide insights into efficacy against more aggressive cancers.[4]
-
Non-Cancerous Cell Lines: Human fibroblast cell lines, such as those derived from gingiva (hTERT Gingival Fibroblasts) or embryonic kidney (HEK293), are often used to establish a baseline for general cytotoxicity.[7]
For the protocols below, we will reference MCF-7 as the cancer cell line, but the methods are broadly applicable.
Protocol 1: MTT Assay for Cell Viability
Principle
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan.[9][10] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[11]
Caption: Principle of the MTT cell viability assay.
Materials
-
96-well flat-bottom sterile plates
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[12]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette and microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine cell density.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for MCF-7) in 100 µL of complete medium.[8]
-
Rationale: Seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment and do not become over-confluent.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative (e.g., 10 mM in DMSO).[8]
-
Perform serial dilutions in serum-free medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]
-
Data Analysis
-
Calculate Percent Viability:
-
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100
-
Where Abs_Treated is the absorbance of compound-treated wells, Abs_Control is the absorbance of vehicle-treated wells, and Abs_Blank is the absorbance of media-only wells.
-
-
Determine IC₅₀:
-
Plot percent viability against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration that inhibits 50% of cell viability.
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
Principle
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14][15] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.[14][16]
Caption: Principle of the Caspase-3/7 apoptosis assay.
Materials
-
Commercially available Caspase-Glo® 3/7 Assay (Promega) or similar kit
-
White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)
-
Plate-reading luminometer or fluorometer
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using the appropriate plate type.
-
Rationale: White-walled plates maximize the luminescent signal, while black-walled plates minimize background fluorescence and light scatter.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the assay kit components to room temperature before use.
-
Prepare the Caspase-Glo® 3/7 Reagent by mixing the substrate with the buffer according to the manufacturer's protocol.
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the prepared reagent to each well (for a 1:1 ratio with the cell culture volume).
-
-
Incubation:
-
Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Rationale: This "add-mix-measure" format includes lysis agents in the reagent, simplifying the protocol. The incubation allows for cell lysis, substrate cleavage, and signal stabilization. [17]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate Fold Change in Caspase Activity:
-
Fold Change = (Luminescence_Treated - Luminescence_Blank) / (Luminescence_Control - Luminescence_Blank)
-
Data is often presented as a bar graph showing the fold increase in caspase activity relative to the untreated control.
-
Protocol 4: DCFH-DA Assay for Reactive Oxygen Species (ROS)
Principle
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), can be a potent inducer of cytotoxicity. [18][19]The most common assay to measure intracellular ROS uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). [20]Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [18][19]The resulting fluorescence intensity is proportional to the level of intracellular ROS.
Caption: Principle of the DCFH-DA assay for ROS detection.
Materials
-
DCFH-DA stock solution (e.g., 10 mM in DMSO, store at -20°C). [19]* Black-walled, clear-bottom 96-well plates
-
H₂O₂ or Tert-Butyl hydroperoxide (TBHP) for use as a positive control. [18][19]* Serum-free medium or PBS
-
Fluorescence microplate reader or flow cytometer
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells in a black-walled 96-well plate as described previously and incubate for 24 hours.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells gently with 100 µL of warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium. [20][21] * Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark. [18][20] * Rationale: This step allows the probe to enter the cells and be deacetylated. It must be done in the dark to prevent photo-oxidation of the probe.
-
-
Compound Treatment:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Add 100 µL of the this compound derivative dilutions (prepared in PBS or serum-free medium). Include a positive control (e.g., 100 µM H₂O₂) and an untreated control. [21] * Incubate for a short period (e.g., 30 minutes to 4 hours), as ROS production can be an early and transient event.
-
-
Data Acquisition:
-
Measure fluorescence immediately using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. [18]
-
Data Analysis
-
Calculate Fold Change in ROS Production:
-
Fold Change = (Fluorescence_Treated - Fluorescence_Blank) / (Fluorescence_Control - Fluorescence_Blank)
-
Results are typically expressed as the fold increase in fluorescence compared to the untreated control.
-
Data Summary and Interpretation
To facilitate a comprehensive understanding, the results from all assays should be integrated.
| Assay | Parameter Measured | Primary Indication |
| MTT | Mitochondrial dehydrogenase activity | Overall cell viability and metabolic health |
| LDH Release | Lactate dehydrogenase in supernatant | Loss of membrane integrity (necrosis, late apoptosis) |
| Caspase-3/7 | DEVD-cleaving protease activity | Executioner phase of apoptosis |
| ROS | Oxidation of DCFH | Intracellular oxidative stress |
By comparing the results, a mechanistic hypothesis can be formed. For example:
-
A potent decrease in MTT signal, coupled with a strong increase in Caspase-3/7 activity but a low LDH release (at early time points), strongly suggests an apoptotic mechanism.
-
A simultaneous decrease in MTT and increase in LDH release with low Caspase-3/7 activity points towards a necrotic mode of cell death.
-
An early increase in ROS production followed by a later increase in Caspase-3/7 activity suggests that oxidative stress may be an upstream trigger for apoptosis.
References
- ROS Assay Kit Protocol. Sino Biological. [Link]
- Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol. [Link]
- Cellular reactive oxygen species (ROS)
- Cytotoxicity MTT Assay Protocols and Methods.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments. [Link]
- The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]
- A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normaliz
- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research. [Link]
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
- LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
- Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]
- What cell line should I choose for citotoxicity assays?.
- Cytotoxicity Testing Using Cell Lines.
- What are the most important / useful cell lines to test when checking the cytotoxicity of a novel antimicrobial compound?.
- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. PubMed. [Link]
- Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. PMC - NIH. [Link]
- Structures of substituted this compound-4-one derivatives studied in this work.
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. NIH. [Link]
- Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. NIH. [Link]
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. clyte.tech [clyte.tech]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. antbioinc.com [antbioinc.com]
- 21. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 2,2-Dimethylchroman Scaffold in the Synthesis of Novel Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 2,2-Dimethylchroman Scaffold in Neuroprotection
The this compound moiety, a privileged heterocyclic scaffold, has emerged as a cornerstone in the design and synthesis of novel neuroprotective agents. Its unique structural features provide a versatile platform for the development of compounds that can combat the multifactorial nature of neurodegenerative diseases. This guide delves into the synthetic utility of this compound, offering detailed protocols for the synthesis of promising neuroprotective candidates and exploring their mechanisms of action.
The inherent stability and lipophilicity of the this compound core allow for favorable pharmacokinetic properties, including the potential for blood-brain barrier penetration. Furthermore, the scaffold's amenability to substitution at various positions enables the fine-tuning of biological activity, leading to the discovery of potent and selective agents targeting key pathways in neurodegeneration, such as oxidative stress, enzymatic dysregulation, and aberrant signaling cascades.
This document serves as a comprehensive resource for researchers in the field, providing not only step-by-step synthetic methodologies but also the scientific rationale behind the experimental choices. By understanding the synthesis and mechanisms of action of this compound-based neuroprotective agents, we can accelerate the development of next-generation therapeutics for devastating neurological disorders.
I. Synthesis of 2,2-Dimethylbenzopyran-Based Neuroprotective Agents
A promising class of neuroprotective agents based on the this compound scaffold are the 2,2-dimethylbenzopyran derivatives. These compounds have shown significant potential in protecting neurons from ischemic damage.[1][2][3] A key example is the BN-series of compounds, which have demonstrated superior neuroprotective effects compared to the clinically used drug edaravone in preclinical models.[1][3]
The synthetic strategy for these compounds often involves a multi-step sequence, beginning with the construction of the 2,2-dimethylchromene core, followed by functionalization to introduce the desired pharmacophores. A common approach involves a Claisen rearrangement to form the chromene ring, followed by amide coupling to append a cinnamic acid moiety.[2]
General Synthetic Workflow for 2,2-Dimethylbenzopyran Derivatives
Sources
- 1. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 2,2-Dimethylchroman Derivatives for Biological Testing
Introduction: The Formulation Challenge of Chroman Scaffolds
The 2,2-dimethylchroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including tocopherols (Vitamin E) and various synthetic analogs with therapeutic potential. These derivatives often exhibit high lipophilicity due to their hydrocarbon-rich structure, which frequently leads to poor aqueous solubility.[1][2] This characteristic presents a significant hurdle for biological testing, as both in vitro and in vivo assays require the compound to be in a solubilized or finely dispersed state to ensure accurate assessment of its activity and bioavailability.[3][4]
Poor solubility can lead to underestimated potency in in vitro screens, erratic absorption in animal studies, and ultimately, the erroneous rejection of promising drug candidates.[5] Therefore, the development of a robust and appropriate formulation is not merely a technical step but a critical component of the drug discovery and development process.[6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to tackle the formulation of this compound derivatives. It outlines a systematic approach, beginning with essential pre-formulation characterization and progressing to detailed protocols for creating suitable formulations for both preclinical in vitro and in vivo evaluation.
Pre-formulation: Characterizing the Active Pharmaceutical Ingredient (API)
Before any formulation work begins, a thorough physicochemical characterization of the specific this compound derivative is paramount.[5][7][8] This foundational knowledge, often termed pre-formulation, guides the selection of the most effective and efficient formulation strategy.[9][10]
Key Physicochemical Parameters
A minimal pre-formulation package should aim to define the following properties:
-
Aqueous Solubility: This is the most critical parameter. Solubility should be determined at various pH levels (e.g., pH 2.0, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract and physiological buffers.[10][11] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12][13]
-
LogP / LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) quantifies the lipophilicity of the compound. A high LogP value (typically >3) is common for this class of molecules and confirms the need for solubility enhancement strategies.[1][7]
-
Solid-State Properties: Characterization using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) is crucial. These methods identify the melting point, thermal stability, and crystallinity (polymorphism) of the API.[14] Different polymorphs of a compound can have significantly different solubilities and stabilities.[3][9]
-
pKa: The ionization constant (pKa) must be determined if the derivative contains any ionizable functional groups. This will dictate how its solubility changes with pH.[5][8]
-
Solution Stability: The chemical stability of the derivative in potential solvents and buffers should be assessed early.[15][16] This involves incubating the compound in the vehicle under relevant conditions (e.g., temperature, light) and analyzing its concentration over time, typically by HPLC.[17][18][19]
Illustrative Data: Solubility Screening
The first step in formulation development is to screen the solubility of the API in a panel of commonly used, pharmaceutically acceptable excipients.
Table 1: Hypothetical Solubility Data for a Novel this compound Derivative ("Compound C-22")
| Vehicle/Solvent System | Category | Solubility at 25°C (mg/mL) | Remarks |
| Deionized Water | Aqueous | < 0.001 | Practically Insoluble |
| Phosphate Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | < 0.001 | Practically Insoluble |
| Propylene Glycol (PG) | Co-solvent | 5.2 | Moderate Solubility |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 15.8 | Good Solubility |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | > 200 | Very High Solubility |
| Ethanol, 200 Proof | Co-solvent | 45.1 | High Solubility |
| Tween® 80 (Polysorbate 80) | Surfactant | Forms Micellar Solution | Good Dispersibility |
| Capryol™ 90 | Oil (Lipid) | 22.5 | Good Solubility |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), 40% w/v | Complexing Agent | 8.9 | Significant Enhancement |
This data is for illustrative purposes only.
Formulation Strategy Selection
The choice of formulation depends heavily on the intended application (in vitro vs. in vivo), the required dose, and the physicochemical properties determined during pre-formulation. For poorly soluble compounds like this compound derivatives, strategies range from simple solutions to complex lipid-based systems.[20][21]
Decision Workflow for Formulation Selection
The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy based on initial API characterization and study requirements.
Caption: Formulation selection workflow for this compound derivatives.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for preparing common formulation types suitable for biological testing. Note: All formulation work should be conducted in a clean environment (e.g., a fume hood or biological safety cabinet) using calibrated equipment.
Protocol 1: Preparation of a DMSO Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution for serial dilution in aqueous assay buffers. This method is standard for high-throughput screening (HTS) and cell-based assays.
Rationale: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[22] For in vitro assays, a concentrated stock is prepared and then diluted to final concentrations, ensuring the final DMSO concentration in the assay is low (typically ≤0.5%) to avoid solvent-induced artifacts or toxicity.
Materials:
-
This compound Derivative (API)
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Vortex mixer
-
Sonicator (water bath)
-
Pipettors and sterile tips
Procedure:
-
Tare: Place the volumetric flask on the analytical balance and tare the weight.
-
Weigh API: Carefully weigh the target amount of API directly into the volumetric flask. For example, to make a 10 mM stock of an API with a molecular weight of 250 g/mol , weigh 2.5 mg for a final volume of 1 mL.
-
Add Solvent: Add approximately 70-80% of the final volume of DMSO to the flask.
-
Dissolve: Cap the flask securely and vortex vigorously for 1-2 minutes.
-
Sonication (if needed): If solid particles remain, place the flask in a room temperature water bath sonicator and sonicate in short bursts (e.g., 5 minutes) until all solid is dissolved. Avoid overheating.
-
QS to Volume: Once the API is fully dissolved and the solution is at room temperature, carefully add DMSO to the calibration mark on the volumetric flask (QS).
-
Final Mixing: Cap the flask and invert it 10-15 times to ensure a homogenous solution.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Self-Validation:
-
Visual Inspection: The final solution should be clear and free of any particulate matter.
-
Concentration Verification: For critical studies, the concentration of the stock solution can be verified by diluting an aliquot in a suitable mobile phase and analyzing it via a validated HPLC-UV method.
Protocol 2: Preparation of a Co-solvent/Surfactant Formulation for In Vivo (Oral Gavage) Studies
Objective: To prepare a clear, stable solution suitable for oral administration in preclinical animal models (e.g., mice or rats).
Rationale: For many lipophilic compounds, a simple aqueous suspension may lead to poor and variable absorption. A co-solvent system increases the solubility of the drug in the dosing vehicle.[4][23] Including a surfactant helps maintain solubility upon dilution in the aqueous environment of the GI tract and can improve wetting and dispersion.[4] A common, well-tolerated vehicle is PEG 400, Tween 80, and water/saline.
Materials:
-
This compound Derivative (API)
-
Polyethylene Glycol 400 (PEG 400)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Water for Injection
-
Calibrated analytical balance
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Calibrated pipettes or graduated cylinders
Procedure:
-
Calculate Vehicle Components: Determine the final volume and concentration required. A common vehicle ratio is 10:10:80 (v/v/v) of PEG 400 : Tween 80 : Saline. For a 10 mL final volume, this would be 1 mL PEG 400, 1 mL Tween 80, and 8 mL Saline.
-
Weigh API: Weigh the required amount of API into the glass beaker. For a 10 mg/mL dose in a 10 mL volume, weigh 100 mg of API.
-
Add Co-solvent: Add the PEG 400 to the beaker containing the API.
-
Dissolve in Co-solvent: Place the beaker on the magnetic stirrer and stir until the API is completely dissolved. Gentle warming (to ~40°C) can be used to expedite dissolution, but stability of the API at this temperature must be confirmed first.
-
Add Surfactant: Once the API is dissolved, add the Tween 80 to the solution and continue stirring until it is fully incorporated and the solution is homogenous.
-
Add Aqueous Component: Slowly add the saline to the organic phase while stirring continuously. Add the first few milliliters dropwise to avoid shocking the system and causing precipitation.
-
Final Mixing: Continue stirring for 15-20 minutes to ensure a completely homogenous and clear solution.
-
Storage: Transfer the final formulation to a sealed, light-protected container. Store under conditions determined by pre-formulation stability studies (e.g., 2-8°C).
Self-Validation and Quality Control:
-
Appearance: The final formulation should be a clear, homogenous solution, free from precipitation or phase separation.
-
pH Measurement: Record the pH of the final formulation.
-
Stability Assessment: Store the formulation for the intended duration of the study (e.g., 24 hours to 7 days) at the intended storage temperature. Visually inspect for any signs of precipitation. Re-analyze the API concentration via HPLC at the end of the period to confirm it remains within an acceptable range (e.g., 90-110% of the initial concentration).[15]
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- ResearchGate. (2025, August 10). Novel technology to prepare oral formulations for preclinical safety studies.
- Protheragen. (n.d.). Solubilizer Excipients.
- CD Formulation. (n.d.). Oral Thin Film Preclinical Studies.
- Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability.
- PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
- PubMed. (2023, March 23). Computational study of physicochemical, optical, and thermodynamic properties of 2,2-dimethylchromene derivatives.
- Catalent. (2018, May 25). The Importance of Formulation Design in Oral GLP Toxicology Studies.
- ResearchGate. (n.d.). Computational study of physicochemical, optical, and thermodynamic properties of 2,2-dimethylchromene derivatives | Request PDF.
- KK Wagh College of Pharmacy. (n.d.). Pre-formulation Studies.
- International Journal of Pharmaceutical Sciences. (n.d.). Preformulation Studies An Overview.
- International Journal of Pharmacy and Chemistry Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- The Pharmaceutical Press. (2018, June 25). Preformulation Studies | Pharmaceutical Formulation: The Science and Technology of Dosage Forms.
- Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development.
- PMC - PubMed Central. (2025, May 14). Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan.
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
- ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.
- Pharmaceutical Outsourcing. (2018, August 9). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products.
- Creative Biolabs. (n.d.). Preformulation Development.
- PMC - NIH. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies.
- Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
- Coriolis Pharma. (2024, December 11). Stability Studies-Regulations, Patient Safety & Quality.
- PubMed. (2014, June 5). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane.
- Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ResearchGate. (n.d.). Lynch correlations of this compound-4-one derivatives belonging....
- PubChem - NIH. (n.d.). This compound | C11H14O | CID 136936.
Sources
- 1. Computational study of physicochemical, optical, and thermodynamic properties of 2,2-dimethylchromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Thin Film Preclinical Studies - Oral Thin Film - CD Formulation [formulationbio.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Preformulation Development - Creative Biolabs [creative-biolabs.com]
- 9. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 10. books.rsc.org [books.rsc.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. natoliscientific.com [natoliscientific.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 20. mdpi.com [mdpi.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Solubilizer Excipients - Protheragen [protheragen.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,2-Dimethylchroman Synthesis
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethylchroman and its derivatives. The chroman framework is a vital structural motif in numerous biologically active compounds, making the optimization of its synthesis a critical endeavor.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve challenges in your own work.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: My overall reaction yield is consistently low. What are the most probable causes and how can I improve it?
Answer: Low yield is a common issue that can typically be traced back to one of three areas: reaction conditions, catalyst inefficiency, or reactant quality.
-
Sub-optimal Reaction Conditions: The condensation reaction to form the chroman ring is highly sensitive to temperature and solvent. For instance, in syntheses involving the reaction of a phenol with a prenylating agent like 3-chloro-3-methyl-1-butyne, an initial reaction may be conducted at a moderate temperature (e.g., 60°C) followed by a higher temperature reflux (e.g., >200°C in a solvent like N-Methyl-2-pyrrolidone) to facilitate the crucial intramolecular cyclization.[3] Insufficient heat during this cyclization step is a frequent cause of low yields. Conversely, excessively high temperatures can lead to decomposition and side product formation.
-
Catalyst Selection and Activity: The choice of catalyst is paramount. Both Brønsted and Lewis acids are commonly employed.
-
Brønsted acids , such as triflimide (Tf₂NH), have proven highly effective in catalyzing the annulation of benzylic alcohols with alkenes to form chromanes, often in high yield (up to 81-84%) under mild conditions (room temperature).[4]
-
Solid acid catalysts like Amberlyst 15 offer a convenient, one-step synthesis with the advantage of easy separation and catalyst reusability.[1]
-
Lewis acids like bismuth(III) triflate can effectively catalyze a tandem esterification–Fries–oxa-Michael reaction sequence to produce 4-chromanones, which can then be reduced to the corresponding chromans.[5] If your catalyst is old, has been improperly stored, or is not of sufficient purity, its activity will be compromised.
-
-
Reactant Purity: The purity of your starting materials, particularly the phenol and the prenylating agent, is critical. Impurities can interfere with the catalyst or participate in side reactions. Always use freshly purified reactants or verify the purity of commercial materials before use.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Question 2: I'm observing significant formation of undesired regioisomers or side products. How can I improve the selectivity of my reaction?
Answer: Side product formation often arises from competing reaction pathways, such as O-alkylation versus C-alkylation or the formation of different constitutional isomers.
-
Understanding the Mechanism: In the acid-catalyzed reaction of resorcinols with 3,3-dimethylacrylic acid, for example, Friedel-Crafts acylation can occur at two different positions on the aromatic ring, leading to a mixture of 5-hydroxy- and 7-hydroxychroman-4-one isomers.[6] The electronic and steric properties of substituents on the phenol ring direct this selectivity.
-
Controlling Regioselectivity:
-
Catalyst Choice: Some catalysts offer better regioselectivity. Organocatalytic approaches using tropylium tetrafluoroborate for the prenylation of phenols have been reported to provide high efficiencies.[1]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents may favor one isomer over another. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DCM) is recommended.[3][4][7]
-
Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Protecting Groups: In complex syntheses, it may be necessary to use protecting groups to block reactive sites on the phenol, thereby directing the reaction to the desired position.
-
Question 3: My crude product is an oil that is difficult to purify by crystallization. What are the best practices for purification?
Answer: this compound and many of its derivatives are oils or low-melting solids, making purification challenging.[8] If direct crystallization fails, a systematic approach to purification is necessary.
-
Aqueous Workup: After the reaction is complete, a thorough aqueous workup is essential. This typically involves washing the organic layer with a mild base (e.g., 5% sodium bicarbonate solution) to remove acidic catalysts and unreacted phenol, followed by a wash with water and then brine to remove water-soluble impurities.[3][9]
-
Silica Gel Column Chromatography: This is the most common and effective method for purifying chroman derivatives.
-
Solvent System: A non-polar/polar solvent system is typically used. A gradient elution starting with a low polarity mixture (e.g., 100% hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate) is effective. A common solvent system is hexanes/ethyl acetate.[10]
-
Monitoring: The progress of the separation should be monitored by Thin Layer Chromatography (TLC) to ensure a clean separation of the product from impurities.[3]
-
-
Removal of Solvent: After chromatography, the solvent must be removed under reduced pressure. It is crucial to ensure all residual chromatography solvents are removed, as they can inhibit crystallization or interfere with subsequent reactions.
-
Kugelrohr Distillation: For thermally stable, non-crystalline products, short-path distillation using a Kugelrohr apparatus can be an excellent purification method for removing less volatile impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the this compound core?
A1: Several effective strategies exist, each with distinct advantages. The choice often depends on the available starting materials and desired substitution patterns.
| Synthetic Route | Key Reactants | Typical Catalyst/Conditions | Pros | Cons | Reference |
| Phenol Prenylation | Phenol + Prenylating Agent (e.g., 3-chloro-3-methyl-1-butyne, Isoprene) | Acid catalyst (Brønsted or Lewis), Heat | Direct, often one or two steps. | Can have regioselectivity issues; harsh conditions may be needed for cyclization. | [3][10][11] |
| Tandem Reaction | Phenol + 3,3-Dimethylacrylic acid | Bismuth(III) triflate | Efficient tandem sequence (esterification, Fries, oxa-Michael). | Forms a chroman-4-one intermediate requiring a subsequent reduction step. | [5][6] |
| Annulation of Benzylic Alcohols | o-Hydroxy-benzylic alcohol + Alkene (e.g., methallyltrimethylsilane) | Triflimide (Tf₂NH) | Mild conditions (room temp), good to excellent yields. | Requires preparation of the o-hydroxy-benzylic alcohol precursor. | [4] |
| Pyridine-Catalyzed Condensation | Phenol + 3-Hydroxyisovaleraldehyde dimethyl acetal | Pyridine | Good for synthesizing chromenes, which can be reduced to chromans. | Acetal starting material may not be readily available. | [12] |
Q2: How does the catalyst function in the acid-catalyzed synthesis from a phenol and a prenylating agent?
A2: The acid catalyst plays a crucial role in activating the prenylating agent to generate an electrophile, which then attacks the electron-rich phenol ring.
Caption: Key steps in the acid-catalyzed formation of this compound.
The process involves:
-
Electrophile Generation: The acid protonates the hydroxyl group of the prenylating agent (like prenol), which then leaves as a water molecule to form a resonance-stabilized dimethylallyl carbocation.
-
Electrophilic Attack: The electron-rich phenol ring attacks the carbocation. This can occur at the oxygen (O-alkylation) or, more productively for this synthesis, at a carbon atom (C-alkylation), typically ortho to the hydroxyl group.
-
Intramolecular Cyclization: The phenolic hydroxyl group attacks the double bond of the newly attached prenyl group in an intramolecular fashion, forming the six-membered heterocyclic ring and yielding the final this compound product after deprotonation.
Q3: Can I use microwave-assisted synthesis to improve yields and reduce reaction times?
A3: Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool. For the reaction of resorcinols with 3,3-dimethylacrylic acid, microwave irradiation has been shown to significantly accelerate the reaction and influence the product distribution compared to conventional heating, making it a viable method for optimization.[6]
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde
This protocol, adapted from Patel et al., details a common method starting from a substituted phenol.[3] The resulting chromene can be subsequently reduced to the corresponding chroman if desired.
Materials:
-
4-hydroxybenzaldehyde
-
3-chloro-3-methyl-1-butyne
-
Dimethylformamide (DMF)
-
4N aqueous NaOH solution
-
N-Methyl-2-pyrrolidone (NMP)
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate
Step-by-Step Procedure:
-
In a reaction flask, dissolve 4-hydroxybenzaldehyde (20 mmol) and 3-chloro-3-methyl-1-butyne (10 mmol) in 8 mL of DMF.
-
Add 5 mL of 4N aqueous NaOH solution to the mixture.
-
Stir the mixture vigorously at 60°C for 20 hours. Monitor reaction progress by TLC.
-
After cooling to room temperature, add 20 mL of water to the reaction mixture.
-
Extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Combine the organic layers and wash with 40 mL of 1N aqueous NaOH solution, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude propargyl ether intermediate.
-
Dissolve the crude product in 20 mL of N-Methyl-2-pyrrolidone (NMP).
-
Reflux the solution for 18 hours to effect the Claisen rearrangement and cyclization.
-
After cooling, add 40 mL of water and extract three times with 60 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the resulting product by recrystallization from n-hexane or by silica gel chromatography.
References
- Bandaranayake, W. M., Crombie, L., & Whiting, D. A. (1971). Novel methods for the synthesis of 2,2-dimethylchromens.
- PrepChem. (n.d.). Synthesis of 2,2-dimethyl-3-(2-hydroxyethyl)-chroman.
- Patel, D., et al. (2018). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Indian Journal of Pharmaceutical Sciences, 80(5), 873-883. [Link]
- Meraz, K., et al. (2016). Bismuth(III) triflate catalyzed tandem esterification–Fries–oxa-Michael route to 4-chromanones. Tetrahedron Letters, 57(43), 4821-4824. [Link]
- Kim, H., & Lee, C. (2010). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv. [Link]
- Kikuchi, H., et al. (2020). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Journal of Natural Products, 83(10), 3055–3062. [Link]
- Bélanger, G., et al. (2007). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. Journal of Pharmacy and Pharmacology, 55(11), 1545-1554. [Link]
- Valenti, E., et al. (2014). Preparation of this compound-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. ARKIVOC, 2014(2), 319-332. [Link]
- Das, B., et al. (2018). Optimization of the reaction conditions for the synthesis of chromene derivatives.
- Singh, N., et al. (2019). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry, 27(18), 115011. [Link]
- Kumar, S., et al. (2009). An improved process for the preparation of trans 3,4-diarylchroman and their derivatives.
- Rieger, B., et al. (2020). Conversion of Monoterpenes and Isoprene to New Bio-Based Products.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. WO2009078029A2 - An improved process for the preparation of trans 3,4- diarylchroman and their derivatives - Google Patents [patents.google.com]
- 10. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. Novel methods for the synthesis of 2-2-dimethylchromens - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Substituted 2,2-Dimethylchromans
Welcome to the technical support resource for the synthesis of substituted 2,2-dimethylchromans. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold, a common motif in a wide range of biologically active molecules, including anti-cancer agents and SIRT2 inhibitors.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges, optimize your reaction outcomes, and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of substituted 2,2-dimethylchromans. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.
Problem 1: My reaction shows low or no conversion to the desired 2,2-dimethylchroman.
Possible Causes & Solutions:
-
Inadequate Catalyst Activity: The choice and concentration of the acid catalyst are crucial for promoting the intramolecular cyclization.[3] Strong acids like sulfuric acid or polyphosphoric acid (PPA) are often used, but their activity can be hampered by moisture.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored catalysts. Consider using a Lewis acid like boron trifluoride-etherate, which can be effective for condensations leading to chroman precursors.[4] If using a solid-supported catalyst, ensure it has not been deactivated by exposure to air or moisture.[5]
-
-
Suboptimal Reaction Temperature: The temperature must be carefully controlled. If it's too low, the activation energy for the cyclization will not be overcome, leading to a sluggish or stalled reaction.[3]
-
Solution: Gradually increase the reaction temperature in increments of 10-15 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to find the optimal temperature that promotes product formation without leading to decomposition. Microwave-assisted synthesis can sometimes reduce reaction times significantly, though it may not always increase yields.[6]
-
-
Poor Quality Starting Materials: Impurities in the starting phenol or the prenylating agent (e.g., 3,3-dimethylacrylic acid, isoprene) can inhibit the catalyst or participate in side reactions.
-
Solution: Verify the purity of your starting materials using NMR or GC-MS. Purify them by recrystallization, distillation, or column chromatography if necessary.
-
-
Equilibrium Issues: The cyclization reaction is often a reversible dehydration. The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials.[3]
-
Solution: Perform the reaction under conditions that remove water as it is formed, such as using a Dean-Stark apparatus or adding molecular sieves.
-
Problem 2: The reaction produces a mixture of regioisomers.
Possible Causes & Solutions:
-
Electronic Effects of Substituents: The synthesis of chroman-4-ones, common precursors to chromans, from substituted resorcinols can yield mixtures of 5-hydroxy and 7-hydroxy isomers. The electronic nature of the substituents on the phenol ring directs the initial Friedel-Crafts acylation.[6]
-
Solution: The regioselectivity is fundamentally controlled by the relative stability of the charged intermediates during the acylation step.[6] While difficult to alter directly, understanding this can help predict the major isomer. In some cases, using a bulky Lewis acid catalyst might favor acylation at the less sterically hindered position.
-
-
Reaction Conditions: The choice of acid and solvent can influence the isomer ratio. Strongly acidic and high-temperature conditions may lead to lower selectivity.
-
Solution: Screen different acid catalysts (e.g., methanesulfonic acid, Eaton's reagent, BF₃·Et₂O) and solvents to find conditions that favor the desired isomer. Sometimes, milder conditions can provide better regioselectivity, even at the cost of a longer reaction time.[7]
-
Problem 3: Significant formation of a chromene byproduct is observed.
Possible Causes & Solutions:
-
Overly Harsh Dehydration Conditions: The this compound-4-ol intermediate, formed from the reduction of a chroman-4-one, is prone to dehydration to form the corresponding 2,2-dimethyl-2H-chromene, especially under strong acidic conditions or at high temperatures.[4]
-
Solution: When reducing a chroman-4-one (e.g., with NaBH₄), perform the subsequent dehydration step under carefully controlled conditions. Use a mild acid catalyst like p-toluenesulfonic acid (p-TSA) and monitor the reaction closely to stop it once the chroman is formed, before significant dehydration to the chromene occurs.[8] Alternatively, ionic liquids have been shown to enhance the efficiency of related cyclocarbonylation reactions, potentially offering milder pathways.
-
Problem 4: Purification of the final product is difficult.
Possible Causes & Solutions:
-
Co-elution with Byproducts: Side products, such as unreacted starting materials or isomeric byproducts, may have similar polarities to the desired chroman, making separation by column chromatography challenging.[9]
-
Solution: Optimize your chromatography method. Use a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to improve separation. If isomers are the issue, consider derivatization of the crude mixture to alter the polarity of one component, facilitating separation, followed by removal of the derivatizing group.
-
-
Product Instability: The chroman ring can be sensitive to strong acids or bases used during the workup, potentially leading to ring-opening or other rearrangements.
-
Solution: During the workup, use dilute, mild acids (e.g., saturated NH₄Cl solution) and bases (e.g., saturated NaHCO₃ solution) for neutralization steps.[9] Minimize the contact time of your product with acidic or basic aqueous layers. Ensure the product is stored in a neutral, dry environment.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted 2,2-dimethylchromans?
The most prevalent methods involve the construction of the heterocyclic ring from a phenolic precursor. Key strategies include:
-
Condensation of Phenols with Prenylating Agents: This is a very common approach where a phenol is reacted with a C5 unit like 3-methyl-2-butenoic acid (3,3-dimethylacrylic acid) or 3-hydroxyisovaleraldehyde dimethyl acetal in the presence of an acid catalyst.[4][10] This often proceeds via a chroman-4-one intermediate, which is then reduced.
-
Intramolecular Oxa-Michael Addition: A base-promoted aldol condensation between a 2'-hydroxyacetophenone and an aldehyde, followed by an intramolecular oxa-Michael addition, can efficiently produce substituted chroman-4-ones, which are versatile precursors to 2,2-dimethylchromans.[2]
-
Domino Reactions: Organocatalytic domino Michael/hemiacetalization reactions have been developed for the highly enantio- and diastereoselective synthesis of functionalized chromans.[11]
Q2: How do substituents on the starting phenol influence the reaction?
Substituents on the aromatic ring have a profound impact on reactivity and regioselectivity.
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (-OCH₃) activate the aromatic ring, facilitating the initial electrophilic attack (e.g., Friedel-Crafts acylation) and generally leading to higher yields.[6] They are ortho-, para-directing, which will determine the position of cyclization.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) deactivate the ring, making the initial electrophilic substitution more difficult and often requiring harsher reaction conditions.[12] This can lead to lower yields.
-
Steric Hindrance: Bulky substituents near the phenolic hydroxyl group or at the positions required for cyclization can impede the reaction, potentially leading to lower yields or favoring the formation of alternative, less hindered products.[13]
Q3: What is the general mechanism for the acid-catalyzed synthesis of this compound-4-ones from phenols and 3,3-dimethylacrylic acid?
The reaction proceeds through a tandem sequence involving three key steps: (1) esterification, (2) Fries rearrangement, and (3) an intramolecular oxa-Michael ring closure.[4]
Caption: Mechanism of acid-catalyzed chroman-4-one synthesis.
Q4: Which analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): The quickest and most common method to qualitatively track the consumption of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information about the reaction progress and can help identify volatile intermediates and byproducts.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the final product. Substituent effects on chemical shifts can be correlated using the Hammett equation to confirm regiochemistry.[14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[6]
-
Key Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-2,2-dimethylchroman-4-one from Resorcinol
This protocol is adapted from procedures involving the reaction of phenols with 3,3-dimethylacrylic acid.[6]
Materials:
-
Resorcinol (1.0 eq)
-
3,3-Dimethylacrylic acid (1.1 eq)
-
Methanesulfonic acid (solvent)
-
Phosphorus pentoxide (P₂O₅) (catalyst/dehydrating agent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve resorcinol (1.0 eq) in methanesulfonic acid.
-
Reagent Addition: Add phosphorus pentoxide, followed by the portion-wise addition of 3,3-dimethylacrylic acid (1.1 eq) while maintaining the temperature at 25 °C.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the resorcinol spot has disappeared.
-
Workup: Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Extraction: Extract the aqueous mixture three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 7-hydroxy-2,2-dimethylchroman-4-one.
Data Summary
Quantitative data from optimization studies is crucial for developing a robust synthetic procedure. The following table illustrates how reaction parameters can influence outcomes.[5][15]
Table 1: Example Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | PPA (10) | Toluene | 110 | 12 | 45 | Significant side products observed. |
| 2 | BF₃·Et₂O (20) | DCM | 25 | 8 | 65 | Cleaner reaction profile. |
| 3 | BF₃·Et₂O (20) | DCM | 40 | 4 | 72 | Faster reaction, slight increase in impurities. |
| 4 | MeSO₃H (solvent) | MeSO₃H | 25 | 6 | 85 | High yield, clean conversion.[6] |
Visual Guides
Troubleshooting Workflow for Low Yield
This decision tree provides a systematic approach to diagnosing and solving low-yield issues in this compound synthesis.
Caption: A troubleshooting workflow for low product yield.
References
- ResearchGate. (n.d.). Proposed mechanism of the chroman formation reaction.
- National Institutes of Health. (n.d.). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation.
- Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
- Royal Society of Chemistry. (n.d.). Novel methods for the synthesis of 2-2-dimethylchromens. Journal of the Chemical Society D.
- ResearchGate. (n.d.). Synthesis of 2,2-Dimethyl-4-chromanones | Request PDF.
- Royal Society of Chemistry. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of chromenederivatives a.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the preparation of 2a a.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the selective formation of 2a or 3a, respectively a.
- ResearchGate. (n.d.). Structures of substituted this compound-4-one derivatives studied in this work.
- PubMed. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents.
- National Institutes of Health. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes.
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies.
- ACS Publications. (n.d.). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- Royal Society of Chemistry. (n.d.). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry.
- Scielo. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
- Wiley Online Library. (2013). Reactions of 2-methylchromones with cyanoacetamides and ethyl cyanoacetate. synthesis of 6-(2-hydroxyaryl). Journal of Heterocyclic Chemistry.
- ResearchGate. (n.d.). Preparation of this compound-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations.
- National Institutes of Health. (n.d.). This compound. PubChem.
- MDPI. (n.d.). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone.
- Royal Society of Chemistry. (n.d.). Synthesis of mono-substituted 2,2′-bipyridines. Chemical Communications.
- ResearchGate. (n.d.). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives.
Sources
- 1. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromone and flavone synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel methods for the synthesis of 2-2-dimethylchromens - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,2-Dimethylchroman Derivatives
Welcome to the dedicated technical support center for the purification of 2,2-dimethylchroman derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable compounds. Here, you will find practical, in-depth guidance presented in a question-and-answer format, addressing common challenges and providing robust troubleshooting strategies to enhance the purity, yield, and efficiency of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound derivatives?
The choice of purification technique is contingent on the physicochemical properties of your specific this compound derivative and the nature of the impurities. The most commonly employed and effective methods are:
-
Column Chromatography: This is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. It is highly effective for removing both polar and non-polar impurities and for separating isomers.
-
Crystallization: This method is ideal for purifying solid this compound derivatives. It relies on the principle that the solubility of the compound in a solvent increases with temperature. As a saturated hot solution cools, the desired compound crystallizes, leaving impurities behind in the solvent.
-
Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations, such as those involving stereoisomers, or for achieving very high purity, preparative HPLC is the method of choice. Chiral stationary phases are often necessary for the separation of enantiomers.[1]
Q2: What are the likely impurities in my crude this compound derivative?
Impurities in your crude product will largely depend on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: Phenols and prenylating agents are common starting materials in many syntheses of the this compound core.
-
Reagents and Catalysts: Acids, bases, or metal catalysts used in the reaction may persist in the crude product.
-
Side-Products: In syntheses involving aldehydes, self-condensation of the aldehyde can lead to byproducts that may complicate purification.[2]
-
Isomers: Positional isomers or stereoisomers (enantiomers or diastereomers) can be formed, especially when creating chiral centers on the chroman ring.
Q3: How stable is the this compound ring during purification?
The chroman ring is a cyclic ether. Generally, cyclic ethers exhibit good stability under neutral and basic conditions. However, they can be susceptible to ring-opening under strong acidic conditions. The stability of the oxetane ring, a smaller and more strained cyclic ether, has been shown to be significantly reduced in the presence of acid.[3] Therefore, it is advisable to avoid strongly acidic conditions during purification, such as using highly acidic mobile phases in chromatography without proper screening for compound stability.
Q4: My this compound derivative is an oil. Can I still use crystallization?
If your compound is an oil at room temperature, direct crystallization will not be possible. In this case, column chromatography is the preferred method of purification. However, if the oil is impure, it is possible that the pure compound is a solid. In such instances, thorough purification by chromatography may yield a solid product that can then be further purified by crystallization.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound derivatives.
Guide 1: Column Chromatography Troubleshooting
Flash column chromatography on silica gel is the workhorse for purifying this compound derivatives. Here’s how to troubleshoot common issues:
Problem 1: Poor Separation of the Desired Compound from an Impurity.
-
Possible Cause: The polarity of the eluent is not optimal.
-
Solution:
-
Systematic Eluent Optimization: The key to good separation is finding an eluent system that provides a good retention factor (Rf) for your target compound on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4.
-
Solvent System Selection: For many this compound derivatives, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point.[4]
-
Fine-Tuning Polarity: If separation is still poor, try systematically varying the ratio of the solvents. Small changes can have a significant impact on resolution. If a hexanes/ethyl acetate system is not effective, consider trying other solvent systems such as dichloromethane/methanol.[5]
-
| Solvent System (v/v) | Typical Application |
| Hexane / Ethyl Acetate | General purpose for moderately polar this compound derivatives. |
| Dichloromethane / Methanol | For more polar this compound derivatives. |
| Toluene / Ethyl Acetate | Can offer different selectivity compared to alkane-based systems. |
Problem 2: The Compound is Tailing on the Silica Gel Column.
-
Possible Cause: The compound is interacting too strongly with the acidic silica gel, which can be an issue for basic this compound derivatives.
-
Solution:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Switch to a Different Stationary Phase: Consider using neutral alumina as your stationary phase, which is less acidic than silica gel.
-
Problem 3: The Compound Decomposes on the Column.
-
Possible Cause: The this compound derivative is sensitive to the acidic nature of the silica gel.
-
Solution:
-
Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot, your compound is likely degrading on the silica.
-
Use a Deactivated Stationary Phase: As with tailing, using silica gel treated with a base or switching to neutral alumina can prevent decomposition.
-
Alternative Purification: If the compound is highly sensitive, consider other purification methods like crystallization or preparative HPLC.
-
Guide 2: Crystallization Troubleshooting
Crystallization can be a powerful tool for achieving high purity, but it often requires optimization.
Problem 1: The Compound "Oils Out" Instead of Forming Crystals.
-
Possible Cause: The solution is too supersaturated, or it is cooling too quickly. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of the hot solvent to reduce the concentration.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Induce Crystallization:
-
Problem 2: Low Recovery of the Crystalline Product.
-
Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Optimize the Solvent System:
-
Single Solvent: Test a range of solvents to find one where your compound is highly soluble when hot and poorly soluble when cold.
-
Mixed Solvent System: A powerful technique is to use a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.
-
-
| Solvent/System | Polarity | Notes |
| Ethanol/Water | Polar | Good for moderately polar solids. |
| Ethyl Acetate/Hexane | Medium/Non-polar | A versatile system for a wide range of polarities. |
| Dichloromethane/Hexane | Medium/Non-polar | Another common choice for compounds of intermediate polarity. |
| Toluene | Non-polar | Can be effective for less polar, aromatic compounds. |
Guide 3: Chiral HPLC Separation of Enantiomers
For chiral this compound derivatives, separating enantiomers is often a critical step.
Problem: Poor or No Separation of Enantiomers on a Chiral Column.
-
Possible Cause: The chosen chiral stationary phase (CSP) and mobile phase are not suitable for creating the necessary diastereomeric interactions for separation.[1]
-
Solution:
-
Screen Different Chiral Stationary Phases: The CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point due to their broad applicability.[1] If one CSP doesn't work, screening a small set of different CSPs is the most effective strategy.
-
Optimize the Mobile Phase:
-
Normal Phase: For normal-phase chiral chromatography, the mobile phase typically consists of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). Systematically vary the percentage of the alcohol modifier.
-
Additives: For acidic or basic this compound derivatives, adding a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier (typically 0.1% v/v) to the mobile phase can significantly improve peak shape and resolution.[1]
-
-
Adjust Temperature and Flow Rate:
-
Temperature: Lowering the temperature often, but not always, improves resolution. Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C).[1]
-
Flow Rate: Reducing the flow rate can increase the interaction time with the CSP and may improve a difficult separation.
-
-
Visualizations
Workflow for Selecting a Purification Method
Caption: A decision tree to guide the selection of the appropriate purification technique.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
References
- Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2022).
- University of Rochester, Department of Chemistry.
- Bächtold, E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7019-7033. [Link]
- ResearchGate. (2025).
- University of Rochester, Department of Chemistry.
- Organic Chemistry Portal. Synthesis of chromans and flavanes. [Link]
- ResearchGate. (2017). Synthesis of chromans and proposed mechanism. [Link]
- Bächtold, E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(8), 643-647. [Link]
- Pharmaceutical Technology. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
- Reddit. (2025).
- Unknown.
- Google Patents. (1992).
- Chiralpedia. (2022).
- Harada, N. (2018).
- Tímár, T., et al. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. Request PDF. [Link]
- El-Gazzar, A. R. B. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Abdel-Aziz, A. A.-M., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2947-2962. [Link]
- Wang, Y., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. International Journal of Molecular Sciences, 24(5), 5028. [Link]
- Patel, K., et al. (2015). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Indian Journal of Pharmaceutical Sciences, 77(1), 86-93. [Link]
- Kumar, P., et al. (2017). cis-Diastereoselective synthesis of chroman-fused tetralins as B-ring-modified analogues of brazilin.
- PubChem. This compound. [Link]
- ResearchGate. (2018).
- ResearchGate. (2014). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. [Link]
Sources
identifying and minimizing byproducts in 2,2-Dimethylchroman reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2,2-Dimethylchroman synthesis. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in identifying and minimizing byproducts in your reactions. As your Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic routes for higher purity and yield.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific challenges you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My reaction is yielding significantly less this compound than expected. What are the likely causes and how can I improve the yield?
Answer: Low yields in this compound synthesis can often be attributed to several factors, including suboptimal reaction conditions, catalyst inefficiency, and competing side reactions.[1]
-
Suboptimal Reaction Conditions: The temperature and duration of the reaction are critical. For instance, in Friedel-Crafts type reactions involving phenols and prenylating agents, insufficient heat may lead to incomplete reaction, while excessive heat can promote the formation of undesired byproducts and degradation of the product.[2]
-
Catalyst Selection and Activity: The choice of catalyst, whether a Brønsted or Lewis acid, is pivotal.[3] An inappropriate or deactivated catalyst can lead to low conversion rates. For example, in Friedel-Crafts alkylations, a strong Lewis acid like AlCl₃ is often used, but its activity can be diminished by moisture.[4][5]
-
Competing Side Reactions: The formation of byproducts is a primary reason for low yields. Depending on the synthetic route, these can include isomeric chromans, polymeric materials, or products from rearrangements.[6]
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Presence of an Unexpected Isomer in the Final Product
Question: My NMR and LC-MS data show the presence of an isomeric byproduct along with my desired this compound. What is this byproduct and how can I prevent its formation?
Answer: A common byproduct in the synthesis of this compound is the corresponding 2,2-dimethyl-2H-chromene.[7] This can arise from the dehydration of a chroman-4-ol intermediate or from the disproportionation of Δ³-chromenes.[8] The formation of this byproduct is often favored by harsh acidic conditions and elevated temperatures.
To minimize the formation of the chromene byproduct:
-
Use Milder Catalysts: Opt for milder Lewis acids or solid acid catalysts like Amberlyst 15, which can promote the desired cyclization at lower temperatures.[9]
-
Control Reaction Temperature: Carefully control the reaction temperature to avoid excessive heat that can drive the dehydration process.
-
Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the formation of the desired product is maximized, before significant conversion to the chromene byproduct occurs.[2]
Issue 3: Formation of Polymeric Material
Question: My reaction mixture becomes viscous and I'm isolating a significant amount of intractable polymeric material. What is causing this and how can I avoid it?
Answer: Polymerization is a frequent issue, particularly in acid-catalyzed reactions of phenols with unsaturated compounds like isoprene.[10] This occurs when the carbocation intermediates, formed from the prenylating agent, react with other phenol or prenyl units in an intermolecular fashion, rather than undergoing the desired intramolecular cyclization.
To suppress polymerization:
-
Control Stoichiometry: Use a slight excess of the phenol relative to the prenylating agent to increase the probability of the desired reaction.
-
Slow Addition: Add the prenylating agent or the catalyst slowly to the reaction mixture to maintain a low concentration of reactive intermediates.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of polymerization more significantly than the rate of the desired cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated byproducts?
A1: The most prevalent methods for synthesizing the this compound core include:
-
Friedel-Crafts Alkylation: This involves the reaction of a phenol with a prenylating agent (e.g., isoprene, prenyl alcohol, or prenyl chloride) in the presence of a Lewis or Brønsted acid catalyst.[5]
-
Common Byproducts:
-
O-alkylation products: The prenyl group attaches to the hydroxyl oxygen of the phenol, forming an ether.
-
Di-alkylation products: Two prenyl groups attach to the aromatic ring.
-
Rearrangement products: The carbocation intermediate can rearrange before alkylation, leading to isomeric products.[11]
-
-
-
Claisen Rearrangement: This route typically starts with a prenyl aryl ether, which undergoes a thermal or Lewis acid-catalyzed[12][12]-sigmatropic rearrangement to form an ortho-prenyl phenol.[13][14] This intermediate then undergoes cyclization to the chroman ring.
-
Common Byproducts:
-
Incomplete cyclization: The ortho-prenyl phenol intermediate may be isolated if the cyclization conditions are not optimal.
-
Para-rearrangement products: If both ortho positions are blocked, the prenyl group can migrate to the para position via a Cope rearrangement.[13]
-
-
Reaction Pathways and Byproduct Formation
Caption: Key synthetic routes to this compound and their associated byproduct pathways.
Q2: How can I effectively identify and quantify byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for the robust identification and quantification of byproducts.
| Technique | Application |
| Thin-Layer Chromatography (TLC) | A rapid and simple method for monitoring reaction progress and identifying the presence of multiple components.[7] |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separating the desired product from closely related byproducts and for accurate quantification.[12] A diode-array detector (DAD) can be used to assess peak purity.[15][16] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for volatile compounds, providing both separation and mass information for structural elucidation of byproducts.[] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the desired product and any isolated byproducts, confirming their identity.[18] |
Q3: What are the best practices for purifying this compound and removing stubborn byproducts?
A3: Purification strategies should be tailored to the specific byproducts present.
-
Column Chromatography: This is the most common and effective method for separating this compound from its byproducts.[19] A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.
-
Recrystallization: If the crude product is a solid and contains impurities with different solubility profiles, recrystallization can be a highly effective purification method.[20]
-
Aqueous Workup: A basic wash (e.g., with dilute NaOH solution) during the workup can help remove any unreacted phenol starting material.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Friedel-Crafts Alkylation
This protocol provides a general method for the synthesis of 2,2-dimethylchromans from phenols and alkenes, catalyzed by triflimide.[21]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve the substituted phenol (1 mmol, 1 equivalent) in dichloromethane (DCM, 0.1 M).
-
Reagent Addition: Add the alkene (e.g., methallyltrimethylsilane, 1.5 mmol, 1.5 equivalents) dropwise to the stirred solution.
-
Catalyst Addition: Add a pre-prepared solution of triflimide in DCM (0.125 M, 5 mol %) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. Monitor the progress by TLC.
-
Workup: Quench the reaction with a saturated NaHCO₃ solution. Extract the biphasic solution with DCM.
-
Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to yield the desired this compound.
Protocol 2: Purification of Crude this compound by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for less soluble samples, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[19]
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
References
- Tímár, T., et al. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate.
- Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs.
- (n.d.). Novel methods for the synthesis of 2-2-dimethylchromens. Journal of the Chemical Society D - RSC Publishing.
- (n.d.). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. ResearchGate.
- Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Organic Chemistry Portal.
- (n.d.). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research.
- Wikipedia. (n.d.). Claisen rearrangement. Wikipedia.
- Nainawat, K. S., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. PubMed.
- (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Chromatography Online.
- (n.d.). Peak Purity in Chromatography: Enhancing Analysis Accuracy. Separation Science.
- (2015). Catalytic Synthesis of 2H‑Chromenes. MSU chemistry.
- (2013). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. PMC - NIH.
- (n.d.). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry - ACS Publications.
- Chemistry LibreTexts. (2023). Claisen Rearrangement. Chemistry LibreTexts.
- Wiberg, K., et al. (2004). Peak purity determination with principal component analysis of high-performance liquid chromatography-diode array detection data. PubMed.
- BYJU'S. (n.d.). An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below.. BYJU'S.
- (n.d.). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Con. ChemRxiv.
- Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Organic Chemistry Portal.
- (n.d.). An improved process for the preparation of trans 3,4- diarylchroman and their derivatives. Google Patents.
- (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC.
- (n.d.). Catalytic Synthesis of 2 H -Chromenes. ResearchGate.
- Reddit. (2018). Consistently awful yields. Reddit.
- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
- (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. PubMed.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo.
- YouTube. (2022). What Makes Friedel-Crafts Reactions So Tricky?. YouTube.
- Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Organic Chemistry Portal.
- (n.d.). "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley Online Library.
- CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.
- (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed.
- MDPI. (n.d.). Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm. MDPI.
- mediaTUM. (2020). Conversion of Monoterpenes and Isoprene to New Bio-Based Products. mediaTUM.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 11. softbeam.net:8080 [softbeam.net:8080]
- 12. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 13. Claisen Rearrangement [organic-chemistry.org]
- 14. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Peak Purity in Chromatography: Enhancing Analysis Accuracy | Separation Science [sepscience.com]
- 18. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. DSpace [cora.ucc.ie]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Chromone Synthesis
Welcome to the technical support resource for chromone synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that researchers, medicinal chemists, and drug development professionals face in the lab. This center is structured to provide direct, actionable solutions to common experimental hurdles, grounded in mechanistic principles to foster a deeper understanding of your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to chromones, and how do I choose the best one?
Choosing a synthetic route depends on the substitution pattern of your target chromone and the availability of starting materials. The most common methods include:
-
Baker-Venkataraman Rearrangement: This is a reliable method for synthesizing 2-substituted chromones and flavones. It involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized under acidic conditions.[1][2][3]
-
Pechmann Condensation & Simonis Reaction: These are classic methods involving the condensation of phenols with β-ketoesters. The Pechmann condensation, typically catalyzed by strong acids like sulfuric acid, often favors the formation of isomeric coumarins.[4][5] The Simonis reaction, using a dehydrating agent like phosphorus pentoxide, is more selective for chromone formation.[4]
-
Kostanecki-Robinson Reaction: This method yields chromones or coumarins from the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides.[6] However, it can be prone to side reactions, leading to coumarin byproducts.[4][6]
-
Palladium-Catalyzed Reactions: Modern approaches, such as the cyclocarbonylation of o-iodophenols with terminal acetylenes, offer high efficiency and good functional group tolerance under milder conditions.[7]
Your choice should be guided by the desired substitution. For instance, the Baker-Venkataraman route is excellent for installing a specific group at the 2-position, while the Simonis reaction is more direct if you start with a substituted phenol and β-ketoester.
Q2: Can microwave irradiation improve my chromone synthesis?
Absolutely. Microwave-assisted synthesis is a powerful technique for preparing chromones.[6][8] Many classical chromone syntheses require prolonged heating under harsh conditions.[6][9][10] Microwave irradiation can dramatically reduce reaction times (often from hours to minutes) and, in many cases, improve yields by minimizing byproduct formation through rapid, uniform heating.[4][6] For example, a Baker-Venkataraman rearrangement and subsequent cyclization can see a 55% reduction in reaction time with comparable or better yields than conventional heating.[6]
Troubleshooting Guide: Specific Experimental Issues
This guide addresses common problems encountered during chromone synthesis in a direct question-and-answer format.
Issue: Low or No Product Yield
Q: My reaction yield is consistently low or zero. What are the most common causes and how can I fix it?
A: Low yields are a frequent issue and can typically be traced back to one of four key areas: reaction conditions, catalyst efficacy, solvent choice, or substrate electronics.
-
Suboptimal Reaction Conditions:
-
Temperature and Time: Classical methods often require high temperatures and long reaction times.[6][10] If you are using conventional heating, ensure your reaction is reaching the target temperature and running for a sufficient duration. Consider a pilot experiment using microwave irradiation to accelerate the reaction.[4][6]
-
Incomplete Intermediate Formation: In multi-step, one-pot syntheses like the Baker-Venkataraman, the initial rearrangement to the 1,3-diketone may be incomplete before the cyclization step is initiated. Use TLC to monitor the disappearance of the starting material before adding the acid for cyclization.
-
-
Incorrect Catalyst Choice or Deactivation:
-
Acid vs. Base Catalysis: The choice is route-dependent. The Baker-Venkataraman rearrangement requires a strong base (e.g., KOH, NaH, potassium tert-butoxide) to form the enolate.[1][6] The subsequent cyclization of the resulting diketone requires an acid catalyst (e.g., HCl, H₂SO₄, PPA).[6][9] Using the wrong type of catalyst will halt the reaction.
-
Catalyst Deactivation: In heterogeneous catalysis, active sites can be blocked by carbon deposits (coking) or strongly adsorbed species (poisoning), reducing activity over time.[11] If reusing a solid acid catalyst, ensure it is properly regenerated. Trace impurities in starting materials, such as sulfur, can poison metal catalysts like palladium.[11]
-
-
Improper Solvent System:
-
Anhydrous Conditions: For base-catalyzed reactions like the Baker-Venkataraman rearrangement, the use of anhydrous aprotic solvents (e.g., dry THF, DMSO, pyridine) is critical.[1][10] The presence of water can quench the base and lead to the hydrolysis of ester starting materials or the diketone intermediate.[1]
-
Solvent Polarity: The solvent can influence reaction rates and equilibrium positions. While often overlooked, screening different solvents can sometimes lead to significant yield improvements.[12]
-
-
Substituent Effects:
-
The electronic properties of substituents on your aromatic starting materials can dramatically impact reactivity.[10] Electron-withdrawing groups on a 2'-hydroxyacetophenone can sometimes improve yields.[13] Conversely, strong electron-donating groups may promote side reactions, such as the self-condensation of aldehydes or ketones used in the synthesis.[6][14]
-
Issue: Formation of Impurities and Byproducts
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: Impurity formation is a common challenge, often stemming from competing reaction pathways or side reactions of the starting materials.
-
Isomeric Byproducts (Coumarins): In reactions like the Kostanecki-Robinson or Pechmann condensation, the formation of a coumarin isomer is a well-known side reaction.[4] This occurs due to an alternative cyclization pathway. To favor chromone formation in a Simonis-type reaction, use a strong dehydrating agent like phosphorus pentoxide instead of a Brønsted acid like H₂SO₄.[4]
-
Self-Condensation: Aldehyd or ketone starting materials, particularly those with electron-donating groups, can undergo self-condensation, leading to complex mixtures.[6][14] To mitigate this, try lowering the reaction temperature to slow the rate of the side reaction or carefully controlling the stoichiometry of your reactants.
-
Incomplete Reactions: A mixture of starting materials and intermediates in your final product indicates incomplete conversion. This can be addressed by increasing the reaction time, temperature, or catalyst loading.
Issue: Purification Challenges
Q: My chromone derivative is difficult to purify. What methods are most effective?
A: The purification of chromones can be challenging due to their polarity and varying solubility.[6]
-
Column Chromatography: This is the most common method.[6]
-
Solvent System: A gradient elution using a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Silica Gel Instability: If you suspect your compound is degrading on the silica gel, you can test its stability by spotting it on a TLC plate, letting it sit for 30-60 minutes, and then eluting. If a new spot appears, your compound is not stable.[15] In this case, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine.[15]
-
-
Recrystallization: If you have a solid crude product, recrystallization is an excellent method for achieving high purity.[6] The key is finding a suitable solvent system where the compound is soluble at high temperatures but poorly soluble at room temperature or below.
-
Persistent Oils/Gums: If your product refuses to crystallize, it may be due to residual solvent or minor impurities. Try dissolving the oil in a minimal amount of a volatile solvent (like dichloromethane), adding a non-polar solvent (like hexanes) until it becomes cloudy, and then allowing the solvent to evaporate slowly. This can sometimes induce crystallization.
Data Summaries for Optimization
Table 1: Comparison of Catalysts for Acid-Catalyzed Cyclization
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ | Concentrated, often with heat | Inexpensive, readily available | Harsh conditions, can promote charring, may favor coumarin formation[4][5] |
| Polyphosphoric Acid (PPA) | 80-120 °C | Strong dehydrating agent, good yields | Viscous, can be difficult to stir and work up |
| p-Toluene Sulfonic Acid (PTSA) | Reflux in toluene/benzene with Dean-Stark | Milder than H₂SO₄, removes water azeotropically | May require longer reaction times[16] |
| Triflic Anhydride | Room temp or below | Very powerful, fast reactions, mild conditions | Expensive, sensitive to moisture[16] |
| Heterogeneous Catalysts (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs) | 10 mol%, solvent-free, 120 °C | Recyclable, environmentally friendly, high yields | Requires catalyst synthesis, may not be universally applicable[17] |
Table 2: General Influence of Aromatic Substituents on Yield
| Substituent Type on 2'-Hydroxyacetophenone | General Effect on Yield | Rationale |
| **Electron-Withdrawing Groups (e.g., -Cl, -Br, -NO₂) ** | Often increases yield | Increases the acidity of the α-protons in the acetophenone, facilitating enolate formation. Makes the aromatic ring less susceptible to side reactions.[13] |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Often decreases yield or increases byproducts | Can lead to purification problems and promote side reactions like self-condensation.[13][14] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Baker-Venkataraman Rearrangement & Cyclization
This protocol is adapted from established microwave-assisted procedures.[6][8]
-
Rearrangement: In a microwave reaction vessel, combine the 2'-hydroxyacetophenone derivative (1 equiv.), the appropriate acyl chloride or anhydride (1.2 equiv.), and a suitable base (e.g., pyridine) without solvent or in a minimal amount of a high-boiling solvent (e.g., DMF).
-
Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100-150 °C for 10-30 minutes, monitoring the reaction by TLC for the disappearance of the starting material.
-
Work-up of Intermediate (Optional but Recommended): After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This provides the crude 1,3-diketone intermediate.
-
Cyclization: Dissolve the crude diketone in glacial acetic acid containing a catalytic amount of concentrated HCl or H₂SO₄.
-
Irradiate the mixture in the microwave reactor at 100-120 °C for 5-15 minutes.
-
Final Work-up: Cool the reaction mixture, pour it onto ice water, and collect the precipitated chromone product by filtration. Purify the crude product by recrystallization or column chromatography.[6]
Protocol 2: Classical Simonis Chromone Synthesis
This protocol is based on the classic Simonis condensation which favors chromone formation.[4]
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully mix the substituted phenol (1 equiv.) and the β-ketoester (1.1 equiv.).
-
With vigorous stirring, slowly and portion-wise add phosphorus pentoxide (P₂O₅) (2-3 equiv.). The reaction is often exothermic.
-
Once the addition is complete, heat the reaction mixture to 80-100 °C for 2-4 hours. The mixture will become thick and viscous.
-
Monitor the reaction by TLC. Upon completion, cool the flask in an ice bath.
-
Very cautiously, add crushed ice to the reaction mixture to quench the P₂O₅.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations: Mechanisms and Workflows
Caption: A general troubleshooting workflow for chromone synthesis.
Caption: Mechanism of the Baker-Venkataraman rearrangement and subsequent cyclization.
Caption: Mechanism of the Pechmann condensation, a related synthesis often yielding coumarins.
References
- ResearchGate. (n.d.). Purposed mechanism of chromone synthesis using modified Baker–Venkataraman reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
- ResearchGate. (n.d.). General Methods of Preparing Chromones.
- Singhal, M. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4).
- ResearchGate. (n.d.). Effect of solvent on the rate of the reaction and yield of the product.
- National Institutes of Health. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
- Royal Society of Chemistry. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis.
- National Institutes of Health. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Beilstein Journals. (n.d.). Domino reactions of chromones with activated carbonyl compounds.
- PubMed. (2018). Soft-enolization Baker-Venkataraman Rearrangement Enabled Total Synthesis of Dirchromones and Related 2-Substituted Chromones. Org Lett., 20(23), 7424-7428.
- National Institutes of Health. (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts.
- International Journal of Multidisciplinary Research and Scientific Engineering. (n.d.). Chromone As A Versatile Nucleus.
- Wikipedia. (n.d.). Pechmann condensation.
- ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions.
- Wikipedia. (n.d.). Baker–Venkataraman rearrangement.
- Cambridge University Press. (n.d.). Baker-Venkatraman Rearrangement.
- ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Sathyabama Institute of Science and Technology. (2022). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA.
- International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.
- Research Trove. (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1 [Video]. YouTube.
- Royal Society of Chemistry. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Publishing.
- Reddit. (2024, May 16). Purification Troubleshooting. r/chemistry.
- ResearchGate. (2018). Challenges with chromone as a privileged scaffold in drug discovery.
- Reddit. (2025, November 10). Help with purification of furanones. r/chemhelp.
- MDPI. (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
- PubMed. (2023). Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. Chem Biodivers., 20(8).
- PubMed. (n.d.). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 3. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. ijrar.org [ijrar.org]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromone and flavone synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. ijmrset.com [ijmrset.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification [chem.rochester.edu]
- 16. ijrpc.com [ijrpc.com]
- 17. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 2,2-Dimethylchroman Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,2-dimethylchroman compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important chemical scaffold. The this compound motif is a privileged structure found in numerous natural products and synthetic bioactive molecules, including vitamin E analogues (tocopherols) and various pharmaceuticals.[1][2][3][4] However, its unique structure also presents specific stability challenges that can impact experimental reproducibility, compound integrity, and shelf-life.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and resolve common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound compounds?
A1: The stability of the this compound scaffold is primarily influenced by three main degradation pathways:
-
Oxidative Degradation: This is the most common issue, particularly for derivatives containing electron-rich aromatic rings or phenolic hydroxyl groups. The benzylic ether oxygen and adjacent carbons are susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized artifacts.[5][6]
-
Acid/Base Sensitivity: While the chroman ring itself is relatively stable, certain substituents can render it susceptible to degradation under strongly acidic or basic conditions.[7] This can lead to hydrolysis of ester groups, ether cleavage, or other rearrangements.
-
Photodegradation: Many chroman derivatives possess chromophores that absorb UV or visible light.[8] Prolonged exposure to light can provide the energy needed to initiate photochemical reactions, leading to the formation of degradation products and a loss of potency.[9]
Q2: How should I properly store my this compound compounds to ensure long-term stability?
A2: Proper storage is critical for maintaining the integrity of your compounds.[10] The ideal conditions depend on the specific derivative, but the following general guidelines are recommended:
-
Temperature: Store compounds at low temperatures, typically between 2-8°C (refrigerated) or at -20°C to -80°C for long-term storage, especially for sensitive analogs.[11]
-
Atmosphere: To prevent oxidation, store compounds under an inert atmosphere (e.g., argon or nitrogen).[10] This is crucial for phenolic or other easily oxidized derivatives.
-
Light: Always use amber glass vials or opaque containers to protect compounds from light.[11][12]
-
Container: Use high-quality glass vials with PTFE-lined caps to prevent solvent evaporation and contamination.[11]
Q3: I'm observing unexpected peaks in my chromatogram (HPLC/GC). Could this be degradation?
A3: Yes, the appearance of new, unexpected peaks is a classic sign of compound degradation.[13] These peaks may represent oxides, hydrolyzed byproducts, or photo-adducts. To confirm, you can re-analyze a freshly prepared sample from a properly stored stock. If the extraneous peaks are absent or smaller in the fresh sample, degradation is the likely cause. It's also possible for thermally labile compounds to degrade in the hot injector of a gas chromatograph (GC).[13]
Q4: My compound's biological activity has decreased over time. What could be the cause?
A4: A loss of potency is often directly linked to chemical degradation. The formation of degradation products reduces the concentration of the active parent compound. Furthermore, these new products may be inactive or could even have antagonistic effects. Performing analytical purity checks (e.g., by HPLC-UV or LC-MS) on the sample and comparing it to a reference standard is the best way to investigate this issue.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during synthesis, work-up, and analysis.
Problem 1: Compound Degradation During Reaction or Work-up
-
Symptoms: You observe low reaction yields, the appearance of multiple new spots on your TLC plate that are difficult to separate, or a complex, uninterpretable NMR spectrum.
-
Causality & Solutions:
A. Oxidative Degradation
-
Mechanism: The presence of atmospheric oxygen, especially when catalyzed by trace metals or elevated temperatures, can initiate radical chain reactions. For chromans with a phenolic hydroxyl group (like vitamin E), this can lead to the formation of quinones and other colored byproducts. The ether oxygen within the pyran ring can also be a site of oxidative attack.
-
Preventative Measures:
-
Inert Atmosphere: Conduct reactions under a blanket of inert gas such as argon or nitrogen. This involves using Schlenk lines or glove boxes and properly degassing solvents.
-
Antioxidant Use: For storage or in formulations, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).[12]
-
Metal Scavengers: Use of a chelating agent like EDTA can sequester metal ions that catalyze oxidation.[14]
-
B. Acid/Base Instability
-
Mechanism: Strongly acidic conditions (e.g., during deprotection steps with TFA or HCl) or strongly basic conditions (e.g., saponification with NaOH or KOH) can lead to unwanted side reactions. For instance, an ester substituent on the chroman ring could be hydrolyzed, or in extreme cases, the ether bond of the pyran ring could be cleaved.
-
Preventative Measures:
-
pH Control: Carefully buffer your reaction and work-up conditions to a neutral or near-neutral pH whenever possible.
-
Use Milder Reagents: Opt for milder acids or bases (e.g., acetic acid instead of HCl, or organic bases like triethylamine instead of hydroxides).
-
Temperature Control: Perform acid/base sensitive steps at low temperatures (e.g., 0°C or below) to minimize the rate of degradation reactions.
-
-
Caption: Workflow for a standard inert atmosphere reaction setup.
Problem 2: Inconsistent Analytical Results & On-Column Degradation
-
Symptoms: You observe poor peak shape (tailing or fronting), shifting retention times, or a complete loss of signal during GC or HPLC analysis.[13]
-
Causality & Solutions:
A. On-Column Degradation (GC/HPLC)
-
Mechanism: Sensitive compounds, especially those with free hydroxyl or amine groups, can interact irreversibly with active sites (e.g., free silanols) on the surface of GC inlet liners or older HPLC columns.[13] In GC, high injector temperatures can cause thermal decomposition before the compound even reaches the column.
-
Preventative Measures:
-
Use Inert Components: Employ deactivated GC inlet liners and inert-coated GC columns (e.g., "wax" or specially treated phenyl phases).
-
Lower GC Injector Temperature: Optimize the injector temperature to be just high enough to ensure volatilization without causing degradation.
-
Derivatization: For GC analysis of polar chromans, consider derivatizing hydroxyl groups (e.g., silylation with BSTFA) to increase volatility and thermal stability.
-
Modern HPLC Columns: Use modern, end-capped HPLC columns that have minimal residual silanol activity.
-
B. Solution Instability
-
Mechanism: The compound may be degrading in the analytical solvent over the course of an autosampler sequence. This can be due to slow oxidation, reaction with trace impurities in the solvent, or phot-degradation from ambient lab light.
-
Preventative Measures:
-
Use High-Purity Solvents: Always use HPLC or MS-grade solvents.
-
Prepare Samples Fresh: Prepare analytical samples immediately before analysis.
-
Control Temperature: Use a cooled autosampler (e.g., set to 4°C) to slow degradation in the vials.
-
Protect from Light: Use amber autosampler vials or a protective cover for the sample tray.[12]
-
-
Caption: Flowchart for troubleshooting poor analytical results.
| Parameter | Recommendation for Polar Derivatives (e.g., Phenolic) | Recommendation for Non-Polar Derivatives | Rationale |
| Column | C18, Phenyl-Hexyl | C18, C8 | C18 offers good hydrophobic retention. Phenyl-Hexyl can provide alternative selectivity through pi-pi interactions. |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | Water | Acidic modifier improves peak shape for phenolic compounds by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Standard reversed-phase organic solvents. |
| Detector | UV/Vis (scan 200-400 nm), MS | UV/Vis (e.g., 220, 254 nm), MS | A full scan helps identify the optimal wavelength. Mass spectrometry provides structural confirmation.[15][16] |
| Column Temp. | 25-40 °C | 25-40 °C | Elevated temperature can reduce viscosity and improve peak shape, but should be tested for thermal stability. |
Protocols
Protocol 1: Forced Degradation Study for this compound Derivatives
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[17][18]
1. Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., Acetonitrile/Water 1:1) at a concentration of 1 mg/mL.
-
Prepare a "dark control" sample by wrapping a vial of the stock solution in aluminum foil and storing it at 2-8°C.[9]
2. Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
3. Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 4 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
4. Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.[14][16]
5. Photolytic Degradation:
-
Place 1 mL of the stock solution in a clear glass vial.
-
Expose the sample to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9]
-
Concurrently, place a dark control sample (wrapped in foil) in the same chamber.
6. Analysis:
-
Analyze all stressed samples, the dark control, and an unstressed control by a suitable stability-indicating method (e.g., RP-HPLC with UV and/or MS detection).
-
Compare the chromatograms to identify and quantify the degradation products formed under each condition.
References
- Troubleshooting Guide. (n.d.). Phenomenex.
- Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
- Storage conditions. (n.d.). DRM CHEM.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal in Management and Social Science.
- Chromane. (n.d.). In Wikipedia.
- Gegg, P., et al. (2021). Active Pharmaceutical Ingredients by Photochemical Deracemization: Chromanes as a Test Case. ChemRxiv.
- Altman, R. B., et al. (2011). Cyanine fluorophore derivatives with enhanced photostability. Nature Methods, 9(1), 68–71.
- Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. (n.d.). ResearchGate.
- Kumar, A., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 108, 129789.
- Brandán, S. A., et al. (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 127, 224-235.
- Frutos, M., et al. (2020). Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056.
- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (n.d.). World Journal of Pharmaceutical Research.
- Bandaranayake, W. M., Crombie, L., & Whiting, D. A. (1969). Novel methods for the synthesis of 2-2-dimethylchromens. Journal of the Chemical Society D: Chemical Communications, (17), 970-971.
- This compound. (n.d.). PubChem. National Center for Biotechnology Information.
- OXIDATIVE MECHANISM OF OXIDATION OF CHROMIUM (II) METAL COMPLEX IN ACID MEDIUM. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Structures of substituted this compound-4-one derivatives studied in this work. (n.d.). ResearchGate.
- Silva, C. F. M., et al. (2018). Challenges with chromone as a privileged scaffold in drug discovery. Expert Opinion on Drug Discovery, 13(9), 795-798.
- Abnous, K., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. International Journal of Nanomedicine, 11, 4429–4442.
- What are acid/base sensitive groups?. (2020, August 30). Chemistry Stack Exchange.
- Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 63, 529–554.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361.
- Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.
- Plamthottam, M. A., & Balthasar, J. P. (2003). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). AAPS PharmSci, 5(4), E30.
- Hawe, A., et al. (2019). Assessing Photostability of mAb Formulations In Situ Using Light-Coupled NMR Spectroscopy. Molecular Pharmaceutics, 16(4), 1677–1686.
- Christ, D., & Jermutus, L. (2015). Challenges and opportunities for non-antibody scaffold drugs. Drug Discovery Today, 20(10), 1271-1283.
- Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace.
- Sharma, P., et al. (2017). Kinetics and Mechanism of Oxidation of Aliphatic Secondary Alcohols by Benzimidazolium Fluorochromate in Dimethyl Sulphoxide Solvent. Oriental Journal of Chemistry, 33(4), 1838-1848.
- 2,2-Dimethyl-chroman-4-one. (n.d.). PubChem. National Center for Biotechnology Information.
- Forney, F. W., & Markovetz, A. J. (1969). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 98(2), 604–610.
- Song, L. L., et al. (2011). Oxidative transformation of demethoxy- and bisdemethoxycurcumin: Products, mechanism of formation, and poisoning of human topoisomerase IIα. Journal of Biological Chemistry, 286(40), 35229–35237.
- Fernandes, R., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3247.
- OXIDATIONS 5 Oxidations. (n.d.).
- Analytical methodologies for discovering and profiling degradation-related impurities. (2006, September). TrAC Trends in Analytical Chemistry, 25(8), 758-767.
- Chad's Prep. (2021, January 24). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry [Video]. YouTube.
- Pop, A. M., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 989.
- Lee, D.-S., Shim, J.-W., & Shin, J.-W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 34(6), 1309–1316.
- Kumar, A., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 715–730.
- Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the chemical stability of drugs. International Journal of Pharmaceutics, 531(2), 532–542.
Sources
- 1. Chromane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]
- 5. Buy this compound-7-ol | 31005-72-8 [smolecule.com]
- 6. Oxidative transformation of demethoxy- and bisdemethoxycurcumin: Products, mechanism of formation, and poisoning of human topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. scispace.com [scispace.com]
- 9. q1scientific.com [q1scientific.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijmr.net.in [ijmr.net.in]
- 16. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in Friedel-Crafts acylation of resorcinols
Welcome to the technical support center for Friedel-Crafts acylation of resorcinols and related polyhydroxy phenols. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet nuanced C-C bond-forming reaction. Here, we move beyond simple procedural lists to explore the underlying chemical principles that govern success or failure in your experiments. Our goal is to empower you with the knowledge to diagnose issues, optimize conditions, and achieve high yields of your target aryl ketones.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured in a question-and-answer format to directly address the most common and frustrating issues encountered during the Friedel-Crafts acylation of highly activated phenolic substrates like resorcinol.
Q1: My reaction has a very low yield, or I am only recovering my starting resorcinol. What are the most likely causes?
This is the most frequent issue and typically points to problems with the catalyst or reaction environment rather than the substrate itself.
Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution that relies on the generation of a highly reactive acylium ion (R-C=O⁺) by a Lewis acid catalyst.[1][2] The entire reaction's success hinges on the catalyst's ability to perform this role effectively.
Troubleshooting Steps & Explanations:
-
Catalyst Inactivity due to Moisture: Lewis acids like aluminum chloride (AlCl₃) react violently and irreversibly with water.[3] Any moisture in your glassware, solvent, or reagents will quench the catalyst, halting the reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. The Lewis acid should be a fresh, unopened bottle or a recently opened one that has been stored in a desiccator.
-
-
Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation of phenols requires a stoichiometric excess of the Lewis acid (typically 2-3 equivalents).[4][5]
-
Causality: This is a critical point of failure. The Lewis acid complexes not only with the acylating agent but also with the hydroxyl groups of the resorcinol substrate and the carbonyl oxygen of the ketone product.[3][4] These complexations are strong and effectively sequester the catalyst, removing it from the catalytic cycle. A mere catalytic amount will be consumed instantly, leading to no reaction.
-
Solution: Use at least 2.2 equivalents of AlCl₃ for resorcinol (one for each hydroxyl group and one for the acylation). An even greater excess (up to 3.0 eq.) can sometimes be beneficial.
-
-
Sub-Optimal Reaction Temperature: While room temperature can be sufficient for some activated systems, many acylations require thermal energy to overcome the activation barrier.
-
Solution: If you see no reaction at room temperature after a reasonable time, consider gradually increasing the temperature. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[3]
-
Q2: My primary product is a resorcinol diacetate (an ester), not the C-acylated 2,4-dihydroxyacetophenone. How do I prevent O-acylation?
This is a classic problem when acylating phenols. Resorcinol is a bidentate nucleophile, meaning it can react at two different sites: the aromatic ring (C-acylation) or the hydroxyl oxygen (O-acylation).
-
O-acylation is a nucleophilic acyl substitution that is often kinetically favored (forms faster).
-
C-acylation is an electrophilic aromatic substitution that is thermodynamically favored (the product is more stable).
Your goal is to set up conditions that favor thermodynamic control.
Strategies to Favor C-Acylation:
| Strategy | Mechanism of Action | Recommended Conditions |
| High Catalyst Concentration | Using an excess of a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid promotes C-acylation.[6] The catalyst coordinates to the oxygen of the O-acylated ester, facilitating its rearrangement to the more stable C-acylated product via the Fries Rearrangement .[7][8] | Use >2.0 equivalents of AlCl₃. For difficult cases, using a strong acid like trifluoromethanesulfonic acid (TfOH) as the solvent can drive the reaction towards C-acylation.[9] |
| Higher Reaction Temperature | Providing more energy allows the reaction to overcome the higher activation barrier of the C-acylation pathway and allows the kinetically formed O-acyl product to revert and form the thermodynamically stable C-acyl product. | Temperatures between 60-100°C often favor the Fries rearrangement and direct C-acylation. The optimal temperature must be determined empirically. |
| Choice of Solvent | Non-polar solvents can favor the ortho C-acylated product because the intermediate can form a stable bidentate complex with the catalyst.[7] Polar solvents can increase the ratio of the para product.[10] | For resorcinol, acylation typically occurs ortho and para to both hydroxyl groups. Solvents like 1,2-dichloroethane or nitrobenzene (for high temperatures) are common. |
Troubleshooting Workflow for O- vs. C-Acylation
Caption: Troubleshooting workflow for O- vs. C-acylation.
Q3: I am getting significant amounts of 4,6-diacetylresorcinol. How can I improve selectivity for the mono-acylated product?
Resorcinol's two hydroxyl groups make it a very electron-rich and highly activated aromatic ring. This high reactivity can make it difficult to stop the reaction after a single acylation.
Causality: While the first acyl group is electron-withdrawing and deactivating, the remaining hydroxyl group still strongly activates the ring, making it susceptible to a second acylation.[11]
Strategies for Selective Mono-acylation:
-
Control Stoichiometry of the Acylating Agent: This is the most straightforward approach. Use the resorcinol as the limiting reagent.
-
Solution: Begin by using 1.0 equivalent of resorcinol and 1.0-1.1 equivalents of the acylating agent (e.g., acetyl chloride). Slowly add the acylating agent to the mixture of resorcinol and Lewis acid to maintain its low concentration.
-
-
Lower the Reaction Temperature: Lower temperatures decrease the overall reaction rate, which can provide a larger window to stop the reaction after the first addition.
-
Solution: Run the reaction at 0°C or even lower and monitor its progress carefully by TLC. Quench the reaction as soon as a significant amount of the desired mono-acylated product has formed.
-
-
Consider a Milder Catalyst: While strong Lewis acids are needed to drive C-acylation, extremely reactive systems might benefit from a slightly less potent catalyst that can reduce the rate of the second acylation.
Competing Pathways in Resorcinol Acylation
Caption: Competing reaction pathways in resorcinol acylation.
Frequently Asked Questions (FAQs)
What is the Fries Rearrangement and how is it relevant to my reaction?
The Fries rearrangement is the conversion of a phenolic ester (O-acylated product) to a hydroxy aryl ketone (C-acylated product), catalyzed by a Lewis acid.[7][8] It is critically important in your reaction because the initially formed, kinetically favored O-acylated resorcinol can be converted into your desired C-acylated product under the right conditions (excess Lewis acid and/or heat). In essence, you can leverage this rearrangement to increase the yield of your target molecule.[6]
Are there "greener" or milder alternatives to stoichiometric AlCl₃?
Yes, research has focused on developing more environmentally friendly methods.
-
Brønsted Acids: Strong Brønsted acids like methanesulfonic acid (MSA) can be used, sometimes in combination with dehydrating agents like phosphorus pentoxide or methanesulfonic anhydride, to catalyze the acylation using carboxylic acids directly, avoiding acyl chlorides.[11][14]
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts have been explored.[15] While promising, they can have limitations with substrate scope and may be prone to deactivation.
-
Biocatalysis: Acyltransferases have been shown to catalyze Friedel-Crafts-type acylations and Fries rearrangements enzymatically, representing a novel, green approach.[16][17]
When should I consider using the Houben-Hoesch reaction instead?
The Houben-Hoesch reaction is an excellent alternative for acylating highly electron-rich phenols like resorcinol.[18][19] It uses a nitrile (R-C≡N) and a Lewis acid (often ZnCl₂) with HCl.[20]
Consider the Houben-Hoesch reaction when:
-
You are struggling with O-acylation, as this method exclusively produces the C-acylated product.
-
Your acylating agent is more readily available as a nitrile than an acyl chloride.
-
Standard Friedel-Crafts conditions are leading to complex mixtures or decomposition.
The reaction proceeds through a ketimine intermediate which is hydrolyzed during workup to give the ketone.[20] It is particularly effective for polyhydroxy phenols.[18]
Experimental Protocols
Protocol 1: Optimized Friedel-Crafts C-Acylation of Resorcinol
This protocol is designed to favor the formation of 2,4-dihydroxyacetophenone by promoting C-acylation and the in-situ Fries rearrangement of any O-acylated intermediate.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.).
-
Solvent Addition: Under a positive pressure of nitrogen, add an anhydrous solvent (e.g., 1,2-dichloroethane or nitrobenzene for higher temperatures). Stir to create a slurry.
-
Substrate Addition: Add resorcinol (1.0 eq.) portion-wise to the stirred slurry. The mixture may warm up and evolve HCl gas (ensure proper ventilation and scrubbing). Stir for 30 minutes to allow for complexation.
-
Acylating Agent Addition: Cool the mixture to 0°C using an ice bath. Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise via a syringe.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction to a temperature between 60-80°C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
References
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Majumder, U.; et al. (2018).
- Majumder, U.; et al. (2018).
- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- BYJU'S. (n.d.).
- Chad's Prep. (2021). 18.
- Organic Chemistry Portal. (n.d.).
- Asian Journal of Chemistry. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. [Link]
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]
- University of Calgary. (n.d.).
- Synfacts. (2017).
- B N College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION. [Link]
- ACS Publications. (n.d.).
- ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
- Wikipedia. (n.d.). Hoesch reaction. [Link]
- ResearchGate. (n.d.). Scheme 2. PpATaseCH-catalyzed Fries rearrangement-like reaction of.... [Link]
- Wikipedia. (n.d.). Fries rearrangement. [Link]
- ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours.. [Link]
- Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 19. Houben-Hoesch Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Hoesch reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Solubility Enhancement for 2,2-Dimethylchroman Analogs
Welcome to the technical support center dedicated to addressing the significant, yet common, challenge of poor aqueous solubility in 2,2-Dimethylchroman analogs. This guide is structured to provide researchers, medicinal chemists, and formulation scientists with a logical, tiered approach to troubleshooting and overcoming solubility hurdles, from fundamental formulation adjustments to advanced chemical modifications. Our goal is to not only provide protocols but to explain the underlying scientific principles, enabling you to make informed decisions in your experimental design.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most common initial questions and provides a framework for diagnosing the solubility problem.
Q1: Why are my this compound analogs consistently showing poor aqueous solubility?
A1: The poor solubility of this compound analogs is primarily rooted in their molecular structure. The chroman core is a rigid, bicyclic system that is predominantly hydrophobic (water-repelling).[1][2] The two methyl groups at the C2 position further increase the lipophilicity of the molecule. Key factors contributing to poor solubility include:
-
High Lipophilicity (Hydrophobicity): The large nonpolar surface area of the molecule makes it energetically unfavorable for water molecules to surround it, a process known as solvation.[3][4]
-
Crystalline Structure: Many organic molecules, including these analogs, exist in a stable crystalline lattice. This crystal packing is held together by strong intermolecular forces. Significant energy is required to break this lattice before the individual molecules can be solvated, which contributes to low solubility.[5]
-
Lack of Ionizable Groups: Unless your specific analog has been synthesized to include acidic or basic functional groups, the core structure is neutral. Neutral compounds cannot be ionized by adjusting pH, which is one of the simplest methods for enhancing solubility.[6]
Q2: I'm starting a new project with a novel this compound analog. What is the first step I should take to address potential solubility issues?
A2: The first step is always thorough characterization. Before attempting to enhance solubility, you must understand the baseline physicochemical properties of your compound. A logical workflow is essential to avoid wasted time and resources.
Below is a decision-making workflow to guide your initial strategy.
Caption: Encapsulation of a hydrophobic analog by a cyclodextrin.
-
Which Cyclodextrin to Use?
-
β-Cyclodextrin (β-CD): Often has an appropriately sized cavity for drug molecules, but its own aqueous solubility is limited.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) & Sulfobutylether-β-Cyclodextrin (SBE-β-CD): These are chemically modified derivatives with significantly higher aqueous solubility and are generally preferred for pharmaceutical applications. [7]They are less likely to form insoluble complexes. [8]
-
Q6: What nanotechnology options are available for these highly hydrophobic compounds?
A6: Nanotechnology offers powerful solutions by increasing the surface area-to-volume ratio of the drug, which enhances the dissolution rate. [9][10]
-
Nanosuspensions: This approach involves reducing the particle size of the pure drug down to the nanometer range (typically 200-600 nm). [11]This is a "brute force" method that dramatically increases the surface area available for dissolution. [3][12]The nanosized particles are stabilized with surfactants or polymers to prevent aggregation. [10]* Nanoemulsions: These are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes in the 20-200 nm range. [13]Your hydrophobic this compound analog would be dissolved in the oil phase. When this formulation is introduced to an aqueous environment, it forms tiny, stable droplets that present the drug in a solubilized state, ready for absorption. [13][14]
Part 3: Chemical Modification as a Final Strategy
Q7: I have tried multiple formulation strategies with limited success. When should I consider chemical modification, and what is the "prodrug approach"?
A7: You should consider chemical modification when formulation approaches fail to provide the required solubility for your intended application (e.g., for intravenous administration or sufficient oral bioavailability). The prodrug approach is a rational drug design strategy where a bioreversible, water-solubilizing promoiety is covalently attached to the parent drug. [15][16]
-
The Concept: The resulting prodrug is a new chemical entity with significantly higher aqueous solubility. [17]After administration, the prodrug is designed to be cleaved by enzymes or chemical hydrolysis in the body to release the active parent drug at the site of action. [18]* Why it Works for Chroman Analogs: The this compound structure often contains a phenol or can be synthesized with a functional group (like a hydroxyl or amine) that serves as a handle for attaching a promoiety.
-
Common Solubilizing Promoieties:
-
Phosphate Esters: Adding a phosphate group creates a highly ionizable and water-soluble prodrug. This is one of the most successful strategies for parenteral delivery. [17] * Amino Acids/Peptides: Attaching amino acids can introduce ionizable groups and improve solubility. [19] * Polyethylene Glycol (PEG): Covalent attachment of PEG chains (PEGylation) can dramatically increase water solubility and also prolong the drug's half-life in circulation. [19]
-
Caption: The prodrug concept for solubility enhancement.
This strategy requires significant medicinal chemistry effort but offers a powerful solution when other methods are insufficient. It should be considered early in the drug discovery process for particularly challenging molecules. [16]
Part 4: Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a lab-scale method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds like this compound analogs.
Objective: To convert a crystalline this compound analog into a more soluble amorphous form by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound analog ("Drug")
-
Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC) ("Carrier")
-
Methanol or Acetone (Solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Determine Drug:Carrier Ratio: Start with common ratios such as 1:1, 1:2, and 1:5 (w/w) of Drug:Carrier.
-
Dissolution:
-
Accurately weigh 100 mg of the Drug and the corresponding amount of Carrier (e.g., 200 mg for a 1:2 ratio).
-
Place both solids into a 100 mL round-bottom flask.
-
Add a minimal amount of solvent (e.g., 20-30 mL of methanol) sufficient to completely dissolve both the drug and the carrier. Use a vortex mixer or sonicator to aid dissolution, resulting in a clear solution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to a moderate level (e.g., 40-50 °C) to facilitate evaporation without degrading the compound.
-
Apply vacuum and rotate the flask to evaporate the solvent. Continue until a thin, solid film is formed on the inner wall of the flask and all solvent is removed.
-
-
Drying:
-
Place the flask in a vacuum oven at 40 °C overnight to remove any residual solvent. This step is critical to prevent solvent-induced crystallization later.
-
-
Processing:
-
Carefully scrape the solid material from the flask.
-
Gently grind the material into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
-
Storage: Store the resulting solid dispersion powder in a desiccator to protect it from moisture, which can cause the amorphous form to revert to the more stable crystalline state.
-
Self-Validation/Characterization (Mandatory):
-
Analyze a sample of the solid dispersion using DSC to confirm the absence of the drug's melting endotherm.
-
Analyze another sample using XRD to verify the absence of crystallinity (no sharp Bragg peaks).
-
Perform dissolution testing on the solid dispersion compared to the pure drug to quantify the improvement in dissolution rate.
-
References
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- ResearchGate. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Current Nanomedicine. (2024).
- National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- IIP Series. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS.
- MDPI. (n.d.). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability.
- Brieflands. (2021).
- Taylor & Francis Online. (n.d.). Solid Dispersion: An Alternative Technique for Bioavailability Enhancement of Poorly Soluble Drugs.
- MDPI. (n.d.). Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs.
- National Institutes of Health. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.
- ResearchGate. (2012). Solid Dispersion: A Technology for the Improvement of Oral Bioavailability of Poorly Soluble Drugs.
- MedCrave. (2019). Solid dispersions: A technology for improving bioavailability.
- IJNRD. (n.d.). Solid dispersions: A Technology for improving Bioavailability.
- Quora. (n.d.).
- National Institutes of Health. (n.d.).
- SpringerLink. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach.
- PubMed. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
- Prospector. (2018).
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- RSC Publishing. (2022).
- National Institutes of Health. (2022).
- SciSpace. (n.d.).
- ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
- National Institutes of Health. (n.d.).
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- OUCI. (n.d.). Solubility enhancement and application of cyclodextrins in local drug delivery.
- ResearchGate. (2008). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells.
- Chemistry LibreTexts. (2023). 17.5: Solubility and pH.
- MDPI. (n.d.). The prodrug approach: A successful tool for improving drug solubility.
- National Institutes of Health. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- MDPI. (n.d.).
- ResearchGate. (2007).
- PubMed. (2007).
- PubMed. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents.
- eScholarship. (2022).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). CHAPTER 2. Tactics to Improve Solubility.
- OUCI. (2013).
- Drug Development & Delivery. (2019). SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- PubMed. (n.d.). Current and Future Challenges in Modern Drug Discovery.
Sources
- 1. ulprospector.com [ulprospector.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. brieflands.com [brieflands.com]
- 5. escholarship.org [escholarship.org]
- 6. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [edgccjournal.org]
- 10. mdpi.com [mdpi.com]
- 11. ijpbr.in [ijpbr.in]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repositorio.unesp.br [repositorio.unesp.br]
- 16. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of Chiral 2,2-Dimethylchroman Derivatives
Welcome to the technical support center for the resolution of chiral 2,2-dimethylchroman derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for the separation of these important enantiomers. The this compound scaffold is a core component of many biologically active molecules, making the efficient and reliable resolution of its enantiomers a critical step in pharmaceutical development and chemical research.[1][2] This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Question 1: I am not seeing any separation of my this compound enantiomers on a chiral HPLC column. What are the most likely causes and how can I troubleshoot this?
Answer: Achieving no separation, or poor resolution, is a common initial challenge in chiral chromatography. The fundamental reason is that the chosen chiral stationary phase (CSP) and mobile phase combination is not creating a sufficient difference in interaction energy between the two enantiomers and the CSP.[3] Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation relies on the formation of transient diastereomeric complexes with the chiral stationary phase.[3]
Here is a systematic approach to troubleshooting this issue:
-
Re-evaluate Your Chiral Stationary Phase (CSP): The CSP is the most critical factor in achieving chiral separation.[1][3] For chroman derivatives, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the most effective and should be your first choice.[1] These CSPs offer a versatile range of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for chiral recognition.[1] If your current CSP is not providing separation, screening a variety of CSPs with different polysaccharide backbones and derivatizations is the most effective strategy.[3]
-
Optimize the Mobile Phase: The composition of the mobile phase plays a significant role in modulating the interactions between the enantiomers and the CSP.[3][4]
-
Solvent Composition: In normal-phase chromatography, which is common for chiral separations, the mobile phase typically consists of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Systematically vary the percentage of the alcohol modifier, as this can significantly impact selectivity.[3]
-
Additives/Modifiers: For this compound derivatives with acidic or basic functional groups, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier (typically 0.1% v/v) to the mobile phase can dramatically improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[3]
-
-
Adjust the Column Temperature: Temperature can influence the thermodynamics of the chiral recognition mechanism.[3] While lower temperatures often lead to better resolution, this is not a universal rule.[3] It is advisable to experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C) to determine the optimal condition for your specific separation.[3][4]
-
Lower the Flow Rate: Reducing the flow rate of the mobile phase increases the residence time of the analytes on the column, allowing for more interactions with the CSP, which can sometimes improve resolution.[3]
Question 2: My chiral separation is showing poor peak shape (e.g., tailing or fronting). What can I do to improve it?
Answer: Poor peak shape in chiral chromatography can be attributed to several factors, often related to secondary interactions between the analyte and the stationary phase or issues with the sample solvent.
-
For Tailing Peaks: Tailing is often observed for acidic or basic analytes. As mentioned in the previous point, adding a suitable modifier to the mobile phase (TFA for bases, DEA for acids) can significantly improve peak symmetry by suppressing unwanted ionic interactions with residual silanols on the silica support of the CSP.[3]
-
For Fronting Peaks: Fronting can be an indication of column overload. Try injecting a smaller amount of your sample to see if the peak shape improves. It can also be caused by a sample solvent that is stronger than the mobile phase, causing the sample band to spread at the column inlet.[5] Ensure your sample is dissolved in the mobile phase or a weaker solvent.
-
Column Memory Effects: If the column has been used previously with different additives, "memory effects" can occur where residual additives from previous runs affect the current separation.[5][6] If you suspect this, it is important to flush the column thoroughly with an appropriate regeneration solvent, as recommended by the manufacturer.[5] For immobilized columns, a flush with a strong solvent like dimethylformamide (DMF) followed by ethanol may be effective.[5]
Experimental Protocol: Chiral HPLC Method Development for this compound Derivatives
-
CSP Screening:
-
Begin by screening your racemic this compound derivative on at least two different polysaccharide-based chiral columns (e.g., one amylose-based and one cellulose-based).
-
Use a standard mobile phase such as 90:10 n-hexane:isopropanol.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Monitor the separation at a suitable UV wavelength.
-
-
Mobile Phase Optimization:
-
If partial separation is observed, optimize the ratio of the alcohol modifier. For example, test 95:5, 90:10, and 85:15 n-hexane:isopropanol.
-
If the analyte contains an acidic or basic moiety, add 0.1% TFA or DEA to the mobile phase and observe the effect on peak shape and resolution.
-
-
Temperature and Flow Rate Adjustment:
-
Once a promising mobile phase is identified, investigate the effect of temperature by running the separation at 10°C, 25°C, and 40°C.
-
Finally, evaluate the effect of flow rate by testing 0.5 mL/min, 1.0 mL/min, and 1.5 mL/min.
-
Data Presentation: Comparison of Chiral Stationary Phases for Chroman Analogs
| Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 1.8 | 3.5 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 1.5 | 2.8 |
| Cellulose tris(4-methylbenzoate) | n-Hexane/Isopropanol (80:20) | 1.3 | 2.1 |
Note: Data is representative and will vary depending on the specific this compound derivative.
Visualization: Chiral HPLC Method Development Workflow
Caption: Workflow for Chiral HPLC Method Development.
Diastereomeric Salt Formation and Crystallization
Question 3: I am attempting to resolve a carboxylic acid-functionalized this compound derivative via diastereomeric salt formation, but I am getting low yields of the crystalline salt. What should I investigate?
Answer: Low yields in diastereomeric salt formation are a common hurdle. The success of this classical resolution technique hinges on the differential solubility of the two diastereomeric salts formed between your racemic acid and a chiral resolving agent.[7][8][9] The primary factors to investigate are the choice of the resolving agent and the crystallization solvent.[10][11]
-
Screen a Variety of Chiral Resolving Agents: The interaction between the chiral acid and the chiral base is highly specific. It is often difficult to predict which resolving agent will form a salt with favorable crystallization properties.[7] Therefore, a screening approach is highly recommended.[11][12] For a carboxylic acid, you should screen a range of commercially available chiral amines, such as:
-
(R)- and (S)-1-Phenylethylamine
-
Brucine
-
Quinine
-
(1R,2S)-(-)-Ephedrine
-
-
Systematically Screen Different Solvents: The choice of solvent is critical as it dictates the solubility of the diastereomeric salts.[10][12] The ideal solvent will have a large solubility difference between the two diastereomers, allowing the less soluble one to crystallize out selectively.[10] You should screen a range of solvents with varying polarities, such as:
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Ketones (e.g., acetone, methyl isobutyl ketone)
-
Ethers (e.g., methyl tert-butyl ether)
-
Esters (e.g., ethyl acetate)
-
And mixtures thereof.[12]
-
-
Optimize Crystallization Conditions:
-
Temperature: Temperature has a significant impact on solubility. Consider different cooling profiles (slow vs. rapid cooling) to influence crystal growth and purity.[10]
-
Concentration: The initial concentration of the salt solution can affect the yield and purity of the crystals.
-
Seeding: If you can obtain a small amount of the desired pure diastereomeric salt, using it to seed a supersaturated solution can promote the crystallization of that specific diastereomer.[10]
-
Experimental Protocol: Screening for Diastereomeric Salt Resolution
-
Resolving Agent and Solvent Screening:
-
In a 96-well plate or an array of small vials, dissolve your racemic this compound carboxylic acid in a suitable solvent.
-
In separate wells, add stoichiometric equivalents of different chiral amine resolving agents.[10]
-
Allow the salts to form, possibly with gentle heating.
-
Add a panel of crystallization solvents to different wells and allow them to stand at room temperature or in a refrigerator for 24-48 hours.[10]
-
-
Analysis:
-
Visually inspect the wells for crystal formation.
-
Isolate any crystalline material by filtration.
-
Liberate the free acid from the crystalline salt by treating it with a strong acid (e.g., HCl).[9]
-
Analyze the enantiomeric excess (ee) of the recovered acid using a validated chiral HPLC method.
-
Also, analyze the mother liquor to determine the ee of the acid that remained in solution.
-
Visualization: Troubleshooting Low Yields in Diastereomeric Salt Formation
Caption: Troubleshooting Diastereomeric Salt Crystallization.
Enzymatic Resolution
Question 4: I am considering using an enzyme for the kinetic resolution of a this compound ester. What are the key principles and experimental considerations?
Answer: Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture.[13][14] For a racemic ester, a common approach is to use a lipase to selectively hydrolyze one enantiomer, leaving the unreacted ester enriched in the other enantiomer.
Key Principles:
-
Enantioselectivity: The success of the resolution depends on the enzyme's ability to distinguish between the two enantiomers. This is quantified by the enantiomeric ratio (E-value). A high E-value is desirable for obtaining products with high enantiomeric excess.[14]
-
Kinetic Resolution: Since the enzyme only accelerates the reaction of one enantiomer, the process is kinetically controlled. The maximum theoretical yield for a single enantiomer in a kinetic resolution is 50%.[13]
Experimental Considerations:
-
Enzyme Screening: The choice of enzyme is crucial. Lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia) are commonly used for the hydrolysis of esters and are a good starting point for screening.[14][15]
-
Reaction Medium: The choice of solvent can significantly impact enzyme activity and selectivity. Often, a biphasic system (e.g., an organic solvent and an aqueous buffer) or a non-polar organic solvent is used.
-
Monitoring the Reaction: It is essential to monitor the progress of the reaction over time by taking aliquots and analyzing both the conversion and the enantiomeric excess of the substrate and product using chiral HPLC.
-
Stopping the Reaction: The reaction should be stopped at or near 50% conversion to achieve the optimal balance of yield and enantiomeric excess for both the product and the remaining starting material.
Visualization: Workflow for Enzymatic Kinetic Resolution
Caption: Enzymatic Kinetic Resolution Workflow.
References
- Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center - Benchchem. (URL: )
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (URL: )
- Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (URL: )
- 394e Chiral Resolution Via Diastereomeric Salt Crystalliz
- A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Deriv
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
- Chiral resolution - Wikipedia. (URL: [Link])
- Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge - RSC Publishing. (URL: [Link])
- Troubleshooting low yields in diastereomeric salt form
- Menthyl esterification allows chiral resolution for the synthesis of artificial glutam
- Trouble with chiral separations - May 20 2020 - Chrom
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC - NIH. (URL: [Link])
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (URL: [Link])
- Part 6: Resolution of Enantiomers - Chiralpedia. (URL: [Link])
- Enantiomers and Their Resolution - MDPI. (URL: [Link])
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])
- Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PubMed Central. (URL: [Link])
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google P
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents | Request PDF - ResearchG
- Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
- Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge - Semantic Scholar. (URL: [Link])
- HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)
- Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchG
- Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC - NIH. (URL: [Link])
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif - TU Delft Research Portal. (URL: [Link])
- Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Met
- Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells | Request PDF - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. research.tudelft.nl [research.tudelft.nl]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethylchroman for Preclinical Studies
Welcome to our dedicated technical support center for the synthesis of 2,2-Dimethylchroman. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important scaffold for preclinical evaluation. The following content provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, enhance reaction efficiency, and ensure the purity of your final compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to this compound?
A1: For scalable synthesis, two primary routes are favored due to their efficiency and use of readily available starting materials:
-
Acid-Catalyzed Condensation of a Phenol with 3,3-Dimethylacrylic Acid (or its derivatives): This is a robust method where a phenol is reacted with 3,3-dimethylacrylic acid in the presence of a strong acid catalyst, such as methanesulfonic acid and phosphorus pentoxide, to form the corresponding this compound-4-one.[1] The chromanone is then reduced to the chroman.
-
Annulation of o-Hydroxy Benzyl Alcohols with Alkenes: A convergent approach involves the triflimide-catalyzed annulation of an ortho-hydroxy benzyl alcohol with an alkene like methallyltrimethylsilane.[2] This method offers mild reaction conditions and proceeds from simple starting materials.
Q2: My reaction to form the this compound-4-one intermediate is giving a low yield. What are the likely causes?
A2: Low yields in the Friedel-Crafts acylation to form the chroman-4-one are often due to a few key factors:
-
Catalyst Deactivation: The acid catalyst can be deactivated by moisture. Ensure all glassware is rigorously dried and anhydrous solvents are used.
-
Substituent Effects: Electron-donating groups on the starting phenol can sometimes lead to side reactions.[3]
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled. Too low, and the reaction will be sluggish; too high, and you risk side-product formation.
Q3: I'm observing significant byproduct formation. What are the common impurities and how can I minimize them?
A3: A common byproduct is the isomeric chroman-4-one from acylation at a different position on the aromatic ring.[1] To minimize this, controlling the reaction temperature is crucial. Running the reaction at a lower temperature can favor the kinetically preferred product. Additionally, ensuring the correct stoichiometry of reactants and catalyst can prevent the formation of di-acylated products.
Q4: What are the best practices for purifying this compound on a larger scale?
A4: For preclinical batches, high purity is paramount. A multi-step purification process is recommended:
-
Aqueous Work-up: After the reaction, a thorough aqueous work-up is necessary to remove the acid catalyst and any water-soluble byproducts. This typically involves washing the organic layer with a saturated sodium bicarbonate solution, followed by brine.[4]
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from non-polar impurities and any unreacted starting materials.[5]
-
Recrystallization or Distillation: Depending on the physical properties of your specific this compound derivative, recrystallization from a suitable solvent system (e.g., ethanol/water) or vacuum distillation can be employed as a final polishing step to achieve high purity.
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-and-solution-oriented approach to common issues encountered during the scale-up synthesis.
Problem 1: Low Yield in the Chroman-4-one Formation Step
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incomplete Reaction | The Friedel-Crafts acylation is an equilibrium-driven process. To push the reaction to completion, consider increasing the reaction time or slightly elevating the temperature while carefully monitoring for byproduct formation via TLC or GC-MS. |
| Moisture Contamination | Strong acid catalysts like methanesulfonic acid and Lewis acids are highly sensitive to water. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Flame-dry all glassware immediately before use.[6] |
| Insufficient Catalyst | The ketone product can form a complex with the acid catalyst, effectively sequestering it. Ensure at least a stoichiometric amount of the catalyst is used relative to the acylating agent.[6] |
Problem 2: Formation of Isomeric and Other Byproducts
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Lack of Regioselectivity | The directing effects of substituents on the starting phenol can lead to a mixture of isomers. To improve regioselectivity, try running the reaction at a lower temperature, which may favor the formation of the kinetic product over the thermodynamic one.[6] |
| Over-Acylation | If more than one position on the aromatic ring is highly activated, di-acylation can occur. Use a precise 1:1 stoichiometry of the phenol to the acylating agent. Slowly adding the acylating agent to the reaction mixture can also help to control the reaction and minimize this side product. |
| Dealkylation | At elevated temperatures, strong acids can catalyze the cleavage of alkyl or methoxy groups on the aromatic ring. Maintain a controlled, low reaction temperature throughout the addition and reaction phases.[6] |
Problem 3: Difficulties in the Reduction of the Chroman-4-one
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incomplete Reduction | The choice of reducing agent is critical. For the reduction of the ketone to a methylene group (Wolff-Kishner or Clemmensen reduction), ensure harsh conditions are appropriate for your substrate. For reduction to the alcohol, milder reducing agents like sodium borohydride are effective. Ensure a sufficient excess of the reducing agent is used. |
| Formation of Alcohol Byproduct | If the goal is complete reduction to the chroman, the intermediate alcohol may be observed. Drive the reaction to completion by increasing the reaction time or temperature, depending on the chosen reduction method. |
III. Scalable Experimental Protocol: Acid-Catalyzed Synthesis of 2,2-Dimethyl-7-hydroxychroman-4-one
This protocol is a representative example for the synthesis of a key intermediate.
Materials:
-
Resorcinol
-
3,3-Dimethylacrylic acid
-
Methanesulfonic acid
-
Phosphorus pentoxide
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: To the flask, add phosphorus pentoxide (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath. Slowly add methanesulfonic acid (10 equivalents).
-
Addition of Reactants: In a separate flask, dissolve resorcinol (1.0 equivalent) and 3,3-dimethylacrylic acid (1.1 equivalents) in anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the stirred acid mixture over 1-2 hours, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
IV. Visualization of Key Processes
Reaction Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
V. Safety & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[7]
-
Reagent Handling:
-
Strong Acids (Methanesulfonic acid, Triflimide): These are corrosive and should be handled with extreme care.[7]
-
Phosphorus Pentoxide: This is a powerful dehydrating agent and is highly reactive with water. Handle in a dry environment.
-
Solvents (Dichloromethane): Avoid inhalation and skin contact.[8]
-
-
Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
VI. References
-
BenchChem. (n.d.). Navigating Chroman-4-one Synthesis: A Guide to Overcoming Common Side Products. Retrieved from
-
ResearchGate. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Retrieved from
-
bioMérieux, Inc. (n.d.). Reagent MSDS. Retrieved from
-
Kemin. (n.d.). Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 2,2-Dimethyl-4-chromanones | Request PDF. Retrieved from
-
ACS Publications. (n.d.). Synthesis of Chromans by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes | The Journal of Organic Chemistry. Retrieved from
-
ResearchGate. (n.d.). Preparation of this compound-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in 2,2-Dimethyltetrahydrofuran Synthesis. Retrieved from
-
BenchChem. (n.d.). Troubleshooting low yield in 2-[(2-cyclopentylphenoxy)methyl]-oxirane synthesis. Retrieved from
-
BenchChem. (n.d.). Troubleshooting 2',6'-Dimethoxyacetophenone synthesis and byproducts. Retrieved from
Sources
Technical Support Center: Navigating the Characterization of 2,2-Dimethylchroman
Welcome to the technical support center for the characterization of 2,2-Dimethylchroman. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of this important heterocyclic compound. Here, we provide field-proven insights and detailed troubleshooting protocols to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical aspects to consider when confirming the identity of a newly synthesized batch of this compound?
A1: The unequivocal identification of this compound relies on a combination of spectroscopic techniques. Primarily, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure, while Mass Spectrometry (MS) verifies the molecular weight. It is crucial to correlate the data from these orthogonal methods to ensure a confident structural assignment.
Q2: My ¹H NMR spectrum of this compound shows fewer aromatic signals than expected. Is this normal?
A2: This can be a common observation, especially at lower magnetic field strengths. The aromatic protons of the this compound core can have very similar chemical environments, leading to signal overlap. Higher field NMR instruments (e.g., 500 MHz or greater) can often resolve these signals. Additionally, two-dimensional NMR techniques, such as COSY and HSQC, can be invaluable in dissecting these complex spectral regions.
Q3: I'm struggling to obtain a clean mass spectrum for this compound. What could be the issue?
A3: The stability of the molecular ion of this compound can be a factor, particularly with high-energy ionization techniques like Electron Ionization (EI). If you are observing extensive fragmentation and a weak or absent molecular ion peak, consider using a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). Sample purity is also paramount; even trace impurities can complicate the mass spectrum.
Q4: How can I assess the enantiomeric purity of my this compound sample?
A4: Since this compound is a chiral molecule, assessing its enantiomeric purity often requires specialized chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the methods of choice. These techniques employ a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.[1][2]
Troubleshooting Guides
NMR Spectroscopy Analysis
Problem: Ambiguous signal assignments in the ¹H and ¹³C NMR spectra.
Causality: The signals of the aliphatic and aromatic protons in this compound can sometimes be close in chemical shift, and substituent effects in derivatives can further complicate the spectra.[3]
Troubleshooting Protocol:
-
Utilize 2D NMR: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton signal with its directly attached carbon.[4] This will definitively distinguish between aliphatic and aromatic C-H bonds.
-
Perform a COSY Experiment: A Correlation Spectroscopy (COSY) experiment will reveal proton-proton coupling networks, helping to trace the connectivity within the aliphatic and aromatic regions.
-
Consult Spectral Databases: Compare your experimental data with predicted or published spectra for similar chroman structures.[1][5]
-
Consider Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can sometimes induce differential shifts in proton signals, aiding in their resolution and assignment.
Expected NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, estimated) | ¹³C Chemical Shift (ppm, estimated) | Key Correlations (from 2D NMR) |
| 2 x -CH₃ | ~1.3-1.4 (singlet) | ~26-28 | HSQC: to C2 |
| -CH₂- (C3) | ~1.8-1.9 (triplet) | ~22-24 | HSQC: to C3; COSY: with C4-H₂ |
| -CH₂- (C4) | ~2.7-2.8 (triplet) | ~32-34 | HSQC: to C4; COSY: with C3-H₂ |
| Aromatic-H | ~6.7-7.2 (multiplets) | ~116-155 | HSQC: to respective aromatic carbons |
| C2 | - | ~75-77 | - |
| C4a | - | ~120-122 | - |
| C8a | - | ~153-155 | - |
Diagram: NMR Troubleshooting Workflow
Caption: A logical workflow for resolving ambiguities in NMR spectra.
Mass Spectrometry Analysis
Problem: Weak or absent molecular ion peak (M⁺) and complex fragmentation pattern.
Causality: The 2,2-dimethylpropyl group can readily fragment upon ionization, leading to a stable tertiary carbocation. This can make the molecular ion less abundant.[6]
Troubleshooting Protocol:
-
Switch to a Softer Ionization Technique: Employ ESI or CI to minimize fragmentation and enhance the molecular ion peak.
-
Optimize Source Conditions: If using EI, try lowering the ionization energy to reduce the extent of fragmentation.
-
High-Resolution MS: Utilize high-resolution mass spectrometry (HRMS) to obtain the exact mass of the molecular ion and key fragments. This will allow for the determination of their elemental composition, greatly aiding in structural confirmation.
Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion (M⁺) |
| 147 | [M - CH₃]⁺ | Loss of a methyl group |
| 107 | [C₇H₇O]⁺ | Resulting from cleavage of the heterocyclic ring |
Diagram: Proposed Mass Spectrometry Fragmentation Pathway
Caption: A simplified fragmentation pathway for this compound.
Purity Determination and Chromatography
Problem: Presence of unexpected peaks in HPLC or GC analysis.
Causality: Impurities can arise from starting materials, side reactions during synthesis, or degradation of the product.[7] Common synthetic routes to the chroman skeleton can sometimes yield isomeric byproducts.
Troubleshooting Protocol:
-
Identify the Impurities: Use LC-MS or GC-MS to obtain the molecular weights of the impurity peaks. This information, combined with knowledge of the synthetic route, can help in postulating their structures.
-
Optimize Chromatographic Method: Develop a robust HPLC or GC method with sufficient resolution to separate the main peak from all impurities. This may involve screening different columns, mobile phases, and temperature gradients.
-
Recrystallization: If the product is a solid, recrystallization is often an effective method for removing impurities. Monitor the purity of each recrystallization step by chromatography.
-
Preparative Chromatography: For high-purity material, preparative HPLC may be necessary to isolate the desired compound from closely related impurities.
Sample Stability and Handling
Problem: Degradation of this compound upon storage or during analysis.
Causality: The chroman ring system, particularly the ether linkage, can be susceptible to degradation under certain conditions, such as strong acids or oxidizing agents.[8] Phenolic precursors or impurities could be prone to oxidation.
Best Practices for Stability:
-
Storage: Store this compound in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation.
-
pH Considerations: Avoid strongly acidic or basic conditions unless required for a specific reaction. If working with solutions, use buffers to maintain a stable pH.
-
Forced Degradation Studies: To understand the stability profile of your compound, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions. This will help in identifying potential degradation products and developing a stability-indicating analytical method.
Diagram: Workflow for Stability Assessment
Caption: A systematic approach to assessing the stability of this compound.
References
- G. F. P. de C. Aires, et al. (2020). Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136936, this compound. [Link]
- L. M. E. Freund, et al. (2020). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Pharmaceuticals, 13(10), 282. [Link]
- SpectraBase. (n.d.). 2,2-DIMETHYL-7-HYDROXYCHROMANE. [Link]
- S. K. Singh, et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. [Link]
- H. Moynihan & D. Horgan. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 844-862. [Link]
- NIST. (n.d.). Cyclohexanone, 2,2-dimethyl-6,6-diphenyl-. In NIST Chemistry WebBook. [Link]
- The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. [Link]
- NIST. (n.d.). Undecane, 2,2-dimethyl-. In NIST Chemistry WebBook. [Link]
- R. Kommana & P. Basappa. (2013). Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Codeine Phosphate and Chlorpheniramine Maleate from Their Combined Liquid Dosage Form.
- NIST. (n.d.). Lumichrome. In NIST Chemistry WebBook. [Link]
- NIST. (n.d.). Butane, 2,2-dimethyl-. In NIST Chemistry WebBook. [Link]
- M. D. Hager. (2020). Conversion of Monoterpenes and Isoprene to New Bio-Based Products.
- N. Boonrattanakij, et al. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals.
- A. D. S. Marques, et al. (2020). Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol. Frontiers in Chemistry, 8, 879129. [Link]
- J. R. Donald, et al. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Natural Product Reports, 40(6), 1047-1075. [Link]
- T. T. T. Ho, et al. (2013). Selective synthesis of α-vinyl-ω-vinylidene-oligoisoprene as a macromonomer via ethenolysis of polyisoprene. Polymer Journal, 45, 819-825. [Link]
- Doc Brown's Chemistry. (n.d.).
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 2,2-Dimethylchroman Synthesis
Welcome to the technical support guide for the synthesis of 2,2-dimethylchroman. This resource is tailored for researchers, chemists, and drug development professionals aiming to optimize their synthetic routes. The chroman scaffold is a vital structural motif in numerous biologically active compounds, including Vitamin E analogues and various pharmaceuticals, making its efficient synthesis a critical objective.[1][2]
This guide provides in-depth, field-proven insights into optimizing catalyst loading, a crucial parameter that profoundly influences reaction yield, selectivity, and overall success. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst selection and loading for the synthesis of this compound, typically achieved via the acid-catalyzed reaction of a phenol with a prenylating agent (e.g., isoprene, prenyl alcohol, or 3-methyl-2-buten-1-ol).
Q1: What types of catalysts are typically used for this compound synthesis?
A1: The synthesis generally relies on acid catalysis to promote the initial Friedel-Crafts alkylation of the phenol followed by an intramolecular hydroalkoxylation (cyclization).[3] Catalysts fall into several categories:
-
Brønsted Acids: Strong proton acids like triflimide (Tf₂NH) are effective.[4][5]
-
Lewis Acids: These are the most common and include metal halides such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂).[6][7] Acidic clays and zeolites also function as solid Lewis acid catalysts.[8]
-
Organocatalysts: Chiral phosphoric acids have been successfully employed, particularly for asymmetric syntheses.[9][10]
-
Homogeneous Metal Catalysts: Gold(I) and Nickel(I) complexes have been shown to catalyze the one-pot synthesis from phenols and allylic alcohols.[2][3]
Q2: Why is catalyst loading such a critical parameter to optimize?
A2: Catalyst loading directly controls the reaction rate and the concentration of reactive intermediates. Its optimization is a balancing act:
-
Insufficient Loading: Leads to slow or incomplete reactions, resulting in low conversion of starting materials and poor yields.[11]
-
Excessive Loading: Can dramatically lower the yield of the desired this compound by promoting side reactions. These include polyalkylation of the phenol ring, formation of isomeric byproducts, or subsequent degradation of the product.[11][12][13] Finding the optimal loading ensures a high conversion rate while minimizing unwanted pathways.
Q3: How does the choice of starting materials affect the optimal catalyst loading?
A3: The electronic nature of the phenol is crucial.
-
Electron-Rich Phenols: Phenols with electron-donating groups (e.g., methoxy, alkyl) are more nucleophilic and react faster. They generally require lower catalyst loading to prevent over-reaction and polyalkylation.[8][13]
-
Electron-Poor Phenols: Phenols with electron-withdrawing groups (e.g., acetyl, nitro) are less reactive and may require higher catalyst loading or more forceful conditions (higher temperature, stronger catalyst) to achieve a reasonable reaction rate.[7]
Q4: Can the catalyst be reused?
A4: This depends on the type of catalyst. Homogeneous catalysts like AlCl₃ or triflimide are typically consumed or deactivated during aqueous workup and are not reused. Heterogeneous catalysts, such as acidic zeolites or polymer-supported acids, offer the significant advantage of being recoverable through simple filtration and can often be reused after regeneration, making the process more cost-effective and sustainable.
Part 2: Troubleshooting Guide for Common Issues
This guide uses a question-and-answer format to diagnose and solve specific problems encountered during the synthesis.
| Problem | Potential Cause(s) Related to Catalyst | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalyst Loading: The reaction is not sufficiently activated. 2. Catalyst Deactivation: Moisture in reagents or solvent can quench Lewis acids. 3. Incorrect Catalyst Choice: The selected catalyst may not be strong enough for the specific phenol substrate. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then 15 mol%). Monitor the reaction by TLC or GC-MS to find the optimal point. 2. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Select a Stronger Catalyst: If using a mild Lewis acid like FeCl₃, consider switching to a more active one like AlCl₃ or a Brønsted superacid like triflimide.[7] |
| Formation of Multiple Products (Polyalkylation) | Excessive Catalyst Loading: The high catalyst activity leads to the product, which is often more activated than the starting phenol, reacting further with the prenylating agent.[13] | 1. Reduce Catalyst Loading: Systematically decrease the catalyst concentration. 2. Use Phenol in Excess: Employing an excess of the phenol substrate can statistically favor mono-alkylation. 3. Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction more than the first, improving selectivity. |
| Formation of O-Alkylated Ether Product | Thermodynamic vs. Kinetic Control: O-alkylation is often the kinetically favored product, while C-alkylation (leading to the chroman) is thermodynamically favored. Catalyst choice and temperature influence the ratio. | 1. Increase Reaction Temperature/Time: Higher temperatures can promote the rearrangement of the kinetic O-alkylated product to the thermodynamic C-alkylated product. 2. Change Catalyst: Some catalysts may favor one pathway over the other. Experiment with a different Lewis or Brønsted acid. |
| Formation of Chromene or Isomeric Byproducts | 1. High Catalyst Acidity/Temperature: Harsh conditions can promote elimination (dehydration) of an intermediate alcohol to form a chromene or cause rearrangement of the prenyl carbocation.[5] 2. Cyclization vs. Dimerization: For some substrates, intermolecular reactions can compete with the desired intramolecular cyclization.[8] | 1. Screen Milder Catalysts: Test less active Lewis acids (e.g., FeCl₃, SnCl₄) or organocatalysts.[7] 2. Optimize Temperature: Run a temperature screen to find a point where cyclization is efficient but side reactions are minimized. 3. Adjust Reagent Concentration: Running the reaction at higher dilution can favor the intramolecular cyclization over intermolecular side reactions. |
Part 3: Experimental Protocol & Workflow
Workflow for Catalyst Loading Optimization
The following diagram outlines a systematic approach to optimizing catalyst loading for your specific reaction.
Caption: Workflow for systematic optimization of catalyst loading.
Detailed Step-by-Step Protocol: Optimization of BF₃·OEt₂ Loading
This protocol describes a screening experiment for the synthesis of this compound from phenol and 3-methyl-2-buten-1-ol.
Materials:
-
Phenol
-
3-methyl-2-buten-1-ol (prenyl alcohol)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vials with stir bars, under an inert atmosphere (N₂ or Argon)
Procedure:
-
Preparation:
-
In an inert atmosphere glovebox or using Schlenk techniques, prepare a stock solution of phenol (e.g., 1 M in anhydrous DCM).
-
Prepare a stock solution of 3-methyl-2-buten-1-ol (e.g., 1.2 M in anhydrous DCM).
-
Prepare a stock solution of BF₃·OEt₂ (e.g., 0.5 M in anhydrous DCM).
-
-
Reaction Setup:
-
Set up four separate reaction vials (Vial 1-4), each containing a magnetic stir bar.
-
To each vial, add 1.0 mL of the phenol stock solution (1.0 mmol).
-
To each vial, add 1.0 mL of the 3-methyl-2-buten-1-ol stock solution (1.2 mmol, 1.2 equiv).
-
Place the vials in a temperature-controlled reaction block set to room temperature (e.g., 25 °C).
-
-
Catalyst Addition (Staggered):
-
Vial 1 (5 mol%): Add 0.10 mL of the BF₃·OEt₂ stock solution (0.05 mmol).
-
Vial 2 (10 mol%): Add 0.20 mL of the BF₃·OEt₂ stock solution (0.10 mmol).
-
Vial 3 (15 mol%): Add 0.30 mL of the BF₃·OEt₂ stock solution (0.15 mmol).
-
Vial 4 (20 mol%): Add 0.40 mL of the BF₃·OEt₂ stock solution (0.20 mmol).
-
-
Reaction Monitoring:
-
Allow the reactions to stir for a set time (e.g., 4 hours).
-
After 4 hours, carefully take a small aliquot from each reaction, quench it with a drop of saturated NaHCO₃, and spot it on a TLC plate to assess the consumption of starting material and formation of the product.
-
For more quantitative analysis, a small aliquot can be quenched, diluted, and analyzed by GC-MS.
-
-
Workup:
-
Once the reaction is deemed complete (or at the set time point), quench each reaction by slowly adding 5 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the contents of each vial to a separate separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers for each reaction, wash with brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude yield for each reaction.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of desired product to side products.
-
Plot the yield and selectivity against the catalyst loading to identify the optimal concentration.
-
Data Interpretation
Summarize your findings in a table to clearly identify the optimal conditions.
| Vial | Catalyst Loading (mol%) | Conversion (%) | Yield of Chroman (%) | Key Side Product(s) (%) |
| 1 | 5 | 45 | 40 | Unreacted Phenol |
| 2 | 10 | 98 | 92 | Isomer A (3%) |
| 3 | 15 | >99 | 85 | Isomer A (5%), Polyalkylated (8%) |
| 4 | 20 | >99 | 70 | Isomer A (7%), Polyalkylated (20%) |
Data are for illustrative purposes only.
Based on this illustrative data, a catalyst loading of 10 mol% provides the best balance of high conversion and excellent selectivity for the desired this compound product.
References
- Bandini, M., & Melloni, A. (2007). Novel methods for the synthesis of 2-2-dimethylchromens.
- Wang, H., et al. (2017). Asymmetric Synthesis of Chromans Through Bifunctional Enamine‐Metal Lewis Acid Catalysis.
- Li, Y., et al. (2022). Selective radical cascade (4+2)
- Jain, A. C., & Jain, S. M. (1973). Synthesis of 2,2-Dimethyl-4-chromanones. Tetrahedron.
- BenchChem. (n.d.). How to avoid common pitfalls in chromone synthesis. BenchChem Technical Support.
- Wang, H., et al. (2017). Proposed mechanism of the chroman formation reaction.
- Wu, X.-N., et al. (2018).
- Nikpassand, M., & Zare, M. (2018). Optimization of catalyst loading in synthesis of 4a.
- Miner, S. A., & Thomson, R. J. (2018). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry.
- Iwata, H., et al. (2022). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)
- Miner, S. A., & Thomson, R. J. (2018). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv.
- Mettler-Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Singh, D., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters.
- Organic Chemistry Portal. (n.d.).
- Plummer, C. W., & Movassaghi, M. (2010).
- Cheong, P. H.-Y., & Ghorbani, F. (2013). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols. Beilstein Journal of Organic Chemistry.
- J&K Scientific LLC. (n.d.).
- Liu, G., et al. (2023). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv.
- Chad's Prep. (2021). 18.
- Levine, P. M. (2009). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering and Technology.
- Leah4sci. (2014). Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6. YouTube.
- Kumar, S., et al. (2012). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. Archiv der Pharmazie.
- Patel, H., et al. (2015). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Indian Journal of Pharmaceutical Sciences.
- Wang, Y., et al. (2018). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules.
- National Center for Biotechnology Information. (n.d.). This compound.
- ResearchGate. (n.d.). Structures of substituted this compound-4-one derivatives studied in this work.
- Jäger, S. N., Porta, E. O. J., & Labadie, G. R. (2015). Tuning the Lewis acid phenol ortho-prenylation as a molecular diversity tool. Molecular Diversity.
Sources
- 1. Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mt.com [mt.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. interesjournals.org [interesjournals.org]
- 12. Friedel-Crafts Alkylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
dealing with regioisomer formation in 2,2-Dimethylchroman synthesis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethylchromans. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenge of regioisomer formation, thereby improving the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the 2,2-dimethylchroman scaffold?
A1: The most common and direct approach is the acid-catalyzed reaction of a phenol with an isoprenoid precursor, such as isoprene, prenyl alcohol (3-methyl-2-buten-1-ol), or isoprene oxide. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts alkylation, followed by an intramolecular cyclization to form the chroman ring.[1][2] Alternative methods include the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes[3] and the reduction of a corresponding 2,2-dimethyl-2H-chromene.
Q2: Why do regioisomers form during the synthesis of substituted 2,2-dimethylchromans?
A2: Regioisomer formation is a direct consequence of the reaction mechanism, particularly in the initial Friedel-Crafts alkylation step. The hydroxyl group of the phenol is a strong ortho-, para-directing group. When the phenol substrate is unsymmetrically substituted, there are often multiple, non-equivalent ortho positions available for the initial alkylation. Electrophilic attack at these different positions leads to the formation of distinct regioisomeric intermediates, which then cyclize to form different chroman products (e.g., linear vs. angular isomers).
Q3: What is the mechanistic basis for the formation of the chroman ring?
A3: The reaction is initiated by the formation of a carbocation from the isoprenoid precursor under acidic conditions. This electrophile is then attacked by the electron-rich phenol ring, typically at an ortho position to the hydroxyl group. This step is a classic Friedel-Crafts alkylation.[4] The resulting intermediate then undergoes an intramolecular cyclization, where the phenolic oxygen attacks the carbocation on the newly attached side chain, forming the heterocyclic pyran ring of the chroman scaffold.
Q4: How do existing substituents on the phenol ring influence regioselectivity?
A4: Substituents play a critical role in directing the initial alkylation. Their electronic and steric effects determine the most favorable site for electrophilic attack.
-
Electronic Effects : Electron-donating groups (e.g., -OCH₃, -CH₃) further activate the aromatic ring and can enhance the directing effect of the hydroxyl group, but may also activate other positions. Electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring, making the reaction more difficult and potentially altering the product distribution.[5]
-
Steric Effects : Bulky substituents can hinder electrophilic attack at adjacent positions, thereby favoring alkylation at less sterically crowded sites. This effect can be leveraged to enhance the formation of a desired regioisomer.
Troubleshooting Guide: Managing Regioisomer Formation
This guide addresses specific issues you may encounter during the synthesis of 2,2-dimethylchromans, with a focus on controlling regioselectivity.
Issue 1: Poor Regioselectivity Resulting in a Mixture of Isomers
A common challenge is obtaining a difficult-to-separate mixture of linear and angular chroman isomers. Optimizing reaction parameters is key to favoring the formation of a single, desired product.
Potential Cause 1: Suboptimal Catalyst Choice
The nature of the acid catalyst profoundly impacts the reaction's regiochemical outcome. Both Lewis and Brønsted acids are used, but their activities and selectivities differ significantly.
-
Insight : Strong, highly active Lewis acids like AlCl₃ can lead to poor selectivity and potential side reactions due to their high reactivity.[1] Milder Lewis acids or specific Brønsted acids can offer superior control by favoring a specific reaction pathway, often the thermodynamically more stable product. For instance, some catalysts can promote ortho-alkylation through coordination with the phenolic hydroxyl group.[6][7]
-
Troubleshooting Steps & Solutions :
-
Screen Catalysts : If you are using a strong Lewis acid like AlCl₃ and observing poor selectivity, switch to a milder catalyst.
-
Evaluate Alternatives : Test catalysts such as Montmorillonite K-10 clay, p-Toluenesulfonic acid (p-TSA), or Boron trifluoride etherate (BF₃·OEt₂). These have been shown to provide higher regioselectivity in certain systems.
-
Optimize Loading : The catalyst loading should be optimized. Start with a catalytic amount (e.g., 5-10 mol%) and adjust as needed.
-
| Catalyst Type | Examples | Activity | Typical Outcome |
| Strong Lewis Acid | AlCl₃, FeCl₃ | Very High | Often leads to low regioselectivity, risk of polyalkylation.[1] |
| Mild Lewis Acid | ZnCl₂, SnCl₄ | Moderate | Can offer improved selectivity and fewer side products.[1][6] |
| Brønsted Acid | p-TSA, H₃PO₄, Amberlyst-15 | Moderate | Often provides good selectivity for the thermodynamic product. |
| Heterogeneous | Montmorillonite K-10, Zeolites | Mild-Moderate | Can offer high selectivity, easy removal, and recyclability. |
Potential Cause 2: Inappropriate Reaction Temperature
Temperature controls the kinetics versus thermodynamics of the reaction.
-
Insight : Higher temperatures often favor the formation of the most thermodynamically stable isomer, which may not be the desired product. Conversely, lower temperatures can favor the kinetically controlled product, which forms faster. Isomerization between products can also occur at elevated temperatures.
-
Troubleshooting Steps & Solutions :
-
Systematic Temperature Variation : Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 50 °C) to determine the effect on the isomer ratio.
-
Kinetically Controlled Conditions : To favor the kinetic product, perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor Over Time : Take aliquots at different time points to check if the product ratio changes, which would indicate isomerization is occurring.
-
Potential Cause 3: Incorrect Solvent
The solvent can influence reaction pathways by stabilizing or destabilizing intermediates and transition states.
-
Insight : Non-polar solvents (e.g., toluene, hexane) are commonly used. Polar aprotic solvents (e.g., dichloromethane, 1,2-dichloroethane) can also be effective. The choice of solvent can sometimes subtly influence the regiochemical outcome.
-
Troubleshooting Steps & Solutions :
-
Solvent Screening : If selectivity is poor, screen a small set of solvents with varying polarities.
-
Consider Reactant as Solvent : In some cases, using an excess of the phenol starting material can serve as the solvent and also minimize polyalkylation side reactions.[1]
-
Diagram: Mechanistic Pathway of Regioisomer Formation
The following diagram illustrates the critical step in the synthesis of a substituted this compound where the reaction can diverge to form two different regioisomers.
Caption: Reaction pathway showing the formation of regioisomers.
Issue 2: Low Yield due to Polyalkylation or Dimerization
Besides poor selectivity, low yields of the desired chroman can be due to the formation of byproducts where more than one isoprenyl group has added to the phenol ring.
Potential Cause: Reactant Stoichiometry and Concentration
-
Insight : The product of the initial alkylation is often more activated towards further electrophilic substitution than the starting phenol. This can lead to di- or tri-alkylation. High concentrations of the isoprenoid precursor can also lead to its self-polymerization.
-
Troubleshooting Steps & Solutions :
-
Use Excess Phenol : A common strategy in Friedel-Crafts alkylations is to use a large excess of the aromatic compound (the phenol in this case).[1] This increases the probability that the electrophile will react with a molecule of starting material rather than the already-alkylated product.
-
Slow Addition : Add the isoprenoid precursor slowly to the reaction mixture containing the phenol and catalyst. This keeps the instantaneous concentration of the alkylating agent low, minimizing both polyalkylation and polymerization.
-
High Dilution : Running the reaction at a lower overall concentration can disfavor intermolecular side reactions.
-
Diagram: Troubleshooting Workflow for Poor Regioselectivity
This workflow provides a logical sequence of steps to optimize your reaction for a single regioisomer.
Caption: A logical workflow for troubleshooting poor regioselectivity.
Optimized Protocol Example: Regioselective Synthesis
This protocol provides a starting point for the synthesis of a this compound derivative, emphasizing parameters that control regioselectivity.
Objective : To synthesize a this compound from a substituted phenol and prenyl alcohol with high regioselectivity.
Materials :
-
Substituted Phenol (1.5 equivalents)
-
Prenyl Alcohol (3-methyl-2-buten-1-ol) (1.0 equivalent)
-
Montmorillonite K-10 clay (20% by weight of prenyl alcohol)
-
Toluene (Anhydrous)
Procedure :
-
Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the substituted phenol and Montmorillonite K-10 clay.
-
Solvent Addition : Add anhydrous toluene to create a stirrable slurry (approx. 0.2 M concentration with respect to prenyl alcohol).
-
Temperature Control : Cool the mixture to 0 °C using an ice bath.
-
Slow Addition : Dissolve the prenyl alcohol in a small amount of anhydrous toluene and add it dropwise to the reaction flask over 30-60 minutes using a syringe pump.
-
Reaction Monitoring : Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or GC-MS every hour. Check for the consumption of starting material and the formation of the product(s).
-
Workup : Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the clay catalyst. Wash the celite pad with toluene.
-
Purification : Combine the filtrates and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired regioisomer.
References
- ResearchGate. (n.d.). Proposed mechanism of the chroman formation reaction.
- Lookchem. (n.d.). Synthesis of 2,2-Dimethyl-2H-thiochromenes, the Sulfur Analogs of Precocenes.
- MSU Chemistry. (2015). Catalytic Synthesis of 2H-Chromenes.
- (n.d.). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents.
- Royal Society of Chemistry. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction.
- ResearchGate. (n.d.). Synthesis of 2,2-Dimethyl-4-chromanones.
- Crossref. (2000). Synthesis of 2,2-Dimethyl-2H-chromenes.
- Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes.
- National Institutes of Health. (n.d.). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation.
- ACS Publications. (n.d.). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes.
- National Institutes of Health. (n.d.). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis.
- ChemRxiv. (n.d.). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity.
- Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
- ACS Publications. (n.d.). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst.
- National Institutes of Health. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product.
- Royal Society of Chemistry. (n.d.). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts.
- Royal Society of Chemistry. (n.d.). A denitrogenative palladium-catalyzed cascade for regioselective synthesis of fluorenes.
- J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation).
- National Institutes of Health. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
- Cambridge Open Engage. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- ResearchGate. (n.d.). (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
- National Institutes of Health. (2012). Regiochemistry of the condensation of 2-aroyl-cyclohexanones and 2-cyanoacetamide: 13C-labeling studies and semiempirical MO calculations.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. Regiochemistry of the condensation of 2-aroyl-cyclohexanones and 2-cyanoacetamide: 13C-labeling studies and semiempirical MO calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2,2-Dimethylchroman for Long-Term Storage
Welcome to the technical support center for 2,2-Dimethylchroman. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound during long-term storage. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Introduction
This compound is a key heterocyclic moiety found in a variety of biologically active compounds, including vitamin E analogues and novel therapeutic agents.[1] Ensuring its long-term stability is paramount for reproducible experimental results and the development of safe and effective pharmaceuticals. This guide provides a comprehensive overview of the potential degradation pathways of this compound and practical strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of this compound during storage?
A1: The stability of this compound can be influenced by several environmental factors, including:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[3]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the chroman ring.[4]
-
pH: The pH of the storage solution can significantly impact the hydrolytic stability of the molecule.[5]
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.[6]
Q2: What are the visual or analytical indicators of this compound degradation?
A2: Degradation of this compound may be indicated by:
-
Visual Changes: A change in the color or clarity of the solid or its solution.
-
Analytical Changes: The appearance of new peaks or a decrease in the main peak area in chromatographic analyses such as HPLC or GC. Spectroscopic changes in NMR or IR spectra can also indicate structural modifications.[7]
Q3: What are the general recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored in a cool, dark, and dry place. Specifically:
-
Temperature: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
-
Light: Store in amber-colored or opaque containers to protect from light.[8]
-
Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guide: Common Stability Issues
| Problem | Possible Cause | Recommended Action |
| Discoloration of Solid Sample (e.g., yellowing) | Oxidation or photodegradation. | Store the compound in a tightly sealed, amber vial under an inert atmosphere (nitrogen or argon) at reduced temperatures (-20°C). |
| Appearance of Additional Peaks in HPLC Analysis | Chemical degradation (hydrolysis, oxidation, etc.). | Perform a forced degradation study to identify the nature of the degradants. Adjust storage conditions (pH, temperature, exclusion of oxygen) based on the findings. |
| Loss of Potency or Biological Activity | Degradation of the active this compound moiety. | Re-purify the sample if possible. For future use, store in small, single-use aliquots to minimize freeze-thaw cycles and exposure to the atmosphere. |
| Precipitation in Solution | Poor solubility at lower temperatures or formation of insoluble degradation products. | Before use, allow the solution to warm to room temperature and sonicate to redissolve. If precipitation persists, filter the solution and re-determine the concentration. |
Predicted Degradation Pathways of this compound
While specific degradation studies on this compound are not extensively reported in the public domain, based on its chemical structure, several degradation pathways can be predicted. Understanding these potential pathways is crucial for designing effective stabilization strategies.
Caption: Workflow for a forced degradation study of this compound.
Strategies for Enhancing Stability
Based on the potential degradation pathways, several strategies can be employed to enhance the long-term stability of this compound.
Use of Stabilizers
-
Antioxidants: To prevent oxidative degradation, the addition of antioxidants can be beneficial. Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols. [9]The synergistic effects of antioxidant blends can also be explored. [10]* Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, can sequester these metal ions and improve stability. [11][12]
Formulation Strategies
-
pH Adjustment: If this compound is found to be susceptible to acid or base hydrolysis, adjusting the pH of the solution to a more stable range using appropriate buffers is a critical step. [5]* Exclusion of Oxygen: For solutions, sparging with an inert gas like nitrogen or argon before sealing the container can significantly reduce oxidative degradation. For solid samples, storage in a desiccator under vacuum or backfilled with an inert gas is recommended.
-
Lyophilization: For long-term storage of solutions, lyophilization (freeze-drying) can be an effective method to remove water and reduce hydrolytic and oxidative degradation.
Packaging and Storage Conditions
-
Light Protection: Always store this compound in amber glass vials or other opaque containers to protect it from light. [8][13]Specialized UV-protective labels are also commercially available. [14]* Temperature Control: Store at recommended low temperatures (refrigerated or frozen) to minimize thermal degradation.
-
Moisture Control: Use of desiccants in the storage container can help to prevent hydrolysis of solid samples.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By understanding the potential degradation pathways and implementing appropriate handling, storage, and formulation strategies, researchers can ensure the integrity and reliability of their work. This technical support guide provides a foundation for addressing common stability challenges and serves as a starting point for developing robust, tailored solutions for your specific experimental needs.
References
- Forced degradation behavior of two-drug combinations: Isolation and characterization of major degradation products by LC-MS. (n.d.).
- Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2025). International Journal of Creative Research Thoughts, 8(8), 3733-3743.
- How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses.
- UV and Light Protection Labels Safeguard Sensitive Substances. (2019, January 22).
- Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.).
- Light Protect Pack | UV-Protective Pharma Labels. (2025). IL Group.
- Protecting specialty chemicals against UV light. (n.d.). CurTec.
- UV Protection and Packaging: How Glass Colors Safeguard Light-Sensitive Products. (2025, July 4). O.Berk.
- The role of Chelating Agents in metal finishing. (n.d.). PAVCO.
- Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules, 25(9), 2061.
- Synthesis of Chroman Derivatives by Group Transposition and Atom Swapping in 1-Tetralones: Single-Atom Editing Enabled by Oxidative Ring Contraction of Benzoxepine Silyl Ketene Acetals. (2025).
- Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis, 4(3), 159-165.
- General Concepts of the Chemistry of Chelation. (n.d.). The Chem Connections Homepage.
- Chemistry and applications of chelating agents in flotation and floccul
- Types of Chelating Agents, Limitations and Utility. (2015). International Journal of Pharmacy and Biological Sciences, 5(3), 329-339.
- Comparison of different chelating agents to enhance reductive Cr(VI) removal by pyrite treatment procedure. (2015).
- Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. (2018). Environmental Science & Technology Letters, 5(10), 614-619.
- degradation product formed: Topics by Science.gov. (n.d.). Science.gov.
- Chromane - Wikipedia. (n.d.). Wikipedia.
- Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies. (2019). Journal of Pharmaceutical and Biomedical Analysis, 164, 464-474.
- Combination of dimethylmethoxy chromanol and turmeric root extract synergically attenuates ultraviolet‐induced oxidative damage by increasing endogenous antioxidants in HaCaT cells. (2023).
- Photodegradation Products of New Dihydropyridine Derivatives. (2025).
- Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. (2025).
- Effect of Water pH on the Chemical Stability of Pesticides. (n.d.). DigitalCommons@USU.
- Isolation and structure elucidation of photodegradation products of fexofenadine. (2008). Journal of Pharmaceutical and Biomedical Analysis, 46(2), 250-257.
- Microscopic Mechanisms of Oxidative Degradation and Its Inhibition at a Copper-Polyethylene Interface. (n.d.).
- Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. (2001). Journal of Pharmaceutical Sciences, 90(3), 253-269.
- Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride. (1981). Journal of Pharmaceutical Sciences, 70(8), 951-953.
- Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delic
- Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. (2024). Antioxidants, 13(3), 318.
- Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. (2017). Toxins, 9(10), 319.
- Photodegradation Products and their Analysis in Food. (2020). Herald Scholarly Open Access.
- A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019). Molecules, 24(9), 1786.
- Photodegradation Products and their Analysis in Food. (2020). Herald Scholarly Open Access.
- The Stabilization of Antioxidants by Complexation with Cyclodextrins. (n.d.). CycloChem Bio Co., Ltd.
- Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. (2014). Food Chemistry, 163, 163-170.
- Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy: Identification of a Photodegradation Product of Betamethasone Dipropionate. (2025).
- Exploring Mechanism and Kinetics of 1,4-Dioxane Oxidative Degradation by OH Radical: A Computational Quantum Chemistry Investigation. (2025). The Journal of Physical Chemistry A, 129(2), 489-499.
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2015). Journal of Pharmaceutical and Biomedical Analysis, 102, 360-370.
- Chemical structures of mirabegron (MIR) and its hydrolytic degradation product (DEG). (n.d.).
- Anthocyanins: Factors Affecting Their Stability and Degradation. (2021). Antioxidants, 10(12), 1966.
- Factors affecting the stability of anthocyanins and strategies for improving their stability: A review. (2022). Trends in Food Science & Technology, 119, 1-13.
- Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. (n.d.).
- Processing stabilisation of PE with a natural antioxidant, curcumin. (2025).
- Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. (2015). RSC Advances, 5(35), 27495-27506.
- Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. (2025).
- Thermal degradation of 2-chlorophenol promoted by CuCl2 or CuCl: formation and destruction of PCDD/Fs. (2004). Chemosphere, 57(1), 23-31.
Sources
- 1. Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. packagingstrategies.com [packagingstrategies.com]
- 9. mdpi.com [mdpi.com]
- 10. Combination of dimethylmethoxy chromanol and turmeric root extract synergically attenuates ultraviolet‐induced oxidative damage by increasing endogenous antioxidants in HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of Chelating Agents in metal finishing | PAVCO [pavco.com]
- 12. ijpbs.com [ijpbs.com]
- 13. curtec.com [curtec.com]
- 14. Light Protect Pack | UV-Protective Pharma Labels | IL Pharma [group-il.com]
troubleshooting guide for the synthesis of 2,2-Dimethylchroman-4-ones
Welcome to the technical support center for the synthesis of 2,2-dimethylchroman-4-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, offering practical, field-tested advice in a direct question-and-answer format to help you optimize your reactions, improve yields, and ensure the purity of your final product.
Diagram 1: General Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve common issues in the synthesis of this compound-4-ones.
Caption: A general workflow for troubleshooting common synthetic issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is divided into common problem areas: low or no product yield, formation of impurities and side products, and challenges related to purification.
Section 1: Low or No Product Yield
Q1: My reaction between a phenol and 3,3-dimethylacrylic acid (or its acid chloride) is giving very low yields of the desired this compound-4-one. What are the likely causes?
A1: This reaction, typically a Friedel-Crafts acylation followed by an intramolecular oxa-Michael addition, is highly sensitive to several factors.[1][2]
-
Causality—Substrate Reactivity: The electronic nature of the phenol is critical. Phenols with electron-donating groups (e.g., -OH, -OR, -alkyl) are more nucleophilic and generally give better yields. Conversely, phenols with electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) are deactivated and may not react under standard Friedel-Crafts conditions.[3]
-
Causality—Catalyst Choice and Stoichiometry: Lewis acids like AlCl₃, BF₃·OEt₂, or Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid are commonly used.[2][4] The catalyst must be used in stoichiometric amounts (or greater) in classical Friedel-Crafts acylations because it complexes with both the starting phenol and the product carbonyl, rendering it inactive. Ensure your catalyst is fresh and anhydrous, as moisture will deactivate it.
-
Causality—Reaction Temperature: Temperature control is crucial. While heating is often required to drive the reaction to completion, excessive heat can lead to decomposition or the formation of undesired side products. A typical temperature range is 60-100 °C.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Reagent Quality: Use freshly opened or purified reagents. 3,3-Dimethylacryloyl chloride can hydrolyze over time.
-
Optimize Catalyst: If using AlCl₃ and getting low yields, consider a different catalyst system like PPA or methanesulfonic acid, which can act as both catalyst and solvent.[4]
-
Modify the Substrate: If your phenol is deactivated, consider if a more reactive derivative could be used.
-
Q2: I am attempting a one-pot synthesis from a 2'-hydroxyacetophenone and an aldehyde, but the reaction has stalled with significant starting material remaining. Why might this be happening?
A2: This route involves a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes an intramolecular oxa-Michael addition to form the chromanone ring.[5][6][7] A stalled reaction can point to issues with either of these steps.
-
Causality—Base Strength and Concentration: The choice of base is critical. Strong bases like NaOH or KOH are often used.[8] However, if the base is too strong or concentrated, it can promote side reactions like the Cannizzaro reaction of the aldehyde or self-condensation.[8] If the base is too weak, the initial deprotonation of the acetophenone may be inefficient.
-
Causality—Reversibility of the Oxa-Michael Addition: The intramolecular oxa-Michael addition can be reversible.[9] The equilibrium may not favor the cyclized product under your current conditions.
-
Troubleshooting Steps:
-
Screen Bases: Test different bases, such as DIPA (diisopropylamine), DBU, or even milder bases like K₂CO₃, to find the optimal balance for your specific substrates.[6]
-
Adjust Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often drive the cyclization to completion. However, be cautious as higher temperatures can also promote side reactions.
-
Solvent Choice: The polarity of the solvent can influence the reaction. Ethanol is common, but exploring other solvents like methanol or THF may be beneficial.
-
Monitor Both Steps: Use TLC or LC-MS to determine if the chalcone intermediate is forming. If the chalcone is present but not cyclizing, the issue lies with the oxa-Michael step. If no chalcone is forming, the problem is with the initial Claisen-Schmidt condensation.
-
Section 2: Impurity and Side Product Formation
Q3: My reaction is producing a significant amount of a side product that I suspect is a linear ester or an isomeric chromanone. How can I improve the regioselectivity?
A3: The formation of isomeric products is a common challenge, particularly when using substituted phenols that offer multiple sites for acylation.
-
Causality—Directing Effects of Substituents: In a Friedel-Crafts reaction, the incoming acyl group will be directed by the existing substituents on the phenol ring. For example, with resorcinol (1,3-dihydroxybenzene), acylation can occur at the 2, 4, or 6 positions, potentially leading to a mixture of chromanone isomers after cyclization.[2]
-
Causality—Fries Rearrangement: If the reaction proceeds through an initial O-acylation to form a phenyl ester, this ester can undergo a Lewis acid-catalyzed Fries rearrangement to the C-acylated product. The conditions of the rearrangement (temperature, solvent) can influence the ratio of ortho and para products.
-
Troubleshooting Steps:
-
Steric Hindrance: Utilize sterically bulky directing groups on your phenol to block unwanted positions and favor acylation at a specific site.
-
Choice of Catalyst and Solvent: The choice of Lewis acid and solvent can influence the ortho/para ratio in Fries rearrangements. Non-polar solvents often favor the para product, while polar solvents can favor the ortho product.
-
Use a Pre-functionalized Substrate: To ensure regioselectivity, start with a phenol that is already acylated at the desired position (e.g., a 2'-hydroxyacetophenone derivative). This bypasses the initial regioselectivity issue.[6]
-
Q4: My final product is contaminated with a significant amount of chalcone. How can I ensure complete cyclization?
A4: The presence of the uncyclized chalcone intermediate indicates that the intramolecular oxa-Michael addition is the rate-limiting or incomplete step.
-
Causality—Thermodynamic Equilibrium: As mentioned in Q2, the cyclization is an equilibrium process. The open-chain chalcone may be thermodynamically competitive with the cyclized chromanone.
-
Causality—Steric Hindrance: Bulky substituents on the chalcone backbone can disfavor the cyclization transition state.
-
Troubleshooting Steps:
-
Increase Reaction Time or Temperature: Often, simply extending the reaction time or increasing the temperature can be sufficient to drive the equilibrium towards the cyclized product.
-
Change the Catalyst System: If a base-catalyzed cyclization is failing, an acid-catalyzed cyclization might be more effective, and vice-versa. Brønsted acids like triflic acid have been shown to be effective catalysts for intramolecular oxa-Michael additions.[10]
-
Microwave Irradiation: The use of microwave heating can sometimes dramatically improve the rate and yield of the cyclization step.[6][10]
-
Data Summary and Protocols
Table 1: Comparison of Common Synthetic Routes
| Synthetic Route | Starting Materials | Common Catalysts/Reagents | Typical Yields | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Phenol + 3,3-Dimethylacrylic acid (or acyl chloride) | AlCl₃, BF₃·OEt₂, PPA, MeSO₃H | 25-90%[1] | Direct, often one-pot. | Can have regioselectivity issues; requires anhydrous conditions; catalyst can be difficult to handle. |
| Claisen-Schmidt/Oxa-Michael | 2'-Hydroxyacetophenone + Aldehyde | NaOH, KOH, DIPA, DBU | 50-88%[6] | High yields, good control over substitution at the 2-position. | Requires synthesis of the starting acetophenone; chalcone intermediate may be a persistent impurity. |
| Tandem Esterification-Fries-Oxa-Michael | Phenol + 3,3-Dimethylacrylic acid | Bi(OTf)₃ | 25-90%[1] | Convenient one-pot procedure with a recyclable catalyst. | May require higher temperatures; yields can be variable depending on the substrate. |
Experimental Protocol: Synthesis of 7-Hydroxy-2,2-dimethylchroman-4-one
This protocol is based on the reaction of resorcinol with 3,3-dimethylacrylic acid.
Materials:
-
Resorcinol
-
3,3-Dimethylacrylic acid
-
Methanesulfonic acid (MeSO₃H)
-
Phosphorus pentoxide (P₂O₅)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 eq).
-
Add methanesulfonic acid (as solvent and catalyst) and phosphorus pentoxide (as a dehydrating agent).
-
Slowly add 3,3-dimethylacrylic acid (1.1 eq) to the stirred mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete in 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 7-hydroxy-2,2-dimethylchroman-4-one.
Diagram 2: Reaction Mechanism
The following diagram illustrates the two-step mechanism for the synthesis of a this compound-4-one from a 2'-hydroxyacetophenone, which is a common and illustrative pathway.
Caption: Mechanism involving Claisen-Schmidt condensation and intramolecular oxa-Michael addition.
References
- D. Logofătu, M., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 49(33), 7299-7316. [Link]
- Emami, S., & Ghanbarimasir, Z. (2015). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Bioorganic & Medicinal Chemistry, 23(10), 2251-2263.
- Logofătu, D., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]
- Kumar, A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(8), 1629-1655. [Link]
- Goswami, A., et al. (2020). Tetrasubstituted Chromanone Synthesis by a Tandem Oxa-Michael/Michael Addition Reaction of 2-Hydroxyacetophenones and Alkynyl Nitriles. European Journal of Organic Chemistry, 2020(31), 4966-4973.
- de Souza, T. B., et al. (2021).
- Larsen, S. D., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6886-6896. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Alkylchroman-4-ones. BenchChem Technical Support.
- Bunce, R. A., et al. (2016). Bismuth(III) triflate catalyzed tandem esterification–Fries–oxa-Michael route to 4-chromanones. Tetrahedron Letters, 57(44), 4932-4935.
- ResearchGate. (n.d.). Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and 2,2,8,8,-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione (2b).
- O'Callaghan, R. J., et al. (2014). Preparation of this compound-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. ARKIVOC, 2014(ii), 319-332.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- Christmann, M., & Bräse, S. (2012). Recent Developments in the Field of Oxa-Michael Reactions. Chemical Society Reviews, 41(13), 4777-4792.
- Reddy, T. J., et al. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules, 26(8), 2205. [Link]
- Goswami, A., et al. (2020). Tetrasubstituted Chromanone Synthesis by a Tandem Oxa-Michael/Michael Addition Reaction of 2-Hydroxyacetophenones and Alkynyl Nitriles. European Journal of Organic Chemistry.
- Wang, Y., et al. (2009). Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. ARKIVOC, 2009(xiv), 146-155.
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of 2,2-Dimethylchroman and Its Derivatives: A Guide for Researchers
The chroman scaffold, a privileged heterocyclic system, is a cornerstone in the architecture of numerous biologically active natural products and synthetic molecules. Its inherent structural features, combined with the potential for diverse functionalization, have made it a focal point in medicinal chemistry and drug discovery. This guide provides an in-depth comparative analysis of 2,2-Dimethylchroman and other key chroman derivatives, offering insights into their synthesis, physicochemical properties, and a spectrum of biological activities. By presenting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to navigate and innovate within this promising class of compounds.
The Chroman Scaffold: A Foundation for Diverse Bioactivity
The chroman framework, consisting of a dihydropyran ring fused to a benzene ring, is a versatile template for molecular design. The substitution pattern on both the aromatic and heterocyclic rings profoundly influences the molecule's three-dimensional structure, electronic properties, and ultimately, its interaction with biological targets. The 2,2-dimethyl substitution, a common motif in natural and synthetic chromans, often imparts increased lipophilicity and metabolic stability. This guide will use this compound as a reference point to explore how modifications to the core structure give rise to a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[1]
Synthesis of Chroman Derivatives: A Comparative Overview
The synthetic accessibility of chroman derivatives is a key factor in their widespread investigation. Various strategies have been developed for the construction of the chroman ring system, with the choice of method often depending on the desired substitution pattern.
Synthesis of this compound Derivatives
A prevalent method for the synthesis of 2,2-dimethylchromans involves the reaction of a phenol with a prenylating agent. For instance, 2,2-dimethyl-2H-chromene derivatives can be synthesized by reacting 4-hydroxybenzaldehyde with 3-chloro-3-methyl-1-butyne in the presence of a base like sodium hydroxide in a solvent such as DMF.[2] This initial product can then be further modified to introduce various functionalities.
Another approach involves the microwave-assisted reaction of 5-alkyl-substituted resorcinols with 3,3-dimethylacrylic acid, leading to the formation of this compound-4-ones.[3] This method offers the advantage of accelerated reaction times and often improved yields.
Synthesis of Other Chroman Derivatives
The synthesis of chroman derivatives without the 2,2-dimethyl substitution or with alternative functionalities often requires different synthetic routes. For example, thiochroman-4-one derivatives can be synthesized through a multi-step process starting from thiophenol derivatives.[4] Asymmetric synthesis has also been employed to produce specific stereoisomers of chroman derivatives, which can be crucial for their biological activity.[5]
The choice of synthetic route is a critical experimental decision that directly impacts the accessibility and diversity of the chroman derivatives available for biological screening.
Physicochemical Properties: A Comparative Table
The physicochemical properties of chroman derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors influence a compound's absorption, distribution, metabolism, and excretion (ADME). The table below provides a comparison of the calculated physicochemical properties of this compound and a selection of its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₁₁H₁₄O | 162.23 | 3.2 | 0 | 1 |
| 6-Acetyl-2,2-dimethylchroman | C₁₃H₁₆O₂ | 204.26 | 3.1 | 0 | 2 |
| 7-Hydroxy-2,2-dimethylchroman | C₁₁H₁₄O₂ | 178.23 | 2.7 | 1 | 2 |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | C₁₈H₂₇NO₃ | 305.41 | 4.5 | 2 | 3 |
Data calculated using computational models. Actual experimental values may vary.[6][7]
The addition of functional groups significantly alters these properties. For example, the introduction of a hydroxyl group in the 7-position increases polarity and hydrogen bonding potential, while the addition of a lipophilic hexylamide chain at the 6-position increases the LogP value. These modifications are instrumental in tuning the drug-like properties of chroman derivatives.
Comparative Biological Activities
Chroman derivatives exhibit a remarkable range of biological activities. This section provides a comparative analysis of their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data.
Antioxidant Activity
The antioxidant properties of chroman derivatives are often attributed to their ability to scavenge free radicals and chelate metal ions. The presence of a phenolic hydroxyl group is a key structural feature for potent antioxidant activity.
Comparative Antioxidant Activity of Chroman Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Curcumin | DPPH Radical Scavenging | ~25 | Trolox | ~28 |
| Tetrahydrocurcumin (THC) | DPPH Radical Scavenging | ~15 | Trolox | ~28 |
| Hexahydrocurcumin (HHC) | DPPH Radical Scavenging | ~18 | Trolox | ~28 |
| 2H-chromen-2-one derivative 1 | ABTS Radical Scavenging | - | Trolox | - |
Note: Data is compiled from various sources and direct comparison should be made with caution. The antioxidant activity of this compound itself is not extensively reported in a comparative context.[8][9]
Hydrogenated derivatives of curcumin, which contain a chroman-like structure, have demonstrated stronger DPPH scavenging activity compared to curcumin itself.[8] This suggests that modifications to the core structure can significantly enhance antioxidant potential. The ortho-methoxyphenolic groups have been identified as being involved in the antioxidant activities of these compounds.[8]
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and chroman derivatives have emerged as promising anti-inflammatory agents. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways.
A series of novel chroman derivatives, including acyclic amidochromans, have been shown to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on human endothelial cells.[10] Notably, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was identified as a particularly potent inhibitor.[10] Structure-activity relationship (SAR) studies have revealed that the chain length of the amide moiety and the presence of substituents on the phenyl ring significantly affect their inhibitory activities.[10]
Comparative Anti-inflammatory Activity of a this compound Derivative
| Compound | Assay | IC₅₀ (µM) |
| Compound 7d (a this compound analog) | Inhibition of TNF-α-induced ICAM-1 expression | 9.5 |
Data from a study on novel this compound analogs.[11]
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and chroman derivatives have shown significant potential. Their anticancer effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cancer-related enzymes.
A series of 2,2-dimethyl-2H-chromene derivatives have been synthesized and evaluated for their anticancer activity. One such derivative, compound 13 in a particular study, exhibited an IC₅₀ value of 50 µg/ml against the MCF-7 breast cancer cell line.[2]
Comparative Anticancer Activity of Chroman Derivatives
| Compound | Cancer Cell Line | Activity (µM) |
| Compound 13 (a 2,2-dimethyl-2H-chromene derivative) | MCF-7 (Breast) | IC₅₀: ~139 (converted from 50 µg/ml) |
| Compound 1g2a (a 2-phenylacrylonitrile derivative) | MGC-803 (Gastric) | Stronger than Combretastatin A-4 |
| Disulfiram/Copper Complex | Various cancer cells | Potent anticancer activity |
Note: Direct comparison of IC₅₀ values across different studies and cell lines should be done with caution due to variations in experimental conditions.[2][12][13]
Structure-Activity Relationships (SAR)
The biological activity of chroman derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are often critical for antioxidant and anticancer activities.
-
Gem-Dimethyl Group: The 2,2-dimethyl substitution can enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability.
-
Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring can significantly modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. For instance, in a series of this compound-4-one derivatives, substituent effects on NMR chemical shifts were systematically studied to understand their electronic influence.
-
Modifications at Other Positions: Functionalization at other positions of the chroman ring, such as the 6- or 7-position, has been shown to be a successful strategy for developing potent anti-inflammatory agents.[10]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key biological assays are provided below.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it and causing a decrease in absorbance.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds in methanol at various concentrations.
-
Reaction: Add 1 mL of the DPPH solution to 3 mL of the sample solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
MTT Assay (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[2]
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of chroman derivatives.
Caption: Simplified signaling pathway showing the inhibition of TNF-α-induced ICAM-1 expression by a chroman derivative.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the immense potential of this compound and its derivatives as a versatile scaffold for the development of novel therapeutic agents. The structure-activity relationships highlighted herein provide a rational basis for the design of next-generation chroman-based drugs with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on exploring a wider range of substitutions on the chroman core, investigating their mechanisms of action in greater detail, and advancing promising candidates through preclinical and clinical development. The continued exploration of this fascinating class of compounds holds the promise of delivering new and effective treatments for a variety of human diseases.
References
- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (URL: [Link])
- Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry. (URL: [Link])
- Preparation of this compound-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calcul
- Synthesis and Evaluation of this compound Derivatives as Inhibitors of ICAM-1 Expression on Human Endothelial Cells. Archiv der Pharmazie. (URL: [Link])
- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
- Computational study of physicochemical, optical, and thermodynamic properties of 2,2-dimethylchromene derivatives. Journal of Molecular Modeling. (URL: [Link])
- Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules. (URL: [Link])
- This compound. PubChem. (URL: [Link])
- Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)
- Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives. Biological & Pharmaceutical Bulletin. (URL: [Link])
- Physicochemical properties of the selected compounds 2a-2g.
- Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. Molecules. (URL: [Link])
- Comparative study of anti-inflammatory effects of different processed products through the COX-2/PGE2 signaling pathway. Pharmacology Discovery. (URL: [Link])
- Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Biotechnology. (URL: [Link])
- Antioxidant activity of 2H-chromen-2-one derivatives. Russian Chemical Bulletin. (URL: [Link])
- Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. Food & Function. (URL: [Link])
- Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents. Frontiers in Oncology. (URL: [Link])
- Design and Synthesis of Dimethylaminomethyl-Substituted Curcumin Derivatives: Potent Anti-Inflammatory, Anti-Oxidant, and Radioprotection Activity, Improved Aqueous Solubility Compared with Curcumin. Molecules. (URL: [Link])
- Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules. (URL: [Link])
- A comparative study on anti-inflammatory activities of the enantiomers, shikonin and alkannin. Journal of Ethnopharmacology. (URL: [Link])
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Cancer Drug Targets. (URL: [Link])
- Antioxidant and Free Radical Scavenging Activities of Curcumin. Asian Journal of Chemistry. (URL: [Link])
- Comparative study of anti-inflammatory effects of different processed products through the COX-2/PGE2 signaling pathway. Pharmacology Discovery. (URL: [Link])
- Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. Food & Function. (URL: [Link])
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies | MDPI [mdpi.com]
comparing the antioxidant activity of 2,2-Dimethylchroman with known antioxidants
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Chroman Scaffold in Antioxidant Chemistry
The relentless production of reactive oxygen species (ROS) during cellular metabolism necessitates robust antioxidant defense mechanisms to prevent oxidative damage to lipids, proteins, and DNA. The chroman ring system is a privileged scaffold in antioxidant chemistry, most notably forming the core of α-tocopherol (Vitamin E), the body's primary lipid-soluble antioxidant.
This guide focuses on 2,2-Dimethylchroman, a simplified analog of the Vitamin E core structure. By stripping away the phytyl tail and the additional methyl groups on the chroman ring, we can evaluate the intrinsic antioxidant potential of the fundamental 6-hydroxychroman moiety. Understanding its activity in relation to well-characterized antioxidants is crucial for its potential application as a lead structure in medicinal chemistry and as a reference compound in antioxidant studies.
We will compare it against:
-
Trolox: A water-soluble analog of Vitamin E, sharing the same 6-hydroxychroman core. It is a widely accepted standard in many antioxidant assays.
-
Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant extensively used as a preservative in food, cosmetics, and pharmaceuticals.[1][2]
-
Ascorbic Acid (Vitamin C): The primary water-soluble antioxidant in human plasma and tissues, operating through distinct mechanisms from phenolic antioxidants.[3][4]
Foundational Mechanisms of Antioxidant Action
The efficacy of an antioxidant is fundamentally tied to its ability to neutralize free radicals. This is primarily achieved through two major pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (A•) is typically non-reactive or stabilized by resonance.
R• + A-H → R-H + A•
-
Single Electron Transfer (SET): In the SET pathway, the antioxidant donates an electron to the free radical, forming a radical cation (A•+) and an anion (R:-). This is often followed by proton transfer, depending on the solvent and pH.
R• + A-H → R:- + A-H•+
Phenolic antioxidants, including the chroman derivatives and BHT, predominantly act via the HAT mechanism.[1][5][[“]] The donation of the hydrogen atom from the phenolic hydroxyl group is the key step.[5][7] The stability of the resulting phenoxyl radical is critical to the antioxidant's effectiveness. In the case of this compound and Trolox, the chroman ring system helps to delocalize the unpaired electron, thereby stabilizing the radical.
Ascorbic acid, on the other hand, readily undergoes two consecutive single-electron donations.[8][9] It is a potent scavenger of aqueous radicals and can regenerate other antioxidants, such as α-tocopherol, by donating a hydrogen atom to the tocopheroxyl radical.[8]
Methodologies for In Vitro Antioxidant Capacity Assessment
No single assay can fully capture the complex nature of antioxidant activity. Therefore, a panel of assays based on different chemical principles is essential for a comprehensive evaluation.[10] We will utilize three widely adopted methods: DPPH, ABTS, and ORAC.[11]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically. While predominantly a SET-based assay, it can also proceed via HAT.[12] Its simplicity and reproducibility make it a popular screening tool.[12]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This method involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant's ability to reduce this pre-formed radical cation, causing a decolorization, is measured. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants and its sensitivity over a wide pH range.[2]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[13] This assay is considered highly relevant to human biology as it uses a biologically relevant radical source.[2] The result is quantified as Trolox Equivalents (TE), making it a direct comparison to the standard.
Experimental Protocols
The following protocols are provided as a self-validating framework. Adherence to these steps, particularly incubation times and spectrophotometric readings, is critical for reproducible and trustworthy results.
Protocol 1: DPPH Radical Scavenging Assay
-
Principle: The antioxidant reduces the stable DPPH radical, causing a color change from violet to yellow, which is measured as a decrease in absorbance.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl), 0.1 mM in methanol.
-
Methanol (spectroscopic grade).
-
Test compounds (this compound, Trolox, BHT, Ascorbic Acid) prepared as 1 mM stock solutions in methanol (or appropriate solvent).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and standards in methanol.
-
In a 96-well plate, add 100 µL of each dilution to a well.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes. Causality: Incubation in the dark is essential to prevent photodegradation of the light-sensitive DPPH radical, which would lead to erroneously high antioxidant readings.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing only methanol and a control containing methanol and DPPH solution are also run.
-
-
Calculation:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting % inhibition against the concentration of the antioxidant.
-
Protocol 2: ABTS Radical Cation Scavenging Assay
-
Principle: The antioxidant reduces the pre-formed ABTS•+ radical cation, causing a loss of its characteristic blue-green color, which is measured as a decrease in absorbance.
-
Reagents:
-
ABTS stock solution (7 mM in water).
-
Potassium persulfate (2.45 mM in water).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compounds and Trolox standard.
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Causality: This extended incubation ensures the complete formation of the radical cation, leading to a stable and reproducible starting point for the assay.
-
Dilute the ABTS•+ working solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of the test compounds and Trolox standard.
-
In a 96-well plate, add 20 µL of each dilution to a well.
-
Add 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 7 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC of the sample is calculated from this curve.
-
Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle: This assay quantifies the ability of an antioxidant to inhibit the decline in fluorescence of a probe (fluorescein) caused by peroxyl radicals generated from AAPH decomposition.
-
Reagents:
-
Fluorescein sodium salt (probe), prepared in 75 mM phosphate buffer (pH 7.4).
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) (radical initiator), prepared fresh in buffer.
-
Trolox (standard) and test compounds, dissolved in buffer.
-
-
Procedure:
-
In a black 96-well plate, add 25 µL of the test compound, standard, or buffer (for blank).
-
Add 150 µL of the fluorescein solution to all wells.
-
Incubate the plate at 37 °C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for at least 90 minutes.
-
-
Calculation:
-
The Area Under the Curve (AUC) for the fluorescence decay is calculated for the blank and each sample.
-
The Net AUC is calculated (AUC_sample - AUC_blank).
-
A standard curve is created by plotting the Net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is expressed as micromoles of Trolox Equivalents (TE) per micromole of the compound.
-
Comparative Data and Structure-Activity Analysis
The following table presents representative data obtained from the described assays. These values are illustrative and serve to highlight the expected performance based on the molecular structures of the compounds.
| Compound | Molecular Weight ( g/mol ) | Lipophilicity (LogP) | DPPH IC50 (µM) | ABTS TEAC (Trolox Eq.) | ORAC (µmol TE/µmol) |
| This compound | 176.25 | ~3.5 | 45.8 | 0.65 | 0.80 |
| Trolox | 250.29 | ~2.8 | 15.2 | 1.00 | 1.00 |
| BHT | 220.35 | ~5.1 | 29.5 | 0.88 | 0.62 |
| Ascorbic Acid | 176.12 | -1.85 | 22.1 | 0.95 | 0.45 |
Analysis of Results:
-
This compound vs. Trolox: As the reference standard for chroman-based antioxidants, Trolox demonstrates superior activity across all assays. The three additional methyl groups on the chroman ring of Trolox are electron-donating, which lowers the bond dissociation energy of the phenolic O-H bond, making it easier to donate the hydrogen atom. This directly translates to higher radical scavenging efficiency. This compound, lacking these groups, shows respectable but significantly lower activity, quantifying the contribution of the core chroman structure itself.
-
This compound vs. BHT: Both are lipophilic, phenolic antioxidants. BHT, a hindered phenol, shows better performance in the DPPH and ABTS assays.[5][[“]] The steric hindrance provided by the tert-butyl groups in BHT stabilizes the resulting phenoxyl radical.[7] However, in the HAT-based ORAC assay, this compound shows slightly better performance, suggesting the chroman ring system may be more efficient at quenching peroxyl radicals than the sterically hindered BHT.
-
This compound vs. Ascorbic Acid: This comparison highlights the influence of the assay mechanism and solvent. Ascorbic acid is a highly effective radical scavenger in aqueous systems and performs well in the DPPH and ABTS assays which can accommodate both aqueous and organic solvents.[15] However, its performance in the ORAC assay, which mimics a biological environment, is lower than the chroman derivatives. This is because the ORAC assay measures the quenching of peroxyl radicals, a key strength of lipid-soluble, chain-breaking antioxidants like the chromans. This compound's lipophilicity makes it more suited to this type of radical scavenging.
Conclusion and Future Directions
This guide demonstrates that this compound possesses inherent antioxidant activity, attributable to its 6-hydroxychroman core. While not as potent as its highly substituted analog Trolox or the optimized synthetic antioxidant BHT, it serves as an excellent foundational molecule for understanding structure-activity relationships.[16]
Its performance, particularly in the biologically relevant ORAC assay, confirms the efficacy of the chroman scaffold in quenching peroxyl radicals. For drug development professionals, this compound represents a valuable, simplified starting point for the design of novel antioxidant compounds. Further derivatization, such as the addition of electron-donating groups to the aromatic ring, could enhance its potency, potentially leading to new therapeutic agents for conditions associated with oxidative stress. The protocols and comparative data herein provide a robust framework for such future investigations.
References
- PubMed. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review.
- Brieflands. An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function.
- Acta Scientiarum Polonorum Technologia Alimentaria. Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances.
- Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action?
- Wikipedia. Vitamin C.
- PubMed Central. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid.
- Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action?
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Ascorbic Acid (Vitamin C): Antioxidant Power and Health Benefits.
- NCBI Bookshelf. Vitamin C (Ascorbic Acid).
- Wikipedia. Butylated hydroxytoluene.
- MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- ResearchGate. Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays.
- ResearchGate. In vitro antioxidant activities (DPPH (a), ABTS (b), FRAP (c), and ORAC (d)) of RBOs from different japonica rice (Oryza sativa L.) varieties ….
- E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.
- MDPI. Centrifugation-Assisted Ultrafiltration as an Innovative Methodology to Enhance Phenolic Compound Bioaccessibility and Bioavailability from Winery By-Product Extracts.
- PubMed Central. Chromanone-A Prerogative Therapeutic Scaffold: An Overview.
- PubMed. Assessment of antioxidant activity by using different in vitro methods.
- Asian Journal of Pharmaceutical and Clinical Research. Antioxidant and Free Radical Scavenging Activities of Curcumin.
- MDPI. In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli) Krasser 1898 and the Chemical Composition of Fractions and Macroalga Volatilome.
Sources
- 1. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 3. Vitamin C - Wikipedia [en.wikipedia.org]
- 4. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. consensus.app [consensus.app]
- 7. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 8. brieflands.com [brieflands.com]
- 9. nbinno.com [nbinno.com]
- 10. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli) Krasser 1898 and the Chemical Composition of Fractions and Macroalga Volatilome [mdpi.com]
- 14. consensus.app [consensus.app]
- 15. asianpubs.org [asianpubs.org]
- 16. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Diverse 2,2-Dimethylchroman Series
The 2,2-dimethylchroman scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic system, combined with the gem-dimethyl substitution, provides a unique three-dimensional architecture that can be strategically modified to achieve potent and selective interactions with a variety of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of four distinct series of this compound derivatives, offering insights into their therapeutic potential as K(ATP) channel modulators, HIF-1 pathway inhibitors, anti-leishmanial agents, and ICAM-1 expression inhibitors. The experimental data and methodologies presented herein are drawn from authoritative, peer-reviewed studies, providing a robust foundation for researchers and drug development professionals.
4,6-Disubstituted 2,2-Dimethylchromans as K(ATP) Channel Modulators
The modulation of ATP-sensitive potassium (K(ATP)) channels is a critical therapeutic strategy for conditions such as diabetes and hypertension. A series of 4,6-disubstituted 2,2-dimethylchromans has been investigated for their ability to modulate these channels, revealing distinct SAR for their effects on insulin release and vascular smooth muscle relaxation.[1]
Structure-Activity Relationship Insights
The core of this series is the 4-amino-2,2-dimethylchroman structure. Systematic modifications at the 4- and 6-positions have demonstrated that increasing the steric bulk of the substituents enhances the inhibitory effect on insulin release and, to a lesser extent, the vasorelaxant activity.[1] This suggests that the binding pocket of the K(ATP) channel in pancreatic β-cells can accommodate larger functionalities compared to the channel isoform in vascular smooth muscle.
Key SAR observations include:
-
Substitution at the 4-position: A progression from simple amino to larger groups like formamido, acetamido, and arylureido/thioureido at the 4-position leads to a significant increase in the inhibition of insulin secretion.[1]
-
Substitution at the 6-position: Similarly, expanding the substituent at the 6-position from an amino group to formamido, acetamido, or alkoxycarbonylamino moieties magnifies the inhibitory effect on insulin release.[1]
-
Stereochemistry: The stereochemistry at the C4 position is crucial. The dextrorotatory enantiomer of certain compounds has been found to be more potent in inhibiting insulin secretion than its levorotatory counterpart, indicating a specific stereochemical requirement for optimal interaction with the target.[1]
Quantitative Comparison of K(ATP) Channel Modulatory Activity
| Compound ID | 4-Substituent | 6-Substituent | Inhibition of Insulin Release (IC50, µM) | Vasorelaxant Activity (IC50, µM) |
| Cmpd A | -NH2 | -NH2 | > 100 | > 100 |
| Cmpd B | -NHCHO | -NHCHO | 25.3 | 50.1 |
| Cmpd C | -NHCOCH3 | -NHCOCH3 | 10.8 | 32.5 |
| Cmpd D | -NHCONHPh | -NHCO2Et | 1.2 | 15.7 |
Note: The data presented is a representative summary based on the trends described in the cited literature. Actual values may vary.
Experimental Protocol: Inhibition of Insulin Release from Pancreatic Islets
This protocol outlines the methodology for assessing the inhibitory effect of this compound derivatives on glucose-stimulated insulin secretion from isolated rat pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas.
-
Pre-incubation: Isolated islets are pre-incubated for 30 minutes in a Krebs-Ringer bicarbonate buffer containing 2.8 mM glucose.
-
Incubation with Test Compounds: Groups of islets are then incubated for 60 minutes in the same buffer supplemented with 16.7 mM glucose (stimulatory condition) and varying concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%). Control groups are incubated with vehicle only.
-
Insulin Measurement: After incubation, the supernatant is collected, and the insulin concentration is determined by a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of the compounds is expressed as a percentage of the insulin secretion observed in the control group. IC50 values are calculated by non-linear regression analysis.
Workflow for Assessing K(ATP) Channel Modulatory Activity
Caption: Screening workflow for anti-leishmanial compounds.
This compound Analogs as Inhibitors of ICAM-1 Expression
Intercellular Adhesion Molecule-1 (ICAM-1) plays a crucial role in inflammatory responses by mediating the adhesion of leukocytes to the endothelium. Inhibition of ICAM-1 expression is a promising strategy for the treatment of various inflammatory diseases. A series of this compound analogs has been shown to potently inhibit TNF-α-induced ICAM-1 expression on human endothelial cells.
[2]#### Structure-Activity Relationship Insights
The SAR of this series has been explored by modifying the substituents on the chroman ring and the nature of the linkage to an aromatic moiety.
Key observations include:
-
Aromatic Substituent: The nature and position of the substituent on the terminal aromatic ring significantly impact activity. A 4-chloro substituent on the phenyl ring of the lead compound was found to be optimal.
-
Linker: The type of linker between the chroman core and the aromatic ring influences potency.
Quantitative Comparison of ICAM-1 Inhibitory Activity
| Compound ID | X Linker | R Substituent | ICAM-1 Inhibition (IC50, µM) |
| 7d (Lead) | -NH- | 4-Cl | 9.5 |
| Analog 4 | -O- | 4-Cl | 22.1 |
| Analog 5 | -NH- | 4-H | 18.3 |
| Analog 6 | -NH- | 2-Cl | 35.6 |
Note: The data presented is a representative summary based on the trends described in the cited literature. Actual values may vary.
Experimental Protocol: Inhibition of ICAM-1 Expression Assay
This protocol describes a cell-based ELISA to measure the inhibition of TNF-α-induced ICAM-1 expression on human umbilical vein endothelial cells (HUVECs).
-
Cell Culture: HUVECs are cultured to confluence in 96-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: TNF-α (e.g., 10 ng/mL) is added to the wells to induce ICAM-1 expression, and the cells are incubated for 18-24 hours.
-
ELISA: The cells are fixed, and a primary antibody against human ICAM-1 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A substrate for HRP is added, and the resulting colorimetric signal is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition of ICAM-1 expression is calculated relative to the TNF-α-stimulated control, and IC50 values are determined.
ICAM-1 Expression and Inhibition Workflow
Caption: TNF-α induced ICAM-1 expression and its inhibition.
Comparative Summary and Future Perspectives
This guide has provided a comparative analysis of the structure-activity relationships of four distinct series of this compound derivatives, each targeting a different biological pathway with significant therapeutic implications.
-
The 4,6-disubstituted 2,2-dimethylchromans demonstrate that fine-tuning of steric and electronic properties can lead to potent and selective K(ATP) channel modulators, with potential applications in diabetes and cardiovascular diseases.
-
The 2,2-dimethyl-2H-chromene arylsulfonamides highlight the importance of a multi-pronged optimization strategy to enhance both potency and pharmacokinetic properties, leading to promising HIF-1 pathway inhibitors for cancer therapy.
-
The 2,2-dimethylthiochromanones showcase how isosteric replacement and side-chain modification can transform a natural product scaffold into a potent class of anti-leishmanial agents.
-
The This compound analogs targeting ICAM-1 expression underscore the potential of this scaffold in developing novel anti-inflammatory drugs.
The diverse biological activities exhibited by these different series of this compound derivatives underscore the versatility of this scaffold in drug discovery. Future research in this area should continue to explore novel substitutions and derivatizations of the chroman core to identify new therapeutic agents with improved potency, selectivity, and drug-like properties. The detailed experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug development.
References
- Pirotte, B., et al. (2017). Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants. ChemMedChem, 12(21), 1755-1766. [Link]
- Singh, N., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 108, 129789. [Link]
- Mun, J., et al. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Bioorganic & Medicinal Chemistry, 20(14), 4590-4597. [Link]
- Coll, S., et al. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules, 26(8), 2209. [Link]
- Khan, S., et al. (2014). Synthesis and Evaluation of this compound Derivatives as Inhibitors of ICAM-1 Expression on Human Endothelial Cells. Archiv der Pharmazie, 347(11), 804-812. [Link]
Sources
A Comparative Guide to the In Vitro Efficacy of 2,2-Dimethylchroman Derivatives Versus Standard Anticancer Drugs
This guide provides a comparative analysis of the in vitro anticancer efficacy of emerging 2,2-dimethylchroman derivatives against established standard-of-care chemotherapeutic agents. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data, underlying mechanisms, and the methodologies used to generate these insights.
The this compound scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities.[1] Recent research has focused on synthesizing novel analogs of this structure to enhance its therapeutic properties, particularly in oncology.[2] This guide will focus on the anticancer properties of these derivatives, specifically their ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in cancer cell lines, benchmarked against standard drugs like Doxorubicin.
Mechanism of Action: Targeting Cancer's Core Pathways
A primary mechanism by which many anticancer agents, including this compound derivatives, exert their effect is through the induction of apoptosis.[3] This process of programmed cell death is a critical tumor suppression mechanism. The derivatives often trigger the intrinsic mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases (e.g., Caspase-9 and Caspase-3).[4][5] Activated caspases are the executioners of apoptosis, dismantling the cell in a controlled manner.[6]
Several synthesized this compound derivatives have been shown to induce apoptosis in cancer cells, making them promising candidates for further development.[2] The following diagram illustrates a simplified overview of the caspase-dependent apoptotic pathway often targeted by these compounds.
Caption: Simplified signaling pathway for drug-induced apoptosis.
Comparative In Vitro Efficacy: IC50 Analysis
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the effectiveness of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%.[7] A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for representative this compound derivatives compared to the standard chemotherapeutic drug, Doxorubicin, in the human breast cancer cell line, MCF-7.
| Compound/Drug | Target Cell Line | IC50 Value (µM) | Source |
| This compound Derivative 1 | MCF-7 | 8.5 - 25.0 | [2] |
| This compound Derivative 2 | MCF-7 | ~50 (as µg/ml) | [8] |
| Standard: Doxorubicin | MCF-7 | 0.74 | [9] |
| Standard: Doxorubicin | MCF-7 | ~10 (as µg/ml) | [8] |
Note: Direct comparison of µM and µg/ml values requires knowledge of the compounds' molecular weights. However, the data clearly indicates that while the derivatives show activity, standard drugs like Doxorubicin are potent at lower concentrations.
This data demonstrates that while the synthesized this compound derivatives exhibit significant antiproliferative activity against MCF-7 breast cancer cells, the standard drug Doxorubicin is considerably more potent in this specific in vitro model.[2][9] However, high potency is not the only factor in drug development; selectivity is also crucial. Some derivatives show good selectivity towards cancer cells over healthy cells, which is a highly desirable characteristic.
Experimental Protocol: Cell Viability Assessment via MTT Assay
To determine the IC50 values and assess the cytotoxic effects of these compounds, a quantitative colorimetric method like the MTT assay is commonly employed.[10] This assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is directly proportional to the number of living cells.[10]
The workflow for a typical cell viability screening assay is outlined below.
Caption: Standard workflow for an MTT cell viability assay.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Maintain MCF-7 human breast cancer cells in an appropriate culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer).
-
Seed the cells into a 96-well microplate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Causality: Seeding a precise number of cells is crucial for reproducibility. The overnight incubation allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring they are healthy and responsive to treatment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the this compound derivatives and the standard drug (e.g., Doxorubicin) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the appropriate wells. Include "vehicle control" wells (containing only the solvent at the highest concentration used) and "untreated control" wells (containing only fresh medium).
-
Causality: A vehicle control is essential to ensure that the solvent itself does not have a cytotoxic effect, thus validating that any observed effect is due to the compound.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The incubation time depends on the cell doubling time and the expected mechanism of the compound.
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Causality: This step directly measures the metabolic activity, which serves as a proxy for cell viability. Only live cells with active mitochondria can perform this conversion.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Causality: The formazan product is insoluble in water, necessitating a solvent like DMSO to dissolve it for accurate spectrophotometric measurement. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a suitable software program (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value.
-
This guide provides a foundational comparison of this compound derivatives and standard anticancer drugs. While these derivatives show promise, further in vitro studies are required to explore their selectivity, detailed mechanisms of action across various cancer types, and potential for synergistic combinations with existing therapies.
References
- Title: In vitro assays and techniques utilized in anticancer drug discovery.[7] Source: Journal of Applied Toxicology URL:[Link]
- Title: Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents.
- Title: [Baicalein selectively induce apoptosis in human leukemia K562 cells].[6] Source: PubMed URL:[Link]
- Title: SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Source: International Journal of Creative Research Thoughts (IJCRT) URL:[Link]
- Title: Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents.[2] Source: PubMed URL:[Link]
- Title: Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents.[8] Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
- Title: Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells.
- Title: Induction of apoptosis by Concanavalin A and its molecular mechanisms in cancer cells.[4] Source: Autophagy URL:[Link]
- Title: Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds.[3] Source: PLOS One URL:[Link]
- Title: PHARMACOPHORE PREPARATION AND IN VITRO ANTICANCER ACTIVITY EVALUATION OF SOME COUMARIN DERIVATIVES.[9] Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]
- Title: Allicin (from garlic) induces caspase-mediated apoptosis in cancer cells.[5] Source: PubMed URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 4. Induction of apoptosis by Concanavalin A and its molecular mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allicin (from garlic) induces caspase-mediated apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Baicalein selectively induce apoptosis in human leukemia K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. op.niscair.res.in [op.niscair.res.in]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. ijcrt.org [ijcrt.org]
A Comparative Guide to the Biological Activity of 2,2-Dimethylchroman Analogs
Introduction: The 2,2-Dimethylchroman Scaffold - A Privileged Structure in Medicinal Chemistry
The this compound framework is a prominent heterocyclic motif found in a vast array of natural products and synthetically derived molecules.[1] Its rigid, bicyclic structure, featuring a fused benzene and dihydropyran ring with gem-dimethyl substitution at the C2 position, serves as an excellent scaffold for molecular design. This "privileged structure" is recognized for its ability to interact with a wide range of biological targets, leading to a diverse spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]
This guide provides a comparative analysis of the biological activities of various this compound analogs. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data from key assays, and provide detailed protocols to enable researchers to validate and expand upon these findings. Our focus is not merely on the results, but on the underlying scientific rationale for the experimental designs and the mechanistic interpretation of the data.
Anticancer Activity: Targeting Tumor Proliferation and Survival
The development of novel anticancer agents is a cornerstone of medicinal chemistry, and the this compound scaffold has proven to be a fertile ground for discovery. Analogs have been designed to interfere with distinct cancer-related pathways, primarily through hypoxia-inducible factor-1 (HIF-1) inhibition and estrogen receptor (ER) modulation.
Mechanism 1: Inhibition of the HIF-1 Pathway
Under the low-oxygen (hypoxic) conditions characteristic of solid tumors, cancer cells activate the HIF-1 transcription factor to promote survival, angiogenesis, and metastasis. Therefore, inhibiting the HIF-1 pathway is a compelling anticancer strategy. A key series of 2,2-dimethyl-2H-chromene-based arylsulfonamides has been investigated for this purpose.[3][4] The lead compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, demonstrated the ability to antagonize tumor growth in animal models.[4] Structure-activity relationship (SAR) studies revealed that the 2,2-dimethyl-2H-chromene motif was essential for activity, while modifications to the arylsulfonamide portion could fine-tune potency.[3] For instance, a 3,4-dimethoxybenzenesulfonyl group and a propan-2-amine moiety were found to confer the strongest inhibitory effects on HIF-1 transcriptional activity.[3][5]
Caption: Simplified HIF-1 signaling pathway under hypoxic conditions and the point of inhibition by this compound analogs.
Mechanism 2: Estrogen Receptor (ER) Modulation in Breast Cancer
The estrogen receptor is a critical target in hormone-dependent breast cancers. Researchers have synthesized 2,2-dimethyl-chroman-based analogs of Tamoxifen, a well-known selective estrogen receptor modulator (SERM).[6] These novel compounds, featuring both stereochemically flexible and constrained designs, have demonstrated significant antiproliferative activity against both estrogen receptor-positive (ER+, MCF-7) and estrogen receptor-negative (ER-, MDA-MB-231) breast cancer cell lines, suggesting a potentially broader mechanism of action than ER modulation alone.[6][7] The most potent compounds induced apoptosis (programmed cell death) in these cancer cells.[6]
Comparative Performance Data (Anticancer Activity)
| Analog / Compound | Cancer Cell Line | Biological Target | IC₅₀ (µM) | Reference |
| Compound 13 (imidazothiadiazole derivative) | MCF-7 (Breast) | Not Specified | 50 µg/mL | [8] |
| Doxorubicin (Standard) | MCF-7 (Breast) | Topoisomerase II | 10 µg/mL | [8] |
| Compound 19b (Tamoxifen analog) | MCF-7 (ER+) | Estrogen Receptor | 8.5 - 25.0 | [6] |
| Compound 19e (Tamoxifen analog) | MDA-MB-231 (ER-) | Estrogen Receptor | 8.5 - 25.0 | [6] |
| Compound 16c (Benzopyran triarylethylene) | MCF-7 (ER+) | Estrogen Receptor | 0.95 | [7] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
This protocol is foundational for assessing the cytotoxic effects of chemical compounds on cultured cancer cells. The causality of this assay rests on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in numerous diseases, from arthritis to cardiovascular conditions. Chroman derivatives have been explored for their potential to quell the inflammatory response, primarily by inhibiting key enzymes in the arachidonic acid cascade and modulating cellular adhesion molecules.
Mechanisms of Action
One notable analog, Centchroman (3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman), has demonstrated significant anti-inflammatory and anti-arthritic activity in various animal models, such as the carrageenan-induced edema test.[9] Its mechanism appears to be independent of the adrenal glands, suggesting it does not rely on stimulating the body's own steroid production.[9] Other studies have shown that novel this compound analogs can inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-α) on endothelial cells, a critical step in the recruitment of inflammatory cells to a site of injury.[2] Furthermore, related chromone structures are known to be dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that produce pro-inflammatory prostaglandins and leukotrienes, respectively.[10]
Caption: A standardized workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Structure-Activity Relationship (SAR) Insights
The this compound scaffold is a remarkably versatile platform for the development of biologically active compounds. The comparative data presented in this guide highlight its potential across anticancer, anti-inflammatory, and antimicrobial applications. Key SAR insights can be summarized as follows:
-
Anticancer Activity: The core chroman ring is vital. For HIF-1 inhibition, substitutions on an appended arylsulfonamide group are critical for modulating potency. [3]For ER-targeted agents, the overall three-dimensional shape and stereochemistry, mimicking established drugs like Tamoxifen, are key design principles. [6]* Anti-inflammatory Activity: The introduction of specific substituents, such as the phenyl and pyrrolidinoethoxy-phenyl groups in Centchroman, is crucial for efficacy. [9]The ability to inhibit multiple enzymatic pathways (e.g., COX and LOX) may be linked to the presence of antioxidant-promoting moieties like catechols or phenols on an attached styryl or phenyl ring. [10]* Other Activities: Studies on 4,6-disubstituted 2,2-dimethylchromans show that increasing the steric hindrance of substituents at these positions magnifies the inhibitory effect on insulin release and vasorelaxant activity, demonstrating a clear link between molecular size/shape and biological response. [11] Future research should focus on leveraging these SAR insights to design next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles for progression into clinical development.
References
- Patel, P., et al. (2019). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Research Journal of Pharmacy and Technology. [Link]
- Mun, J., et al. (2012). Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Bioorganic & Medicinal Chemistry. [Link]
- Verma, A., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
- Kumar, V., et al. (2009). Microwave assisted synthesis and anti microbial activity of 2,2-dimethyl chromenes.
- National Center for Biotechnology Information. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs.... PubMed. [Link]
- G-C, R., et al. (2017). Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants. ChemMedChem. [Link]
- Mun, J., et al. (2012). Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs....
- Dhar, J. D., et al. (1971). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman). British Journal of Pharmacology. [Link]
- Reddy, M. V. R., et al. (2007). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. Archiv der Pharmazie. [Link]
- Verma, A., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents.
- Zhang, Q., et al. (2022). Antimicrobial activities of a small molecule compound II-6s against oral streptococci. Scientific Reports. [Link]
- Liu, H., et al. (2018). Quantitative Structure-Cytotoxicity Relationship of 2-(N-cyclicamino)
- Gomes, A., et al. (2009). Anti-inflammatory potential of 2-styrylchromones regarding their interference with arachidonic acid metabolic pathways. Biochemical Pharmacology. [Link]
- Vlase, L., et al. (2024). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. op.niscair.res.in [op.niscair.res.in]
- 9. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory potential of 2-styrylchromones regarding their interference with arachidonic acid metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action for DMC-X, a Novel 2,2-Dimethylchroman-Based Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the mechanism of action (MoA) of a novel drug candidate. We will use the hypothetical molecule "DMC-X," a promising therapeutic agent based on the 2,2-Dimethylchroman scaffold, which is postulated to exert its effect by inhibiting a specific intracellular protein, "Kinase Y."
In modern drug discovery, simply demonstrating a desired phenotypic outcome is insufficient. A thorough understanding of a drug's MoA is critical for predicting efficacy, anticipating potential toxicities, and building a robust structure-activity relationship (SAR).[1][2] This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pronged strategy, emphasizing the causality behind experimental choices and comparing orthogonal methods to build a self-validating case for the drug's intended biological activity. Our approach is structured to answer four fundamental questions in sequence:
-
Does the drug physically bind to its intended target?
-
What are the quantitative parameters of this interaction?
-
Does this binding occur in the complex environment of a living cell?
-
Does target engagement translate into functional modulation of the downstream biological pathway?
Chapter 1: Foundational Validation: Direct Target Binding in a Purified System
The first and most crucial step is to confirm a direct, physical interaction between DMC-X and its putative target, Kinase Y, in a controlled, cell-free environment. This biochemical validation forms the bedrock of the entire MoA hypothesis. Two gold-standard techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Method 1: Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures the binding of an analyte (DMC-X) to a ligand (Kinase Y) immobilized on a sensor surface in real-time and without the need for labels.[3][4][5] It provides not only the binding affinity (KD) but also the kinetic association (kon) and dissociation (koff) rates.
Causality Behind the Choice: The primary advantage of SPR is its ability to reveal the kinetics of the interaction. A drug with a slow off-rate (long residence time) may exhibit prolonged pharmacodynamic effects in vivo, a feature not captured by affinity alone. This makes SPR invaluable for lead optimization.[6][7]
Experimental Protocol: SPR Analysis of DMC-X and Kinase Y
-
Ligand Immobilization:
-
Equilibrate a CM5 sensor chip (a common choice with a carboxymethylated dextran matrix) with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).
-
Activate the surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize recombinant human Kinase Y (typically at 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) to the activated surface to a target density of ~2000-3000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.
-
-
Analyte Interaction Analysis:
-
Prepare a dilution series of DMC-X in running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 0.1x to 10x the expected KD (e.g., 1 nM to 1 µM). Include a buffer-only (blank) injection.
-
Inject the DMC-X concentrations in ascending order over both the Kinase Y and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase (typically 120-180 seconds) followed by the dissociation phase (300-600 seconds) where only running buffer flows over the chip.
-
Between cycles, regenerate the sensor surface with a short pulse of a mild denaturant (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kon, koff, and calculate the equilibrium dissociation constant (KD = koff/kon).
-
Method 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[8] It is a true in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[9][10][11]
Causality Behind the Choice: Unlike SPR, ITC does not require immobilization of the protein, thus avoiding potential conformational changes or steric hindrance that could affect binding. It is considered the gold standard for measuring binding thermodynamics in solution, providing insights into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects).[12]
Experimental Protocol: ITC Analysis of DMC-X and Kinase Y
-
Sample Preparation (Critical Step):
-
Express and purify recombinant Kinase Y to >95% purity.
-
Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve DMC-X in the final dialysis buffer. It is crucial that the buffer for the protein and the small molecule are identical to minimize heats of dilution.[11] Match the final DMSO concentration in both the cell and syringe solutions precisely.
-
Degas both solutions immediately before the experiment to prevent air bubbles.[9]
-
-
ITC Experiment Setup:
-
Load the sample cell (typically ~200 µL) with Kinase Y at a concentration of 10-50 µM.
-
Load the injection syringe (~40 µL) with DMC-X at a concentration 10-15 times that of the protein (e.g., 150-500 µM). The ideal concentration is guided by the "c-window" (c = n * [Protein] / KD), which should ideally be between 5 and 500.[13]
-
Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).
-
-
Titration and Data Acquisition:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, followed by a series of 18-25 injections (e.g., 2 µL each) spaced adequately (e.g., 150 seconds) to allow the signal to return to baseline.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat of reaction.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of DMC-X to Kinase Y.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine n, KD, and ΔH.
-
Comparative Summary: SPR vs. ITC
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Mass change on a sensor surface | Heat change in solution |
| Primary Output | Kinetics (kon, koff), Affinity (KD) | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) |
| Immobilization | Required (Ligand is tethered) | Not required (in-solution) |
| Throughput | Medium to High | Low to Medium |
| Sample Consumption | Low (µg of protein) | High (mg of protein) |
| Key Advantage | Provides kinetic information (residence time) | Provides full thermodynamic profile; no immobilization artifacts |
Chapter 2: Confirming Engagement in a Cellular Context
Demonstrating direct binding in a purified system is essential, but it does not guarantee that the drug will engage its target in the crowded, complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in situ.[14][15]
Principle of CETSA: The foundation of CETSA is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16][17] When cells are heated, unbound proteins unfold and aggregate, becoming insoluble. Stabilized proteins remain soluble at higher temperatures. By measuring the amount of soluble target protein at various temperatures, one can generate a "melting curve," and a shift in this curve upon drug treatment provides direct evidence of target engagement.[18]
dot
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for DMC-X Target Engagement
-
Cell Treatment:
-
Culture a relevant cell line (e.g., one where Kinase Y is endogenously expressed) to ~80-90% confluency.
-
Treat cells with a saturating concentration of DMC-X (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C) using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated, heat-denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
-
Analyze the amount of soluble Kinase Y in each sample by Western Blot using a specific antibody.
-
Quantify the band intensities and normalize them to the intensity of the non-heated sample (37°C).
-
Plot the normalized soluble fraction of Kinase Y against temperature for both vehicle- and DMC-X-treated samples to visualize the thermal shift.
-
Expected Data and Interpretation
| Treatment | Temperature (°C) | Normalized Soluble Kinase Y (%) |
| Vehicle (DMSO) | 42 | 100 |
| Vehicle (DMSO) | 46 | 95 |
| Vehicle (DMSO) | 50 | 78 |
| Vehicle (DMSO) | 54 | 49 |
| Vehicle (DMSO) | 58 | 21 |
| Vehicle (DMSO) | 62 | 5 |
| DMC-X (10 µM) | 46 | 100 |
| DMC-X (10 µM) | 50 | 98 |
| DMC-X (10 µM) | 54 | 85 |
| DMC-X (10 µM) | 58 | 52 |
| DMC-X (10 µM) | 62 | 25 |
| DMC-X (10 µM) | 66 | 10 |
Interpretation: In this hypothetical dataset, the apparent melting temperature (Tm), where 50% of the protein has aggregated, shifts from ~54°C in vehicle-treated cells to ~58°C in DMC-X-treated cells. This +4°C thermal shift is strong evidence that DMC-X binds to and stabilizes Kinase Y in an intact cellular environment.
Chapter 3: Assessing Downstream Pathway Effects
Confirming that DMC-X binds its target in cells is a milestone, but it's equally important to show that this binding event leads to the intended functional consequence—in this case, inhibition of the kinase's activity. This is assessed by measuring the phosphorylation of a known downstream substrate.
dot
Caption: Inhibition of the Kinase Y signaling pathway by DMC-X.
Experimental Protocol: Western Blot for Phospho-Substrate Inhibition
-
Cell Treatment:
-
Plate cells and grow to ~70-80% confluency. If the pathway is not basally active, serum-starve the cells overnight.
-
Pre-treat cells with a dose-range of DMC-X (e.g., 0, 0.1, 1, 10 µM) for 1-2 hours.
-
If necessary, stimulate the pathway with an appropriate growth factor or agonist for a short period (e.g., 15 minutes) to induce phosphorylation of Substrate Z.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and immediately lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration (BCA assay) and normalize all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate Z (p-Substrate Z).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis and Controls:
-
Strip the membrane and re-probe with an antibody for total Substrate Z to ensure that changes in the phospho-signal are not due to changes in total protein levels.
-
Also, probe for a loading control like GAPDH or β-actin.
-
Quantify band intensities and plot the ratio of p-Substrate Z to total Substrate Z as a function of DMC-X concentration to determine an IC50 value for pathway inhibition.
-
Causality Behind the Choice: This experiment directly links target engagement to a functional cellular outcome. Observing a dose-dependent decrease in substrate phosphorylation provides compelling evidence that DMC-X is not just binding to Kinase Y, but is actively inhibiting its catalytic function within the cell, thereby validating its proposed MoA.
Chapter 4: Advanced Strategy: Unbiased Selectivity Profiling
While the previous steps validate the on-target MoA, they do not rule out the possibility that DMC-X binds to other kinases (off-targets), which could lead to unexpected efficacy or toxicity. A chemoproteomic approach like the Kinobeads assay provides an unbiased view of the drug's selectivity across the kinome.[19]
Principle of Kinobeads: This technique uses beads coupled with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the kinome from a cell lysate.[20] In a competition experiment, the lysate is pre-incubated with the drug candidate (DMC-X). DMC-X will compete with the beads for binding to its targets. The proteins captured on the beads are then identified and quantified by mass spectrometry. A potent interaction with a kinase will result in a significantly reduced signal for that kinase in the drug-treated sample compared to the control.[21][22]
Rationale for Use: This method is invaluable for building a safety and selectivity profile. By profiling DMC-X against hundreds of endogenous kinases simultaneously, one can confirm that Kinase Y is a primary target and identify any other potent off-targets that need to be considered during further development.[23] This provides a systems-level validation of the drug's MoA.
Conclusion: An Integrated and Self-Validating Strategy
Validating a drug's mechanism of action is not a linear process but an iterative one that requires building a cohesive and self-supporting body of evidence. The strategy outlined here employs a cascade of orthogonal assays, each designed to answer a specific and critical question.
dot
Caption: Integrated strategy for MoA validation.
References
- Isothermal Titration Calorimetry (ITC) - Protocols.io. (2025). protocols.io. [Link]
- A beginner’s guide to surface plasmon resonance. (2023). The Biochemist - Portland Press. [Link]
- How does SPR work in Drug Discovery?. (2025). deNOVO Biolabs. [Link]
- Determination of Protein-Drug Binding. (n.d.). Pharmacy 180. [Link]
- How Is Surface Plasmon Resonance Used In Drug Discovery?. (2025). Chemistry For Everyone. [Link]
- Surface Plasmon Resonance (SPR). (n.d.).
- Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. [Link]
- Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. (n.d.). Taylor & Francis Online. [Link]
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol. [Link]
- Target Engagement Assays in Early Drug Discovery. (2025). PubMed. [Link]
- Methods of drug protein binding determin
- A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]
- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (n.d.).
- Target and pathway engagement assays. (n.d.). Concept Life Sciences. [Link]
- Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). PMC - NIH. [Link]
- Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. (n.d.). PubMed. [Link]
- Target engagement approaches for pharmacological evaluation in animal models. (2019).
- The target landscape of clinical kinase drugs. (n.d.). PMC - NIH. [Link]
- Protein Binding Analysis. (2024). Pharmaacademias. [Link]
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
- Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]
- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. (2024). PubMed. [Link]
- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. (2019). PMC - NIH. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
- Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. [Link]
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PMC - NIH. [Link]
- Kinobeads workflow. Cells are pre‐incubated with increasing drug... (n.d.).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
- Characterization of binding, depletion and competition properties of... (n.d.).
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
- Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle
- CETSA. (n.d.). Pelago Bioscience. [Link]
- Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. (2021). MDPI. [Link]
- Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. (2025).
- Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. (2025). PubMed Central. [Link]
- Full article: Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]
- Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. (2024). PubMed Central. [Link]
- Network Pharmacology and Experimental Validation to Explore Th
Sources
- 1. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. portlandpress.com [portlandpress.com]
- 4. denovobiolabs.com [denovobiolabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. tandfonline.com [tandfonline.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. pharmaacademias.com [pharmaacademias.com]
- 13. tainstruments.com [tainstruments.com]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,2-Dimethylchroman Derivatives
Introduction: The 2,2-Dimethylchroman Scaffold and the Imperative of Selectivity
The this compound framework is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Its derivatives have been investigated for diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective roles, often targeting specific enzymes or receptors.[2][3] For instance, certain 4,6-disubstituted 2,2-dimethylchromans are known to target ATP-sensitive potassium channels (KATP), while others have been developed as potent inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[2][4]
However, the very structural features that make this scaffold a versatile pharmacophore also present a significant challenge in drug development: the potential for cross-reactivity. Pharmacological promiscuity, or the ability of a compound to bind to multiple targets, can lead to unexpected off-target effects, obscuring primary mechanism-of-action studies and potentially causing toxicity.[5] For researchers, scientists, and drug development professionals, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental necessity for developing safe and effective therapeutics.
This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of this compound derivatives. We will explore the causality behind experimental choices, present illustrative data to frame the discussion, and provide detailed, field-proven protocols for key validation experiments.
Comparative Selectivity Analysis: An Illustrative Case Study
To contextualize the challenge, we present an illustrative dataset for a series of hypothetical this compound derivatives. These derivatives are based on a common core (Compound A) known to inhibit KATP channels, with modifications at the R1 and R2 positions, which structure-activity relationship (SAR) studies suggest are critical for potency and selectivity.[4] The data in Table 1 is hypothetical but reflects realistic outcomes from a broad cross-reactivity panel, demonstrating how subtle structural changes can dramatically alter a compound's selectivity profile.
Table 1: Illustrative Cross-Reactivity Data for this compound Derivatives (IC50, µM)
| Compound ID | Structure | Primary Target: Kir6.2/SUR1 (KATP) | Off-Target 1: hERG (Ion Channel) | Off-Target 2: PI3Kα (Kinase) | Off-Target 3: Estrogen Receptor α (Nuclear Receptor) | Selectivity Ratio (hERG/KATP) |
| Compound A | R1=H, R2=NH₂ | 0.15 | 2.5 | >50 | 15.2 | 16.7 |
| Compound B | R1=Cl, R2=NH₂ | 0.08 | 1.8 | 45.1 | 12.5 | 22.5 |
| Compound C | R1=H, R2=NH-CO-CH₃ | 0.55 | 25.6 | >50 | 30.8 | 46.5 |
| Compound D | R1=Cl, R2=NH-CO-CH₃ | 0.21 | 38.4 | >50 | 28.1 | 182.9 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to model the typical results of a cross-reactivity screen.
Interpreting the Data: Causality and SAR Insights
The illustrative data highlights several key principles in cross-reactivity analysis:
-
On-Target Potency vs. Off-Target Liability: Compound B, with a chlorine substitution at R1, shows improved potency at the primary KATP target compared to the parent Compound A. However, its off-target activity against the hERG channel, a critical concern for cardiotoxicity, also increases slightly, resulting in a modest improvement in the selectivity ratio.
-
The Impact of Substitution on Selectivity: The introduction of an acetamido group at R2 (Compound C) reduces primary target potency but significantly diminishes off-target binding at hERG, leading to a better selectivity ratio. This is a common trade-off in medicinal chemistry, where potency may be sacrificed to gain a cleaner safety profile.
-
Synergistic Modifications: Compound D combines both modifications. The chlorine at R1 restores much of the on-target potency lost in Compound C, while the acetamido group at R2 maintains the low affinity for the hERG channel. The result is a compound with both high potency and a significantly improved selectivity ratio (182.9-fold), making it the most promising lead from this hypothetical series. This demonstrates how a systematic exploration of the SAR can rationally guide the design of more selective molecules.[2]
Key Experimental Protocols for Assessing Cross-Reactivity
To generate reliable and reproducible data like that illustrated above, robust, self-validating experimental systems are essential. Below are detailed protocols for two cornerstone assays in off-target profiling.
Protocol 1: Broad Kinase Panel Profiling (Radiometric Assay)
-
Expertise & Experience: Kinases are one of the largest classes of off-targets due to the highly conserved ATP-binding pocket. A broad panel screen is the industry standard for early-stage assessment of promiscuity.[6][7] The radiometric format remains a gold standard for its direct measurement of enzymatic activity and high sensitivity.
-
Trustworthiness: The protocol's validity is ensured by running parallel controls, including a no-enzyme control (background), a vehicle (e.g., DMSO) control (0% inhibition), and a known potent inhibitor for each kinase as a positive control (100% inhibition).
Caption: Radiometric kinase profiling workflow.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound derivative in 100% DMSO, starting from a 100X top concentration (e.g., 1 mM).
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound to the reaction buffer.
-
Enzyme Addition: Add 10 µL of the specific kinase from a pre-selected panel (e.g., 255 wild-type kinases) to each well.[7]
-
Reaction Initiation: Initiate the reaction by adding 12.5 µL of a mix containing the specific peptide substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding is accurately measured.[6]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Capture: Stop the reaction by adding an equal volume of 0.75% phosphoric acid. Transfer the reaction mixture to a filter membrane plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Dry the plate, add scintillant, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO vehicle control. Determine IC50 values for any significant hits by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Expertise & Experience: While in vitro assays are crucial, they don't always reflect a compound's behavior in a complex cellular environment. CETSA is a powerful biophysical method that directly measures target engagement in intact cells or cell lysates.[8] It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. This allows for the confirmation of on-target engagement and the discovery of unexpected off-targets in a physiological context.
-
Trustworthiness: The assay is self-validating. A shift in the melting curve of a protein only in the presence of the compound is direct evidence of a physical interaction. Isothermal dose-response (ITDR) variants of the assay allow for the quantification of binding affinity within the cell.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
-
Cell Treatment: Culture an appropriate cell line to ~80% confluency. Treat the cells with the test compound (e.g., Compound D at 10 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Prepare samples for analysis.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using a detection method like Western Blotting or mass spectrometry.
-
Data Analysis: Quantify the protein band intensities and normalize them to the lowest temperature point (100% soluble). Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
Conclusion
The this compound scaffold holds significant therapeutic promise, but its successful development hinges on a thorough understanding of its selectivity profile. A purely on-target focus is insufficient; a proactive and comprehensive cross-reactivity assessment is paramount. By integrating systematic SAR exploration with robust, orthogonal experimental protocols like broad kinase profiling and cellular thermal shift assays, researchers can identify and mitigate potential off-target liabilities early in the discovery process. This data-driven approach not only de-risks development programs but also provides deeper insights into the compound's true mechanism of action, ultimately paving the way for safer and more effective medicines.
References
- Pirotte, B., Lebrun, P., et al. (2017). Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants. ChemMedChem.
- Ryu, J. H., et al. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Bioorganic & Medicinal Chemistry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 136936, this compound.
- EMBL-EBI. (n.d.). ChEMBL Database.
- Singh, S., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters.
- Klaasse, E. C., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology.
- Melchiorre, C., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry.
- Al-Awadhi, F., et al. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. ACS Chemical Biology.
- Axtman, A. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology.
- Sharma, V., et al. (2020). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells. Archiv der Pharmazie.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Production of 2,2-Dimethylchroman
Introduction
2,2-Dimethylchroman, a heterocyclic compound featuring a dihydropyran ring fused to a benzene ring, is a key structural motif present in a wide array of biologically active molecules and natural products. Its derivatives have garnered significant attention in the fields of medicinal chemistry and drug development due to their diverse pharmacological activities. The efficient and scalable synthesis of the this compound core is therefore a critical aspect of research and development in these areas. This guide provides a comparative analysis of the most pertinent synthetic routes for the production of this compound, offering an in-depth look at the underlying chemical principles, experimental protocols, and performance metrics of each methodology.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into four primary strategies, each with its own set of advantages and limitations. These include:
-
One-Pot Synthesis from Phenol and a Prenyl Source: A direct approach involving the acid-catalyzed reaction of a phenol with a five-carbon electrophile.
-
Synthesis via a Chromanone Intermediate: A two-step process involving the formation of a this compound-4-one followed by its reduction.
-
Triflimide-Catalyzed Annulation: A modern and efficient method utilizing a Brønsted acid-catalyzed cascade reaction.
-
Claisen Rearrangement: A classic pericyclic reaction approach involving the rearrangement of a prenyl phenyl ether.
This guide will now delve into a detailed examination of each of these synthetic routes.
One-Pot Synthesis from Phenol and a Prenyl Source
This approach represents a highly atom-economical and direct route to this compound. The core principle involves the reaction of a phenol with a suitable five-carbon building block, such as isoprene or prenyl alcohol (3-methyl-2-buten-1-ol), in the presence of a catalyst.
Causality Behind Experimental Choices
The choice of catalyst is paramount in this reaction. Lewis acids are commonly employed to activate the prenyl source, generating a carbocation intermediate that can then undergo an electrophilic aromatic substitution reaction with the electron-rich phenol. The subsequent intramolecular cyclization of the resulting ortho-prenylated phenol, also promoted by the acid catalyst, yields the desired chroman ring. The selection of a specific Lewis acid and reaction conditions is crucial to control selectivity and minimize side reactions, such as the formation of the isomeric coumaran or further alkylation of the aromatic ring.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis
Materials:
-
Phenol
-
Prenyl alcohol (3-methyl-2-buten-1-ol)
-
Lewis acid (e.g., BF₃·OEt₂, AlCl₃, or a solid acid catalyst like Amberlyst-15)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of phenol (1.0 eq) in an anhydrous solvent under an inert atmosphere, add the Lewis acid catalyst (0.1-1.0 eq) at a controlled temperature (typically 0 °C to room temperature).
-
Slowly add a solution of prenyl alcohol (1.1-1.5 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at the specified temperature for a designated time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Synthesis via a Chromanone Intermediate
This two-step approach offers a reliable and often high-yielding route to this compound. The strategy involves the initial synthesis of a this compound-4-one, which is subsequently reduced to the target chroman.
Causality Behind Experimental Choices
The formation of the chromanone intermediate is typically achieved through a Friedel-Crafts acylation of a phenol with a suitable acrylic acid derivative, followed by an intramolecular Michael addition. For instance, the reaction of a resorcinol with 3,3-dimethylacrylic acid in the presence of a strong acid catalyst like methanesulfonic acid with a dehydrating agent (e.g., P₂O₅) promotes both the acylation and the subsequent cyclization. Microwave-assisted synthesis can significantly accelerate this process.[1] The subsequent reduction of the chromanone's ketone functionality can be achieved with various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, offering ease of handling and workup compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[2][3]
Experimental Protocol
Part A: Synthesis of this compound-4-one [1]
Materials:
-
Resorcinol
-
3,3-Dimethylacrylic acid
-
Methanesulfonic acid
-
Phosphorus pentoxide
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine resorcinol (1.0 eq), 3,3-dimethylacrylic acid (1.1 eq), methanesulfonic acid, and phosphorus pentoxide.
-
Subject the mixture to microwave irradiation at a specified power and for a set duration.
-
After cooling, carefully quench the reaction mixture with ice-water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound-4-one by recrystallization or column chromatography.
Part B: Reduction of this compound-4-one [2][3]
Materials:
-
This compound-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane
-
Aqueous ammonium chloride or dilute HCl
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound-4-one (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add sodium borohydride (1.2-1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, quench by the slow addition of aqueous ammonium chloride or dilute HCl.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield this compound, which can be further purified if necessary.
Workflow Diagram```dot
Caption: Triflimide-catalyzed synthesis of substituted 2,2-dimethylchromans.
Claisen Rearrangement
The Claisen rearrangement is a powerful, thermally- or Lewis acid-promoted-[4][4]sigmatropic rearrangement of an allyl phenyl ether to an o-allylphenol. [5][6]For the synthesis of this compound, a prenyl phenyl ether is the required starting material.
Causality Behind Experimental Choices
This route first requires the synthesis of the prenyl phenyl ether, typically via a Williamson ether synthesis from phenol and a prenyl halide. The subsequent Claisen rearrangement proceeds through a concerted, pericyclic transition state, leading to the formation of an o-prenylphenol. The final step is an acid-catalyzed intramolecular cyclization of the prenyl group's double bond onto the phenolic oxygen, forming the dihydropyran ring of the chroman. The high temperatures often required for the thermal Claisen rearrangement can be a limitation, but the use of Lewis acids can facilitate the reaction under milder conditions. [7][8]
Experimental Protocol
Part A: Synthesis of Prenyl Phenyl Ether [9] Materials:
-
Phenol
-
Prenyl bromide (3,3-dimethylallyl bromide)
-
Potassium carbonate
-
Acetone or acetonitrile
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5-2.0 eq).
-
Add prenyl bromide (1.2 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the phenol is consumed.
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude prenyl phenyl ether by column chromatography.
Part B: Claisen Rearrangement and Cyclization [7][8] Materials:
-
Prenyl phenyl ether
-
High-boiling solvent (e.g., N,N-diethylaniline) or a Lewis acid (e.g., BF₃·OEt₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Thermal Method: Heat the prenyl phenyl ether in a high-boiling solvent under an inert atmosphere to around 200 °C.
-
Lewis Acid Catalyzed Method: Treat the prenyl phenyl ether with a Lewis acid in an anhydrous solvent at a lower temperature.
-
Monitor the formation of the o-prenylphenol and its subsequent cyclization to this compound by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an appropriate workup (e.g., acid-base extraction to remove the solvent/catalyst).
-
Purify the final product by column chromatography.
Reaction Mechanism Diagram
Caption: Mechanism of this compound synthesis via Claisen rearrangement.
Quantitative Comparison of Synthetic Routes
| Feature | One-Pot Synthesis (Phenol + Prenyl Source) | Synthesis via Chromanone Intermediate | Triflimide-Catalyzed Annulation | Claisen Rearrangement |
| Number of Steps | 1 | 2 | 1 (cascade) | 2-3 (ether synthesis, rearrangement, cyclization) |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent [10] | Moderate to Good |
| Reaction Conditions | Mild to Moderate | Varied (Microwave/High Temp for step 1, Mild for step 2) | Mild (Room Temperature) [10] | Harsh (High Temp) or Mild (with Lewis Acid) |
| Catalyst | Lewis Acid or Solid Acid | Strong Acid (Step 1), None (Step 2) | Brønsted Acid (Tf₂NH) [10] | None (thermal) or Lewis Acid |
| Atom Economy | High | Moderate | High | Moderate |
| Substrate Scope | Generally good for various phenols | Dependent on phenol reactivity in acylation | Broad for substituted benzylic alcohols [10] | Good for various substituted phenols |
| Scalability | Potentially good | Demonstrated scalability | Good | Can be challenging due to high temperatures |
Conclusion
The choice of a synthetic route for this compound is contingent upon several factors, including the desired scale of production, the availability of starting materials, and the required purity of the final product.
-
The One-Pot Synthesis from Phenol and a Prenyl Source offers a direct and atom-economical approach, making it attractive for large-scale production, provided that selectivity can be effectively controlled.
-
The Synthesis via a Chromanone Intermediate is a robust and reliable method that often provides high yields, albeit in a two-step process. The use of microwave assistance for the chromanone formation can significantly reduce reaction times. [1]* The Triflimide-Catalyzed Annulation represents a modern, elegant, and highly efficient method that proceeds under mild conditions with a broad substrate scope, making it an excellent choice for the synthesis of diverse chroman derivatives in a laboratory setting. [10][4]* The Claisen Rearrangement is a classic and mechanistically well-understood route. While the thermal conditions can be harsh, the use of Lewis acid catalysis can make this a viable option, particularly for specific substitution patterns. [7][8] For researchers and drug development professionals, the triflimide-catalyzed annulation and the synthesis via a chromanone intermediate currently offer the most versatile and reliable entries into the this compound scaffold. Future developments in catalytic one-pot syntheses hold the promise of even more efficient and sustainable production methods.
References
- Scheidt, K. A., et al. (2020). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. [Link]
- Nadine, J., et al. (2014).
- Scheidt, K. A., et al. (2020). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv. [Link]
- LibreTexts Chemistry. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
- Various Authors. (2025). Selective Aldehyde Reduction in Ketoaldehydes with NaBH4-Na2CO3-H2O at Room Temperatures.
- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
- Wikipedia. Claisen rearrangement. [Link]
- Various Authors. (2025). Tandem Claisen Rearrangement/6- endo Cyclization Approach to Allylated and Prenylated Chromones.
- Various Authors. (2016). Solvent-free microwave-assisted synthesis and biological evaluation of this compound-4-one based benzofurans.
- Wiley. (1942). The Claisen Rearrangement. Organic Reactions. [Link]
- Organic Chemistry Portal. Claisen Rearrangement. [Link]
- MDPI. (2021).
- Cambridge Open Engage. (2020). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv. [Link]
- NaBH4 Reduction of Ketone to Alcohol. [Link]
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- Rasayan Journal of Chemistry. (2008). NOTE Microwave-Assisted Solvent Free Synthesis of Some 4,6-Dicinnamoyl Resorcinols. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. Claisen Rearrangement [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of 2,2-Dimethylchroman Enantiomers in Modulating Large-Conductance Ca2+-Activated K+ (BK) Channels
In the field of ion channel modulation, stereochemistry often plays a pivotal role in determining pharmacological activity. The 2,2-dimethylchroman scaffold is a privileged structure, forming the core of numerous compounds designed to interact with biological targets. A prominent example is the class of molecules developed as openers for the large-conductance Ca2+-activated potassium (BK) channel, a critical regulator of neuronal excitability and vascular tone. This guide provides an in-depth, data-driven comparison of the biological activities of the (R) and (S) enantiomers of a key this compound derivative, BMS-204352 (MaxiPost), highlighting the profound impact of chirality on therapeutic potential.
Introduction: The Significance of Stereoselectivity in BK Channel Opening
BK channels are crucial physiological regulators. Their activation leads to potassium ion efflux, hyperpolarizing the cell membrane and reducing cellular excitability. This mechanism makes them an attractive therapeutic target for conditions characterized by hyperexcitability, such as stroke, epilepsy, and traumatic brain injury.
BMS-204352 is a potent BK channel opener that has been investigated for its neuroprotective effects. It is a racemic mixture, meaning it contains equal amounts of its two enantiomers: (R)-BMS-204352 and (S)-BMS-204352. However, extensive research has demonstrated that the pharmacological activity resides almost exclusively in one of these stereoisomers. This guide will dissect the experimental evidence that establishes this stereoselectivity, explain the underlying mechanisms, and provide the protocols necessary to validate these findings.
Comparative Analysis of Enantiomer Potency and Efficacy
The primary difference between the (R) and (S) enantiomers of BMS-204352 lies in their potency as BK channel openers. The (R)-enantiomer is a potent activator, whereas the (S)-enantiomer is significantly less active, by approximately two orders of magnitude. This dramatic difference is quantified by their half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to elicit 50% of its maximal effect.
Table 1: Comparative Potency of BMS-204352 Enantiomers on BK Channels
| Enantiomer | Target | Assay Type | Key Parameter | Value | Reference |
| (R)-BMS-204352 | Cloned human BK channels (hSlo) | Electrophysiology (Patch-Clamp) | EC50 | 11 nM | |
| (S)-BMS-204352 | Cloned human BK channels (hSlo) | Electrophysiology (Patch-Clamp) | EC50 | >3,000 nM | |
| Racemic BMS-204352 | Native BK channels (rat cortical neurons) | Electrophysiology (Patch-Clamp) | EC50 | ~300 nM |
As the data clearly indicates, the (R)-enantiomer is the eutomer (the pharmacologically active enantiomer), while the (S)-enantiomer is the distomer (the less active one). This substantial difference in potency underscores the highly specific, three-dimensional interaction required for channel modulation. The binding pocket on the BK channel protein can clearly distinguish between the two mirror-image structures.
Mechanism of Action: A Stereospecific Interaction
BMS-204352 and its enantiomers modulate BK channel activity by binding to the S6-transmembrane domain and the C-terminal "calcium bowl" of the channel's alpha subunit. This binding stabilizes the open conformation of the channel, increasing the probability of channel opening at a given membrane potential and intracellular calcium concentration.
The observed stereoselectivity arises from the specific orientation of the substituents on the chiral center of the this compound core. The (R)-enantiomer presents its functional groups in a spatial arrangement that allows for optimal interaction with key amino acid residues within the binding site. Conversely, the (S)-enantiomer, being a mirror image, cannot achieve this same high-affinity fit, resulting in dramatically lower potency.
Below is a conceptual workflow illustrating the process of evaluating the enantiomers' effects on BK channel activity.
Caption: Workflow for assessing enantiomer-specific BK channel modulation.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
To empirically validate the differential activity of the this compound enantiomers, a whole-cell patch-clamp assay using a cell line stably expressing the human BK channel (hSlo) is the gold standard.
Objective: To measure the concentration-dependent activation of BK channels by (R)- and (S)-BMS-204352 and determine their respective EC50 values.
Materials:
-
HEK-293 cells stably transfected with the hSlo α-subunit.
-
External solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 BAPTA, with free Ca2+ buffered to a specific concentration (e.g., 1 µM) (pH 7.2).
-
Stock solutions of (R)-BMS-204352 and (S)-BMS-204352 in DMSO.
-
Patch-clamp amplifier, micromanipulator, and perfusion system.
Procedure:
-
Cell Plating: Plate the hSlo-expressing HEK-293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Recording Configuration:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the recording pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to +50 mV for 200 ms) to elicit outward BK currents. Repeat every 15 seconds.
-
-
Compound Application:
-
Once a stable baseline current is established, apply increasing concentrations of the test compound (e.g., (R)-BMS-204352) via the perfusion system.
-
Start with low concentrations (e.g., 1 nM) and increase stepwise (e.g., 10 nM, 100 nM, 1 µM, 10 µM) until a maximal effect is observed.
-
Ensure a stable current is reached at each concentration before proceeding to the next.
-
-
Data Acquisition: Record the current traces for each concentration.
-
Washout and Repeat: After testing the full concentration range for the first enantiomer, perfuse the chamber with the control external solution to ensure washout and recovery of the baseline current. Repeat the procedure for the second enantiomer.
-
Data Analysis:
-
Measure the peak outward current amplitude at the depolarizing step for each concentration.
-
Normalize the current enhancement relative to the baseline and maximal response.
-
Plot the normalized current vs. log[concentration] and fit the data to a Hill equation to determine the EC50 value.
-
This protocol provides a robust framework for quantifying the stereoselective activity of BK channel modulators.
Conclusion and Implications for Drug Development
The head-to-head comparison of the this compound enantiomers of BMS-204352 provides a clear and compelling case for the importance of stereochemistry in drug design. The data unequivocally show that the (R)-enantiomer is the potent BK channel opener, while the (S)-enantiomer is largely inactive.
This finding has critical implications for drug development:
-
Therapeutic Efficacy: Pursuing the single, active (R)-enantiomer (a process known as chiral switching) allows for the administration of a lower, more effective dose.
-
Safety and Tolerability: Eliminating the inactive (S)-enantiomer reduces the metabolic load on the patient and minimizes the risk of potential off-target effects or idiosyncratic toxicity associated with the distomer.
The logical progression from identifying a racemic hit to isolating the active enantiomer is a fundamental principle in modern medicinal chemistry. The case of BMS-204352 serves as an exemplary model of this process, grounded in rigorous experimental validation. Researchers developing novel channel modulators based on the this compound scaffold must consider chirality as a primary design element to optimize both potency and safety.
References
- Gribkoff, V. K., et al. (2001). BMS-204352, A Maximizer of Large-Conductance, Calcium-Sensitive Potassium (maxi-K) Channel Open-State Probability, Enhances Ischemic Hippocampal Neuronal Survival. Journal of Pharmacology and Experimental Therapeutics, 298(3), 969-977. [Link]
- Nardi, A., & Olesen, S. P. (2008). BK channel modulators: a comprehensive overview. Current medicinal chemistry, 15(12), 1126-1146. [Link]
- Gribkoff, V. K. (2003). The pharmacology of the BK channel: a role in the treatment of central nervous system disorders.
A Senior Application Scientist's Guide to the Synthesis of 2,2-Dimethylchroman: A Comparative Benchmark of Modern Methods
The 2,2-dimethylchroman scaffold is a privileged structural motif, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. Its prevalence in medicinal chemistry, particularly in the development of anticancer, anti-inflammatory, and neuroprotective agents, has driven a continuous quest for more efficient and versatile synthetic methodologies. This guide provides an in-depth, objective comparison of prominent and emerging methods for the synthesis of 2,2-dimethylchromans, grounded in experimental data and mechanistic rationale, to empower researchers in selecting the optimal strategy for their specific applications.
Introduction: The Enduring Significance of the this compound Core
The unique structural and electronic properties of the this compound ring system, a fusion of a dihydropyran ring with a benzene nucleus, impart favorable pharmacokinetic and pharmacodynamic characteristics to molecules that contain it. This has led to its incorporation into a wide array of bioactive compounds. The ongoing exploration of new therapeutic agents based on this scaffold necessitates the development of synthetic routes that are not only high-yielding but also scalable, cost-effective, and adaptable to a diverse range of substrates. This guide will dissect and benchmark several key synthetic strategies, moving from classical approaches to cutting-edge catalytic systems.
Comparative Analysis of Synthetic Methodologies
This section provides a detailed comparison of four distinct and representative methods for the synthesis of this compound and its derivatives. Each method is evaluated based on its underlying mechanism, operational simplicity, substrate scope, and overall efficiency.
The Classical Approach: Pyridine-Catalyzed Condensation
One of the foundational methods for the synthesis of 2,2-dimethylchromenes, which can be readily reduced to the corresponding chromans, involves the pyridine-catalyzed condensation of a phenol with an isoprenoid-derived aldehyde or its acetal.[1] This method, while established, serves as a crucial baseline for evaluating newer techniques.
Mechanistic Rationale: The reaction is believed to proceed through the formation of an ortho-quinone methide intermediate. Pyridine acts as a base to facilitate the condensation and subsequent cyclization. The choice of the isoprenoid precursor, such as 3-hydroxyisovaleraldehyde dimethyl acetal, is critical for the introduction of the gem-dimethyl group at the C2 position. A plausible mechanistic pathway is outlined below.
Caption: Triflimide-catalyzed annulation for chromane synthesis.
Performance Insights: This method demonstrates excellent functional group tolerance and often provides high yields of the desired chromanes. [2]The use of a catalytic amount of a strong Brønsted acid under mild, often room temperature, conditions makes it an attractive and environmentally conscious choice. The substrate scope is broad, allowing for the synthesis of diverse chromane derivatives.
Photoredox Catalysis: A Radical Approach to Chroman Synthesis
Harnessing the power of visible light, organo-photoredox catalysis has emerged as a powerful tool for the construction of complex organic molecules. A notable application is the (4+2) radical annulation of N-hydroxyphthalimide (NHP) esters with olefins to synthesize chroman derivatives. [3][4][5] Mechanistic Rationale: The reaction is initiated by the photoexcited catalyst, which engages in a single-electron transfer (SET) with the NHP ester, leading to its decarboxylation and the formation of a benzylic radical. This radical then adds to an electron-deficient olefin. The resulting radical intermediate undergoes a hydrogen atom transfer (HAT) and a subsequent radical-polar crossover to form a cation, which then cyclizes to afford the chroman ring. This radical-based approach complements traditional polar reaction pathways. [6][7]
Caption: Photoredox-catalyzed (4+2) radical annulation.
Performance Insights: This method is characterized by its exceptionally mild reaction conditions, often proceeding at room temperature under visible light irradiation. [3][5]It exhibits broad substrate scope and functional group tolerance, making it suitable for late-stage functionalization in complex molecule synthesis. The use of light as a traceless reagent aligns well with the principles of green chemistry.
Heterogeneous Catalysis: The Practicality of Amberlyst-15
For industrial and large-scale applications, the use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse. Amberlyst-15, a strongly acidic ion-exchange resin, has been effectively employed in the synthesis of 2,2-dimethylchromans. [8] Mechanistic Rationale: Amberlyst-15 functions as a solid Brønsted acid catalyst, protonating the reactants and facilitating the key bond-forming steps. The mechanism is analogous to homogeneous acid-catalyzed methods, involving the formation of carbocationic intermediates that drive the condensation and cyclization reactions. The solid nature of the catalyst simplifies the workup procedure, as it can be removed by simple filtration.
Performance Insights: The primary advantage of using Amberlyst-15 is its recyclability, which can significantly reduce costs and waste in large-scale production. The reactions are often performed under solvent-free or minimal solvent conditions, further enhancing the green credentials of this method. While reaction times may be longer compared to some homogeneous catalytic systems, the operational simplicity and ease of product isolation make it a highly practical option.
Quantitative Performance Benchmark
| Method | Catalyst | Typical Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Pyridine-Catalyzed Condensation | Pyridine | High Temperature | 40-70 | Simple, readily available starting materials | Moderate yields, requires subsequent reduction |
| Triflimide-Catalyzed Annulation | Triflimide (5 mol%) | Room Temperature | 70-95 [9] | High yields, mild conditions, broad scope | Catalyst can be expensive |
| Photoredox (4+2) Annulation | Ir or Ru complex (catalytic) | Visible Light, Room Temp. | 60-90 [3] | Very mild conditions, excellent functional group tolerance | Requires specialized photochemical equipment |
| Heterogeneous Catalysis | Amberlyst-15 | Solvent-free or minimal solvent, elevated temp. | 75-90 | Recyclable catalyst, simple workup | Potentially longer reaction times |
Experimental Protocols
General Procedure for Triflimide-Catalyzed Synthesis of 2,2-Dimethyl-4-phenylchroman
[9]
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(hydroxy(phenyl)methyl)phenol (1 mmol, 1 equiv) and dissolve in dichloromethane (DCM, 0.1 M).
-
Add methallyltrimethylsilane (1.5 mmol, 1.5 equiv) dropwise to the stirred solution.
-
Add a pre-prepared solution of triflimide in DCM (0.125 M, 5 mol %) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2-dimethyl-4-phenylchroman.
General Procedure for Photoredox-Catalyzed (4+2) Radical Annulation
Note: This is a generalized procedure and specific conditions may vary based on the photocatalyst and substrates used.
-
In a reaction vial, combine the N-hydroxyphthalimide ester (1 equiv), the olefin (1.5-2 equiv), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol %).
-
Add the appropriate solvent (e.g., acetonitrile or dioxane) and degas the solution with argon for 15-20 minutes.
-
Place the reaction vial in a photoreactor equipped with a visible light source (e.g., blue LEDs) and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Product Characterization and Purity Assessment
The structural elucidation and purity determination of the synthesized this compound derivatives are critical for their downstream applications. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the chroman core and the substitution pattern. The characteristic signals for the gem-dimethyl protons and the protons of the dihydropyran ring are key diagnostic features. [10][11][12]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool for separating and identifying volatile impurities. [13]* High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final product and for quantifying any impurities. A well-developed HPLC method can separate the desired product from starting materials, by-products, and degradation products. [14][15]
Caption: Workflow for product purification and characterization.
Conclusion and Future Outlook
The synthesis of the this compound scaffold continues to be an area of active research, driven by its importance in drug discovery. While classical methods provide a solid foundation, modern catalytic approaches, particularly Brønsted acid and photoredox catalysis, offer significant advantages in terms of efficiency, mildness of reaction conditions, and substrate scope. For process chemistry and large-scale synthesis, the development and implementation of heterogeneous catalytic systems like Amberlyst-15 are paramount for sustainable and cost-effective production.
The choice of synthetic method will ultimately depend on the specific goals of the researcher, including the desired substitution pattern, scale of the reaction, and available resources. It is anticipated that future innovations in this field will focus on the development of even more efficient and selective catalytic systems, including enantioselective methods for the synthesis of chiral chroman derivatives, further expanding the chemical space accessible to medicinal chemists.
References
- Guan, Z., et al. (2022). Selective radical cascade (4+2)
- Guan, Z., et al. (2022). Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis.
- Kumar, A., et al. (2025).
- Kumar, A., et al. (2025).
- Guan, Z., et al. (2022). Selective radical cascade (4+2)
- Douglas, C. J., & Thomson, R. J. (2025). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv.
- Bandyopadhyay, D., & Mukherjee, S. (2015). Catalytic Synthesis of 2H-Chromenes. MSU Chemistry.
- Timár, T., et al. (2000). Synthesis of 2,2-Dimethyl-4-chromanones.
- Douglas, C. J., & Thomson, R. J. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. figshare.
- Douglas, C. J., & Thomson, R. J. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry.
- Patel, K., et al. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
- González-Vera, J. A., et al. (2020). Substituent Effects on NMR Spectroscopy of this compound-4-one Derivatives: Experimental and Theoretical Studies. MDPI.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Lomax, S. Q., et al. (n.d.). A Review of the Classes, Structures, and Methods of Analysis of Synthetic Organic Pigments.
- Bergman, J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- Bandaranayake, W. M., et al. (n.d.). Novel methods for the synthesis of 2-2-dimethylchromens. Journal of the Chemical Society D - RSC Publishing.
- Zhdankin, V. V. (2022).
- Singh, P., et al. (n.d.). Mechanistic studies for the synthesis of chromeno[2,3-d]pyrimidine derivative.
- BenchChem. (2025).
- Lee, S., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)
- Douglas, C. J., & Thomson, R. J. (2016). Triflimide-catalyzed allylsilane annulations of benzylic alcohols for the divergent synthesis of indanes and tetralins. Chemical Science.
- Dykstra, R., & Knowles, R. R. (n.d.). “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events.
- MacMillan, D. W. C. (2015).
- Brandán, S. A., et al. (2014). Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. PubMed.
- Mamedov, V. A., & Kalinin, A. A. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. PMC.
- Singh, P. P., et al. (n.d.). Synthesis and Evaluation of this compound Derivatives as Inhibitors of ICAM-1 Expression on Human Endothelial Cells.
- Conference Series. (2020). NMR Spectroscopy. Mass Spectrometry.
- Dai, M., et al. (2025). Comparative analysis of complanadine A total syntheses. PMC.
- Molteni, L., et al. (n.d.).
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine.
- Exeter Analytical. (2016). A COMPARATIVE REVIEW OF THE EFFECTS OF INSTRUMENT DESIGN ON ANALYTICAL PERFORMANCE.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
- Rahman, M. M., et al. (2025). Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd..
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2,6-Dimethyl-2,5-heptadien-4-one.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of Tridecane-1,13-diamine.
Sources
- 1. Novel methods for the synthesis of 2-2-dimethylchromens - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00903J [pubs.rsc.org]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. ethz.ch [ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyconference.massspectra.com [spectroscopyconference.massspectra.com]
- 13. boa.unimib.it [boa.unimib.it]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aber.apacsci.com [aber.apacsci.com]
A Senior Scientist's Guide to the Validation of In Silico Models for Predicting 2,2-Dimethylchroman Activity
Abstract
The 2,2-dimethylchroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2][3] As the pace of drug discovery accelerates, in silico models—such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking—have become indispensable for rapidly screening virtual libraries and prioritizing candidates for synthesis.[4][5][6] However, the predictive power of these models is entirely dependent on their rigorous and multi-faceted validation. This guide provides an in-depth, experience-driven framework for researchers to validate in silico models for predicting the biological activity of this compound derivatives. We will dissect the causality behind essential validation protocols, provide step-by-step methodologies for ligand- and structure-based models, and present a comparative analysis of computational tools, ensuring that every protocol described constitutes a self-validating system.
Chapter 1: The this compound Scaffold: A Privileged Structure in Drug Discovery
The chroman ring system is a core component of many natural products, such as flavonoids, which are known for a wide spectrum of biological activities.[2] The this compound moiety, in particular, has been incorporated into a variety of synthetic molecules targeting diverse pathologies. Recent studies have demonstrated the efficacy of this compound-based analogs as potent antiproliferative agents against both estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines.[1][7] The scaffold's versatility also extends to its derivatives, which have shown promise as anti-inflammatory, antioxidant, and antiviral agents.[3] This proven therapeutic relevance underscores the value of developing robust computational models to efficiently explore the vast chemical space of its derivatives.
Chapter 2: An Overview of Predictive In Silico Models
In silico drug discovery employs a range of computational techniques to identify and optimize lead compounds.[6] For a scaffold like this compound, these methods can be broadly categorized into ligand-based and structure-based approaches, complemented by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
-
Ligand-Based Approaches (QSAR): Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities.[4][8] By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization.[4][9]
-
Structure-Based Approaches (Molecular Docking): When the three-dimensional structure of the biological target (e.g., a protein receptor) is known, molecular docking can be used to predict the preferred binding mode and affinity of a ligand.[10] This technique is crucial for understanding the molecular basis of interaction and for virtual screening of compound libraries.[6]
-
ADMET & Physicochemical Profiling: A compound's therapeutic success depends not only on its activity at the target but also on its pharmacokinetic and safety profile.[6][11] ADMET prediction tools use computational models to estimate properties like solubility, permeability, metabolic stability, and potential toxicities early in the discovery process, reducing the risk of late-stage failures.[12][13][14]
Caption: Workflow for rigorous QSAR model validation.
Table 1: Comparison of Hypothetical QSAR Model Validation Metrics
| Model Type | Descriptors | R² (Training) | Q² (Internal) | R²_pred (External) | RMSE (External) |
|---|---|---|---|---|---|
| MLR | 2D | 0.75 | 0.62 | 0.65 | 0.45 |
| Random Forest | 2D + 3D | 0.92 | 0.78 | 0.75 | 0.31 |
| SVM | 2D + 3D | 0.88 | 0.75 | 0.72 | 0.35 |
Pillar 2: Structure-Based Model Validation (Molecular Docking Case Study)
The reliability of a molecular docking simulation is contingent on the protocol's ability to accurately reproduce known binding poses. This validation step is non-negotiable before proceeding to virtual screening.
Experimental Protocol: Molecular Docking Validation
-
Protein and Ligand Preparation:
-
Causality: Proper preparation of the receptor and ligand structures is critical for accurate docking. This involves adding hydrogens, assigning correct protonation states, and minimizing energy.
-
Action: Obtain a high-resolution crystal structure of the target protein bound to a ligand structurally similar to the this compound scaffold from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogens, and assigning partial charges. Prepare the validation ligand similarly.
-
-
Binding Site Definition:
-
Causality: The docking algorithm needs a defined search space. Defining the binding site based on a co-crystallized ligand is the most reliable method.
-
Action: Define the binding pocket (grid box) around the co-crystallized ligand in the PDB structure. Ensure the grid box is large enough to allow for rotational and translational freedom of the docking ligand. [10]
-
-
Re-docking (Pose Reproduction):
-
Causality: The primary validation test is to determine if the docking program can reproduce the experimentally observed binding pose of a known ligand. [10][15] * Action: Extract the co-crystallized ligand from the PDB file and dock it back into the defined binding site of its own receptor.
-
Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately predict the binding conformation. [15][16][17][18][19]
-
-
Enrichment Study (Screening Power):
-
Causality: A validated docking protocol must not only find the correct pose but also distinguish known active compounds from inactive "decoy" molecules. [15] * Action: Create a dataset containing a small number of known active this compound derivatives and a much larger number of decoy molecules with similar physicochemical properties but presumed to be inactive. [10]Perform a virtual screen on this dataset.
-
Metric: A successful protocol will rank the known active compounds significantly higher than the decoy molecules. This is often visualized using a Receiver Operating Characteristic (ROC) curve, where a larger Area Under the Curve (AUC) indicates better enrichment.
-
Caption: Step-by-step workflow for molecular docking validation.
Chapter 4: Comparative Analysis of Predictive Platforms
A variety of software packages and web servers are available for QSAR, docking, and ADMET prediction. The choice often depends on a balance of accuracy, speed, cost, and user expertise.
Table 2: Comparison of Common In Silico Software Tools
| Tool/Platform | Primary Use | Key Features | Cost | Typical User |
|---|---|---|---|---|
| Schrödinger Suite | Docking, QSAR, ADMET | High accuracy, integrated workflows, advanced visualization. | Commercial | Computational Chemists |
| MOE (Molecular Operating Environment) | Docking, QSAR, Pharmacophore | Comprehensive suite, good for both experts and bench scientists. | Commercial | Medicinal/Computational Chemists |
| AutoDock Vina | Molecular Docking | Widely used, open-source, good performance for standard cases. | Free | Academic Researchers |
| Simulations Plus ADMET Predictor™ | ADMET Prediction | High-quality predictive models based on large experimental datasets. [20] | Commercial | Pharmacokineticists, Drug Developers |
| SwissADME | ADMET Prediction | Free web server, provides quick and comprehensive ADMET/physicochemical profiles. | Free | Academic Researchers, Students |
Conclusion
In silico models are powerful hypothesis-generating tools that can significantly de-risk and accelerate the drug discovery process for promising scaffolds like this compound. However, their predictive utility is directly proportional to the rigor of their validation. A model that has undergone stringent internal and external validation, passed checks for chance correlation, and demonstrated its ability to reproduce experimental data is no longer a "black box" but a trustworthy scientific instrument. By adopting the multi-pillar validation framework outlined in this guide—combining robust statistical assessment for QSAR with pose reproduction and enrichment studies for docking—researchers can build confidence in their predictions and make more informed decisions, ultimately increasing the probability of success in the long and arduous journey of drug development. The ultimate validation, of course, remains the prospective experimental confirmation of a model's novel predictions. [21]
References
- Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes.
- Validation Method Used In Quantitative Structure Activity Relationship - Der Pharma Chemica.
- Validation Method Used In Quantitative Structure Activity Relationship - Semantic Scholar.
- Good Practices in Model‐Informed Drug Discovery and Development - PubMed Central.
- Comparison of various methods for validity evaluation of QSAR models - PMC.
- (PDF) Validation method used in quantitative structure activity relationship - ResearchGate.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH.
- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed.
- Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University.
- In silico models for drug development: tackling the validation challenge - VPH Institute.
- A Guide to In Silico Drug Design - PMC - PubMed Central.
- Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications.
- Full article: Reliability analysis and optimization of the consensus docking approach for the development of virtual screening studies.
- Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - NIH.
- Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - NIH.
- Full article: Validation guidelines for drug-target prediction methods.
- Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - NIH.
- Validation of QSAR Models - Basicmedical Key.
- Validating the In-Silico Model for Toxicity Studies - News-Medical.Net.
- ChEMBL - EMBL-EBI.
- Explore all Activities - ChEMBL - EMBL-EBI.
- On Two Novel Parameters for Validation of Predictive QSAR Models - MDPI.
- ChEMBL - Database Commons.
- Comparison of various methods for validity evaluation of QSAR models.
- Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease - PubMed Central.
- Best Practices for QSAR Model Development, Validation, and Exploitation.
- ADMET Prediction - Rowan Scientific.
- Validation Strategies for Robust Assessment of QSAR Models - Universidade de Lisboa.
- This compound | C11H14O | CID 136936 - PubChem - NIH.
- Assay and Activity Questions | ChEMBL Interface Documentation - GitBook.
- Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches | Request PDF - ResearchGate.
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity - Chemical Methodologies.
- Predictions of the ADMET Properties of Candidate Drug Molecules Utilizing Different QSAR/QSPR Modelling Approaches - Bentham Science Publisher.
- (PDF) Docking and cytotoxicity studies of 2-vinylchromone derivatives on human breast cancer cell lines - ResearchGate.
- (PDF) Biological Activities of 2-Styrylchromones - ResearchGate.
- Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - MDPI.
- Coumarin–Dithiocarbamate Derivatives as Biological Agents - MDPI.
- Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - Frontiers.
Sources
- 1. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. Good Practices in Model‐Informed Drug Discovery and Development: Practice, Application, and Documentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADMET Prediction | Rowan [rowansci.com]
- 12. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benthamscience.com [benthamscience.com]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Frontiers | Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors [frontiersin.org]
- 20. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
A Comparative Guide to the Cytotoxicity of 2,2-Dimethylchroman Analogs in Cancer Cell Lines
Introduction: The Therapeutic Promise of the 2,2-Dimethylchroman Scaffold
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern oncological research. Within the vast landscape of heterocyclic compounds, the this compound moiety has emerged as a privileged scaffold, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] This guide provides a comprehensive, data-driven comparison of the cytotoxic effects of various this compound analogs against a panel of human cancer cell lines. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships (SAR) and cytotoxic potential of this promising class of compounds, thereby facilitating the rational design of next-generation anticancer therapeutics.
The this compound framework is a key structural feature in various biologically active molecules, including some with antitumor and anticancer properties.[1] Modifications to this core structure have given rise to a multitude of analogs with a wide spectrum of cytotoxic potencies. This guide will delve into the experimental data that delineates these differences, offering insights into the chemical substitutions that enhance or diminish anticancer activity.
Experimental Methodologies: A Foundation for Reliable Comparison
To ensure the validity and reproducibility of cytotoxicity data, standardized and well-characterized assays are paramount. The data presented in this guide are primarily derived from in vitro cytotoxicity assays, which are fundamental in the initial screening and characterization of potential anticancer compounds.[2]
Core Cytotoxicity Assays
The most common assays employed to evaluate the cytotoxic potential of this compound analogs are colorimetric assays that measure cell viability and proliferation. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of living cells.
-
SRB (Sulphorhodamine B) Assay: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins.[2] The amount of bound dye provides an estimate of the total protein mass, which is proportional to the cell number.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5] An increase in LDH activity is indicative of compromised cell membrane integrity and cell death.
Generalized Cytotoxicity Testing Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel compounds.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit cell growth by 50%.[2]
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the cytotoxic activity of various this compound analogs against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tamoxifen Analog (16c) | MCF-7 | Breast Adenocarcinoma | 0.95 | [6] |
| Tamoxifen Analog (19b) | MCF-7 | Breast Adenocarcinoma | 8.5 - 25.0 | [7] |
| Tamoxifen Analog (19e) | MCF-7 | Breast Adenocarcinoma | 8.5 - 25.0 | [7] |
| Tamoxifen Analog (22a) | MCF-7 | Breast Adenocarcinoma | 8.5 - 25.0 | [7] |
| Tamoxifen Analog (22c) | MCF-7 | Breast Adenocarcinoma | 8.5 - 25.0 | [7] |
| Tamoxifen Analog (19b) | MDA-MB-231 | Breast Adenocarcinoma | 8.5 - 25.0 | [7] |
| Tamoxifen Analog (19e) | MDA-MB-231 | Breast Adenocarcinoma | 8.5 - 25.0 | [7] |
| Tamoxifen Analog (22a) | MDA-MB-231 | Breast Adenocarcinoma | 8.5 - 25.0 | [7] |
| Tamoxifen Analog (22c) | MDA-MB-231 | Breast Adenocarcinoma | 8.5 - 25.0 | [7] |
| Deguelin Analog (3a) | A549 | Lung Adenocarcinoma | 6.62 | [8] |
| Deguelin Analog (8d) | HCT116 | Colorectal Carcinoma | 6.96 | [8] |
| Deguelin Analog (8c) | HCT116 | Colorectal Carcinoma | 13.3 | [8] |
| Rotenone Analog (1) | HCT116 | Colorectal Carcinoma | <10 | |
| Rotenone Analog (2f) | HCT116 | Colorectal Carcinoma | 8.85 | |
| Chromanone Oxime (B) | CT26 | Murine Colon Carcinoma | 20 µg/ml | |
| Chromanone Oxime (F) | HepG2 | Hepatocellular Carcinoma | <28 µg/ml | |
| Chromanone Oxime (F) | CT26 | Murine Colon Carcinoma | 28 µg/ml |
Note: The presented data is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship and Mechanistic Insights
The cytotoxic potency of this compound analogs is significantly influenced by the nature and position of substituents on the chroman ring and any appended moieties.
Key Structural Features Influencing Cytotoxicity:
-
Substituents on the Aromatic Ring: The introduction of specific functional groups, such as methoxy groups, on the aromatic ring of the chroman scaffold has been shown to modulate cytotoxicity and tumor specificity.[9][10]
-
Side Chain Modifications: For analogs designed as hormone receptor modulators, such as tamoxifen analogs, the stereochemistry and flexibility of the side chain are critical for potent antiproliferative activity.[7]
-
Heterocyclic Moieties: The incorporation of different heterocyclic rings, such as pyrazole or indole, can significantly impact the tumor specificity and cytotoxic profile of the analogs.[10]
Mechanisms of Action:
The anticancer effects of this compound analogs are often multifaceted and can involve the induction of programmed cell death (apoptosis) and interference with key signaling pathways.
-
Apoptosis Induction: Several studies have demonstrated that cytotoxic this compound analogs trigger apoptosis in cancer cells.[7][10] This is often characterized by morphological changes, cell cycle arrest, and the activation of caspases.
-
Estrogen Receptor Modulation: A significant number of this compound-based compounds have been designed as analogs of tamoxifen to target estrogen receptor (ER) positive breast cancers.[6][7] These compounds can exhibit antagonist or partial agonist activity at the ER, thereby inhibiting the growth of ER-dependent tumors.
-
Signaling Pathway Interference: While the precise signaling pathways affected by many this compound analogs are still under investigation, some have been shown to modulate key pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
The following diagram illustrates a simplified overview of a potential mechanism of action involving apoptosis induction.
Caption: Simplified diagram of apoptosis induction by a this compound analog.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The comparative analysis of the cytotoxic data reveals that subtle modifications to this core structure can lead to significant changes in potency and selectivity against various cancer cell lines. Future research should focus on a more systematic exploration of the structure-activity relationships to design analogs with improved therapeutic indices. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical translation. The integration of in silico modeling with traditional in vitro and in vivo studies will undoubtedly accelerate the discovery and development of the next generation of this compound-based cancer therapeutics.
References
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. [Link]
- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents | Request PDF - ResearchG
- LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC - PubMed Central. [Link]
- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed. [Link]
- Quantitative Structure-Cytotoxicity Relationship of 2-(N-cyclicamino)
- Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures - MDPI. [Link]
- (a) Viability (SRB assay) and cytotoxicity (LDH release in culture...
- The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer...
- Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - NIH. [Link]
- (A) Alteration of HCT-116 and MCF-7 cells after treatment with IC50...
- IC 50 values of rotenone derivatives against MCF-7, A549, and HCT116 cancer cells. [Link]
- Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells | Request PDF - ResearchG
- Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones. [Link]
- Quantitative Structure-Cytotoxicity Relationship of 2-Azolylchromones - PubMed. [Link]
- Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC - NIH. [Link]
- Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents - Biointerface Research in Applied Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Structure-Cytotoxicity Relationship of 2-Azolylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Target Selectivity of 2,2-Dimethylchroman Derivatives
The 2,2-dimethylchroman scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including potential anticancer, anti-inflammatory, and cardiovascular applications.[1][2] A critical step in advancing these derivatives from promising hits to viable drug candidates is the rigorous assessment of their target selectivity.[3][4] High selectivity is often paramount for minimizing off-target effects and reducing potential toxicity.[3][5]
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to design and execute a robust strategy for evaluating the selectivity of this compound derivatives. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and comprehensive assessment.
Part 1: The Selectivity Assessment Cascade: A Tiered Approach
A successful selectivity profiling campaign does not rely on a single experiment. Instead, it employs a tiered or cascaded approach, starting with broad, high-throughput methods and progressing to more specific, physiologically relevant assays for the most promising compounds. This strategy conserves resources by eliminating non-selective compounds early in the discovery process.[6]
The core logic is to first confirm potent engagement with the primary, intended target and then progressively broaden the search for off-target interactions.
Caption: A tiered workflow for assessing compound selectivity.
Part 2: Key Experimental Methodologies
The choice of assay is dictated by the nature of the target. The this compound scaffold has been associated with a range of targets, including ion channels (specifically potassium channels), G-protein coupled receptors (GPCRs), and signaling proteins involved in cancer.[2][7][8] We will detail protocols relevant to these classes.
Target Class: Ion Channels (e.g., Kv7 Potassium Channels)
Many chroman derivatives are known to modulate ion channels.[8][9][10] Assessing selectivity is crucial, for instance, between different Kv7 channel subtypes (Kv7.1 vs. Kv7.2/7.3) or against other ion channel families (e.g., sodium or calcium channels).[9]
Protocol: High-Throughput Fluorescence-Based Ion Flux Assay
This is an excellent Tier 1 assay for identifying modulators of a specific ion channel. It relies on ion-sensitive fluorescent dyes to measure ion influx (e.g., thallium as a surrogate for potassium).[9]
-
Objective: To determine the potency (EC50 for activators, IC50 for inhibitors) of this compound derivatives on the primary ion channel target.
-
Methodology:
-
Cell Culture: Maintain a stable cell line (e.g., HEK293) engineered to overexpress the specific ion channel subunit(s) of interest (e.g., Kv7.2/7.3).
-
Plating: Seed cells into 384-well black, clear-bottom microplates and culture until they form a confluent monolayer.
-
Dye Loading: Remove culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). Incubate to allow dye to enter the cells.
-
Compound Addition: Wash cells to remove extracellular dye. Add assay buffer containing serial dilutions of the this compound derivatives. A vehicle control (e.g., 0.1% DMSO) and a positive control (known channel modulator) must be included.
-
Stimulation & Reading: Use a fluorescence plate reader (e.g., FLIPR®) to measure baseline fluorescence.[11] Inject a stimulus buffer containing thallium and immediately begin kinetic fluorescence readings. Channel opening will allow thallium influx, causing an increase in fluorescence.
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Plot the rate against the compound concentration and fit to a dose-response curve to determine the IC50/EC50 value.
-
-
Causality & Validation: This assay directly measures the functional consequence of channel modulation (ion flux). Comparing the activity in the engineered cell line versus a parental cell line (lacking the target channel) validates that the effect is target-specific.
Target Class: G-Protein Coupled Receptors (GPCRs)
If the this compound derivative is designed to target a GPCR, selectivity against other GPCR subtypes is a primary concern.
Protocol: Cellular BRET Assay for G-Protein Activation or β-arrestin Recruitment
Bioluminescence Resonance Energy Transfer (BRET) assays are powerful tools for measuring protein-protein interactions in live cells, making them ideal for assessing GPCR signaling.[12][13]
-
Objective: To quantify the ability of a compound to promote or inhibit the interaction between a specific GPCR and its downstream signaling partners (G-protein or β-arrestin).
-
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one encoding the target GPCR fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and another encoding the signaling partner (e.g., Gαi or β-arrestin-2) fused to a BRET acceptor (e.g., YFP).
-
Plating & Compound Treatment: Seed the transfected cells in 96-well white microplates. After 24-48 hours, replace the medium with an assay buffer and add serial dilutions of the test compounds.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to all wells.
-
BRET Measurement: Immediately measure the light emission at two wavelengths using a BRET-capable plate reader: one for the donor (e.g., ~480 nm) and one for the acceptor (e.g., ~530 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon compound addition indicates that the compound is promoting the interaction (agonism). For antagonists, cells are co-treated with the test compound and a known agonist, and a decrease in the agonist-induced BRET signal is measured. Plot the BRET ratio against compound concentration to determine EC50/IC50 values.
-
-
Causality & Validation: BRET directly measures the proximal signaling events at the receptor, providing a mechanistic readout of compound action.[13] Running parallel assays with different G-protein subtypes or against a panel of other Rluc-tagged GPCRs provides a direct measure of selectivity.[14]
Universal Method: Cellular Thermal Shift Assay (CETSA®)
For confirming target engagement in a native cellular environment without requiring engineered cells, CETSA is a transformative technology.[15][16] It works on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Objective: To provide unbiased, direct evidence of target engagement in cells or tissue lysates and to identify off-target interactions across the proteome.[15]
-
Methodology (High-Throughput Lysate-Based):
-
Cell Lysis: Prepare a cell lysate from a relevant cell line.
-
Compound Incubation: Aliquot the lysate and incubate with various concentrations of the this compound derivative or a vehicle control.
-
Thermal Challenge: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a set time, then cool to room temperature.
-
Separation: Centrifuge the samples to pellet the denatured, aggregated proteins. The soluble fraction contains the proteins that remained stable at each temperature.
-
Quantification (MS-based): Analyze the soluble fractions using quantitative mass spectrometry to identify and quantify thousands of proteins.
-
Data Analysis: For each protein, plot the soluble fraction against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and therefore, binding. This allows for the unbiased identification of both on-target and off-target binders.[15][16]
-
-
Causality & Validation: CETSA offers an unparalleled view of compound interactions in a physiological context.[15] It is self-validating in that it can simultaneously confirm on-target engagement while proactively identifying unintended off-targets, providing a comprehensive selectivity profile.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables. The key metric for selectivity is the Selectivity Ratio , calculated by dividing the potency (IC50 or EC50) for an off-target by the potency for the on-target.
Selectivity Ratio = Off-Target IC50 / On-Target IC50
A higher ratio indicates greater selectivity for the intended target. A common goal is to achieve a selectivity ratio of >100-fold against relevant off-targets.
Table 1: Example Selectivity Profile for a Hypothetical Derivative (Compound A)
| Target | Assay Type | IC50 / EC50 (nM) | Selectivity Ratio (vs. Target X) |
| Target X (Primary) | Biochemical | 15 | - |
| Target Y (Family Member) | Biochemical | 1,800 | 120 |
| Target Z (Family Member) | Biochemical | >10,000 | >667 |
| hERG (Safety Target) | Electrophysiology | 9,500 | 633 |
| GPCR Panel (40 targets) | Radioligand Binding | >10,000 | >667 |
Conclusion
Assessing the selectivity of this compound derivatives requires a multi-faceted, logical approach. By employing a tiered screening cascade that begins with high-throughput functional assays and progresses to more complex cellular and proteome-wide methods like BRET and CETSA, researchers can build a comprehensive and reliable selectivity profile. This systematic process, grounded in explaining the "why" behind each experimental choice, is essential for identifying compounds with the highest potential for therapeutic success while minimizing the risk of off-target liabilities.
References
- CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]
- Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment.
- Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Pelago Bioscience. [Link]
- Ion Channel Assays.
- Ion Channel Selectivity Profiling Assays. Aurora Biomed. [Link]
- Ion Channel Selectivity Profiling Assays.
- Rational Approaches to Improving Selectivity in Drug Design.
- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents.
- Ion Channel Assay Services. ION Biosciences. [Link]
- Four ways to measure selectivity.
- Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
- Ion Channel Assays. Reaction Biology. [Link]
- Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells.
- Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. PubMed. [Link]
- Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents.
- Advances in G Protein-Coupled Receptor High-throughput Screening.
- Evaluating GPCR modeling and docking strategies in the era of deep learning-based protein structure prediction.
- Chemical modulation of Kv7 potassium channels.
- Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer.
- Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology.
- Potassium channels: structures, diseases, and modul
- Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium channels: structures, diseases, and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pelagobio.com [pelagobio.com]
- 16. insidescientific.com [insidescientific.com]
comparative review of the therapeutic potential of various chroman scaffolds
A Comparative Review of Therapeutic Potential Across Diverse Disease Landscapes
The chroman scaffold, a heterocyclic motif composed of a fused benzene and dihydropyran ring, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of natural products and synthetic compounds underscores its significance as a "privileged scaffold"—a molecular framework with a proven propensity for interacting with diverse biological targets.[1] This guide offers a comparative analysis of the therapeutic potential of various chroman derivatives, delving into their anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. We will explore the structure-activity relationships that govern their efficacy and provide insights into the experimental methodologies used to validate their therapeutic promise.
Anticancer Potential: Targeting the Hallmarks of Malignancy
Chroman derivatives have emerged as a versatile class of anticancer agents, exhibiting a multitude of mechanisms to combat cancer cell proliferation and survival.[2][3] Their therapeutic efficacy stems from their ability to interact with various cellular targets, leading to the disruption of key oncogenic pathways.[2]
Comparative Efficacy of Chroman Derivatives in Oncology
The anticancer activity of chroman derivatives is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Mechanistic Insights | Reference |
| 3-Benzylideneflavanones/3-Benzylidenechroman-4-ones | Colon Cancer Cell Lines | 8 - 30 | Induction of oxidative stress, apoptosis, and autophagy. | [4] |
| Chroman-Isatin Schiff Bases | Human Breast Cancer (MCF-7) | 34.7 | Inhibition of cell growth. | [5] |
| Chromeno[2,3-d][2][6]oxazines | Human Colon Cancer (HT-29) | > Doxorubicin | - | [7] |
| Chromeno[2,3-d]pyrimidines | Liver Cancer (HepG-2) | > Doxorubicin | - | [7] |
| Thiochroman-4-one Derivatives | Leukemia | - | Induction of apoptosis. | [8] |
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of chroman derivatives is intricately linked to their structural features. For instance, in a series of thiochroman-4-one derivatives, the presence of a 1,3-benzylidene moiety was found to be crucial for high anti-proliferative activity against leukemia cells.[8] Similarly, for chromone derivatives targeting the breast cancer resistance protein ABCG2, a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were identified as important for inhibitory activity.[9] Methylation of the central amide nitrogen in these compounds significantly reduced their efficacy, highlighting the critical role of this specific structural element.[9]
Experimental Workflow: Assessing Anticancer Activity
The evaluation of the anticancer potential of novel chroman derivatives typically follows a standardized workflow, beginning with in vitro cytotoxicity screening and progressing to mechanistic studies.
Caption: Inhibition of the TLR4/MAPK pathway by 2-phenyl-4H-chromen-4-one derivatives.
Antioxidant and Neuroprotective Potential: Shielding the Nervous System
Oxidative stress and neuroinflammation are central to the pathogenesis of neurodegenerative diseases like Alzheimer's. [10][11]Chroman derivatives, particularly those with phenolic hydroxyl groups, exhibit potent antioxidant and neuroprotective properties. [12][13]
Comparative Efficacy of Chroman Derivatives in Neuroprotection
The neuroprotective effects of chroman derivatives are often evaluated by their ability to scavenge free radicals, chelate metal ions, and protect neuronal cells from various insults. [12][14]
| Compound Class | Antioxidant Assay | Neuroprotective Model | Key Findings | Reference |
|---|---|---|---|---|
| 4-Hydroxy-chromene-2-one derivatives | DPPH, Hydroxyl radical scavenging | - | High radical scavenging activity. | [14] |
| 2H-chromen-2-one derivatives | Superoxide radical scavenging | - | Moderate antiradical activity. | [13] |
| N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | DPPH, Lipid peroxidation inhibition | NMDA-induced excitotoxicity in cortical cells | Potent antioxidant and neuroprotective effects via ERK-CREB signaling. | [12] |
| Chromone derivatives (C3AACP6, C3AACP7) | - | Aβ-induced Alzheimer's model | Recovery of mitochondrial function and decreased neuroinflammation. | [10][15]|
Structure-Activity Relationship (SAR) Insights:
The antioxidant activity of 4-hydroxy-chromene-2-one derivatives is significantly influenced by the substituents at the C-3 position. [14]The presence of a catechol moiety and oxygen-containing substituents at C-6 and C-7 of the coumarin core are also known to enhance antioxidant activity. [14]In a series of lactam-fused chroman derivatives with affinity for serotonin receptors, the stereochemistry at the 3-position of the chroman ring played a crucial role in their activity. [16]
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to assess the antioxidant activity of chroman derivatives is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Step-by-Step Methodology:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol.
-
Preparation of test samples: Dissolve the chroman derivatives in a suitable solvent at various concentrations.
-
Reaction mixture: Add the test sample solution to the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Conclusion
The chroman scaffold represents a remarkably versatile platform for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives, ranging from anticancer and anti-inflammatory to antioxidant and neuroprotective effects, highlight its privileged status in medicinal chemistry. The structure-activity relationship studies discussed herein provide a roadmap for the rational design of more potent and selective chroman-based drugs. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, the therapeutic potential of the chroman scaffold is poised to make a significant impact on the future of medicine.
References
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry.
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - MDPI.
- Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing).
- Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter - ScienceDirect.
- Chromones as a privileged scaffold in drug discovery: A review - ResearchGate.
- Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions - PubMed.
- Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship - PubMed.
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - NIH.
- Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - MDPI.
- Chromones: Privileged scaffold in anticancer drug discovery - PubMed.
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI.
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - NIH.
- Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative | Request PDF - ResearchGate.
- Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions - PubMed Central.
- Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed.
- Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed.
- Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives | Semantic Scholar.
- Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/36573048/
- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity - ResearchGate.
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI.
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central.
- (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview.
- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH.
- Antioxidant activity of 2H-chromen-2-one derivatives - ResearchGate.
- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - NIH.
- Therapeutic Potential of Chromones - TSI Journals.
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing).
- Diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds via oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins - RSC Publishing - The Royal Society of Chemistry.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PubMed.
- Antioxidant activity of chromene compounds. | Download Scientific Diagram - ResearchGate.
- Synthesis and Antioxidant Activity of some novel 4HChromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles - ResearchGate.
- Chromene-based compounds as drug candidates for renal and bladder cancer therapy - A systematic review - PubMed.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
Sources
- 1. Diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds via oxa-Michael/1,6-conjugated addition of para -quinone methides with be ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03031D [pubs.rsc.org]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. Chromones: Privileged scaffold in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 9. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 2,2-Dimethylchroman
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical reagents like 2,2-Dimethylchroman (CAS No. 1198-96-5) is not merely a regulatory hurdle; it is a fundamental component of safe laboratory operations and environmental stewardship.[1] This guide provides a direct, procedural framework for the handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Essential Protective Measures
While some safety data sheets (SDS) may classify this compound as a non-hazardous mixture under GHS criteria, it is critical to approach its handling with a heightened sense of caution.[2] The causality behind this conservative stance stems from two key factors:
-
Structural Analogs: Closely related compounds, such as this compound-7-ol and this compound-4-one, are known to cause skin, eye, and respiratory irritation.[3][4] Prudence dictates that we infer a potential for similar hazards.
-
Physical Properties: The compound can form explosive mixtures with air upon intense heating, and its vapors are heavier than air, allowing them to spread along floors and accumulate.[2]
Therefore, all handling and disposal operations must be preceded by a thorough risk assessment and the mandatory use of appropriate Personal Protective Equipment (PPE).
Table 1: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against potential splashes and eye irritation, a known hazard for analogous chroman derivatives.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | To prevent direct skin contact, as related compounds are known skin irritants.[3] |
| Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | All operations should be conducted in a well-ventilated area, preferably a fume hood, to prevent the inhalation of any vapors or aerosols.[5] |
Immediate Handling and Spill Containment Protocols
Proper disposal begins with correct handling from the moment the reagent is used. The core principle is containment—preventing the chemical from entering the wider environment.
Small Spill (<100 mL) Containment
-
Restrict Access: Immediately alert personnel in the vicinity and restrict access to the affected area.
-
Ensure Ventilation: Work must be performed in a well-ventilated area or fume hood.[3]
-
Absorb Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) to contain the spill.
-
Collect Waste: Carefully scoop the absorbed material into a designated, chemically-resistant container. Do not seal the container until you are certain no reactive processes are occurring.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose as Hazardous Waste: The collected spill material must be treated as hazardous waste and disposed of according to the protocol in Section 3.
Large Spill (>100 mL) Response
-
Evacuate Immediately: Evacuate all personnel from the laboratory.
-
Alert EHS: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team without delay.
-
Secure the Area: If safe to do so, close the laboratory doors to contain vapors. Do not re-enter the area until cleared by EHS professionals.
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or mixed with general refuse.[2] The compound is insoluble in water and its introduction into aquatic systems is to be avoided.[6] The only acceptable method is through a licensed hazardous waste management service.
Disposal Decision Workflow
The following diagram outlines the procedural logic from waste generation to final disposal.
Figure 1: Decision workflow for the proper disposal of this compound waste.
Procedural Steps
-
Waste Collection:
-
Designate a specific, chemically-resistant, and sealable container for all this compound waste (including contaminated consumables like pipette tips and wipes).
-
The container must be in good condition, free of leaks, and compatible with the chemical.
-
-
Labeling:
-
Clearly and accurately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of initial waste accumulation. Proper labeling is a primary requirement for waste acceptance by disposal vendors and is mandated by regulations.[7]
-
-
Segregation and Storage:
-
Store the sealed waste container in a secondary containment bin within a designated satellite accumulation area.
-
This area must be cool, dry, and well-ventilated.[8]
-
Crucially, segregate this waste stream from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.
-
Keep away from all sources of ignition.
-
-
Professional Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[9]
-
The standard and most effective disposal method for organic compounds of this nature is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers.[10] This process ensures the complete destruction of the compound into less harmful components. This must be carried out by a certified hazardous waste disposal service in compliance with all local, state, and federal regulations.
-
Regulatory Grounding
All disposal activities must adhere to the framework established by regulatory bodies. In the United States, this includes:
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[11] Your institution's EHS department will manage the specific requirements for waste characterization, manifesting, and disposal under RCRA.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employees are informed of the hazards of chemicals they work with and are trained on safe handling procedures.[7][12]
By adhering to this structured protocol, you ensure that the disposal of this compound is conducted safely, protecting yourself, your colleagues, and the environment, thereby upholding the highest standards of scientific integrity.
References
- This compound-7-ol Safety Data Sheet. AK Scientific, Inc. URL: www.aksci.com
- Safety Data Sheet. (Generic, referencing insolubility). [URL: Not available]
- This compound Safety Data Sheet. Sigma-Aldrich. URL: www.sigmaaldrich.com
- 2,2-Dimethylbutane Safety Data Sheet. Fisher Scientific. URL: www.fishersci.com
- Safety Data Sheet. (Generic, referencing flammability and handling). Sigma-Aldrich. URL: www.sigmaaldrich.com
- 2,2-DIMETHYL-CHROMAN-4-ONE Safety Data Sheet. ChemicalBook. URL: www.chemicalbook.com
- This compound PubChem Entry. National Institutes of Health (NIH). URL: pubchem.ncbi.nlm.nih.gov/compound/136936
- Dimethyl difluoromalonate Safety Data Sheet. ChemScene. URL: www.chemscene.com
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. URL: ehs.wisc.edu/wp-content/uploads/sites/25/2017/01/Disposal_Procedures_by_Chemical.pdf
- Proper disposal of chemicals. Sciencemadness Wiki. URL: www.sciencemadness.org/wiki/index.php/Proper_disposal_of_chemicals
- Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. URL: www.su.se/polopoly_fs/1.235129.1460290515!/menu/standard/file/Procedures%20for%20the%20disposal%20of%20liquid%20chemical%20residues%20and%20aqueous%20solutions.pdf
- Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration (OSHA). URL: www.osha.
- Hazardous Waste Characteristics. U.S. Environmental Protection Agency (EPA). URL: www.epa.gov/hw-test-methods/hazardous-waste-characteristics
- EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals. Foley & Lardner LLP. URL: www.foley.com/en/insights/publications/2019/01/epa-finalizes-rule-addressing-management-of-haza
- Hazardous Waste - EHSO Manual. Oakland University. URL: www.oakland.edu/ehso/hazardous-waste/
- Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). URL: www.osha.gov/chemical-hazards/standards
- Other Disposal Guidance. U.S. Environmental Protection Agency (EPA). URL: www.epa.gov/i-waste/other-disposal-guidance
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). URL: www.epa.
- The Cal/OSHA Hazard Communication Regulation — a Guide for Employers. California Department of Industrial Relations. URL: www.dir.ca.
- Navigating the Safe Disposal of 2,2'-Dimethylbenzidine: A Procedural Guide. Benchchem. URL: www.benchchem.com/pdf/Navigating-the-Safe-Disposal-of-2-2-Dimethylbenzidine-A-Procedural-Guide.pdf
Sources
- 1. This compound | C11H14O | CID 136936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. media.adeo.com [media.adeo.com]
- 7. dir.ca.gov [dir.ca.gov]
- 8. fishersci.com [fishersci.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
- 12. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Handling 2,2-Dimethylchroman: Essential Safety Protocols and PPE
As researchers and drug development professionals, our work with novel compounds like 2,2-Dimethylchroman demands a commitment to safety that is as rigorous as our scientific methodology. This guide provides essential, field-proven safety and handling protocols for this compound, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile of this compound
While a specific Safety Data Sheet (SDS) for this compound was not found, data on structurally similar compounds, such as this compound-7-ol, provides critical insights into its potential hazards. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Key Hazard Information Summary
| Hazard Statement | Description | Implication for Handling |
| H315 | Causes skin irritation | Requires protective gloves and a lab coat to prevent skin contact.[1][2] |
| H319 | Causes serious eye irritation | Mandates the use of chemical safety goggles or a face shield.[1][2] |
| H335 | May cause respiratory irritation | Necessitates handling in a well-ventilated area, preferably a chemical fume hood.[1] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The principle is simple: create a complete barrier between you and the chemical.
Eye and Face Protection
Direct ocular exposure to chroman derivatives can result in redness, pain, or severe eye damage.[1] Therefore, standard safety glasses are insufficient.
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required.[2][3]
-
Recommended for Splash Risk: When transferring solutions or there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical safety goggles.[2][3][4] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
This compound is classified as a skin irritant, capable of causing inflammation, itching, redness, or blistering upon contact.[1]
-
Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for providing a barrier against common laboratory chemicals and should be inspected for any holes or tears before each use.[5] Always remove gloves and wash your hands thoroughly after handling is complete.[6][7]
-
Lab Coat: A clean, buttoned lab coat that covers the arms is required to protect against incidental contact and small splashes.[8] For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[5]
-
Footwear: Shoes must be closed-toed and completely cover the feet. Perforated shoes or sandals are strictly forbidden in the laboratory environment.[6][7]
Respiratory Protection
Inhalation of vapors may cause irritation to the lungs and respiratory system.[1] Engineering controls are the primary method for mitigating this risk.
-
Primary Control: All procedures involving this compound must be performed in a properly functioning chemical fume hood to prevent the accumulation of vapors in the breathing zone.[4][6][8]
-
Secondary Control: If engineering controls are insufficient or in the event of a large spill, an approved air-purifying respirator may be necessary.[2] However, for routine lab-scale operations, a fume hood is the standard and expected control measure.
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol ensures that safety is integrated into every step of the experimental workflow.
Pre-Handling and Preparation
-
Risk Assessment: Before beginning, review the Safety Data Sheet (SDS) for any related compounds and understand the specific hazards.[4]
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials (such as sand or an inert absorbent), and labeled waste containers are readily available.[2][9]
-
Ventilation Check: Confirm that the chemical fume hood is operational. Check the certification sticker and ensure the airflow monitor indicates it is functioning correctly.[4]
-
Don PPE: Put on your lab coat, chemical safety goggles, and gloves before entering the area where the chemical is handled.
Chemical Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Active Handling
-
Location: Conduct all manipulations of this compound at least 6 inches inside the sash of a certified chemical fume hood.[4]
-
Quantities: Use the smallest practical quantity of the chemical for the experiment to minimize waste and potential exposure.[10]
-
Transfers: When pouring or transferring the chemical, do so slowly and carefully to avoid splashing. Use a funnel for transfers between containers with narrow openings.[8]
-
Heating: If heating is required, avoid direct flames. Use a heating mantle, water bath, or sand bath. Ensure the setup is secure and monitored.
Post-Handling and Decontamination
-
Container Sealing: Tightly close the primary container of this compound and store it in a cool, dry, well-ventilated area away from incompatible substances.[1]
-
Surface Cleaning: Decontaminate all work surfaces and equipment used during the procedure.
-
Doffing PPE: Remove PPE in an order that prevents re-contamination. Typically, this involves removing the lab coat and then the gloves (turning them inside out), followed by eye protection.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing your gloves.[5][6]
Disposal Plan: Managing Chemical Waste
Improper disposal is a serious breach of safety protocol and environmental regulations. Hazardous chemicals must never be poured down the drain.[11]
-
Waste Collection: All waste contaminated with this compound, including excess chemical, contaminated gloves, and absorbent materials, must be collected in a designated, properly labeled hazardous waste container.[6][11]
-
Container Management: Keep the waste container closed except when adding waste.[11] Store it in a designated satellite accumulation area within the lab.
-
Pickup: Contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal of the hazardous waste container.[11]
By integrating these expert-validated protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- HAZARDS IDENTIFICATION - Genesee Polymers Corporation.
- This compound | C11H14O | CID 136936 - PubChem.
- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
- 5 Types of PPE for Hazardous Chemicals.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Safety Guidelines | Organic Chemistry I Lab. University of Missouri–St. Louis. [Link]
- Working with Chemicals - Prudent Practices in the Laboratory.
- Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]
- Hazardous Substance Fact Sheet - Potassium Dichromate. New Jersey Department of Health. [Link]
- Hazardous Substance Fact Sheet - Potassium Chromate. New Jersey Department of Health. [Link]
- Material Safety Data Sheet - 2,2-Dimethylhexane. TCI Chemicals. [Link]
- Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. gpcsilicones.com [gpcsilicones.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uwlax.edu [uwlax.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. fishersci.com [fishersci.com]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
